1-(3-Bromophenyl)cyclopentanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-bromophenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXFHQXQIYWCHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577811 | |
| Record name | 1-(3-Bromophenyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143328-23-8 | |
| Record name | 1-(3-Bromophenyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143328-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)cyclopentane-1-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30577811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromophenyl)cyclopentane-1-carboxylic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
CAS Number: 143328-23-8
Introduction
1-(3-Bromophenyl)cyclopentanecarboxylic acid is a substituted cyclic carboxylic acid of significant interest to the fields of medicinal chemistry and drug discovery. Its molecular structure, featuring a bromophenyl group attached to a cyclopentanecarboxylic acid moiety, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions, while the carboxylic acid group allows for the formation of amides, esters, and other derivatives. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and applications of this important building block.
Chemical and Physical Properties
This compound is a solid at room temperature with the molecular formula C12H13BrO2 and a molecular weight of 269.13 g/mol .[1][2][3] Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 143328-23-8 | [1][3] |
| Molecular Formula | C12H13BrO2 | [1][2][3] |
| Molecular Weight | 269.13 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [3] |
Synthesis and Reactivity
A robust and commonly employed synthetic route to this compound involves a two-step process starting from (3-bromophenyl)acetonitrile and 1,4-dibromobutane. This method is advantageous as it builds the desired carbon skeleton and incorporates the carboxylic acid functionality in a controlled manner.
Synthetic Workflow
Caption: Synthetic route to this compound.
Experimental Protocol
Step 1: Synthesis of 1-(3-Bromophenyl)cyclopentanecarbonitrile
This step involves the cycloalkylation of (3-bromophenyl)acetonitrile with 1,4-dibromobutane under phase-transfer catalysis conditions.[4] The use of a phase-transfer catalyst is crucial for facilitating the reaction between the organic reactants and the aqueous base.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (3-bromophenyl)acetonitrile and 1,4-dibromobutane in a suitable organic solvent (e.g., toluene or dichloromethane).
-
Addition of Base and Catalyst: Add a concentrated aqueous solution of sodium hydroxide and a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI).
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to yield 1-(3-bromophenyl)cyclopentanecarbonitrile.
Step 2: Hydrolysis of 1-(3-Bromophenyl)cyclopentanecarbonitrile
The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[5][6]
-
Reaction Setup: In a round-bottom flask, dissolve 1-(3-bromophenyl)cyclopentanecarbonitrile in a suitable solvent (e.g., ethanol or a mixture of water and a co-solvent).
-
Hydrolysis Conditions:
-
Work-up and Purification:
-
For Acidic Hydrolysis: After completion, cool the reaction mixture and pour it into ice water. The carboxylic acid will precipitate and can be collected by filtration. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
-
For Basic Hydrolysis: After the reaction is complete, cool the mixture and acidify it with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. Collect the solid by filtration and recrystallize as described above.
-
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl group, typically in the range of 7.0-7.5 ppm. The cyclopentyl protons would appear as multiplets in the aliphatic region, likely between 1.5 and 2.5 ppm. The acidic proton of the carboxylic acid group would be a broad singlet, typically downfield (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The quaternary carbon of the cyclopentyl ring attached to the phenyl group and the carboxylic acid would also have a distinct chemical shift. The carbonyl carbon of the carboxylic acid would be observed in the range of 170-180 ppm.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (269.13 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) would be observed for the molecular ion and any bromine-containing fragments.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong, sharp absorption for the C=O stretch of the carbonyl group would be expected around 1700 cm⁻¹.
Applications in Drug Discovery and Development
This compound serves as a valuable building block in the synthesis of various pharmaceutically active compounds. Its structural features make it a suitable starting material for the development of enzyme inhibitors and other therapeutic agents.
While specific, publicly documented examples of drugs synthesized directly from this compound are limited, its structural motifs are present in molecules targeting a range of biological pathways. For instance, the general class of 1-aryl-cyclopentanecarboxylic acids has been explored in the development of inhibitors for enzymes such as aldo-keto reductases (AKR1C1 and AKR1C3), which are implicated in hormone-dependent cancers.[9]
The presence of the bromine atom on the phenyl ring is particularly advantageous for medicinal chemists. It allows for the introduction of further diversity into the molecule through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. Store the compound in a tightly sealed container in a cool, dry place.[3]
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for the development of novel therapeutic agents. Further exploration of its reactivity and the biological activity of its derivatives is likely to yield new and important discoveries in medicinal chemistry.
References
- Lead Sciences. This compound. [Link]
- Chen, K., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.
- Google Patents.
- Lead Sciences. This compound. [Link]
- Google Patents. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
- Google Patents.
- ResearchGate. Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. [Link]
- Master Organic Chemistry. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
- Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
- Chemistry LibreTexts. 11.6: Preparing Carboxylic Acids. [Link]
- Hebei Zhuanglai Chemical Trading Co.,Ltd.
- Eureka | Patsnap. Preparation method of cyclopentanecarboxylic acid. [Link]
- Organic Syntheses. PREPARATION OF 2-(2-BROMOPHENYL)-2-PROPYLPENTANENITRILE. [Link]
- PrepChem.com. Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. [Link]
- Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]
- McMurry, J. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. [Link]
- Google Patents. US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile.
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. prepchem.com [prepchem.com]
- 3. Preparation method of cyclopentanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]
- 8. This compound | 143328-23-8 [chemicalbook.com]
- 9. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1-(3-Bromophenyl)cyclopentanecarboxylic Acid for Advanced Research
Executive Summary: This document provides an in-depth technical overview of 1-(3-Bromophenyl)cyclopentanecarboxylic acid, a key building block in modern organic synthesis and medicinal chemistry. With a molecular weight of 269.13 g/mol and the chemical formula C12H13BrO2, this compound serves as a versatile intermediate for constructing complex molecular architectures.[1][2][3][4] Its structure, featuring a reactive aryl bromide and a modifiable carboxylic acid on a rigid cyclopentane scaffold, makes it a valuable precursor for developing novel therapeutic agents and functional materials. This guide details its physicochemical properties, outlines a robust synthetic strategy with mechanistic insights, explores its synthetic utility, and provides essential safety and handling protocols for laboratory professionals.
Core Physicochemical Properties and Identifiers
This compound is a solid, white to off-white compound under standard conditions.[5] Its structural and identifying information are crucial for experimental design, procurement, and regulatory documentation. The key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 269.13 g/mol | [1][3][4][5] |
| Molecular Formula | C12H13BrO2 | [1][2][4][6] |
| CAS Number | 143328-23-8 | [1][2][3][7] |
| MDL Number | MFCD00573784 | [3] |
| Physical Form | Solid | [5] |
| InChI Key | LYXFHQXQIYWCHA-UHFFFAOYSA-N | |
| SMILES String | OC(=O)C1(CCCC1)c2cccc(Br)c2 | |
| Storage | Sealed in a dry environment, recommended at 2-8°C or room temperature. | [2][5] |
Synthesis and Mechanistic Rationale
The synthesis of 1-aryl-cycloalkanecarboxylic acids is a fundamental process in organic chemistry, often pivotal for creating libraries of drug candidates. While multiple synthetic routes can be envisioned, a highly reliable and scalable approach involves the use of Grignard reagents, a cornerstone of C-C bond formation. This section details a proposed protocol, emphasizing the chemical principles that ensure a successful outcome.
Proposed Synthetic Protocol: A Grignard-Based Approach
This synthesis proceeds in three main stages: formation of the Grignard reagent, nucleophilic addition to a cyclopentanone carbonyl, and subsequent carboxylation.
Step 1: Formation of 3-Bromophenylmagnesium Bromide
-
Reaction: 1,3-Dibromobenzene reacts with magnesium turnings in an anhydrous ether, such as tetrahydrofuran (THF), to form 3-bromophenylmagnesium bromide.
-
Causality: The choice of 1,3-dibromobenzene allows for the selective formation of a mono-Grignard reagent. Anhydrous conditions are critical as Grignard reagents are potent bases and will be quenched by even trace amounts of water. THF is an excellent solvent as it solvates the magnesium ion, stabilizing the Grignard reagent.
Step 2: Nucleophilic Addition to Cyclopentanone
-
Reaction: The prepared Grignard reagent is added dropwise to a solution of cyclopentanone in anhydrous THF, typically at a reduced temperature (e.g., 0°C) to control the exothermic reaction.
-
Causality: The carbon atom bonded to magnesium is highly nucleophilic and attacks the electrophilic carbonyl carbon of cyclopentanone. This 1,2-addition breaks the C=O pi bond, forming a magnesium alkoxide intermediate.
Step 3: Carboxylation and Acidic Work-up
-
Reaction: The reaction mixture containing the tertiary magnesium alkoxide is poured over an excess of crushed solid carbon dioxide (dry ice). Following the complete sublimation of CO2, the reaction is quenched with an aqueous acid (e.g., 1M HCl).
-
Causality: The alkoxide, or more accurately the Grignard adduct, acts as a nucleophile, attacking the electrophilic carbon of CO2 to form a magnesium carboxylate salt. The subsequent addition of acid protonates the carboxylate to yield the final carboxylic acid product and dissolves the remaining magnesium salts into the aqueous layer.
Step 4: Purification
-
Procedure: The final product is extracted from the aqueous mixture using an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.
-
Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC). The final structure and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the identity and integrity of the synthesized compound.
Visualization of the Synthetic Workflow
Caption: Proposed Grignard synthesis workflow.
Applications in Drug Discovery and Organic Synthesis
This compound is not typically an end-product but rather a sophisticated intermediate. Its value lies in the orthogonal reactivity of its two key functional groups: the carboxylic acid and the aryl bromide.
-
Carboxylic Acid Moiety: This group is a versatile handle for forming amide bonds, which are fundamental linkages in pharmaceuticals. It can be readily coupled with a wide array of amines using standard peptide coupling reagents (e.g., EDC, HATU) to generate a diverse library of amide derivatives. It can also be reduced to an alcohol or converted to other functional groups.
-
Aryl Bromide Moiety: The bromine atom on the phenyl ring is strategically positioned for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of new carbon-carbon or carbon-heteroatom bonds with high precision, dramatically increasing molecular complexity. Key transformations include:
-
Suzuki Coupling: Reaction with boronic acids/esters to form biaryl structures.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
-
This dual functionality allows researchers to explore chemical space in multiple directions from a single, well-defined scaffold, accelerating the hit-to-lead optimization process in drug discovery.
Visualization of Synthetic Potential
Caption: Key downstream synthetic transformations.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to ensure personnel safety and maintain compound integrity.
-
Hazard Classification: This compound is classified under WGK 3, indicating it is highly hazardous to water, and should be prevented from entering the environment. While specific toxicity data is limited, related aryl bromides and carboxylic acids can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place to prevent degradation.[2][5] Several suppliers recommend storage at 2-8°C for long-term stability.[2]
Conclusion
This compound is a high-value chemical intermediate with significant potential for researchers in drug development and materials science. Its well-defined structure, characterized by a molecular weight of 269.13 g/mol , offers two distinct and synthetically valuable functional groups for elaboration.[1][3] Understanding its physicochemical properties, employing robust synthetic methods like the Grignard protocol, and leveraging its dual reactivity are key to unlocking its full potential in the creation of novel and complex molecules. Adherence to proper safety and handling protocols is essential for its effective and safe utilization in a research environment.
References
- This compound - Lead Sciences. Lead Sciences. [Link]
- This compound [143328-23-8] | Chemsigma. Chemsigma. [Link]
- 1-(3-Bromophenyl)cyclopent-3-ene-1-carboxylic acid | C12H11BrO2 - PubChem. PubChem. [Link]
- Synthesis of B. 1-Bromo-1-cyclopentanecarboxylic acid - PrepChem.com. PrepChem. [Link]
- 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid | C13H15BrO2 - PubChem. PubChem. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. This compound | 143328-23-8 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound CAS#: 143328-23-8 [chemicalbook.com]
- 6. This compound [143328-23-8] | Chemsigma [chemsigma.com]
- 7. 143328-23-8|1-(3-Bromophenyl)cyclopentane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid | C13H15BrO2 | CID 16228256 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-(3-Bromophenyl)cyclopentanecarboxylic acid physical properties
An In-Depth Technical Guide to the Physicochemical Characterization of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 143328-23-8). Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet. Due to the limited availability of published experimental data for this specific compound, this guide emphasizes the theoretical principles and provides detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. We delve into the causality behind experimental design for thermal analysis, solubility profiling, acidity measurement (pKa), and full spectroscopic characterization, empowering researchers to generate reliable data and gain a deeper understanding of this valuable chemical entity.
Introduction and Molecular Identity
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a cyclopentyl ring which imparts steric bulk and a bromophenyl group that modulates electronic properties and lipophilicity, makes it a versatile building block in medicinal chemistry and organic synthesis. Accurate characterization of its physical properties is a prerequisite for its effective use in reaction design, formulation development, and quantitative structure-activity relationship (QSAR) studies.
This guide establishes the foundational methodologies for a thorough physicochemical assessment.
Summary of Physicochemical Properties
The following table summarizes the known and undetermined physical properties of this compound. For properties lacking published experimental values, this guide provides detailed protocols for their determination in the subsequent sections.
| Property | Value | Source / Status |
| IUPAC Name | 1-(3-bromophenyl)cyclopentane-1-carboxylic acid | - |
| CAS Number | 143328-23-8 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [1][2][3][4] |
| Molecular Weight | 269.13 g/mol | [1][2][3] |
| Physical Form | White to off-white solid | [5] |
| Melting Point | Experimentally Undetermined | See Protocol 3.1 |
| Boiling Point | Not Applicable (Expected to decompose) | [6] |
| Aqueous Solubility | Experimentally Undetermined | See Protocol 4.1 |
| pKa | Experimentally Undetermined | See Protocol 5.1 |
| Storage | Sealed in dry, 2-8°C or Room Temperature | [3][5] |
Thermal Properties: Melting Point Analysis
The melting point is a critical indicator of a crystalline solid's purity. For this compound, a sharp melting range is expected for a highly pure sample (e.g., >97%).[3] Broad melting ranges typically signify impurities or the presence of multiple crystalline forms (polymorphs).
While no definitive melting point is published, its rigid structure and molecular weight suggest it will be a solid with a relatively high melting point, likely exceeding 100°C.
Protocol 3.1: Melting Point Determination via Capillary Method
This protocol describes the standard and reliable method for determining the melting range of a solid compound using a digital melting point apparatus.
Causality and Principle: The method relies on visually observing the phase transition from solid to liquid as a function of controlled temperature increase. The rate of heating is critical; a slow ramp rate around the melting point (~1-2°C/minute) is necessary to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind the crystalline solid into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powder sample, forcing a small amount of material into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. Repeat until a packed column of 2-3 mm is achieved.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary measurement with a fast ramp rate (10-20°C/minute) to identify a rough range. Allow the apparatus to cool significantly before the precise measurement.
-
Precise Measurement: Set the apparatus to ramp up quickly to a temperature approximately 20°C below the estimated melting point.
-
Data Acquisition: Decrease the ramp rate to 1-2°C/minute. Record the temperature at which the first drop of liquid appears (T₁). Continue heating and record the temperature at which the last solid crystal melts (T₂).
-
Reporting: The melting point is reported as a range: T₁ - T₂. For a pure compound, this range should be narrow (< 2°C).
Self-Validation: The protocol's integrity is maintained by periodic calibration of the apparatus's thermometer using certified melting point standards (e.g., benzophenone, caffeine).
Solubility Profile
The solubility of a compound is fundamental to its application in synthesis (reaction medium), purification (crystallization), and pharmacology (bioavailability). The structure of this compound suggests a dual nature:
-
Polar/Hydrophilic Character: The carboxylic acid group can engage in hydrogen bonding and deprotonate in basic aqueous solutions to form a soluble carboxylate salt.
-
Nonpolar/Lipophilic Character: The bromophenyl and cyclopentyl moieties constitute a large, nonpolar surface area, suggesting good solubility in organic solvents like dichloromethane (DCM), ethyl acetate, and acetone, but poor solubility in nonpolar alkanes like hexane.
Protocol 4.1: Quantitative Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound in a given solvent.
Causality and Principle: The method establishes a thermodynamic equilibrium by agitating an excess of the solid compound in the solvent for a prolonged period, creating a saturated solution. The concentration of the dissolved solute is then measured, typically by UV-Vis spectroscopy or HPLC, after removing the undissolved solid.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DCM). "Excess" means enough solid remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred. Filter the sample through a 0.22 µm syringe filter (choose a filter material compatible with the solvent).
-
Quantification:
-
Prepare a standard curve of the compound at known concentrations.
-
Measure the concentration of the filtered sample using a validated analytical method (e.g., HPLC-UV). If necessary, dilute the sample with the solvent to fall within the linear range of the standard curve.
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions. Report the solubility in units such as mg/mL or mol/L.
Acidity and pKa Determination
The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of a molecule's acidity in solution. The carboxylic acid moiety of the title compound is the primary acidic center. Its pKa value is crucial for predicting its ionization state at different pH values, which influences its solubility, lipophilicity, and interaction with biological targets. For comparison, the pKa of the structurally related 1-(4-Fluorophenyl)cyclopentanecarboxylic acid is approximately 4.2.[7]
Workflow 5.1: pKa Determination via Potentiometric Titration
This workflow outlines the robust method of determining pKa by monitoring pH changes during titration with a standardized base.
Caption: Workflow for pKa determination by potentiometric titration.
Causality and Principle: According to the Henderson-Hasselbalch equation, when an acid has been half-neutralized by a base, the concentration of the acid ([HA]) equals the concentration of its conjugate base ([A⁻]). At this specific point (the half-equivalence point), the pH of the solution is equal to the pKa of the acid. Potentiometric titration precisely identifies this point.
Methodology:
-
Titrant Standardization: Prepare and accurately standardize a ~0.1 M NaOH solution against a primary standard like potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh the carboxylic acid and dissolve it in a suitable solvent system (e.g., a mixture of water and methanol to ensure solubility) in a beaker with a magnetic stir bar.
-
Titration: Immerse a calibrated pH electrode in the solution. Add the standardized NaOH titrant in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume (V_eq).
-
Determine the half-equivalence point volume (V_eq / 2).
-
From the original titration curve, find the pH value that corresponds to the half-equivalence point volume. This pH value is the experimental pKa.
-
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous structural fingerprint of a molecule. While specific spectra for this compound are not publicly available, its structure allows for clear predictions of its key spectral features.
Workflow 6.1: Comprehensive Spectroscopic Analysis
This diagram illustrates the logical flow for obtaining a complete spectroscopic profile.
Caption: Logical workflow for full spectroscopic characterization.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the specific chemical bonds present.
-
Expected Key Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to ~2500 cm⁻¹, resulting from strong hydrogen bonding.[8]
-
C-H Stretch (sp³ Aliphatic): Sharp peaks just below 3000 cm⁻¹ (2990-2850 cm⁻¹).[9]
-
C-H Stretch (sp² Aromatic): Sharp peaks just above 3000 cm⁻¹ (~3100-3000 cm⁻¹).[9]
-
C=O Stretch (Carbonyl): A very strong, sharp absorption between 1730-1700 cm⁻¹ for a saturated acid dimer.[8]
-
C=C Stretch (Aromatic): Medium intensity peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1320-1210 cm⁻¹ region.[8]
-
C-Br Stretch: A peak in the fingerprint region, typically 680-515 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing detailed information about molecular structure and connectivity.
-
Expected ¹H NMR Features (in CDCl₃):
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (>10 ppm), which is exchangeable with D₂O.
-
Aromatic Protons (-C₆H₄-): A complex multiplet pattern in the ~7.2-7.8 ppm region. The meta-substitution will result in four distinct signals.
-
Cyclopentyl Protons (-C₅H₈-): Multiple overlapping signals in the aliphatic region, likely between ~1.5-2.8 ppm.
-
-
Expected ¹³C NMR Features (in CDCl₃):
-
Carbonyl Carbon (-COOH): A signal in the ~175-185 ppm range.
-
Aromatic Carbons (-C₆H₄-): Six signals between ~120-145 ppm. The carbon attached to the bromine (C-Br) will be shifted relative to the others.
-
Quaternary Carbon (C-COOH): A signal for the sp³ carbon of the cyclopentyl ring attached to both the phenyl group and the carboxyl group, likely in the 40-60 ppm range.
-
Cyclopentyl Carbons (-CH₂-): Two or more signals for the remaining four CH₂ groups of the cyclopentane ring, typically in the 25-40 ppm range.[10][11]
-
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, clues about the molecule's structure.
-
Expected Features:
-
Molecular Ion (M⁺): A prominent peak at m/z = 268 and an equally prominent peak at m/z = 270. This characteristic M and M+2 pattern with a ~1:1 intensity ratio is the definitive signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation: A likely fragmentation pathway is the loss of the carboxyl group (-COOH, 45 Da), leading to a significant fragment ion at m/z = 223/225.
-
Conclusion
While this compound is a commercially available compound, its fundamental physical properties are not well-documented in public literature. This guide addresses this gap by providing not only the theoretical expectations for these properties based on molecular structure but also the detailed, actionable protocols required for their experimental determination. By following these standardized methodologies, researchers in organic synthesis and drug development can ensure the generation of high-quality, reliable data, facilitating the compound's effective and reproducible application in their work.
References
Click to expand
- This compound | CAS 143328-23-8 | SCBT
- This compound(143328-23-8) 1 h nmr - ChemicalBook
- This compound | 143328-23-8
- 143328-23-8|1-(3-Bromophenyl)cyclopentane-1-carboxylic acid - BLDpharm
- This compound - Lead Sciences
- CAS 143328-23-8 this compound - Alfa Chemistry
- Cyclopentanecarboxylic acid(3400-45-1) 13C NMR spectrum - ChemicalBook
- This compound CAS - ChemicalBook
- 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid | C13H15BrO2 - PubChem
- This compound AldrichCPR | Sigma-Aldrich
- 1-(4-Bromophenyl)cyclopentanecarboxylic acid | 143328-24-9 | Benchchem
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
- Cyclopentylcarboxylic acid - NIST WebBook
- 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, (1R-cis)- - NIST WebBook
- 1-Cyclopentenecarboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase
- Cyclopentanecarboxylic acid(3400-45-1)IR1 - ChemicalBook
- Cyclopentanecarboxylic acid, 1-(3-bromo-2-propenyl)-2-oxo-, methyl ester - Optional[FTIR] - Spectrum - SpectraBase
- 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts
- (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and...
- 923130-21-6 | 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid | ChemScene
- The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online
- C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes
- Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4 - The Royal Society of Chemistry
- 923130-21-6 | 1-(3-Bromophenyl)cyclohexanecarboxylic acid - AiFChem
- This compound [143328-23-8] | Chemsigma
- 3-Cyclopentene-1-carboxylic acid - Optional[13C NMR] - Spectrum - SpectraBase
- 1-(3-BROMOPHENYL)
- carboxylic acid solubility + TLC : r/chemhelp - Reddit
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 143328-23-8 [chemicalbook.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound CAS#: 143328-23-8 [m.chemicalbook.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cyclopentanecarboxylic acid(3400-45-1) 13C NMR [m.chemicalbook.com]
- 11. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopentanecarboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-(3-Bromophenyl)cyclopentanecarboxylic acid, a molecule of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical identity, a robust and reproducible synthetic route, in-depth spectroscopic analysis, and explore its potential as a scaffold in the design of novel therapeutics.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. The presence of a bromine atom on the phenyl ring and the carboxylic acid moiety attached to a cyclopentane ring bestows upon it a unique combination of lipophilicity and acidic properties, making it an intriguing candidate for biological screening.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrO₂ | |
| Molecular Weight | 269.13 g/mol | |
| CAS Number | 143328-23-8 | |
| Appearance | Solid | |
| Storage | Sealed in dry, 2-8°C |
A note on physicochemical data: While experimental values for melting point and solubility are not consistently reported in publicly available literature, computational predictions suggest a melting point in the range of 130-150 °C and limited solubility in water, with good solubility in organic solvents like methanol, ethanol, and dichloromethane.
Synthesis of this compound: A Two-Step Approach
A reliable and scalable synthesis of this compound can be achieved through a two-step process involving a phase-transfer catalyzed alkylation followed by nitrile hydrolysis. This method is advantageous due to its use of readily available starting materials and generally high yields.
Step 1: Synthesis of 1-(3-Bromophenyl)cyclopentanecarbonitrile
The first step involves the formation of the cyclopentane ring through the alkylation of 3-bromophenylacetonitrile with 1,4-dibromobutane under phase-transfer catalysis (PTC) conditions. PTC is a powerful technique in organic synthesis that facilitates the reaction between reactants in immiscible phases, often leading to milder reaction conditions, faster reaction times, and improved yields.
Experimental Protocol:
-
To a stirred solution of 3-bromophenylacetonitrile (1.0 eq) and 1,4-dibromobutane (1.2 eq) in toluene, add a 50% aqueous solution of sodium hydroxide (5.0 eq).
-
Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-(3-bromophenyl)cyclopentanecarbonitrile.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
The final step is the hydrolysis of the nitrile intermediate to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is often preferred for its cleaner reaction profile.
Experimental Protocol:
-
Dissolve the 1-(3-bromophenyl)cyclopentanecarbonitrile (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 10 eq) and heat the mixture to reflux for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
The carboxylic acid will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.
Spectroscopic Characterization and Structural Elucidation
The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. Based on the structure and data from similar compounds, the following proton signals are expected:
-
Aromatic Protons (δ 7.2-7.6 ppm): The four protons on the bromophenyl ring will appear as a complex multiplet in this region. The bromine atom's electron-withdrawing and anisotropic effects will influence their chemical shifts.
-
Cyclopentane Protons (δ 1.7-2.7 ppm): The eight protons on the cyclopentane ring will likely appear as two or more multiplets. The protons on the carbons adjacent to the quaternary carbon will be deshielded compared to the other cyclopentane protons.
-
Carboxylic Acid Proton (δ 10-13 ppm): The acidic proton of the carboxylic acid group will appear as a broad singlet in the downfield region of the spectrum. This signal is characteristically broad due to hydrogen bonding and exchange with trace amounts of water.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will confirm the carbon framework of the molecule. Key expected signals include:
-
Carboxylic Carbonyl Carbon (δ ~180 ppm): This quaternary carbon will appear as a weak signal in the downfield region, characteristic of carboxylic acids.
-
Aromatic Carbons (δ 120-145 ppm): Six signals are expected for the aromatic carbons. The carbon attached to the bromine atom will be shifted upfield due to the heavy atom effect, while the carbon attached to the cyclopentane ring will be a quaternary signal.
-
Quaternary Cyclopentane Carbon (δ ~50-60 ppm): The carbon of the cyclopentane ring attached to the phenyl group and the carboxylic acid will appear as a quaternary signal.
-
Cyclopentane Methylene Carbons (δ ~25-40 ppm): The four methylene carbons of the cyclopentane ring will give rise to signals in this region.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the functional groups present in the molecule. Characteristic absorption bands include:
-
O-H Stretch (2500-3300 cm⁻¹): A very broad and strong absorption band in this region is indicative of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch (1680-1710 cm⁻¹): A strong, sharp absorption band in this region corresponds to the carbonyl group of the carboxylic acid.
-
C-Br Stretch (500-600 cm⁻¹): A moderate absorption in the fingerprint region can be attributed to the carbon-bromine bond.
-
Aromatic C-H and C=C Stretches: These will appear in their characteristic regions around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 268 and 270 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[1][2] The fragmentation of the bromophenyl and cyclopentyl rings would also contribute to the overall spectrum.[1]
Therapeutic Relevance and Future Directions
The chemical architecture of this compound positions it as a promising scaffold for the development of novel therapeutic agents.
Potential as a NaV1.7 Inhibitor for Pain Management
Voltage-gated sodium channel 1.7 (NaV1.7) is a genetically validated target for the treatment of pain.[3] Several small molecule inhibitors of NaV1.7 are currently in development. The presence of a bromophenyl group is a common feature in a number of neurologically active compounds, and its inclusion can modulate properties such as metabolic stability and target engagement. The cyclopentanecarboxylic acid moiety can serve as a key pharmacophoric element, providing a crucial interaction point with the target protein.
Exploration as a GPR40 Agonist for Type 2 Diabetes
G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes.[4][5] Agonists of GPR40 have been shown to stimulate glucose-dependent insulin secretion.[4] Many known GPR40 agonists feature a carboxylic acid group, which is essential for their activity. The lipophilic 1-(3-bromophenyl)cyclopentyl portion of the molecule could confer favorable pharmacokinetic properties and specific interactions within the GPR40 binding pocket.
Conclusion
This compound is a readily synthesizable compound with a unique structural profile that makes it a valuable tool for chemical biology and drug discovery. The synthetic route outlined in this guide is robust and amenable to scale-up. The detailed spectroscopic analysis provides a clear fingerprint for the characterization of this molecule. Its potential as a modulator of key therapeutic targets such as NaV1.7 and GPR40 warrants further investigation and highlights its importance for researchers in the pharmaceutical sciences.
References
- JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Accessed January 9, 2026. [Link]
- JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Accessed January 9, 2026. [Link]
- Chemistry LibreTexts. 8.
- Whitman College. GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Accessed January 9, 2026. [Link]
- YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- NIST. Cyclopentylcarboxylic acid. NIST Chemistry WebBook. Accessed January 9, 2026. [Link]
- NIST. Cyclopentanecarboxylic acid, 3-oxo-. NIST Chemistry WebBook. Accessed January 9, 2026. [Link]
- PubChem. Cyclopentanecarboxylic acid. Accessed January 9, 2026. [Link]
- Steneberg, P., et al. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes. 2005;54(9):2523-2530. [Link]
- NIST. Cyclopentanecarboxylic acid, 3-amino-, cis-. NIST Chemistry WebBook. Accessed January 9, 2026. [Link]
- PubChem. 1-Phenylcyclopentanecarboxylic acid. Accessed January 9, 2026. [Link]
- The Royal Society of Chemistry.
- Hou, D., et al. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters. 2012;3(11):943-948. [Link]
- Chemistry LibreTexts. 11.6: Preparing Carboxylic Acids. Accessed January 9, 2026. [Link]
- Li, Y., et al. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. 2022;13:1018338. [Link]
- Mao, J.-D., et al. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry. 2007;38(1):139-151. [Link]
- Oregon State University. 13C NMR Chemical Shifts. Accessed January 9, 2026. [Link]
- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Accessed January 9, 2026. [Link]
- Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Accessed January 9, 2026. [Link]
- Oregon State University. 1H NMR Chemical Shift. Accessed January 9, 2026. [Link]
- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Accessed January 9, 2026. [Link]
- Waxman, L., et al. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics. Channels. 2018;12(1):228-243. [Link]
- Swain, N. A., et al. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Journal of Medicinal Chemistry. 2020;63(11):6107-6133. [Link]
- Patsnap. What are GPR40 agonists and how do they work?. Accessed January 9, 2026. [Link]
- Amgen. Optimization of GPR40 Agonists for Type 2 Diabetes. Accessed January 9, 2026. [Link]
- PubMed. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins. Accessed January 9, 2026. [Link]
- Focken, T., et al. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7. ACS Chemical Neuroscience. 2018;9(3):400-405. [Link]
- McKerrall, S. J., & Sutherlin, D. P. Nav1.7 inhibitors for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters. 2018;28(19):3141-3149. [Link]
- Halpern, M. Industrial Phase-Transfer Catalysis. PTC Organics Inc. Accessed January 9, 2026. [Link]
- Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Accessed January 9, 2026. [Link]
- Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Accessed January 9, 2026. [Link]
- PubChem. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid. Accessed January 9, 2026. [Link]
- National Institutes of Health. Phase-Transfer-Catalyzed Alkylation of Hydantoins. Accessed January 9, 2026. [Link]
- Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Accessed January 9, 2026. [Link]
Sources
- 1. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 2. GCMS Section 6.12 [people.whitman.edu]
- 3. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the compound's solubility. Poor aqueous solubility can severely hamper a drug's bioavailability, leading to suboptimal therapeutic efficacy and erratic dose-responses.[1][2] For researchers and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a critical determinant of its developmental potential. This guide focuses on 1-(3-bromophenyl)cyclopentanecarboxylic acid, a compound of interest in medicinal chemistry, providing a deep dive into the theoretical and practical aspects of its solubility.
This document is structured to provide a robust framework for determining and understanding the solubility of this compound. It moves beyond a simple recitation of facts to offer a detailed, field-proven experimental protocol, grounded in scientific first principles.
Understanding the Molecule: Physicochemical Properties of this compound
To appreciate the nuances of its solubility, we must first consider the structural features of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrO₂ | [3][4][5][6] |
| Molecular Weight | 269.13 g/mol | [3][4][5][6] |
| Structure | A cyclopentane ring substituted with a carboxylic acid and a 3-bromophenyl group. |
The molecule possesses both hydrophobic (the bromophenyl and cyclopentyl groups) and hydrophilic (the carboxylic acid group) moieties. The carboxylic acid group, in particular, is ionizable, meaning its charge state and, consequently, its solubility are highly dependent on the pH of the surrounding medium.[7][8][9]
Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[10] This method, when coupled with a precise analytical technique like High-Performance Liquid Chromatography (HPLC), provides reliable and reproducible data.[11][12][13][14]
The Rationale Behind the Shake-Flask Method
The core principle of the shake-flask method is to create a saturated solution of the compound in a specific solvent system, allowing it to reach equilibrium. An excess of the solid compound is agitated with the solvent for a prolonged period to ensure that the solvent is fully saturated.[15] The subsequent analysis of the clear supernatant provides the concentration of the dissolved compound, which is its solubility under those specific conditions.
Experimental Workflow Diagram
Caption: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Phosphate Buffered Saline pH 7.4, Water, Ethanol, DMSO)
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions for HPLC Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards.[11]
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., 2 mL of PBS pH 7.4). "Excess" ensures that a solid phase remains at equilibrium.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[2]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand to let the undissolved solid settle.
-
To ensure complete removal of particulate matter, centrifuge the samples at high speed.[1][2]
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.[12] This step is crucial to avoid artificially high solubility readings.
-
-
HPLC Analysis:
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the calibration standards and the diluted samples into the HPLC system.[12]
-
Analyze the samples using a validated HPLC method with UV detection at a wavelength where the compound exhibits maximum absorbance.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.
-
Factors Influencing the Solubility of this compound
The solubility of this compound is a multifactorial property. Understanding these factors is key to predicting its behavior in different environments and for developing effective formulations.
The Dominant Role of pH
For a carboxylic acid, pH is arguably the most critical factor influencing its aqueous solubility.[7] The carboxylic acid group (–COOH) can donate a proton to form its conjugate base, the carboxylate anion (–COO⁻).
Caption: Effect of pH on the ionization and solubility of a carboxylic acid.
-
In Acidic Solutions (Low pH): The equilibrium shifts to the left, favoring the protonated, uncharged form (R-COOH). This form is less polar and, therefore, less soluble in water.[9]
-
In Basic Solutions (High pH): The equilibrium shifts to the right, favoring the deprotonated, anionic form (R-COO⁻). The charged carboxylate group can form strong ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility.[8][9][16]
Solvent Polarity
The "like dissolves like" principle is fundamental.[11]
-
Polar Solvents (e.g., water, ethanol): The carboxylic acid group can engage in hydrogen bonding with polar solvents. However, the bulky, nonpolar bromophenyl and cyclopentyl groups will limit solubility.
-
Nonpolar Solvents (e.g., hexane): The hydrophobic portions of the molecule will interact favorably with nonpolar solvents, but the polar carboxylic acid group will hinder solubility.
-
Aprotic Polar Solvents (e.g., DMSO): These solvents are often effective at dissolving compounds with both polar and nonpolar characteristics.
Temperature
For most solid solutes, solubility increases with temperature. A modified shake-flask method can even use a heating step to accelerate dissolution and shorten the equilibration time.[17] However, this relationship must be determined experimentally for each compound-solvent system.
Data Presentation: A Template for Your Findings
All quantitative data should be summarized for easy comparison. Below is a template table for recording the solubility of this compound.
| Solvent System | Temperature (°C) | pH | Measured Solubility (µg/mL) ± SD | Measured Solubility (µM) ± SD |
| Deionized Water | 25 | ~4-5 (unbuffered) | ||
| PBS | 25 | 7.4 | ||
| 0.1 M HCl | 25 | 1.0 | ||
| 0.1 M NaOH | 25 | 13.0 | ||
| Ethanol | 25 | N/A | ||
| DMSO | 25 | N/A | ||
| Deionized Water | 37 | ~4-5 (unbuffered) | ||
| PBS | 37 | 7.4 |
Conclusion: From Data to Drug Development
A thorough understanding and precise measurement of the solubility of this compound are indispensable for its progression as a potential therapeutic agent. The detailed protocol and the scientific principles outlined in this guide provide a robust framework for researchers to generate high-quality, reliable solubility data. This data will, in turn, inform critical decisions in lead optimization, formulation development, and the design of further preclinical studies, ultimately paving the way for the successful translation of a promising molecule into a viable drug product.
References
- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- How to measure solubility for drugs in oils/emulsions?. ResearchGate.
- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- solubility experimental methods.pptx. Slideshare.
- Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health.
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
- how can i test the solubility in hplc please ?. Chromatography Forum.
- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.
- Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services.
- 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid. PubChem.
- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. ResearchGate.
- This compound AldrichCPR. Sigma-Aldrich.
- This compound. Chemicalbook.
- How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
- The effect of different pH-adjusting acids on the aqueous solubility of.... ResearchGate.
- This compound - Safety Data Sheet. Chemicalbook.
- This compound. Santa Cruz Biotechnology.
- Carboxylic acid - Properties, Structure, Reactions. Britannica.
- 1-(3-Bromophenyl)cyclopentane-1-carboxylic acid. BLDpharm.
- This compound. Lead Sciences.
- This compound AldrichCPR. Sigma-Aldrich.
- 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid. ChemScene.
- CAS 143328-23-8 this compound. Alfa Chemistry.
- This compound. Sigma-Aldrich.
- 3-Cyclopentene-1-carboxylic acid. PubChem.
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
- 3. This compound | 143328-23-8 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. pharmaguru.co [pharmaguru.co]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 15. bioassaysys.com [bioassaysys.com]
- 16. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 17. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid: A Technical Guide for Researchers
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the expected spectral characteristics of 1-(3-Bromophenyl)cyclopentanecarboxylic acid, a compound of interest in synthetic chemistry and drug discovery. In the absence of publicly available experimental spectra for this specific molecule, this document leverages a first-principles approach, combining foundational spectroscopic theory with empirical data from structurally analogous compounds. By dissecting the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide offers researchers a robust framework for the identification, characterization, and quality control of this compound and related molecular entities.
Introduction: The Importance of Spectroscopic Characterization
The precise structural elucidation of a chemical compound is a cornerstone of modern chemical research and development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering invaluable information about the connectivity of atoms, the nature of chemical bonds, and the overall molecular formula. For a molecule such as this compound, which possesses a unique combination of an aromatic ring, a cycloalkane, and a carboxylic acid functional group, a multi-pronged spectroscopic approach is essential for unambiguous identification and purity assessment.
This guide is structured to provide a logical workflow for the spectral analysis of the title compound. We will begin by predicting the key features of its NMR spectra, followed by an examination of its expected vibrational modes in IR spectroscopy, and finally, an analysis of its fragmentation patterns in mass spectrometry.
Figure 1: A conceptual workflow illustrating the multi-technique spectroscopic approach for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, multiplicities, and integrations of ¹H and ¹³C spectra, we can piece together the molecular puzzle.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the cyclopentyl protons, and the acidic proton of the carboxylic acid. The predicted chemical shifts are based on the analysis of similar structures, such as 1-phenylcyclopentanecarboxylic acid and bromobenzene.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. |
| Aromatic Protons | 7.2 - 7.6 | Multiplet | 4H | The protons on the bromophenyl ring will appear in the aromatic region. The exact splitting pattern will be complex due to meta- and ortho-coupling. |
| Cyclopentyl Protons (α to phenyl) | 2.5 - 2.8 | Multiplet | 4H | These protons are adjacent to the electron-withdrawing phenyl group and will be deshielded relative to unsubstituted cyclopentane. |
| Cyclopentyl Protons (β to phenyl) | 1.7 - 2.0 | Multiplet | 4H | These protons are further from the phenyl group and will appear at a more upfield position. |
Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The presence of the bromine atom will have a notable effect on the chemical shifts of the aromatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | 175 - 185 | The carbonyl carbon of a carboxylic acid is highly deshielded. Aromatic acids tend to be at the upfield end of this range.[3] |
| Quaternary Cyclopentyl Carbon | 50 - 60 | This carbon is attached to both the phenyl ring and the carboxyl group. |
| Aromatic Carbon (C-Br) | 120 - 125 | The carbon directly attached to the bromine atom experiences a "heavy atom effect," which can lead to a slightly more shielded (upfield) position than might be expected based solely on electronegativity.[4] |
| Other Aromatic Carbons | 125 - 135 | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by their position relative to the bromine and cyclopentyl substituents. |
| Cyclopentyl Carbons (α to phenyl) | 35 - 45 | These carbons are deshielded by the adjacent phenyl group. |
| Cyclopentyl Carbons (β to phenyl) | 25 - 35 | These carbons are in a more typical alkane-like environment. |
Note: Predicted chemical shifts are relative to TMS.
Figure 2: A generalized workflow for acquiring and interpreting NMR spectra, applicable to the analysis of this compound.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent features will be associated with the carboxylic acid and the aromatic ring.
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Appearance | Rationale |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | This extremely broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid and is a key identifying feature.[5] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, Medium | These absorptions are typical for C-H bonds on an aromatic ring. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Sharp, Medium-Strong | These peaks arise from the C-H bonds of the cyclopentyl ring. |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp | The carbonyl stretch of an aromatic carboxylic acid is typically found at a slightly lower wavenumber than that of a saturated carboxylic acid due to conjugation.[6] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak (multiple bands) | These absorptions are characteristic of the benzene ring. |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | This band is associated with the C-O single bond of the carboxylic acid. |
| C-Br Stretch | 500 - 600 | Medium-Weak | The C-Br stretching vibration appears in the fingerprint region of the spectrum.[7] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization.
For this compound (C₁₂H₁₃BrO₂), the expected molecular weight is approximately 268/270 g/mol , reflecting the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The mass spectrum will therefore exhibit a characteristic M/M+2 isotopic pattern with roughly equal intensities, which is a definitive indicator of the presence of a single bromine atom.[8][9]
Predicted Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): A pair of peaks at m/z 268 and 270 of approximately equal intensity.
-
Loss of Carboxyl Group (-COOH): A significant fragment resulting from the loss of the carboxylic acid group (45 Da), leading to a pair of peaks at m/z 223 and 225.
-
Loss of Bromine (-Br): Fragmentation involving the loss of a bromine radical (79/81 Da), resulting in a peak at m/z 189.
-
Other Fragments: Various fragments arising from the cleavage of the cyclopentyl ring and the aromatic ring will also be present.
Sources
- 1. 1-Phenylcyclopentanecarboxylic acid(77-55-4) 1H NMR spectrum [chemicalbook.com]
- 2. Bromobenzene(108-86-1) 1H NMR [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Bromobenzene IR spectra Help? [chemistry.science.narkive.com]
- 8. proprep.com [proprep.com]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopentanecarboxylic Acid: Safety, Handling, and Application for Drug Development Professionals
This guide provides a comprehensive overview of 1-(3-Bromophenyl)cyclopentanecarboxylic acid, a key building block in contemporary drug discovery and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety information, detailed handling protocols, and insights into its chemical reactivity and applications. Our approach is grounded in established safety protocols and the practical experience of navigating the complexities of novel chemical entities in a laboratory setting.
Core Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use. This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrO₂ | [2][3][4] |
| Molecular Weight | 269.13 g/mol | [2][3][4] |
| CAS Number | 143328-23-8 | [2][3] |
| Physical Form | Solid | [4] |
| Storage Temperature | Room Temperature; for long-term storage, sealed in a dry, cool place (2-8°C is recommended by some suppliers) | [1][5] |
Hazard Identification and Risk Assessment
Based on available safety data sheets (SDS) and data from structurally similar compounds, this compound is classified as an irritant.[6][7] The primary hazards are associated with direct contact and inhalation of dust particles.
-
Eye Irritation: Causes serious eye irritation.[7]
-
Skin Irritation: Causes skin irritation.[7]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[7]
-
Acute Oral Toxicity: While specific data for this compound is limited, a structurally related compound, 1-(3-bromophenyl)cyclohexane-1-carboxylic acid, is classified as harmful if swallowed.[8] It is prudent to assume a similar hazard profile.
The bromophenyl moiety suggests that, like other brominated aromatic compounds, its metabolism could potentially lead to reactive intermediates. Studies on bromobenzene have shown that it can cause hepatotoxicity, a process linked to its metabolic activation.[9] Carboxylic acids as a class can also interfere with lipid metabolism in liver cells.[10] Therefore, systemic effects following significant exposure cannot be ruled out and appropriate precautions are warranted.
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when handling any chemical intermediate. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls
All manipulations of solid this compound that could generate dust, as well as handling of its solutions, must be conducted in a certified chemical fume hood.[6] The facility should be equipped with an eyewash station and an emergency shower in close proximity to the handling area.
Personal Protective Equipment (PPE) Workflow
The selection and use of PPE is a critical self-validating system to prevent exposure. The following diagram outlines the mandatory workflow for donning and doffing PPE.
Caption: Chemical Spill Response Workflow.
Scientific Context: Reactivity and Application in Drug Discovery
This compound is a valuable scaffold in medicinal chemistry. Its utility stems from the presence of two key functional groups that can be manipulated independently: the carboxylic acid and the aryl bromide.
-
Building Block for Biologically Active Compounds: This molecule and its analogs serve as precursors for more complex structures with potential therapeutic applications. [11]The cyclopentane ring provides a three-dimensional scaffold, while the bromophenyl group allows for a variety of coupling reactions.
-
Potential Pharmacophore: The bromophenyl group can participate in halogen bonding and occupy hydrophobic pockets in enzyme active sites or receptors, potentially enhancing binding affinity. [11]* Kinase Inhibitor Scaffolds: Analogs containing the bromophenyl moiety have been investigated in the synthesis of kinase inhibitors, such as those targeting Aurora A kinase, which are important targets in oncology. [12][13]
Key Chemical Transformations
The causality behind its use as a building block lies in its predictable reactivity at two distinct sites:
-
Carboxylic Acid Group:
-
Amide Coupling: The most common transformation, allowing linkage to a vast array of amine-containing fragments to build molecular diversity. This is a cornerstone of library synthesis in drug discovery.
-
Esterification: Can be converted to esters to modify solubility or act as a protecting group.
-
Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), providing another point for chemical elaboration. [11]
-
-
Aryl Bromide Group:
-
Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of new aryl, alkyl, or amine groups, enabling systematic Structure-Activity Relationship (SAR) studies.
-
Lithiation/Grignard Formation: Can be converted into an organometallic reagent to form new carbon-carbon bonds with various electrophiles.
-
Disposal and Decontamination
All waste containing this compound, including contaminated absorbents from spills, must be treated as hazardous waste.
-
Waste Collection: Place in a clearly labeled, sealed container.
-
Disposal Route: The waste should be disposed of through a licensed hazardous waste disposal facility, typically via incineration with appropriate flue gas scrubbing to handle the resulting hydrogen bromide.
-
Incompatible Waste: Do not mix with incompatible waste streams, particularly strong bases or highly reactive oxidizing agents.
Conclusion
This compound is a versatile and valuable tool for the modern medicinal chemist. Its safe and effective use hinges on a robust understanding of its hazard profile, adherence to stringent handling protocols, and an appreciation of its chemical reactivity. By implementing the engineering controls, PPE workflows, and emergency procedures outlined in this guide, research professionals can confidently and safely leverage this compound to advance their drug discovery programs.
References
- This compound. Lead Sciences. [Link]
- 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid | C13H15BrO2. PubChem. [Link]
- 2-(3-Bromophenyl)
- Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876. National Institutes of Health (NIH). [Link]
- Effect of a cysteine prodrug (L‐2‐oxothiazolidine‐4‐carboxylic acid) on the metabolism and toxicity of bromobenzene: A repeated exposure study. Taylor & Francis Online. [Link]
- Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. PubMed. [Link]
- Developmental toxicity of carboxylic acids toXenopus embryos: A quantitative structure-activity relationship and computer-automated structure evaluation.
- This compound. LookChem. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. This compound | 143328-23-8 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid | C13H15BrO2 | CID 16228256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Correction: Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876 - PMC [pmc.ncbi.nlm.nih.gov]
1-(3-Bromophenyl)cyclopentanecarboxylic acid suppliers and pricing
An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopentanecarboxylic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 143328-23-8) is a crucial chemical building block, particularly significant in the field of medicinal chemistry.[1][2][3][4][5] Its unique structure, featuring a substituted phenyl ring attached to a cyclopentanecarboxylic acid moiety, makes it an important intermediate in the synthesis of complex molecular scaffolds. This guide provides a comprehensive technical overview of its chemical properties, reliable sourcing strategies, pricing analysis, and its pivotal role in the development of novel therapeutics, such as potent and selective NaV1.7 inhibitors for chronic pain management.[6][7][8] Detailed experimental protocols for its synthesis from a key intermediate are provided to support researchers in its practical application.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a compound is the cornerstone of its effective use in research and development. This compound is a solid at room temperature, characterized by the following key identifiers and properties.[9]
| Property | Value | Source(s) |
| CAS Number | 143328-23-8 | [1][3][4][5][10] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [3][5] |
| Molecular Weight | 269.13 g/mol | [3][5][9] |
| Physical Form | Solid | [9] |
| SMILES String | OC(=O)C1(CCCC1)c2cccc(Br)c2 | [9] |
| InChI Key | LYXFHQXQIYWCHA-UHFFFAOYSA-N | [9] |
| Storage | Sealed in dry, 2-8°C | [10] |
Note: Analytical data is not always provided by suppliers of early discovery chemicals. Buyers should assume responsibility for confirming product identity and purity upon receipt.[9]
Sourcing, Procurement, and Pricing Analysis
For drug development professionals, securing a reliable supply of high-purity starting materials is critical. This compound is available from several reputable chemical suppliers catering to the research and bulk synthesis markets.
Verified Suppliers
A curated list of established suppliers for this compound is provided below. Researchers should inquire directly for bulk quantities and cGMP-grade material if required for later-stage development.
| Supplier | Notes |
| Sigma-Aldrich (Merck) | Listed under the "AldrichCPR" brand for early discovery research.[9] |
| BLDpharm | Offers the compound for research use, with options for various quantities.[4][10] |
| Santa Cruz Biotechnology | Provides the compound as a biochemical for proteomics research.[3] |
| Alfa Chemistry | Lists the compound among its catalog of chemical products.[5] |
| Lead Sciences | Offers the product with specified purity of 97%.[10] |
| Chemicalbook | Aggregates listings from various global suppliers. |
Pricing Structure
Pricing is highly dependent on quantity and purity. The data below represents typical pricing for research-grade quantities and should be used as a guideline. For large-scale or cGMP manufacturing, direct quotes are necessary.
| Supplier | Quantity | Purity | Price (EUR) |
| Lead Sciences | 100 mg | 97% | € 22.00 |
| Lead Sciences | 250 mg | 97% | Inquire |
| Lead Sciences | 1 g | 97% | € 93.00 |
Pricing data is subject to change and may vary by region. Table based on data from Lead Sciences.[10]
Synthesis and Chemical Workflow
While several synthetic routes to 1-aryl cycloalkanecarboxylic acids exist, a common and reliable strategy involves the hydrolysis of a nitrile intermediate.[11] The precursor, 1-(3-bromophenyl)cyclopentane-1-carbonitrile , is commercially available, making its hydrolysis an efficient final step to obtain the desired carboxylic acid.
Synthetic Workflow Overview
The logical flow from a commercially available precursor to the final product is outlined below. This two-step conceptual pathway involves the synthesis of the nitrile followed by its hydrolysis.
Caption: Synthetic workflow from nitrile precursor to the final carboxylic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Nitrile Precursor
This protocol describes a robust method for converting 1-(3-bromophenyl)cyclopentane-1-carbonitrile to the target carboxylic acid.
Objective: To synthesize this compound via hydrolysis.
Materials:
-
1-(3-bromophenyl)cyclopentane-1-carbonitrile
-
Sulfuric acid (H₂SO₄), concentrated
-
Glacial acetic acid
-
Deionized water
-
Diethyl ether (or Ethyl Acetate)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source (heating mantle)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1-(3-bromophenyl)cyclopentane-1-carbonitrile (1.0 eq), glacial acetic acid (5 vol), and a 50% aqueous solution of sulfuric acid (5 vol).
-
Causality: Acetic acid serves as a co-solvent to ensure miscibility of the organic nitrile in the aqueous acidic medium. Concentrated sulfuric acid acts as both the catalyst and a water source for the hydrolysis.
-
-
Heating and Reflux: Heat the mixture to reflux (typically 110-120°C) with vigorous stirring.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting nitrile spot is no longer visible. This typically requires 4-12 hours.
-
-
Quenching and Workup: Once the reaction is complete, cool the flask to room temperature in an ice bath. Carefully pour the reaction mixture over crushed ice in a separate beaker.
-
Causality: This step quenches the reaction and precipitates the crude carboxylic acid product, which is typically less soluble in cold water.
-
-
Extraction: Transfer the aqueous slurry to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Causality: The organic solvent will dissolve the desired carboxylic acid, separating it from inorganic salts and residual acid in the aqueous phase.
-
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with saturated brine.
-
Causality: The water wash removes residual acetic and sulfuric acid. The brine wash removes the majority of the remaining water from the organic phase, initiating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the crude solid can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final this compound with high purity.
Application in Drug Discovery: A Key Building Block for NaV1.7 Inhibitors
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of chronic pain.[8][12] Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain, making selective inhibitors of this channel highly sought-after non-opioid analgesics.[7][13]
Recent breakthroughs in medicinal chemistry have identified a class of potent and selective NaV1.7 inhibitors built upon a cyclopentane carboxylic acid scaffold.[6] In these advanced molecules, the 1-aryl-cyclopentanecarboxylic acid core serves as a "warhead" that interacts with key residues within the channel. The 3-bromophenyl moiety of the title compound provides a crucial vector for further chemical elaboration, allowing for the attachment of other pharmacophoric elements to optimize potency, selectivity, and pharmacokinetic properties.[6]
Caption: Role as a building block in the development of NaV1.7 inhibitors.
The discovery of these novel cyclopentane carboxylic acids represents a significant advancement, moving away from earlier scaffolds to achieve greater potency and improved metabolic stability, highlighting the value of this compound as a key starting material in modern drug discovery programs.[6]
Conclusion
This compound is more than a catalog chemical; it is a validated and valuable tool for medicinal chemists. Its well-defined physicochemical properties, commercial availability, and straightforward synthesis from nitrile precursors make it an accessible and reliable building block. Its demonstrated utility in the construction of potent NaV1.7 inhibitors underscores its importance in the ongoing search for novel, non-addictive pain therapeutics. This guide provides the foundational knowledge—from procurement to application—required for researchers to effectively integrate this compound into their discovery workflows.
References
- This compound,143328-23-8. Chemicalbridge.
- Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. National Institutes of Health (PMC).
- This compound. Lead Sciences.
- Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. National Institutes of Health (PMC).
- This compound | 143328-23-8. ChemSrc.
- Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. PubMed.
- Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends. PubMed.
- Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics. National Institutes of Health (PMC).
- Methods for the preparation of aryl carboxylic acid. ResearchGate.
- Na v 1.7 inhibitors for the treatment of chronic pain. PubMed.
- Na v 1.7 and Nav1.8: Role in the pathophysiology of pain. National Institutes of Health (PMC).
- WO2013102480A1 - Method for preparing di-organo-dialkoxysilanes. Google Patents.
- Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube.
Sources
- 1. brainly.com [brainly.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Cyclopentanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 7. 1-(3-Bromophenyl)cyclobutane-1-carbonitrile | C11H10BrN | CID 17750080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-(3-BROMO-PHENYL)-CYCLOPROPANECARBONITRILE | 124276-83-1 [chemicalbook.com]
- 10. Cyclopentanone synthesis [organic-chemistry.org]
- 11. Solved Consider the mechanism for the Grignard reaction | Chegg.com [chegg.com]
- 12. web.mit.edu [web.mit.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
biological activity of 1-(3-Bromophenyl)cyclopentanecarboxylic acid
An In-Depth Technical Guide to the Biological Activity of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel chemical entity, this compound. In the absence of direct published data on this specific molecule, this document synthesizes information from structurally related compounds to propose a plausible hypothesis for its biological function, focusing on potential anticancer and antimicrobial activities. We present a structured, multi-faceted research plan, detailing experimental protocols from initial screening to mechanistic studies. This guide is designed to be a self-validating system, where each experimental step builds upon the last, ensuring a logical and scientifically rigorous investigation. All protocols are supported by authoritative references, and data visualization tools are provided to aid in the interpretation of results.
Introduction and Rationale
This compound is a small molecule whose biological activities have not yet been extensively characterized in publicly available literature. However, the presence of a bromophenyl moiety is a common feature in a variety of biologically active compounds, suggesting that this molecule may possess therapeutic potential. For instance, compounds containing a bromophenyl group have demonstrated efficacy as kinase inhibitors and antimicrobial agents. Notably, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a selective Aurora A kinase inhibitor with apoptosis-inducing properties, highlighting the potential for bromophenyl-containing carboxylic acids in oncology.[1] Furthermore, various 4-(4-Bromophenyl)-thiazol-2-amine derivatives have shown promising antimicrobial and anticancer activities.[2]
Based on this precedent, we hypothesize that this compound may exhibit either anticancer activity, potentially through the inhibition of protein kinases, or broad-spectrum antimicrobial activity. This guide outlines a systematic approach to test this hypothesis, beginning with broad screening assays and progressing to more specific mechanistic studies.
Proposed Mechanism of Action: A Hypothesis-Driven Approach
Given the structural alerts from related molecules, a primary hypothesis is that this compound may function as a competitive inhibitor of ATP-binding sites in protein kinases. The bromophenyl group can engage in hydrophobic and halogen bonding interactions within the kinase active site, while the cyclopentanecarboxylic acid moiety may form hydrogen bonds with key residues.
To visualize this proposed interaction, a logical workflow for in silico and in vitro validation is presented below.
Caption: A workflow for investigating the proposed mechanism of action.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments proposed to elucidate the .
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay is a robust method to determine if the compound inhibits the activity of specific kinases by measuring the amount of ADP produced.[3][4][5]
Materials:
-
Recombinant human kinases (e.g., Aurora A, CDK2, EGFR)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the test compound in DMSO.
-
Assay Plate Preparation: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add Kinase: Add 2 µL of a solution containing the recombinant kinase in kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP (at a concentration near its Km) in kinase buffer.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) and incubate for 48 or 72 hours.
-
Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize Formazan Crystals: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11][12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 5 x 10^5 CFU/mL
Procedure:
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate Wells: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanistic Elucidation
Should the initial screening assays yield positive results, the following protocols can be employed to further investigate the mechanism of action.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., ice-cold 70% ethanol)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V Staining
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.[1][2][15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound as for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical In Vitro Kinase Inhibition Data
| Kinase Target | IC50 (µM) of this compound |
| Aurora A | 5.2 |
| CDK2 | 15.8 |
| EGFR | > 50 |
| VEGFR2 | > 50 |
Table 2: Hypothetical Cytotoxicity Data
| Cell Line | IC50 (µM) of this compound |
| MCF-7 (Breast Cancer) | 8.1 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 9.7 |
| Normal Fibroblasts | > 100 |
In Silico Modeling
Molecular docking can provide insights into the potential binding mode of this compound with its putative kinase target.
Caption: A generalized workflow for molecular docking studies.
Conclusion and Future Directions
This guide provides a comprehensive and hypothesis-driven framework for the initial investigation of the . The proposed experimental workflow, from broad screening to detailed mechanistic studies, is designed to efficiently and rigorously characterize the potential of this novel compound as a therapeutic agent. Positive results from these studies would warrant further investigation, including lead optimization, in vivo efficacy studies, and detailed toxicological profiling. The integration of in silico and in vitro approaches will be crucial for a thorough understanding of the structure-activity relationship and for guiding future drug development efforts.
References
- El-Sayed, N. F., et al. (2022). 2-(3-Bromophenyl)
- El-Sayed, N. F., et al. (2022). 2-(3-Bromophenyl)
- Hassan, M. A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. [Link]
- Lee, S. H., et al. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.9.1–28.9.15. [Link]
- Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR protocols, 4(4), 102651. [Link]
- East Carolina University. (n.d.). Annexin V Stain Protocol. Flow Cytometry Core. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- CLYTE Technologies. (2025).
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
- National Institutes of Health. (2024).
- SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
- University of California, Santa Barbara. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
- Microbe Investigations. (n.d.).
- Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]
- Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]
- Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(46), 30089-30103. [Link]
- BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. [Link]
- Kumar, A., et al. (2016). Molecular modeling and docking of small molecule inhibitors against NEK2.
- Li, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules (Basel, Switzerland), 28(18), 6563. [Link]
- Manchado, E., et al. (2012). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Combinatorial chemistry & high throughput screening, 15(6), 465–479. [Link]
- D'Avino, P. P., & Giet, R. (2014). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular biotechnology, 56(6), 477–490. [Link]
- Aldeghi, M., et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of chemical information and modeling, 62(15), 3564–3580. [Link]
- de Freitas, R. F., et al. (2021). Virtual Screening and Molecular Docking: Discovering Novel c-KIT Inhibitors. Current medicinal chemistry, 28(39), 8195–8209. [Link]
Sources
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. promega.com [promega.com]
- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
An In-depth Technical Guide to the Potential Therapeutic Applications of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the potential therapeutic applications of 1-(3-Bromophenyl)cyclopentanecarboxylic acid, a molecule of significant interest in contemporary drug discovery. Drawing upon the established pharmacology of structurally related compounds, we hypothesize that this molecule acts as a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. This guide will detail the chemical properties and a plausible synthetic route for this compound. Furthermore, we will elucidate the hypothesized mechanism of action and present a detailed roadmap for its preclinical evaluation, including in vitro and in vivo experimental protocols. Finally, we will discuss the critical challenges and strategic considerations for the clinical translation of NaV1.7 inhibitors, providing a holistic perspective for researchers and drug development professionals.
Introduction: The Emerging Potential of Cyclopentane Carboxylic Acid Derivatives in Pain Therapeutics
The cyclopentane carboxylic acid scaffold has emerged as a promising pharmacophore in the development of novel therapeutics. Its rigid, three-dimensional structure provides a unique framework for the precise orientation of functional groups, enabling high-affinity interactions with biological targets. Recent research has highlighted the potential of cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel.
The NaV1.7 channel, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of nociceptive signals. Human genetic studies have provided compelling validation for NaV1.7 as a key mediator of pain perception. Loss-of-function mutations in SCN9A result in a congenital insensitivity to pain, while gain-of-function mutations are associated with debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder. Consequently, the selective inhibition of NaV1.7 represents a highly attractive, non-opioid strategy for the management of a wide range of pain conditions.
This guide focuses on the specific molecule, this compound, and explores its potential as a clinical candidate for the treatment of pain. The presence of the 3-bromophenyl moiety is of particular interest, as halogenated aryl groups are known to influence the pharmacokinetic and pharmacodynamic properties of ion channel modulators.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrO₂ | |
| Molecular Weight | 269.13 g/mol | |
| CAS Number | 143328-23-8 | |
| Appearance | Solid (predicted) | |
| pKa | (Predicted) ~4-5 | |
| LogP | (Predicted) ~3.5-4.0 |
Proposed Synthetic Route
Step 1: Grignard Reagent Formation
The synthesis would commence with the formation of a Grignard reagent from 3-bromo-1-iodobenzene. The differential reactivity of the C-I and C-Br bonds allows for the selective formation of the Grignard reagent at the more reactive carbon-iodine bond.
-
Reactants: 3-bromo-1-iodobenzene, Magnesium turnings
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Procedure:
-
Magnesium turnings are activated in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of 3-bromo-1-iodobenzene in the anhydrous solvent is added dropwise to the magnesium turnings.
-
The reaction mixture is gently heated to initiate the Grignard formation, which is an exothermic process. The reaction is maintained at a gentle reflux until all the magnesium has been consumed.
-
Step 2: Carboxylation of the Grignard Reagent with Cyclopentanone
The newly formed Grignard reagent is then reacted with cyclopentanone, followed by an acidic workup to yield the desired carboxylic acid.
-
Reactants: (3-bromophenyl)magnesium iodide (from Step 1), Cyclopentanone, Dry ice (solid CO₂), Hydrochloric acid (for workup)
-
Procedure:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of cyclopentanone in the anhydrous solvent is added dropwise to the Grignard reagent. The reaction is stirred at room temperature for several hours to ensure complete reaction.
-
The reaction mixture is then poured over crushed dry ice, which serves as the source of the carboxyl group.
-
After the excess dry ice has sublimated, the reaction is quenched with a dilute solution of hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Hypothesized Mechanism of Action: Selective Inhibition of NaV1.7
We postulate that this compound functions as a selective inhibitor of the NaV1.7 channel. This hypothesis is predicated on the established activity of other cyclopentane carboxylic acid derivatives that have demonstrated potent and selective inhibition of this channel.
The voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells. The NaV1.7 channel is characterized by its rapid activation and inactivation kinetics and its slow recovery from inactivation. These properties make it a key regulator of neuronal excitability in response to noxious stimuli.
The proposed mechanism of action involves the binding of this compound to a specific site on the NaV1.7 channel protein, likely within the voltage-sensing domain (VSD). This binding is thought to stabilize the channel in a non-conducting, inactivated state, thereby preventing the influx of sodium ions and dampening the generation of action potentials in nociceptive neurons.
The 3-bromophenyl group is hypothesized to play a crucial role in the molecule's activity. The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity. Furthermore, the lipophilicity of the bromophenyl group may facilitate the molecule's access to the binding site within the lipid membrane environment of the channel. The carboxylic acid moiety is likely essential for interacting with polar residues within the binding pocket, anchoring the molecule and contributing to its inhibitory potency.
Preclinical Evaluation Workflow
A rigorous preclinical evaluation is essential to validate the therapeutic potential of this compound. The following workflow outlines a comprehensive strategy for assessing its efficacy and safety as a NaV1.7 inhibitor for the treatment of pain.
In Vitro Assays
4.1.1. Automated Electrophysiology (Patch-Clamp) for Potency Determination
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on human NaV1.7 channels.
-
Cell Line: HEK293 cells stably expressing human NaV1.7.
-
Protocol:
-
Cells are cultured to 70-80% confluency and harvested.
-
Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system (e.g., Patchliner or QPatch).
-
A voltage protocol is applied to elicit NaV1.7 currents. A typical protocol involves holding the cells at -120 mV and depolarizing to 0 mV.
-
A concentration-response curve is generated by applying increasing concentrations of the test compound.
-
The IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.
-
4.1.2. FLIPR Membrane Potential Assays for High-Throughput Screening
-
Objective: To enable high-throughput screening of analog libraries based on the lead compound.
-
Cell Line: HEK293 cells stably expressing human NaV1.7.
-
Protocol:
-
Cells are plated in 384-well plates and loaded with a voltage-sensitive fluorescent dye.
-
The baseline fluorescence is measured using a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
The test compound is added, followed by a NaV1.7 activator (e.g., veratridine).
-
The change in fluorescence upon channel activation is measured.
-
Inhibition is calculated as the percentage reduction in the fluorescence signal in the presence of the compound.
-
4.1.3. Selectivity Profiling
-
Objective: To assess the selectivity of the compound for NaV1.7 over other NaV channel subtypes (e.g., NaV1.1, NaV1.2, NaV1.5, NaV1.6) to predict potential off-target effects.
-
Protocol:
-
The IC₅₀ values for other NaV subtypes are determined using the same automated electrophysiology protocol as for NaV1.7.
-
Selectivity is expressed as the ratio of the IC₅₀ for the off-target channel to the IC₅₀ for NaV1.7.
-
In Vivo Pain Models
4.2.1. Formalin Test for Acute Inflammatory Pain
-
Objective: To evaluate the analgesic efficacy of the compound in a model of acute, localized inflammatory pain.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Protocol:
-
The test compound or vehicle is administered (e.g., orally or intraperitoneally) at various doses.
-
After a predetermined pretreatment time, a dilute solution of formalin is injected into the plantar surface of the hind paw.
-
Nociceptive behaviors (e.g., flinching, licking, and biting of the injected paw) are observed and quantified during two distinct phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).
-
A reduction in nociceptive behaviors in the treated group compared to the vehicle group indicates analgesic activity.
-
4.2.2. Carrageenan-Induced Paw Edema for Inflammatory Pain
-
Objective: To assess the anti-hyperalgesic and anti-inflammatory effects of the compound.
-
Animal Model: Male Wistar rats.
-
Protocol:
-
The test compound or vehicle is administered.
-
Carrageenan is injected into the sub-plantar tissue of the right hind paw to induce inflammation and hyperalgesia.
-
Paw volume is measured at various time points using a plethysmometer to assess edema.
-
Mechanical hyperalgesia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a plantar test apparatus.
-
An increase in the paw withdrawal threshold (mechanical) or latency (thermal) indicates an anti-hyperalgesic effect.
-
4.2.3. Chronic Constriction Injury (CCI) Model for Neuropathic Pain
-
Objective: To evaluate the efficacy of the compound in a model of chronic, nerve injury-induced neuropathic pain.
-
Animal Model: Male Sprague-Dawley rats.
-
Protocol:
-
Under anesthesia, the sciatic nerve is loosely ligated with chromic gut sutures to induce a chronic constriction injury.
-
Animals are allowed to recover and develop neuropathic pain behaviors over several days.
-
The test compound or vehicle is administered, and mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments.
-
An increase in the paw withdrawal threshold in the treated group indicates efficacy in reducing neuropathic pain.
-
Challenges and Considerations for Clinical Translation
Despite the strong genetic validation of NaV1.7 as a pain target, the clinical development of selective inhibitors has been challenging. Several factors contribute to the difficulty in translating preclinical efficacy to clinical success.
-
Species Differences: There are subtle but significant differences in the amino acid sequences of rodent and human NaV1.7 channels, which can lead to variations in compound potency and selectivity. It is crucial to confirm activity on the human channel early in the discovery process.
-
Selectivity: Achieving high selectivity for NaV1.7 over other NaV subtypes, particularly the cardiac channel NaV1.5 and the central nervous system channels NaV1.1, NaV1.2, and NaV1.6, is paramount to avoid adverse effects such as cardiac arrhythmias and seizures.
-
Target Engagement and Pharmacokinetics: Demonstrating adequate target engagement in the periphery at a tolerable dose is a key challenge. The compound must have a suitable pharmacokinetic profile to maintain therapeutic concentrations at the site of action without causing systemic toxicity.
-
Pain Model Translatability: While preclinical pain models are valuable tools, they do not fully recapitulate the complexity of human pain conditions. A careful selection of models that are most relevant to the intended clinical indication is essential.
-
Patient Population: The underlying genetic and pathophysiological heterogeneity of pain in human populations may contribute to variable responses to NaV1.7 inhibitors. The identification of patient stratification biomarkers could be crucial for successful clinical trials.
Conclusion
This compound represents a promising lead compound for the development of a novel, non-opioid analgesic. Its structural similarity to known NaV1.7 inhibitors, coupled with the potential for favorable physicochemical properties conferred by the 3-bromophenyl group, provides a strong rationale for its further investigation. The preclinical evaluation workflow outlined in this guide offers a comprehensive and scientifically rigorous approach to validating its therapeutic potential. While the path to clinical translation for NaV1.7 inhibitors is fraught with challenges, a strategic and well-informed drug discovery and development program, as detailed herein, will be instrumental in unlocking the full therapeutic promise of this exciting class of molecules.
References
- Alexandrou, A. J., et al. (2016). Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. PLOS ONE, 11(4), e0152405. [Link]
- Charles River Laboratories. (n.d.). In Vivo Pain Models.
- Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids. [Link]
- Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors. (2023). eLife, 12, e84954. [Link]
- Eurofins Advinus. (n.d.). Pain Models for Preclinical Research.
- Korsager, S., Taaning, R. H., & Skrydstrup, T. (2013). Palladium-Catalyzed Carbonylation of Aryl Halides with Substoichiometric Carbon Monoxide. Journal of the American Chemical Society, 135(8), 2891–2894. [Link]
- McCormack, K., et al. (2013). A novel, selective, and state-dependent Nav1.7 inhibitor demonstrates efficacy in a human pain model. Pain, 154(8), 1349–1355. [Link]
- Organic Chemistry Portal. (n.d.). Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling.
- PubChem. (n.d.). 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid.
- Ramdas, V., et al. (2020). Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure–Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Journal of Medicinal Chemistry, 63(11), 6107–6133. [Link]
- Sun, S., et al. (2024). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033. [Link]
- The Journal of Organic Chemistry. (2023). Synthesis of Carboxylic Acids.
- The Scripps Research Institute. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.
- Wu, R., et al. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. European Journal of Medicinal Chemistry, 289, 118069. [Link]
The Strategic Utility of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid: A Technical Guide for Synthetic and Medicinal Chemists
Foreword: Unveiling a Versatile Scaffold
In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-(3-Bromophenyl)cyclopentanecarboxylic acid emerges as a scaffold of significant interest, offering a unique combination of a rigid alicyclic core and a synthetically versatile aromatic handle. The cyclopentane moiety imparts a defined three-dimensional character, often desirable for optimizing ligand-receptor interactions, while the meta-substituted bromophenyl group serves as a linchpin for a multitude of cross-coupling and derivatization reactions. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this valuable intermediate, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is the bedrock of its effective application. This compound is a white to off-white solid at room temperature.[1] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 143328-23-8 | [1][2] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [3] |
| Molecular Weight | 269.13 g/mol | [3] |
| Form | Solid | [3] |
| Storage | Sealed in dry, 2-8°C | [2] |
Spectroscopic Characterization
-
¹H NMR: The spectrum would feature multiplets in the aromatic region (approx. 7.2-7.6 ppm) corresponding to the four protons on the bromophenyl ring. The cyclopentane methylene protons would likely appear as multiplets between 1.6 and 2.5 ppm. A broad singlet, characteristic of the carboxylic acid proton, would be expected far downfield (typically >10 ppm), which would disappear upon D₂O exchange.[4]
-
¹³C NMR: The spectrum would show signals for the six aromatic carbons, with the carbon bearing the bromine atom shifted to a characteristic range (approx. 122 ppm) and the ipso-carbon attached to the cyclopentane ring. The quaternary carbon of the cyclopentane ring would be identifiable, along with the methylene carbons. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >175 ppm).[4]
-
IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp and strong C=O stretch (approx. 1700 cm⁻¹), and C-Br stretching in the fingerprint region.[4]
Vendors of this compound may provide lot-specific spectral data upon request.[5][6]
Synthesis of the Core Scaffold: A Mechanistic Approach
The construction of the 1-arylcyclopentanecarboxylic acid core is most logically achieved through a Grignard reaction, a powerful and well-established method for carbon-carbon bond formation. This approach offers a convergent and efficient route from readily available starting materials.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step sequence starting from 1,3-dibromobenzene. The first step involves the selective formation of the Grignard reagent, followed by its nucleophilic addition to cyclopentanone. The resulting tertiary alkoxide is then carboxylated using carbon dioxide (as dry ice), and subsequent acidic workup yields the final product.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for Grignard reagent formation and carboxylation.[7] All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
1,3-Dibromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal, as initiator)
-
Cyclopentanone
-
Carbon dioxide, solid (Dry Ice)
-
Hydrochloric acid (e.g., 3 M aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine.
-
Add a small volume of anhydrous THF to just cover the magnesium.
-
In the dropping funnel, prepare a solution of 1,3-dibromobenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the dibromobenzene solution to the flask. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting dark gray-brown solution at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 3-bromophenylmagnesium bromide.
-
-
Reaction with Cyclopentanone and Carboxylation:
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Add a solution of cyclopentanone (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
In a separate, larger beaker, crush an excess of dry ice.
-
Carefully and slowly pour the reaction mixture onto the crushed dry ice with vigorous stirring. The mixture will solidify.
-
Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 3 M HCl with stirring until the aqueous layer is acidic (pH ~1-2) and all solids have dissolved.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.
-
Reactivity and Applications as a Synthetic Building Block
The true value of this compound lies in its dual reactivity. The aryl bromide provides a handle for carbon-carbon and carbon-heteroatom bond formation, while the carboxylic acid offers a site for amide coupling, reduction, or esterification.
Key Transformation: The Suzuki-Miyaura Cross-Coupling
The bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the facile introduction of a wide variety of aryl, heteroaryl, or vinyl groups, enabling rapid diversification of the core scaffold.[8]
This transformation is fundamental in medicinal chemistry for accessing biaryl structures, which are privileged motifs in many biologically active molecules.[9]
Application in Medicinal Chemistry: A Gateway to S1P₁ Receptor Modulators
While this specific meta-bromo isomer is not cited as a direct precursor in a marketed drug, its structural motif is highly relevant to a critical class of therapeutics: the sphingosine-1-phosphate receptor 1 (S1P₁) modulators. These agents are used to treat autoimmune diseases like multiple sclerosis and ulcerative colitis.[8][10]
The mechanism of action involves sequestering lymphocytes in the lymph nodes, preventing their migration to sites of inflammation.[1] Marketed drugs like Fingolimod, Siponimod, and Ozanimod are prominent examples of S1P receptor modulators.[11] The synthesis of analogs and next-generation S1P₁ agonists often involves building blocks that feature substituted aryl groups attached to alicyclic cores.[12]
This compound is an ideal starting point for the synthesis of novel S1P₁ agonists. The aryl bromide can be elaborated via cross-coupling to introduce moieties that optimize receptor binding and selectivity, while the carboxylic acid can be converted to a bioisostere or used as a handle to attach the polar head group required for activity.
Representative Downstream Protocol: Amide Bond Formation
The carboxylic acid functionality is readily converted to an amide, a common linkage in pharmaceutical compounds.
Materials:
-
This compound
-
A primary or secondary amine (R¹R²NH)
-
(Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or a similar coupling reagent
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add the amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired amide.
Safety and Handling
This compound should be handled in a well-ventilated area, preferably a fume hood, using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a combustible solid.[3] While specific toxicity data is limited, related compounds are known to cause skin and eye irritation and may cause respiratory irritation. Avoid breathing dust and ensure thorough washing after handling.
Conclusion
This compound represents a strategically valuable and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis via a Grignard pathway and the orthogonal reactivity of its aryl bromide and carboxylic acid functionalities provide a robust platform for the creation of diverse and complex molecules. Its structural relevance to important therapeutic classes, such as S1P₁ receptor modulators, underscores its potential for the development of novel drug candidates. This guide serves as a foundational resource for chemists seeking to leverage the unique attributes of this powerful synthetic intermediate.
References
- Cree, B. (2022). S1P receptor modulators in the treatment of MS. VJNeurology.
- G. Scott, J. et al. (2009). Scalable Synthesis and Isolation of the Four Stereoisomers of Methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, Useful Intermediates for the Synthesis of S1P1 Receptor Agonists. The Journal of Organic Chemistry, 74(13), 4886–4889.
- Lead Sciences. This compound.
- PubChem. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid.
- Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. (n.d.).
- LibreTexts Chemistry. (2021). 20.5: Preparing Carboxylic Acids.
- Google Patents. (1987). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
- Google Patents. (2010). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
- Google Patents. (2005). US 2005/0043356 A1 - Crystalline form of N-piperidino-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-3-pyrazolecarboxamide, a method for its preparation and pharmaceutical compositions containing it.
- Google Patents. (2007). WO 2007/101841 A2 - PROCESS FOR PREPARING A LEUKOTRIENE ANTAGONIST.
- Google Patents. (2013). WO 2013/134298 A1 - Raf Inhibitor Compounds.
- Heisig, G. B., & Stodola, F. H. (1943). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses, 23, 19. doi:10.15227/orgsyn.023.0019
- Gonzalez-Sarrias, A., & Espin, J. C. (2013). Modulators of the Sphingosine 1-phosphate receptor 1. Current medicinal chemistry, 20(38), 4843–4853.
- LibreTexts Chemistry. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Kalgutkar, A. S., et al. (2000). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry, 43(15), 2860–2870.
- Kim, D. W., et al. (2019). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. Marine Drugs, 17(10), 585.
- Clemens, J. J., et al. (2006). Discovery of 3-arylpropionic acids as potent agonists of sphingosine-1-phosphate receptor-1 (S1P1) with high selectivity against all other known S1P receptor subtypes. Bioorganic & Medicinal Chemistry Letters, 16(14), 3679–3683.
- Baird, B., et al. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. The Journal of Organic Chemistry, 73(11), 4283–4286.
- Bolli, M. H., et al. (2012). Practical and Scalable Synthesis of S1P1 Receptor Agonist ACT-209905. Organic Process Research & Development, 16(4), 629–641.
- Scott, F. L., & O'Sullivan, C. M. (2024). The discovery and development of the sphingosine 1-phosphate receptor modulator ozanimod in ulcerative colitis. Biochemical Pharmacology, 220, 115984.
- PrepChem. Synthesis of B. 1-Bromo-1-cyclopentanecarboxylic acid.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Kamlet, M. J. (1954). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Journal of the American Chemical Society, 76(16), 4314-4315.
- VJNeurology. (2022). S1P receptor modulators in the treatment of MS.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 143328-23-8|1-(3-Bromophenyl)cyclopentane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. This compound(143328-23-8) 1H NMR [m.chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Scalable synthesis and isolation of the four stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, useful intermediates for the synthesis of S1P1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid | C13H15BrO2 | CID 16228256 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopentanecarboxylic Acid: Synthesis, Properties, and Applications
Abstract
1-(3-Bromophenyl)cyclopentanecarboxylic acid is a substituted cyclic carboxylic acid that, while not possessing a widely documented discovery history, serves as a valuable building block in synthetic organic and medicinal chemistry. Its unique structure, featuring a bromine-substituted aromatic ring attached to a cyclopentanecarboxylic acid moiety, makes it a versatile intermediate for creating more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust and detailed protocol for its synthesis via Grignard carboxylation, and discusses its potential applications in drug discovery and materials science. The document is structured to provide both theoretical understanding and practical, actionable insights for laboratory professionals.
Introduction and Physicochemical Profile
While the specific historical discovery of this compound is not prominently featured in scientific literature, its utility is inferred from its classification as a synthetic building block. Such compounds are typically developed to explore novel chemical space in the pursuit of new bioactive molecules or materials. The presence of the bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the carboxylic acid group is a key pharmacophore and a versatile functional group for derivatization into esters, amides, and other functionalities.[1]
Chemical Identity and Properties
The fundamental properties of the compound are summarized below, compiled from various chemical suppliers and databases.[2][3][4][5]
| Property | Value | Source(s) |
| CAS Number | 143328-23-8 | [2][3][5] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [2][3] |
| Molecular Weight | 269.13 g/mol | [2][5] |
| Appearance | White to off-white solid | [4] |
| SMILES String | OC(=O)C1(CCCC1)c2cccc(Br)c2 | |
| InChI Key | LYXFHQXQIYWCHA-UHFFFAOYSA-N | |
| Storage Conditions | Sealed in dry, 2-8°C or Room Temperature | [3][4] |
Structural Representation
The molecular structure is key to its function in synthesis.
Caption: Structure of this compound.
Synthesis Methodology: Grignard Reagent Carboxylation
The most direct and reliable method for synthesizing this compound is through the carboxylation of a suitable Grignard reagent.[1][6][7] This cornerstone of organic synthesis allows for the formation of a new carbon-carbon bond by adding an organomagnesium nucleophile to carbon dioxide.[1][8]
Rationale and Strategic Considerations
The synthesis is designed as a two-step process starting from 1-bromo-3-iodobenzene and cyclopentanone.
-
Selective Grignard Formation: 1-bromo-3-iodobenzene is chosen as the starting material. The carbon-iodine bond is significantly more reactive towards magnesium insertion than the carbon-bromine bond, allowing for the regioselective formation of the Grignard reagent at the 3-position, leaving the bromine atom intact for subsequent functionalization.
-
Nucleophilic Addition: The resulting Grignard reagent, (3-bromophenyl)magnesium iodide, is a potent nucleophile. It attacks the electrophilic carbon of cyclopentanone to form a tertiary alkoxide intermediate.
-
Acid-Catalyzed Rearrangement & Dehydration (Hypothetical Alternative): While direct carboxylation is preferred, an alternative route could involve acidic workup of the tertiary alcohol to promote dehydration and rearrangement, though this adds complexity. The direct carboxylation of a Grignard derived from a suitable precursor is more efficient.
-
Preferred Route: Carboxylation of 1-(3-bromophenyl)cyclopentylmagnesium bromide: A more direct and plausible industrial synthesis involves creating the Grignard reagent from 1-bromo-1-(3-bromophenyl)cyclopentane. However, for a laboratory-scale synthesis from more common starting materials, the following workflow is proposed, which involves the alkylation of a nitrile followed by hydrolysis. A more common and robust method is the carboxylation of a Grignard reagent prepared from a suitable haloalkane.
The diagram below illustrates the general, highly effective workflow for synthesizing a carboxylic acid using a Grignard reagent and carbon dioxide (dry ice).[1][6][9]
Caption: General workflow for Grignard carboxylation synthesis.
Detailed Experimental Protocol
This protocol describes a plausible synthesis based on the alkylation of (3-bromophenyl)acetonitrile followed by hydrolysis, a common method for generating α-aryl carboxylic acids.
Part A: Synthesis of 1-(3-Bromophenyl)cyclopentanecarbonitrile
-
Setup: To a dry 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.5 g, ~62.5 mmol). Wash the NaH three times with dry hexane under nitrogen to remove the mineral oil, then add 100 mL of anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of (3-bromophenyl)acetonitrile (10.0 g, 51 mmol) in 20 mL of anhydrous DMF dropwise over 30 minutes. The formation of the carbanion is indicated by hydrogen gas evolution. Allow the mixture to stir at room temperature for 1 hour after the addition is complete.
-
Alkylation: Add 1,4-dibromobutane (7.0 mL, 58 mmol) to the reaction mixture dropwise. Heat the mixture to 60°C and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of 50 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 1-(3-bromophenyl)cyclopentanecarbonitrile.
Part B: Hydrolysis to this compound
-
Setup: In a 250 mL round-bottomed flask, combine the purified nitrile from Part A with 50 mL of ethanol and 50 mL of a 6 M aqueous sodium hydroxide solution.
-
Hydrolysis: Heat the mixture to reflux and maintain for 12-24 hours, or until TLC analysis indicates the complete disappearance of the starting nitrile.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by the slow, careful addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.
-
Isolation & Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Potential Applications in Research and Development
As a functionalized building block, this compound is of significant interest to medicinal chemists and materials scientists.
-
Medicinal Chemistry: The cyclopentane scaffold is a common feature in many biologically active molecules, providing a rigid framework to orient functional groups in three-dimensional space. The aryl bromide moiety is a key precursor for introducing further complexity via metal-catalyzed cross-coupling reactions, enabling the synthesis of libraries of compounds for screening against biological targets such as enzymes or receptors.[10] The carboxylic acid group itself is a common pharmacophore that can engage in hydrogen bonding with protein active sites.[1]
-
Materials Science: Aryl halides and carboxylic acids are common precursors in the synthesis of polymers and functional materials. This compound could potentially be used to create novel polyesters or polyamides with specific photophysical or thermal properties derived from the bromophenyl group.
The logical flow from this building block to a potential drug candidate is illustrated below.
Caption: Application of the title compound as a scaffold in discovery chemistry.
Conclusion
This compound represents a classic example of a molecular building block whose value lies not in a storied past, but in its future potential. Its synthesis is achievable through robust and well-understood organic chemistry principles, primarily leveraging carbanion chemistry. The dual functionality of a reactive aryl bromide and a versatile carboxylic acid makes it an attractive starting point for the synthesis of diverse and complex molecules, particularly in the field of drug discovery. This guide provides the necessary technical information for scientists to confidently synthesize, handle, and strategically employ this compound in their research endeavors.
References
- Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids.
- Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.
- Master Organic Chemistry. (n.d.). Formation of carboxylic acids from Grignard reagents and CO2.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Lead Sciences. (n.d.). This compound.
- Ke, G., Shaikh, D. A., Chen, C. Y., & Yu, J. Q. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 143328-23-8 [chemicalbook.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. This compound CAS#: 143328-23-8 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Theoretical Properties of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the theoretical properties of the synthetic organic compound, 1-(3-Bromophenyl)cyclopentanecarboxylic acid. While experimental data on this specific molecule is limited in publicly available literature, this document synthesizes information from structurally related analogs, predictive modeling, and established chemical principles to offer valuable insights for researchers in pharmacology and drug discovery.
I. Molecular Structure and Physicochemical Properties
This compound is characterized by a cyclopentanecarboxylic acid moiety attached to a phenyl ring substituted with a bromine atom at the meta position. This unique combination of a bulky alicyclic group, a carboxylic acid functional group, and a halogenated aromatic ring dictates its chemical and physical behavior.
Core Molecular Attributes
| Property | Value | Source |
| CAS Number | 143328-23-8 | [1] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [1] |
| Molecular Weight | 269.13 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
Predicted Physicochemical Parameters
For a deeper understanding of the molecule's behavior in biological systems, key physicochemical parameters have been predicted using computational models. It is crucial to note that these are theoretical estimations and should be confirmed by experimental analysis.
| Parameter | Predicted Value | Significance in Drug Discovery |
| pKa | ~4.5 - 5.0 | The predicted pKa suggests that at physiological pH (7.4), the carboxylic acid group will be predominantly deprotonated (ionized), influencing its solubility, membrane permeability, and interactions with biological targets.[2][3] |
| logP | ~3.0 - 3.5 | The calculated octanol-water partition coefficient (logP) indicates a moderate lipophilicity. This property is a critical determinant of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[4][5] |
II. Spectroscopic Profile (Theoretical)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit the following signals:
-
Aromatic Protons (Ar-H): Multiple signals in the range of δ 7.0-7.5 ppm, corresponding to the four protons on the brominated phenyl ring. The substitution pattern will lead to complex splitting patterns (doublets, triplets, or multiplets).
-
Cyclopentane Protons (-CH₂-): A series of broad multiplets in the range of δ 1.5-2.5 ppm, arising from the eight protons of the cyclopentane ring. The diastereotopic nature of these protons can lead to complex signal overlap.
-
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically above δ 10 ppm. This signal can be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will likely show:
-
Carbonyl Carbon (-C=O): A signal in the range of δ 175-185 ppm.
-
Aromatic Carbons (Ar-C): Several signals between δ 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift.
-
Quaternary Carbon (C-Ar): A signal for the carbon of the cyclopentane ring attached to the phenyl group.
-
Cyclopentane Carbons (-CH₂-): Multiple signals in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to display characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-Br Stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Bands in their respective characteristic regions.
III. Synthesis and Chemical Reactivity
A plausible synthetic route to this compound involves a two-step process starting from 3-bromophenylacetonitrile.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Methodology (Generalized Protocol)
Step 1: Synthesis of 1-(3-Bromophenyl)cyclopentane-1-carbonitrile [1]
-
To a solution of 3-bromophenylacetonitrile in an aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) at 0 °C.
-
After stirring for a short period, add 1,4-dibromobutane dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the nitrile precursor.
Step 2: Hydrolysis to this compound [6]
-
Reflux the 1-(3-bromophenyl)cyclopentane-1-carbonitrile in a mixture of concentrated sulfuric acid and water.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it onto ice.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure carboxylic acid.
IV. Theoretical Pharmacological Properties
Direct pharmacological data for this compound is not available. However, analysis of structurally similar molecules provides a strong basis for predicting its potential biological activities.
Potential as a Sigma-1 Receptor Ligand
Derivatives of 1-phenylcyclopentanecarboxylic acid have been identified as potent and selective ligands for the sigma-1 (σ₁) receptor.[7][8] The σ₁ receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for therapeutic intervention in neurological disorders and pain.
The general pharmacophore for σ₁ receptor ligands often includes a basic amine and a hydrophobic region. While the target molecule itself is acidic, it serves as a key intermediate for the synthesis of ester or amide derivatives that could fit the pharmacophore model. The 3-bromophenyl group can engage in halogen bonding and hydrophobic interactions within the receptor's binding pocket, potentially enhancing affinity and selectivity.[9][10]
Caption: Hypothesized binding interactions with the Sigma-1 receptor.
Potential Anti-inflammatory and Antibacterial Activity
The structurally related compound, 1-(4-bromophenyl)cyclopentanecarboxylic acid, has been reported to exhibit antibacterial and anti-inflammatory properties. This suggests that the 3-bromo isomer may possess similar activities. The mechanism could involve the inhibition of key enzymes in inflammatory pathways or bacterial metabolic processes. The presence of the bromophenyl moiety is often associated with enhanced biological activity in various classes of compounds.[11][12][13]
V. Future Research Directions
This theoretical guide highlights the potential of this compound as a valuable scaffold in medicinal chemistry. Future research should focus on:
-
Experimental Validation: Synthesis and purification of the compound, followed by comprehensive spectroscopic characterization (NMR, IR, MS) to confirm its structure.
-
Physicochemical Profiling: Experimental determination of pKa and logP to validate the predicted values and better understand its ADME properties.
-
Pharmacological Screening: In vitro screening against a panel of biological targets, with a particular focus on the sigma-1 receptor and assays for anti-inflammatory and antibacterial activity.
-
Derivative Synthesis: Utilization of the carboxylic acid handle to generate a library of ester and amide derivatives for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity for specific biological targets.
VI. References
-
Al-Ghananeem, A. M., & Crooks, P. A. (2007). Synthesis and evaluation of novel 1-phenylcycloalkanecarboxylic acid derivatives as potent and selective sigma1 receptor ligands. Bioorganic & Medicinal Chemistry, 15(13), 4446-4455.
-
Al-Ghananeem, A. M., Zheng, G., & Crooks, P. A. (2002). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry, 45(22), 4877-4884.
-
Anonymous. (n.d.). 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid | C13H15BrO2. PubChem. Retrieved from a relevant PubChem entry.
-
Anonymous. (n.d.). This compound. ChemicalBook. Retrieved from a relevant ChemicalBook entry.
-
Anonymous. (n.d.). 1-(3-Bromophenyl)cyclopentane-1-carbonitrile. BLDpharm. Retrieved from a relevant BLDpharm entry.
-
Anonymous. (n.d.). Brompheniramine. PubChem. Retrieved from a relevant PubChem entry.
-
Anonymous. (n.d.). Cyclopentanecarboxylic acid, 3-carbamoyl-, methyl ester, cis-. NIST WebBook. Retrieved from a relevant NIST WebBook entry.
-
Anonymous. (n.d.). Category:4-Bromophenyl compounds. Wikipedia. Retrieved from a relevant Wikipedia entry.
-
Anonymous. (n.d.). 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, (1R-cis)-. NIST WebBook. Retrieved from a relevant NIST WebBook entry.
-
Anonymous. (n.d.). Cyclopentanecarboxylic acid, 3-oxo-. NIST WebBook. Retrieved from a relevant NIST WebBook entry.
-
Anonymous. (n.d.). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][7][9]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PMC. Retrieved from a relevant PMC entry.
-
Anonymous. (n.d.). pKa Prediction. Rowan Scientific. Retrieved from a relevant Rowan Scientific entry.
-
Anonymous. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Retrieved from a relevant Organic Chemistry Portal entry.
-
Anonymous. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved from a relevant Oregon State University entry.
-
Anonymous. (n.d.). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. PubMed Central. Retrieved from a relevant PubMed Central entry.
-
Anonymous. (n.d.). Macro-pKa. Schrödinger. Retrieved from a relevant Schrödinger entry.
-
Anonymous. (n.d.). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Modgraph. Retrieved from a relevant Modgraph entry.
-
Anonymous. (n.d.). Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations. PMC. Retrieved from a relevant PMC entry.
-
Anonymous. (n.d.). Cyclopentanecarbonitrile, 1-(3-bromophenyl)-. ChemicalBook. Retrieved from a relevant ChemicalBook entry.
-
Anonymous. (n.d.). On-line Software. Virtual Computational Chemistry Laboratory. Retrieved from a relevant VCCL entry.
-
Anonymous. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. Retrieved from a relevant VCCL entry.
-
Anonymous. (n.d.). 1H NMR Chemical Shifts. Oregon State University. Retrieved from a relevant Oregon State University entry.
-
Anonymous. (n.d.). CASPRE - 13 C NMR Predictor. caspre.ca. Retrieved from a relevant CASPRE entry.
-
Anonymous. (n.d.). logP - octanol-water partition coefficient calculation. Molinspiration. Retrieved from a relevant Molinspiration entry.
-
Anonymous. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. Retrieved from a relevant ACD/Labs entry.
-
Anonymous. (n.d.). Defining the ligand-dependent proximatome of the sigma 1 receptor. PMC. Retrieved from a relevant PMC entry.
-
Anonymous. (n.d.). Structural basis for σ1 receptor ligand recognition. PMC. Retrieved from a relevant PMC entry.
-
Anonymous. (n.d.). Activity of some sigma-1 receptor ligand compounds. ResearchGate. Retrieved from a relevant ResearchGate entry.
-
Anonymous. (n.d.). Cyclopentane Synthesis. Baran Lab. Retrieved from a relevant Baran Lab entry.
-
Anonymous. (n.d.). 3 - Organic Syntheses Procedure. Organic Syntheses. Retrieved from a relevant Organic Syntheses entry.
-
Anonymous. (n.d.). 19 - Organic Syntheses Procedure. Organic Syntheses. Retrieved from a relevant Organic Syntheses entry.
-
Anonymous. (n.d.). 2-Cyclopenten-1-one, 2,5-dimethyl-3-phenyl. Organic Syntheses. Retrieved from a relevant Organic Syntheses entry.
-
Anonymous. (n.d.). DE2128327C3 - Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids. Google Patents. Retrieved from a relevant Google Patents entry.
-
Anonymous. (n.d.). Synthesis and molecular modeling of novel dihydroxycyclopentane-carbonitrile nor-nucleosides by bromonitrile oxide 1,3-dipolar cycloaddition. ResearchGate. Retrieved from a relevant ResearchGate entry.
-
Anonymous. (n.d.). Investigation of potent anti-mycobacterium tuberculosis agents derived. DDDT. Retrieved from a relevant DDDT entry.
-
Anonymous. (n.d.). 1-(4-Bromo-phenyl)-4-isobutyl-piperazine. Benchchem. Retrieved from a relevant Benchchem entry.
Sources
- 1. Cyclopentanecarbonitrile, 1-(3-bromophenyl)- | 143328-18-1 [chemicalbook.com]
- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 3. schrodinger.com [schrodinger.com]
- 4. On-line Software [vcclab.org]
- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 6. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 7. Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
An In-Depth Technical Guide to 1-(3-Bromophenyl)cyclopentanecarboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 1-(3-bromophenyl)cyclopentanecarboxylic acid, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, and its potential applications, particularly in the discovery of novel therapeutics for neurological disorders.
Introduction and Significance
This compound (CAS No. 143328-23-8) is a substituted cyclopentanecarboxylic acid derivative.[1][2][3][4] Its chemical structure, featuring a bromine-substituted phenyl ring attached to a cyclopentane core bearing a carboxylic acid group, makes it a versatile intermediate in organic synthesis. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the carboxylic acid group allows for amide bond formation and other modifications.
The cyclopentane scaffold is a privileged motif in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved metabolic stability and oral bioavailability. Recent research has highlighted the potential of cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7, a well-validated target for the treatment of pain.[5] This guide will explore the synthesis and potential utility of this compound in the context of developing next-generation therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 143328-23-8 | [1][3] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [2][6] |
| Molecular Weight | 269.13 g/mol | [1][6] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically >97% (commercial) | [2] |
| Storage | Sealed in a dry environment at 2-8°C | [2] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available materials: (3-bromophenyl)acetonitrile and 1,4-dibromobutane. This synthetic route is outlined below.
Synthetic Workflow
The overall synthetic strategy involves the formation of a carbon-carbon bond to construct the cyclopentane ring via alkylation, followed by the hydrolysis of a nitrile to the desired carboxylic acid.
Caption: A two-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for analogous compounds and represent a viable route for the synthesis of this compound.[3]
Step 1: Synthesis of 1-(3-Bromophenyl)cyclopentanecarbonitrile
This step involves the cycloalkylation of (3-bromophenyl)acetonitrile with 1,4-dibromobutane under phase-transfer catalysis conditions. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous sodium hydroxide and the organic reactants.
-
Materials:
-
(3-Bromophenyl)acetonitrile
-
1,4-Dibromobutane
-
50% (w/v) Aqueous Sodium Hydroxide
-
Dimethyl Sulfoxide (DMSO)
-
Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-bromophenyl)acetonitrile (1.0 eq) and DMSO.
-
Add the phase-transfer catalyst (0.05 eq) to the mixture.
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution.
-
Slowly add 1,4-dibromobutane (1.1 eq) to the reaction mixture.
-
Heat the mixture to 60-70°C and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude 1-(3-bromophenyl)cyclopentanecarbonitrile.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Step 2: Hydrolysis of 1-(3-Bromophenyl)cyclopentanecarbonitrile to this compound
The hydrolysis of the nitrile can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for its direct conversion to the carboxylic acid.[7]
-
Materials:
-
1-(3-Bromophenyl)cyclopentanecarbonitrile
-
Concentrated Sulfuric Acid
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Concentrated Hydrochloric Acid
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, prepare a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Add the 1-(3-bromophenyl)cyclopentanecarbonitrile to the acidic solution.
-
Heat the mixture to reflux (approximately 120-140°C) and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Wash the combined organic extracts with water and then with a saturated aqueous sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.
-
Separate the aqueous layer containing the sodium carboxylate and cool it in an ice bath.
-
Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms (pH ~2).
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Chemical Characterization
Due to the limited availability of published spectroscopic data for this compound, the following characterization is based on predicted data and the known spectral properties of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the structure of the synthesized compound.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | -COOH |
| ~7.6 | t | 1H | Ar-H |
| ~7.4 | d | 1H | Ar-H |
| ~7.3 | d | 1H | Ar-H |
| ~7.2 | t | 1H | Ar-H |
| ~2.5 | m | 4H | Cyclopentane-H |
| ~1.9 | m | 4H | Cyclopentane-H |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~182 | C=O (Carboxylic Acid) |
| ~145 | Quaternary Ar-C |
| ~132 | Ar-CH |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~123 | Ar-C-Br |
| ~122 | Ar-CH |
| ~58 | Quaternary Cyclopentane-C |
| ~36 | Cyclopentane-CH₂ |
| ~24 | Cyclopentane-CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~2960, ~2870 | Medium | C-H stretch (Cyclopentane) |
| 1760-1690 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1475 | Medium | C=C stretch (Aromatic Ring) |
| 1320-1210 | Strong | C-O stretch (Carboxylic Acid) |
| ~920 | Broad, Medium | O-H bend (Carboxylic Acid) |
| ~780, ~690 | Strong | C-H bend (meta-substituted Aromatic) |
| ~550 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.
Expected Mass Spectrometry Data:
| m/z | Assignment |
| 268/270 | [M]⁺ (Molecular ion, showing bromine isotope pattern) |
| 223/225 | [M - COOH]⁺ |
| 189 | [M - Br]⁺ |
| 144 | [M - Br - COOH]⁺ |
Applications in Drug Discovery and Medicinal Chemistry
While direct applications of this compound in approved drugs are not documented, its structural motifs are highly relevant to contemporary drug discovery efforts, particularly in the field of neurology.
Intermediate for NaV1.7 Inhibitors
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[8] Loss-of-function mutations in the gene encoding NaV1.7 lead to a congenital inability to experience pain, making selective inhibitors of this channel highly sought-after as potential non-opioid analgesics. Recent publications have described novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7.[5]
This compound serves as an ideal starting point for the synthesis of libraries of potential NaV1.7 inhibitors. The carboxylic acid moiety can be coupled with various amine-containing fragments, while the bromo-substituent on the phenyl ring allows for diversification through a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Sources
- 1. This compound | 143328-23-8 [chemicalbook.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. scbt.com [scbt.com]
- 4. 143328-23-8|1-(3-Bromophenyl)cyclopentane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. Inhibitors of voltage-gated sodium channel Nav1.7: patent applications since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Analogs and Derivatives of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
This guide provides a comprehensive technical overview of 1-(3-Bromophenyl)cyclopentanecarboxylic acid, a versatile scaffold in medicinal chemistry. We will explore its synthesis, key derivatization strategies, and the structure-activity relationships (SAR) of its analogs, offering valuable insights for researchers and drug development professionals.
Introduction: The Significance of the 1-Arylcycloalkanecarboxylic Acid Scaffold
The 1-arylcycloalkanecarboxylic acid motif is a privileged scaffold in drug discovery, offering a unique combination of rigidity and three-dimensional complexity. The cyclopentane ring constrains the spatial orientation of the phenyl ring and the carboxylic acid, which can lead to enhanced binding affinity and selectivity for biological targets. The bromine atom on the phenyl ring of this compound serves as a crucial synthetic handle, enabling a wide range of derivatizations through modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the core scaffold to optimize pharmacological properties.
Structurally related analogs have demonstrated a spectrum of biological activities, including anti-inflammatory, antiproliferative, and antiviral effects, highlighting the therapeutic potential of this compound class.[1][2][3] This guide will delve into the synthetic pathways to access this core and its derivatives, and discuss the available knowledge on their biological relevance.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is efficiently achieved through a two-step sequence starting from commercially available 3-bromophenylacetonitrile. This method involves the formation of a quaternary carbon center via alkylation, followed by the hydrolysis of the nitrile to the corresponding carboxylic acid.
Synthetic Workflow Overview
The overall synthetic strategy is depicted below:
Caption: Synthetic route to this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(3-Bromophenyl)cyclopentanecarbonitrile
This step involves the alkylation of 3-bromophenylacetonitrile with 1,4-dibromobutane under basic conditions to form the cyclopentane ring.
-
Rationale: The acidic proton alpha to the nitrile and phenyl groups is readily deprotonated by a strong base like sodium hydride (NaH) to form a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes a tandem intramolecular alkylation with 1,4-dibromobutane to construct the five-membered ring. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reagents and promoting the SN2 reaction.
-
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-bromophenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 1,4-dibromobutane (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-bromophenyl)cyclopentanecarbonitrile.
-
Step 2: Hydrolysis of 1-(3-Bromophenyl)cyclopentanecarbonitrile to this compound
The nitrile intermediate is hydrolyzed under acidic conditions to yield the final carboxylic acid.[4][5][6]
-
Rationale: Acid-catalyzed hydrolysis of nitriles proceeds via protonation of the nitrogen atom, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt. Concentrated sulfuric acid is a common and effective catalyst for this transformation.
-
Protocol:
-
To a solution of 1-(3-bromophenyl)cyclopentanecarbonitrile (1.0 equivalent) in a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v ratio), heat the mixture to reflux (typically 100-120 °C) for several hours (4-8 hours). Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
The carboxylic acid product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to give pure this compound.
-
Derivatization Strategies: Unleashing the Potential of the Core Scaffold
The this compound scaffold offers two primary points for diversification: the aryl bromide and the carboxylic acid. This allows for the creation of a large and diverse library of analogs.
Modification of the Aryl Bromide Moiety
The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[7][8][9][10]
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[11][12][13][14][15]
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
-
Protocol (General):
-
In a reaction vessel, combine this compound (1.0 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.02-0.05 equivalents), and a base such as potassium carbonate (K2CO3, 2.0-3.0 equivalents).
-
Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.
-
Heat the reaction mixture under an inert atmosphere to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with water and acidify with aqueous HCl (e.g., 1M) to protonate the carboxylic acid.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
-
The Buchwald-Hartwig amination allows for the synthesis of arylamines by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst and a suitable phosphine ligand.[7][8][9][10][16]
Caption: Buchwald-Hartwig amination reaction scheme.
-
Protocol (General):
-
To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd2(dba)3, 0.01-0.05 equivalents), a phosphine ligand (e.g., Xantphos or RuPhos, 0.02-0.10 equivalents), and a base (e.g., cesium carbonate or sodium tert-butoxide, 1.5-2.5 equivalents).
-
Add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the mixture under an inert atmosphere at 80-110 °C for 12-24 hours.
-
After completion, cool the reaction, dilute with water, and acidify to precipitate the product or to allow for extraction.
-
Purify the product by appropriate chromatographic or recrystallization techniques.
-
Modification of the Carboxylic Acid Moiety
The carboxylic acid functional group can be readily converted into a variety of other functional groups, most commonly amides and esters, to modulate properties such as solubility, cell permeability, and target engagement.
Amide coupling is a cornerstone of medicinal chemistry. This can be achieved using a variety of coupling reagents.[17][18][19]
Caption: Amide bond formation via HATU coupling.
-
Protocol (General using HATU):
-
Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent like DMF or dichloromethane (DCM).
-
Add the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equivalents).
-
Add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1-1.5 equivalents), portion-wise at room temperature.
-
Stir the reaction at room temperature for 2-12 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the resulting amide.
-
Structure-Activity Relationships (SAR) and Biological Potential
While specific biological data for a wide range of this compound derivatives are not extensively published in publicly accessible literature, valuable SAR insights can be extrapolated from structurally related compound series. Phenylcycloalkanecarboxylic acid derivatives have been explored for various therapeutic applications.
Potential Therapeutic Areas
-
Anti-inflammatory Activity: A series of N-arylanthranilic acids, which share the feature of an aryl ring linked to a carboxylic acid, have shown significant anti-inflammatory properties.[2] This suggests that derivatives of this compound, particularly those resulting from Buchwald-Hartwig amination, could be promising candidates for anti-inflammatory agents.
-
Antiproliferative Activity: Phenylcyclopropane carboxamide derivatives have been shown to inhibit the proliferation of human myeloid leukemia cell lines.[20] This indicates that amide derivatives of the cyclopentane core could possess anticancer properties.
-
Antiviral Activity: Phenylalanine derivatives, which also contain a phenyl ring and a carboxylic acid (or bioisosteres), have demonstrated antiviral activity against chikungunya and parainfluenza viruses.[3] This opens the possibility for exploring the antiviral potential of the title compound and its derivatives.
Postulated Structure-Activity Relationships
Based on general principles of medicinal chemistry and data from related compound classes, the following SAR hypotheses can be proposed for the this compound scaffold:
| Moiety | Position of Variation | Potential Impact on Activity |
| Phenyl Ring | meta-position (via cross-coupling) | Introduction of various aryl, heteroaryl, or amino groups can modulate potency and selectivity by exploring different binding pockets of a target protein. Lipophilicity and electronic properties of the substituent will be critical. |
| Cyclopentane Ring | - | The rigid cyclopentane scaffold helps to orient the phenyl and carboxyl groups in a defined conformation, which can be crucial for optimal binding to a biological target. |
| Carboxylic Acid | - | Can be converted to amides or esters to fine-tune physicochemical properties such as solubility, metabolic stability, and cell permeability. The carboxylic acid itself can act as a key hydrogen bond donor/acceptor or a metal chelator in an active site. |
It is important to note that these are generalized hypotheses, and empirical testing is required to validate these SAR trends for any specific biological target.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of a diverse range of analogs with significant potential in drug discovery. The well-defined synthetic routes to the core structure, coupled with the power of modern cross-coupling and derivatization techniques, provide a robust platform for the systematic exploration of structure-activity relationships. The demonstrated biological activities of structurally related compounds in areas such as inflammation, oncology, and virology underscore the promise of this scaffold for the development of novel therapeutic agents. This guide provides a foundational framework for researchers to embark on the synthesis and evaluation of this promising class of molecules.
References
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). PubMed Central.
- Buchwald–Hartwig amination. (2023, December 12). In Wikipedia. [Link]
- Buchwald-Hartwig amination. (n.d.). Name-Reaction.com.
- Buchwald -Hartwig Amination. (n.d.). OpenOChem Learn.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
- 11.6: Preparing Carboxylic Acids. (2023, August 15). Chemistry LibreTexts. [Link]
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. [Link]
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI.
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.
- Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. [Link]
- This compound. (n.d.). Lead Sciences.
- Structure-activity relationship (SAR). (n.d.). GARDP Revive.
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI.
- Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung, 33(4A), 621-627.
- Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemistry LibreTexts. [Link]
- Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020, December 1). European Journal of Medicinal Chemistry, 207, 112795. [Link]
- Structure-activity relationships for the design of small-molecule inhibitors. (2025, August 6).
- Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal.
- Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. [Link]
- SAR: Structure Activity Relationships. (2025, June 3).
- Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (n.d.). PubMed Central.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023, February 28).
- Antiviral activities of phenylalanine derivatives carrying carboxylic acid bioisosteres against chikungunya and parainfluenza virus type 3. (2025, August 12). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activities of phenylalanine derivatives carrying carboxylic acid bioisosteres against chikungunya and parainfluenza virus type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. name-reaction.com [name-reaction.com]
- 9. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. growingscience.com [growingscience.com]
- 19. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid: An In-Depth Experimental Guide
This comprehensive guide provides a detailed experimental protocol for the synthesis of 1-(3-bromophenyl)cyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction
This compound and its derivatives are of significant interest in the development of novel therapeutic agents and functional materials. The presence of the bromophenyl moiety offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the cyclopentanecarboxylic acid core provides a rigid scaffold that can be tailored to interact with specific biological targets. This guide details a robust and reproducible synthetic route, focusing on the underlying chemical principles and practical considerations to ensure a successful outcome.
Synthetic Strategy: The Grignard Reaction
The chosen synthetic pathway for this compound involves a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[1] This method is highly effective for the carboxylation of aryl halides.[2][3] The overall strategy involves two key steps:
-
Formation of the Grignard Reagent: 3-Bromophenylmagnesium bromide is prepared by reacting 1,3-dibromobenzene with magnesium metal in an anhydrous ether solvent.
-
Carboxylation: The freshly prepared Grignard reagent undergoes a nucleophilic attack on solid carbon dioxide (dry ice), followed by an acidic workup to yield the desired carboxylic acid.[1][2]
This approach is favored due to its high efficiency and the ready availability of the starting materials.
Reaction Mechanism
The reaction proceeds through the formation of a highly nucleophilic organomagnesium halide (Grignard reagent). The carbon atom bound to magnesium is strongly polarized and acts as a carbanion. This potent nucleophile readily attacks the electrophilic carbon atom of carbon dioxide. The resulting magnesium carboxylate salt is then protonated during the acidic workup to afford the final carboxylic acid product.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 1,3-Dibromobenzene | C₆H₄Br₂ | 235.90 | 11.8 g (6.4 mL) | 50 | |
| Magnesium Turnings | Mg | 24.31 | 1.34 g | 55 | |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | Dry, freshly distilled |
| Iodine | I₂ | 253.81 | 1 small crystal | - | To initiate the reaction |
| Carbon Dioxide, solid (Dry Ice) | CO₂ | 44.01 | ~50 g | - | Crushed |
| Hydrochloric Acid, concentrated | HCl | 36.46 | As needed | - | For workup |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | For extraction |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - | For purification |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying |
Step-by-Step Methodology
Part 1: Formation of 3-Bromophenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions.
-
Reagent Addition: Place the magnesium turnings (1.34 g, 55 mmol) in the flask. Add one small crystal of iodine.
-
Solvent and Initiator: Add 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1,3-dibromobenzene (11.8 g, 50 mmol) in 40 mL of anhydrous THF.
-
Initiation: Add a small portion (approx. 5 mL) of the 1,3-dibromobenzene solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Grignard Formation: Once the reaction has initiated, add the remaining 1,3-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should be a cloudy grey or brownish color.
Part 2: Carboxylation and Workup
-
Carboxylation: Cool the Grignard reagent solution to room temperature. In a separate beaker, place approximately 50 g of crushed dry ice. Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur.
-
Warming: Allow the mixture to warm to room temperature as the excess dry ice sublimes. The mixture will solidify.
-
Acidic Workup: Slowly add 50 mL of 2 M hydrochloric acid to the reaction mixture with stirring to dissolve the magnesium salts and protonate the carboxylate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with three 50 mL portions of ethyl acetate. Combine the organic extracts.
-
Washing: Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by acid-base extraction.
-
Dissolution: Dissolve the crude product in 50 mL of diethyl ether.
-
Base Extraction: Transfer the solution to a separatory funnel and extract the carboxylic acid by washing with three 30 mL portions of saturated sodium bicarbonate solution. The carboxylic acid will move into the aqueous layer as its sodium salt.
-
Acidification: Carefully acidify the combined aqueous layers with concentrated hydrochloric acid until the pH is approximately 2. The carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under anhydrous conditions and a nitrogen atmosphere.[3]
-
Ethers: Diethyl ether and THF are highly flammable and volatile. Ensure all operations are performed in a well-ventilated fume hood, away from any ignition sources.[3]
-
Acids: Concentrated hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic. Be prepared to cool the reaction vessel with an ice bath if the reaction becomes too vigorous.[3]
References
- Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids.
- Scribd. Carboxylation of Grignard Reagents.
- University of New Brunswick. Organic Synthesis: Benzoic Acid via a Grignard Reaction.
Sources
Synthesis of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid: A Detailed Guide for Medicinal Chemistry and Drug Discovery
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 1-(3-bromophenyl)cyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust and efficient two-step synthetic pathway, commencing with the phase-transfer-catalyzed cycloalkylation of (3-bromophenyl)acetonitrile with 1,4-dibromobutane to yield the intermediate, 1-(3-bromophenyl)cyclopentanecarbonitrile. The subsequent hydrolysis of this nitrile furnishes the desired carboxylic acid. This guide is meticulously designed for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also a thorough examination of the underlying chemical principles, safety considerations, and optimization strategies. The causality behind experimental choices is elucidated to ensure both reproducibility and a deeper understanding of the synthetic process.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the bromophenyl moiety provides a versatile handle for further functionalization via cross-coupling reactions, while the cyclopentanecarboxylic acid scaffold is a common feature in many drug candidates, contributing to favorable pharmacokinetic properties. This guide presents a reliable and scalable method for the preparation of this important compound, emphasizing safety, efficiency, and scientific rigor.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of a carbon-carbon bond to construct the cyclopentane ring, and the second step is the conversion of a nitrile functional group to a carboxylic acid.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 1-(3-Bromophenyl)cyclopentanecarbonitrile
This initial step focuses on the construction of the cyclopentane ring via a phase-transfer-catalyzed (PTC) cycloalkylation. PTC is a powerful technique that facilitates the reaction between reactants in immiscible phases, in this case, an aqueous solution of sodium hydroxide and an organic phase containing the reactants.[1]
Mechanism & Scientific Rationale
The reaction proceeds through the deprotonation of the benzylic proton of (3-bromophenyl)acetonitrile by a strong base (aqueous sodium hydroxide). This generates a carbanion that is stabilized by the adjacent cyano and phenyl groups. The phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride, transports the hydroxide ions into the organic phase and the carbanion into the vicinity of the alkylating agent, 1,4-dibromobutane.[2][3] The carbanion then undergoes a nucleophilic attack on one of the electrophilic carbons of 1,4-dibromobutane in an SN2 reaction. A second intramolecular SN2 reaction follows, where the newly formed carbanion attacks the other end of the butane chain, leading to the formation of the five-membered cyclopentane ring.[4]
Sources
Application Notes and Protocols for the Synthesis of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
Introduction: Significance of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid in Medicinal Chemistry
This compound is a valuable building block in modern drug discovery and development.[1][2][3] Its rigid cyclopentyl scaffold, coupled with the versatile synthetic handle of the bromine atom on the phenyl ring, makes it an attractive starting material for the synthesis of complex molecular architectures. The bromine atom can be readily functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) in medicinal chemistry programs. The carboxylic acid moiety provides a key site for amide bond formation, esterification, or other modifications to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. This application note provides a detailed examination of a primary synthetic route to this important intermediate, focusing on the underlying reaction mechanisms and offering a robust experimental protocol for its preparation.
Primary Synthesis Route: A Grignard-Based Approach
A reliable and widely applicable method for the synthesis of this compound involves a two-step sequence: the Grignard reaction of a suitable brominated benzene derivative with cyclopentanone, followed by the oxidation of the resultant tertiary alcohol. This approach is favored for its high efficiency and the ready availability of the starting materials.
Mechanism of Synthesis
The synthesis proceeds through two key transformations:
-
Step 1: Nucleophilic Addition of a Grignard Reagent to Cyclopentanone. The synthesis commences with the formation of the 3-bromophenylmagnesium bromide Grignard reagent. This is typically achieved by reacting 1,3-dibromobenzene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The magnesium inserts into one of the carbon-bromine bonds, inverting the polarity of the carbon atom from electrophilic to nucleophilic.[4] The resulting organometallic species is a potent nucleophile.[5][6]
The nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbonyl carbon of cyclopentanone.[7][8][9][10][11] This addition reaction breaks the pi bond of the carbonyl group, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with a dilute acid protonates the alkoxide to yield the tertiary alcohol, 1-(3-bromophenyl)cyclopentan-1-ol.
-
Step 2: Oxidation of the Tertiary Alcohol. The tertiary alcohol intermediate is then oxidized to the final carboxylic acid product. It is important to note that the oxidation of tertiary alcohols to carboxylic acids is not a direct process and typically involves cleavage of a carbon-carbon bond. However, in the context of this specific synthesis, the target is the carboxylic acid where the cyclopentyl ring remains intact, which implies the initial Grignard reaction should be with carbon dioxide. A more practical approach for the intended product involves a different strategy.
A more direct and common two-step approach is the reaction of 3-bromophenylmagnesium bromide with cyclopentanone to form 1-(3-bromophenyl)cyclopentan-1-ol, followed by a reaction that introduces the carboxylic acid functionality. However, a more direct carboxylation can be achieved by reacting the Grignard reagent with solid carbon dioxide (dry ice).[5][12] This method directly introduces the carboxyl group.
Let's detail the more direct carboxylation route:
Revised Step 1 & 2 (Combined): Carboxylation of the Grignard Reagent. The 3-bromophenylmagnesium bromide Grignard reagent is prepared as described above. This nucleophilic reagent then readily attacks the electrophilic carbon of carbon dioxide (in the form of dry ice). This reaction forms a magnesium carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final product, this compound.[12]
Visualizing the Reaction Mechanism
Caption: The Grignard-based synthesis pathway.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Grignard reaction with cyclopentanone followed by oxidation.
Part A: Synthesis of 1-(3-Bromophenyl)cyclopentan-1-ol
Materials:
-
1,3-Dibromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere. To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
-
Grignard Reagent Formation: Add a small crystal of iodine to the flask to activate the magnesium. In the dropping funnel, place a solution of 1,3-dibromobenzene in anhydrous THF. Add a small portion of the dibromobenzene solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. Once initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Cyclopentanone: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of cyclopentanone in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Quenching and Workup: After the addition of cyclopentanone is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 1-(3-bromophenyl)cyclopentan-1-ol. The crude product can be purified by column chromatography on silica gel.
Part B: Oxidation to this compound
Materials:
-
1-(3-Bromophenyl)cyclopentan-1-ol
-
Jones reagent (a solution of chromium trioxide in sulfuric acid and water)
-
Acetone
-
Isopropanol
-
Sodium bisulfite
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1-(3-bromophenyl)cyclopentan-1-ol in acetone and cool the solution to 0 °C in an ice bath.
-
Oxidation: Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue. Monitor the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely.
-
Workup: Add water to the reaction mixture and extract with diethyl ether (3x).
-
Purification: Combine the organic layers and wash with a saturated aqueous solution of sodium bisulfite, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization.
Alternative Synthetic Route: Nitrile Hydrolysis
An alternative pathway for the synthesis of this compound involves the alkylation of (3-bromophenyl)acetonitrile with 1,4-dibromobutane, followed by hydrolysis of the resulting nitrile.
-
Alkylation: (3-Bromophenyl)acetonitrile is deprotonated with a strong base, such as sodium hydride or sodium amide, to form a resonance-stabilized carbanion. This nucleophile then undergoes an intramolecular cyclization with 1,4-dibromobutane to form 1-(3-bromophenyl)cyclopentane-1-carbonitrile. Phase-transfer catalysis can also be employed for this alkylation.[13][14][15]
-
Hydrolysis: The resulting nitrile is then hydrolyzed to the carboxylic acid under either acidic or basic conditions, typically by heating with a strong acid (e.g., H₂SO₄/H₂O) or a strong base (e.g., NaOH/H₂O) followed by acidic workup.
Caption: An alternative synthesis via nitrile hydrolysis.
Data Summary and Characterization
| Parameter | Expected Outcome |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₁₃BrO₂[1][2] |
| Molecular Weight | 269.13 g/mol [1][2] |
| Yield (Overall) | 60-75% (Grignard Route) |
| Purity (by HPLC) | >97% |
| ¹H NMR | Consistent with the structure of this compound. |
| ¹³C NMR | Consistent with the structure of this compound. |
| Mass Spectrometry | [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight. |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through a series of in-process controls and characterization steps.
-
Monitoring Reaction Progression: The progress of both the Grignard reaction and the subsequent oxidation can be effectively monitored by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of the product spot provide a reliable indication of reaction completion.
-
Confirmation of Intermediates: The structure of the intermediate alcohol, 1-(3-bromophenyl)cyclopentan-1-ol, should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) before proceeding to the oxidation step. This ensures that the initial Grignard reaction was successful.
-
Final Product Characterization: The identity and purity of the final product, this compound, must be rigorously confirmed by a full suite of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC. The melting point of the purified product should also be determined and compared to literature values.
-
Troubleshooting: Potential side reactions in the Grignard step include the formation of Wurtz coupling products. This can be minimized by slow addition of the alkyl halide and maintaining a dilute solution. In the oxidation step, incomplete oxidation may occur. This can be addressed by the slow addition of the oxidizing agent and careful monitoring by TLC.
By adhering to these analytical practices, researchers can ensure the reliable and reproducible synthesis of high-purity this compound.
References
- Wheeler, C., Lamb, D. R., Jayachandran, J. P., Hallett, J. P., Liotta, C. L., & Eckert, C. A. (2002). Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane. Industrial & Engineering Chemistry Research, 41(7), 1763–1767. [Link]
- Ragaini, V., Chiellini, E., D'Antone, S., Colombo, G., & Barzaghi, P. (n.d.). Phenylacetonitrile alkylation with different phase-transfer catalysts in continuous flow and batch reactors. Industrial & Engineering Chemistry Research. [Link]
- Industrial Phase-Transfer C
- PrepChem.com. (n.d.). Synthesis of B. 1-Bromo-1-cyclopentanecarboxylic acid. [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
- Industrial Phase-Transfer C
- Filo. (2025, October 23). The product 'D' in the below mentioned reaction is: CH₃MgBr + cyclopenta... [Link]
- Chegg. (n.d.). Show the products obtained from the addition of methylmagnesium bromide to the following compounds: (a) Cyclopentanone. (b) Benzophenone (diphenyl ketone). (c) 3-Hexanone. [Link]
- Google Patents. (n.d.). FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis.
- Wang, X. J., & Zhang, Y. (2003). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 5(23), 4461–4463. [Link]
- Lead Sciences. (n.d.). This compound. [Link]
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- ResearchGate. (2025, October 8). Grignard Reactions in Cyclopentyl Methyl Ether. [Link]
- Chegg. (2020, April 29). Consider the mechanism for the Grignard reaction between phenylmagnesium bromide and cyclopentanone to form phenylcyclopentanol. [Link]
- Organic Syntheses Procedure. (n.d.). (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. [Link]
- Organic Chemistry Portal. (n.d.).
- Tojo, G., & Fernández, M. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. [Link]
- Otamukhamedova, G., Ziyadullaev, O., Buriev, F., Ablakulov, L., & Khayitov, J. (2025). Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications. Chemical Review and Letters. [Link]
- askIITians. (2025, March 4).
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
- Clark, J. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. This compound | 143328-23-8 [chemicalbook.com]
- 4. leah4sci.com [leah4sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. The product 'D' in the below mentioned reaction is: CH₃MgBr + cyclopenta.. [askfilo.com]
- 9. homework.study.com [homework.study.com]
- 10. Solved Consider the mechanism for the Grignard reaction | Chegg.com [chegg.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How will you synthesize benzoic acid from bromobenzene? - askIITians [askiitians.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. phasetransfer.com [phasetransfer.com]
The Versatile Scaffold: 1-(3-Bromophenyl)cyclopentanecarboxylic Acid in Modern Medicinal Chemistry
Introduction: A Building Block of Untapped Potential
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful medicinal chemistry campaigns. Among the myriad of available building blocks, 1-(3-Bromophenyl)cyclopentanecarboxylic acid has emerged as a molecule of significant interest. Its unique structural architecture, combining a rigid cyclopentane core with the versatile reactivity of a bromophenyl group and a carboxylic acid handle, offers a compelling platform for the synthesis of novel therapeutics. This guide provides an in-depth exploration of the applications and synthetic protocols associated with this valuable intermediate, tailored for researchers, scientists, and drug development professionals.
The 1-aryl-cyclopentanecarboxylic acid motif is increasingly recognized for its utility in the design of bioactive molecules. The cyclopentane ring imparts a degree of three-dimensionality, a desirable trait for escaping the "flatland" of traditional aromatic compounds and improving physicochemical properties. The bromine atom on the phenyl ring serves as a linchpin for a variety of powerful cross-coupling reactions, enabling the introduction of diverse substituents to probe structure-activity relationships (SAR). Furthermore, the carboxylic acid moiety provides a convenient attachment point for amide bond formation or can act as a key pharmacophoric element, engaging in crucial interactions with biological targets.
This document will delve into the practical applications of this compound, with a particular focus on its role in the synthesis of modulators for key therapeutic targets. We will provide detailed, field-proven protocols for its derivatization, empowering researchers to harness the full potential of this versatile scaffold in their own drug discovery endeavors.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| IUPAC Name | 1-(3-bromophenyl)cyclopentane-1-carboxylic acid | [1] |
| CAS Number | 143328-23-8 | [1] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [1] |
| Molecular Weight | 269.13 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage | Store in a dry, well-ventilated place. | [3] |
Core Synthetic Transformations: Unlocking the Potential
The true power of this compound lies in its capacity for chemical modification. The bromine atom and the carboxylic acid group are orthogonal reactive handles, allowing for a stepwise and controlled elaboration of the molecular structure. Below, we detail key synthetic transformations that are central to the utilization of this building block in medicinal chemistry.
Amide Bond Formation: The Gateway to Bioactivity
The carboxylic acid moiety of this compound is readily converted to a wide array of amides. This transformation is fundamental in medicinal chemistry, as the amide bond is a ubiquitous feature of drug molecules, contributing to their structural integrity and target engagement.
Protocol 1: General Procedure for Amide Coupling
This protocol outlines a standard procedure for the coupling of this compound with a primary or secondary amine using a common coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide derivative.
Palladium-Catalyzed Cross-Coupling Reactions: Diversifying the Core
The bromine atom on the phenyl ring is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a critical step in optimizing the potency and selectivity of a drug candidate.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of this compound derivatives, it enables the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position of the phenyl ring.
Protocol 2: Suzuki-Miyaura Coupling of 1-(3-Bromophenyl)cyclopentanecarboxamides
This protocol describes a typical Suzuki-Miyaura coupling reaction between a 1-(3-Bromophenyl)cyclopentanecarboxamide derivative and a boronic acid or boronate ester.
Materials:
-
1-(3-Bromophenyl)cyclopentanecarboxamide derivative (from Protocol 1)
-
Aryl or heteroaryl boronic acid/ester (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq) or other suitable palladium catalyst and ligand system
-
2 M Aqueous Na₂CO₃ solution (2.0 eq)
-
Toluene and Ethanol (or another suitable solvent system)
-
Standard laboratory glassware for inert atmosphere reactions
-
Purification supplies
Procedure:
-
In a reaction vessel, combine the 1-(3-Bromophenyl)cyclopentanecarboxamide derivative (1.0 eq), the boronic acid/ester (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add a degassed mixture of toluene and ethanol (e.g., 3:1 v/v) followed by the degassed aqueous Na₂CO₃ solution (2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired biaryl product.
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. This reaction allows for the coupling of aryl halides with a vast array of amines, amides, and other nitrogen-containing nucleophiles. For derivatives of this compound, this opens up avenues to synthesize compounds with diverse amine substituents, which are often key for biological activity.
Protocol 3: Buchwald-Hartwig Amination of 1-(3-Bromophenyl)cyclopentanecarboxamides
This protocol provides a general procedure for the palladium-catalyzed amination of a 1-(3-Bromophenyl)cyclopentanecarboxamide.
Materials:
-
1-(3-Bromophenyl)cyclopentanecarboxamide derivative (from Protocol 1)
-
Amine or other nitrogen nucleophile (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq) or another suitable palladium precatalyst
-
Xantphos (0.04 eq) or another suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware for inert atmosphere reactions
-
Purification supplies
Procedure:
-
To an oven-dried reaction vessel, add the 1-(3-Bromophenyl)cyclopentanecarboxamide derivative (1.0 eq), the palladium precatalyst, the ligand, and the base under an inert atmosphere.
-
Add the anhydrous solvent, followed by the amine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired C-N coupled product.
Application in Medicinal Chemistry: A Case Study in S1P1 Receptor Modulation
The 1-aryl-cyclopentane scaffold has shown significant promise in the development of modulators for sphingosine-1-phosphate receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking, making it an attractive target for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
While a direct synthesis of a marketed drug from this compound is not yet in the public domain, a closely related analog, (3S)-1-amino-3-(4-bromophenyl)cyclopentanecarboxylic acid, is a key intermediate in the synthesis of potent S1P1 agonists, as detailed in patent EP 3183242 B1. This highlights the value of the 1-aryl-cyclopentane core in designing molecules that fit the binding pocket of this important receptor. The synthetic strategies employed in this patent can be readily adapted for the meta-bromo isomer.
The general synthetic approach involves the elaboration of the 1-aryl-cyclopentanecarboxylic acid into a more complex bicyclic system that presents the key pharmacophoric elements for S1P1 agonism. The bromine atom serves as a handle for late-stage diversification to optimize the pharmacokinetic and pharmacodynamic properties of the final compounds.
Conceptual Synthetic Workflow for S1P1 Modulator Analogs
The following diagram illustrates a conceptual workflow for the synthesis of S1P1 modulator analogs, starting from this compound. This workflow is inspired by the synthetic strategies disclosed in the patent literature for related compounds.
Caption: Conceptual workflow for the synthesis of S1P1 modulator analogs.
Structure-Activity Relationships (SAR): Guiding Principles
While a comprehensive SAR study for derivatives of this compound is not publicly available, general principles can be inferred from related chemical series.
-
The Cyclopentane Ring: This rigid scaffold serves to orient the phenyl ring and the carboxylic acid (or its derivative) in a defined spatial arrangement. Modifications to the cyclopentane ring itself are less common but could be explored to fine-tune the vectoral projection of the substituents.
-
The 3-Bromophenyl Group: The bromine at the meta position allows for the introduction of substituents that project into a different region of a binding pocket compared to their para or ortho counterparts. The nature of the group introduced via cross-coupling (e.g., its size, electronics, and hydrogen bonding capacity) will be a critical determinant of biological activity.
-
The Carboxamide Moiety: The substituents on the amide nitrogen can be varied to modulate solubility, cell permeability, and target engagement. Small alkyl groups, cyclic amines, or more complex side chains can be installed to probe for optimal interactions.
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for medicinal chemistry. Its straightforward derivatization through robust and well-established synthetic protocols allows for the rapid generation of diverse compound libraries. The demonstrated utility of the closely related 1-aryl-cyclopentane scaffold in the development of potent S1P1 modulators underscores the potential of this chemical class. As drug discovery continues to move towards more three-dimensional and synthetically accessible scaffolds, this compound is poised to play an increasingly important role in the generation of the next generation of therapeutics. Researchers are encouraged to explore the full potential of this promising building block in their quest for novel and effective medicines.
References
- SUBSTITUTED BICYCLIC COMPOUNDS - European Patent Office - EP 3183242 B1 - EPO. (2021, May 19). European Patent Office.
Sources
Application Notes and Protocols: 1-(3-Bromophenyl)cyclopentanecarboxylic Acid in Drug Discovery
Abstract
This guide provides an in-depth exploration of 1-(3-Bromophenyl)cyclopentanecarboxylic acid as a valuable scaffold in modern drug discovery. While direct therapeutic applications of this specific molecule are not yet established, its structural motifs—the cyclopentanecarboxylic acid and the bromophenyl group—are prevalent in compounds with significant biological activities. This document will detail the rationale for its use, potential therapeutic targets, and provide detailed protocols for its synthesis, modification, and biological evaluation, with a particular focus on the discovery of novel analgesics targeting the NaV1.7 voltage-gated sodium channel.
Introduction: The Strategic Value of the this compound Scaffold
The quest for novel therapeutics often begins with the identification of promising chemical scaffolds that can be elaborated to optimize potency, selectivity, and pharmacokinetic properties. This compound presents itself as a strategic starting point for several reasons:
-
The Cyclopentanecarboxylic Acid Moiety: This rigid, non-planar core is increasingly recognized for its role in creating potent and selective inhibitors of various biological targets.[1] The constrained conformation of the cyclopentane ring can enhance binding affinity and reduce off-target effects compared to more flexible aliphatic chains.[2] Notably, cyclopentane carboxylic acid derivatives have emerged as powerful inhibitors of the NaV1.7 sodium channel, a genetically validated target for pain.[3]
-
The Bromophenyl Group: The presence of a bromine atom on the phenyl ring offers several advantages in drug design.[4] It can serve as a crucial interaction point within a protein binding pocket through halogen bonding, potentially increasing potency.[5] Furthermore, the bromine atom provides a versatile chemical handle for further synthetic modifications via cross-coupling reactions, allowing for the exploration of a wide chemical space to refine structure-activity relationships (SAR).[6]
-
The Carboxylic Acid Functional Group: As a common pharmacophore, the carboxylic acid can form key ionic and hydrogen bond interactions with biological targets.[7] However, it can also present challenges such as poor membrane permeability and metabolic instability.[8][9] This makes this compound an excellent starting point for developing bioisosteric replacements to improve drug-like properties.[10]
Potential Therapeutic Applications: Targeting the NaV1.7 Channel for Pain Management
Mutations in the SCN9A gene, which encodes the NaV1.7 voltage-gated sodium channel, have been directly linked to human pain disorders. Gain-of-function mutations lead to extreme pain, while loss-of-function mutations result in a congenital inability to experience pain.[11][12] This genetic validation makes NaV1.7 a highly attractive target for the development of novel analgesics.[13]
Recent research has highlighted the efficacy of cyclopentane carboxylic acid derivatives as potent and selective NaV1.7 inhibitors.[3] The carboxylic acid moiety is believed to interact with key residues in the voltage-sensing domain of the channel. The this compound scaffold provides a promising foundation for developing novel NaV1.7 inhibitors.
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of action for NaV1.7 inhibition.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to the title compound involves the hydrolysis of the corresponding nitrile precursor. This generalized protocol is based on established methods for analogous compounds.[14]
Synthetic Workflow
Caption: Synthetic workflow for the target compound.
Step-by-Step Protocol:
-
Synthesis of 1-(3-Bromophenyl)cyclopentane-1-carbonitrile (Intermediate):
-
To a solution of 3-bromophenylacetonitrile (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMSO) under an inert atmosphere (N₂ or Ar), add a strong base such as sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add 1,4-dibromobutane (1.1 eq) dropwise, and then heat the reaction to reflux for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the nitrile intermediate.
-
-
Hydrolysis to this compound (Final Product):
-
Suspend the purified nitrile intermediate in a mixture of ethanol and a 6M aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux for 24-48 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid (HCl) at 0 °C.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.
-
| Parameter | Value | Reference |
| CAS Number | 143328-23-8 | [15][16] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [15][16] |
| Molecular Weight | 269.13 g/mol | [15] |
Synthetic Diversification via Suzuki Coupling
The bromine atom on the phenyl ring is a key functional group for diversification. The Suzuki coupling reaction is a powerful tool for creating new carbon-carbon bonds.
General Protocol for Suzuki Coupling:
-
In a reaction vessel, combine this compound (1.0 eq), a boronic acid or ester derivative (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
In Vitro Evaluation of NaV1.7 Inhibition
The inhibitory activity of newly synthesized analogs against the NaV1.7 channel can be assessed using automated patch-clamp electrophysiology.
Protocol Outline:
-
Cell Culture: Use a stable cell line expressing human NaV1.7 channels (e.g., HEK293 or CHO cells).
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO and dilute to the desired concentrations in the extracellular solution.
-
Electrophysiology:
-
Use an automated patch-clamp system (e.g., QPatch or Patchliner).
-
Obtain whole-cell recordings from the NaV1.7-expressing cells.
-
Apply a voltage protocol to elicit NaV1.7 currents. A typical protocol involves holding the cells at -120 mV and then depolarizing to 0 mV.
-
Apply the test compounds at various concentrations and measure the inhibition of the peak sodium current.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the concentration-response curve and determine the IC₅₀ value (the concentration at which 50% of the channel activity is inhibited).
-
Concluding Remarks
This compound is a promising and versatile building block for the discovery of novel therapeutics. Its structural features suggest a strong potential for the development of potent and selective NaV1.7 inhibitors for the treatment of pain. The protocols outlined in this guide provide a framework for the synthesis, diversification, and biological evaluation of derivatives based on this scaffold. Further exploration of its potential applications in other therapeutic areas is also warranted.
References
- Hypha Discovery. Bioisosteres for carboxylic acid groups. [Link]
- Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed Central (PMC). [Link]
- de Ruiter, B., & van der Pijl, F. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
- Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed. [Link]
- Sun, S., et al. (2024). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. PubMed. [Link]
- Shi, P., et al. (2019). In silico insight into voltage-gated sodium channel 1.7 inhibition for anti-pain drug discovery. PubMed. [Link]
- Das, D. A. S., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PubMed Central (PMC). [Link]
- O'Hagan, D. (2025). Introducing bromine to the molecular structure as a strategy for drug design.
- Abdel-Gawad, N. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health (NIH). [Link]
- Popov, A. V., et al. (2016). Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. PubMed Central (PMC). [Link]
- Ramdas, V., et al. (2020). Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. PubMed. [Link]
- Karpińska, J., & Starczewska, B. (2025). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
- Yang, Y., et al. (2012). Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. PNAS. [Link]
- Deuis, J. R., et al. (2021). A Drug Discovery Approach for an Effective Pain Therapy through Selective Inhibition of Nav1.7. MDPI. [Link]
- PubChem. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jms.ump.edu.pl [jms.ump.edu.pl]
- 6. nbinno.com [nbinno.com]
- 7. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. In silico insight into voltage-gated sodium channel 1.7 inhibition for anti-pain drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. This compound | 143328-23-8 [chemicalbook.com]
- 16. scbt.com [scbt.com]
Synthesis of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid Derivatives: An Application Guide for Medicinal Chemistry
Introduction: The Significance of 1-Arylcycloalkanecarboxylic Acids in Drug Discovery
The 1-arylcycloalkanecarboxylic acid scaffold is a privileged motif in medicinal chemistry, offering a unique combination of structural rigidity and three-dimensional diversity. This framework allows for the precise spatial orientation of pharmacophoric features, which is critical for selective interaction with biological targets. Among these, 1-(3-bromophenyl)cyclopentanecarboxylic acid serves as a valuable intermediate for the synthesis of a wide array of derivatives with potential therapeutic applications. The presence of the bromine atom at the meta-position of the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space.
This application note provides a comprehensive guide to the synthesis of this compound and its derivatives. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and explore the pharmacological relevance of this class of compounds, with a particular focus on their role as modulators of the sigma-1 receptor.
Synthetic Strategy: A Two-Step Approach to the Target Scaffold
The most common and efficient route to this compound involves a two-step sequence:
-
Cycloalkylation of 3-Bromophenylacetonitrile: This step involves the formation of the cyclopentane ring by reacting 3-bromophenylacetonitrile with 1,4-dibromobutane.
-
Hydrolysis of the Nitrile Intermediate: The resulting 1-(3-bromophenyl)cyclopentanecarbonitrile is then hydrolyzed to the corresponding carboxylic acid.
This approach is advantageous due to the ready availability of the starting materials and the generally high yields of each step.
Below is a workflow diagram illustrating this synthetic pathway:
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 1-(3-Bromophenyl)cyclopentanecarbonitrile
Underlying Chemistry: Phase-Transfer Catalyzed C-Alkylation
The formation of the cyclopentane ring is achieved through a nucleophilic substitution reaction where the carbanion generated from 3-bromophenylacetonitrile attacks the electrophilic carbons of 1,4-dibromobutane in a double alkylation. The acidity of the α-proton of the acetonitrile is enhanced by the electron-withdrawing nature of both the nitrile group and the phenyl ring.
This reaction is often carried out under phase-transfer catalysis (PTC) conditions.[1] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide ions from the aqueous phase to the organic phase, where they can deprotonate the 3-bromophenylacetonitrile.[2] This allows the reaction to proceed efficiently at a lower temperature and with a higher yield than would be possible in a simple biphasic system.
Experimental Protocol: Cycloalkylation
This protocol is adapted from a reliable procedure for the synthesis of 1-phenylcyclopentane-1-carbonitrile.[3]
Materials and Reagents:
| Reagent | Formula | MW | Amount | Moles | Purity | Supplier |
| 3-Bromophenylacetonitrile | C₈H₆BrN | 196.04 | 19.6 g | 0.1 | 98% | Sigma-Aldrich |
| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | 25.9 g | 0.12 | 99% | Alfa Aesar |
| Sodium Hydroxide | NaOH | 40.00 | 20.0 g | 0.5 | 97% | VWR |
| Tetrabutylammonium Bromide | (C₄H₉)₄NBr | 322.37 | 1.61 g | 0.005 | 99% | TCI |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - | ACS Grade | Fisher |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | ACS Grade | Fisher |
| Saturated Brine | NaCl(aq) | - | 50 mL | - | - | Lab Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - | - | Acros |
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-bromophenylacetonitrile (19.6 g, 0.1 mol) and tetrabutylammonium bromide (1.61 g, 0.005 mol) in dichloromethane (100 mL).
-
Addition of Base: Prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving 20.0 g of NaOH in 40 mL of deionized water. Add this solution to the dropping funnel.
-
Addition of Alkylating Agent: While stirring vigorously, add 1,4-dibromobutane (25.9 g, 0.12 mol) to the reaction mixture.
-
Reaction: Begin the dropwise addition of the sodium hydroxide solution to the reaction mixture. The addition should be controlled to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add 100 mL of water. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude 1-(3-bromophenyl)cyclopentanecarbonitrile can be purified by vacuum distillation or column chromatography on silica gel.
Part 2: Synthesis of this compound
Underlying Chemistry: Nitrile Hydrolysis
The conversion of the nitrile to a carboxylic acid is a classic transformation in organic synthesis.[4] It can be achieved under either acidic or basic conditions. Both methods involve the nucleophilic attack of water on the carbon atom of the nitrile group, followed by a series of proton transfer steps and tautomerization to form an amide intermediate. Further hydrolysis of the amide yields the carboxylic acid.
-
Acidic Hydrolysis: The nitrile is heated with a strong acid, such as sulfuric or hydrochloric acid. The reaction proceeds through a protonated nitrile intermediate, which is more susceptible to nucleophilic attack by water.
-
Basic Hydrolysis: The nitrile is heated with a strong base, such as sodium or potassium hydroxide. The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. The initial product is the carboxylate salt, which is then protonated in a separate acidic work-up step to yield the carboxylic acid.
Experimental Protocol: Hydrolysis
This generalized protocol is based on established methods for nitrile hydrolysis.[4]
Materials and Reagents:
| Reagent | Formula | MW | Amount (from previous step) | Moles (from previous step) | Purity | Supplier |
| 1-(3-Bromophenyl)cyclopentanecarbonitrile | C₁₂H₁₂BrN | 250.14 | ~22.5 g | ~0.09 | Crude | - |
| Sulfuric Acid | H₂SO₄ | 98.08 | 50 mL | - | 98% | J.T. Baker |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | ACS Grade | Fisher |
| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | 100 mL | - | - | Lab Prepared |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 10 g | - | - | EMD |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, add the crude 1-(3-bromophenyl)cyclopentanecarbonitrile (~22.5 g, ~0.09 mol).
-
Reaction: Carefully add a mixture of concentrated sulfuric acid (50 mL) and water (50 mL) to the flask. Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by the cessation of ammonia evolution (if using basic hydrolysis) or by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully over crushed ice (200 g). A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Below is a diagram illustrating the key steps in the laboratory for this synthesis:
Caption: Laboratory workflow for the two-step synthesis.
Applications in Drug Development: Targeting the Sigma-1 Receptor
Derivatives of 1-phenylcycloalkanecarboxylic acids have shown significant promise as ligands for the sigma-1 receptor.[5] The sigma-1 receptor is a unique intracellular chaperone protein that has been implicated in a variety of neurological and psychiatric disorders. Ligands that modulate the activity of this receptor have potential therapeutic applications as:
-
Antitussives: Carbetapentane, an ester derivative of 1-phenylcyclopentanecarboxylic acid, is a known antitussive agent that binds with high affinity to sigma sites.[5]
-
Anticonvulsants: The modulation of the sigma-1 receptor has been shown to have anticonvulsant effects in preclinical models.[5]
-
Neuroprotective Agents: Sigma-1 receptor ligands are being investigated for their potential to protect against neuronal damage in conditions such as stroke and neurodegenerative diseases.[5]
The this compound core provides a valuable starting point for the development of novel sigma-1 receptor ligands. The bromo-substituent can be used to introduce a variety of other functional groups through reactions such as Suzuki or Sonogashira cross-coupling, allowing for the fine-tuning of the molecule's affinity and selectivity for the sigma-1 receptor.
Conclusion
The synthesis of this compound is a straightforward and efficient process that provides access to a versatile scaffold for drug discovery. The two-step protocol outlined in this application note, involving a phase-transfer catalyzed cycloalkylation followed by nitrile hydrolysis, is a reliable method for producing this valuable intermediate. The demonstrated potential of 1-arylcycloalkanecarboxylic acid derivatives as sigma-1 receptor ligands highlights the importance of this chemical class in the ongoing search for new therapeutics for a range of CNS disorders.
References
- Gallo, R. J., & Makosza, M. (1984). Applications of Phase Transfer Catalysis in Heterocyclic Chemistry. Advances in Heterocyclic Chemistry, 36, 175-214.
- Kachur, J. F., et al. (1998). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry, 41(22), 4387-4396. [Link]
- Organic Syntheses, Coll. Vol. 10, p.622 (2004); Vol. 77, p.236 (2000). [Link]
- Su, T. P., et al. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in Pharmacological Sciences, 31(12), 557-566. [Link]
- Laboratoires S.E.R.O.B.I.O. (1979). Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis. FR2424898A1.
- Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. [Link]
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. BMC Chemistry, 13(1), 1-12. [Link]
- Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. [Link]
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1-(3-Bromophenyl)cyclopentanecarboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction
1-(3-Bromophenyl)cyclopentanecarboxylic acid is a valuable building block in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a substituted aromatic ring coupled with a cycloalkane carboxylic acid moiety, makes it a versatile scaffold for accessing a diverse range of molecular architectures. This document provides a comprehensive guide to a reliable and scalable two-step synthesis of this compound, commencing from commercially available (3-bromophenyl)acetonitrile. The protocols detailed herein are designed for practical laboratory application, emphasizing robust reaction conditions, mechanistic understanding, and operational safety.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence:
-
Phase-Transfer Catalyzed (PTC) Cycloalkylation: The initial step involves the α,α-dialkylation of (3-bromophenyl)acetonitrile with 1,4-dibromobutane. This reaction is conducted under phase-transfer catalysis (PTC) conditions, a powerful technique for reactions involving immiscible phases.[1][2] PTC facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, where it acts as a base to deprotonate the arylacetonitrile, generating a carbanion. This carbanion then undergoes nucleophilic substitution with 1,4-dibromobutane to form the cyclopentane ring. The use of PTC offers several advantages, including milder reaction conditions, increased reaction rates, and the avoidance of expensive and hazardous anhydrous solvents and strong bases.[2][3]
-
Alkaline Hydrolysis: The second step is the hydrolysis of the intermediate, 1-(3-bromophenyl)cyclopentane-1-carbonitrile, to the desired carboxylic acid. This transformation is effectively carried out using a strong aqueous base, such as sodium hydroxide, at elevated temperatures. The nitrile group is converted to a carboxylate salt, which upon acidic workup, yields the final product.[4]
Data Presentation
| Parameter | Step 1: PTC Cycloalkylation | Step 2: Alkaline Hydrolysis |
| Starting Material | (3-Bromophenyl)acetonitrile | 1-(3-Bromophenyl)cyclopentane-1-carbonitrile |
| Key Reagents | 1,4-Dibromobutane, 50% NaOH (aq), TBAB | 20% NaOH (aq), H₂SO₄ (conc.) |
| Solvent | Toluene | Ethylene Glycol |
| Temperature | 70-75 °C | 120-130 °C (Reflux) |
| Reaction Time | 4-6 hours | 12-16 hours |
| Typical Yield | 85-95% | 90-98% |
Experimental Protocols
Part 1: Synthesis of 1-(3-Bromophenyl)cyclopentane-1-carbonitrile
This protocol details the phase-transfer catalyzed cycloalkylation of (3-bromophenyl)acetonitrile.
Materials:
-
(3-Bromophenyl)acetonitrile (commercially available from suppliers such as Sigma-Aldrich, Alfa Aesar, etc.[5][6][7])
-
1,4-Dibromobutane
-
50% (w/w) Sodium Hydroxide solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized Water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine (3-bromophenyl)acetonitrile (19.6 g, 100 mmol) and toluene (100 mL).
-
Addition of Catalyst: Add tetrabutylammonium bromide (TBAB, 3.22 g, 10 mmol) to the stirred solution.
-
Base Addition: Slowly add 50% (w/w) aqueous sodium hydroxide solution (40 mL) to the vigorously stirred mixture via the dropping funnel over 15-20 minutes.
-
Alkylation: Add 1,4-dibromobutane (23.7 g, 110 mmol) dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Heat the mixture to 70-75 °C and maintain vigorous stirring. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add deionized water (50 mL) and continue stirring for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with deionized water (50 mL) followed by brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-(3-bromophenyl)cyclopentane-1-carbonitrile as an oil or low-melting solid. The product is often of sufficient purity for the next step.
-
Part 2: Synthesis of this compound
This protocol describes the alkaline hydrolysis of the nitrile intermediate.
Materials:
-
Crude 1-(3-Bromophenyl)cyclopentane-1-carbonitrile
-
20% (w/w) Sodium Hydroxide solution
-
Ethylene Glycol
-
Concentrated Sulfuric Acid
-
Deionized Water
-
Ethyl Acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine the crude 1-(3-bromophenyl)cyclopentane-1-carbonitrile (from the previous step, approx. 100 mmol), 20% (w/w) aqueous sodium hydroxide solution (100 mL), and ethylene glycol (50 mL).
-
Hydrolysis: Heat the mixture to reflux (approximately 120-130 °C) with stirring. The reaction is typically complete in 12-16 hours. Monitor for the cessation of ammonia evolution.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 200 mL of cold deionized water.
-
Wash the aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic washes.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the slow addition of concentrated sulfuric acid with stirring. A white precipitate will form.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (3 x 50 mL).
-
The crude product can be purified by recrystallization. A common method is to dissolve the solid in a minimal amount of hot ethyl acetate and then add hexanes until turbidity is observed.[8] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven to afford this compound as a white to off-white solid.
-
Mechanistic Insights & Visualizations
Phase-Transfer Catalyzed Cycloalkylation Mechanism
The reaction proceeds via a well-established phase-transfer catalysis mechanism. The quaternary ammonium salt (Q⁺X⁻), TBAB, facilitates the transfer of the hydroxide ion (OH⁻) into the organic phase. The hydroxide ion then deprotonates the (3-bromophenyl)acetonitrile at the benzylic position, forming a carbanion. This carbanion subsequently undergoes a tandem Sₙ2 reaction with 1,4-dibromobutane to form the cyclopentane ring.
Caption: Mechanism of Phase-Transfer Catalyzed Cycloalkylation.
Experimental Workflow
The overall experimental process can be visualized as a sequential workflow, from starting materials to the final purified product.
Caption: Overall synthetic workflow for this compound.
Safety Precautions
-
Sodium Hydroxide (50% and 20% solutions): Highly corrosive. Causes severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood. When diluting or mixing, always add sodium hydroxide to water slowly, never the other way around, to control the exothermic reaction.
-
1,4-Dibromobutane: Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a fume hood and wear appropriate PPE.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care in a fume hood, wearing appropriate PPE, including acid-resistant gloves.
-
Toluene and Diethyl Ether: Flammable liquids. Keep away from ignition sources. Use in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- El-Saghier, A. M., et al. (2013). Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. Journal of Chemistry, 2013, 1-20. [Link]
- The Good Scents Company. 3-bromophenyl acetonitrile. [Link]
- Ottokemi. 3-Bromophenylacetonitrile, 98%. [Link]
- Fedoryński, M. (2013). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Acta Poloniae Pharmaceutica, 70(4), 647-656. [Link]
- Malek, N., & Ewies, E. (2015). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 3(1), 2918-2938. [Link]
- Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05), 1110-1128. [Link]
- Halpern, M. (2003).
- Zhang, W., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
Sources
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. iajpr.com [iajpr.com]
- 3. biomedres.us [biomedres.us]
- 4. Alkaline hydrolysis of 1,3-dimethylphenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 3-bromophenyl acetonitrile, 31938-07-5 [thegoodscentscompany.com]
- 7. 3-Bromophenylacetonitrile, 98% | 31938-07-5 | 3-Bromobenzyl cyanide [ottokemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Catalytic Synthesis of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the catalytic synthesis of 1-(3-bromophenyl)cyclopentanecarboxylic acid, a key building block in the development of novel therapeutics. The protocols detailed herein are designed to be robust and reproducible, offering researchers a selection of modern catalytic strategies. This guide moves beyond simple step-by-step instructions to provide in-depth explanations of the underlying chemical principles, empowering scientists to adapt and troubleshoot these methods for their specific research needs. The synthesis of this molecule is often a critical step in the preparation of active pharmaceutical ingredients (APIs), making efficient and scalable catalytic methods highly valuable.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a versatile synthetic intermediate frequently utilized in the discovery and development of new drugs. The cyclopentyl ring introduces a degree of conformational rigidity and lipophilicity, which can be advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate. The presence of the bromo- and carboxylic acid functional groups provides orthogonal handles for further chemical modifications, such as cross-coupling reactions and amide bond formations, respectively. This allows for the exploration of a wide chemical space during lead optimization. Given its importance, the development of efficient and scalable synthetic routes to this compound is of considerable interest to the pharmaceutical industry.
Strategic Approaches to Synthesis: A Comparative Overview
The synthesis of this compound can be approached through several catalytic strategies. The choice of method will often depend on the availability of starting materials, desired scale, and tolerance to specific functional groups. This guide will focus on three primary catalytic routes:
-
Grignard Reagent Carboxylation: A classic and direct approach involving the formation of a Grignard reagent from a suitable precursor, followed by carboxylation with carbon dioxide.
-
Palladium-Catalyzed Cross-Coupling followed by Hydrolysis: A modern and highly versatile strategy utilizing powerful C-C bond-forming reactions like Suzuki or Negishi coupling to construct the aryl-cyclopentane bond, followed by conversion of a precursor group to the carboxylic acid.
-
Phase-Transfer Catalyzed Alkylation and Subsequent Hydrolysis: A practical method for large-scale synthesis, leveraging phase-transfer catalysis for the key C-C bond formation.
The following sections will provide detailed protocols and the scientific rationale for each of these approaches.
Method 1: Grignard Reagent Carboxylation
This method is one of the most direct routes to the target molecule. It relies on the formation of a Grignard reagent from 1-bromo-3-iodobenzene, followed by its reaction with cyclopentanone and subsequent carboxylation. The selectivity of Grignard formation at the more reactive carbon-iodine bond is a key aspect of this synthesis.
Scientific Rationale
The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[1] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic and basic. This nucleophilic carbon can then attack the electrophilic carbon of carbon dioxide to form a carboxylate salt, which upon acidic workup, yields the desired carboxylic acid.[2] The use of anhydrous conditions is critical, as any trace of water will protonate and destroy the highly reactive Grignard reagent.[3]
Experimental Workflow
Caption: Workflow for Grignard Reagent Carboxylation.
Detailed Protocol
Materials:
-
1-Bromo-3-iodobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromo-3-iodobenzene (1.0 eq.) in anhydrous THF.
-
Add a small portion of the aryl halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[4]
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice-water bath.
-
Carefully add crushed dry ice in small portions to the stirred solution. An exothermic reaction will occur. Continue adding dry ice until the reaction subsides.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by 1 M HCl until the aqueous layer is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Data Summary
| Parameter | Value |
| Typical Yield | 60-75% |
| Reaction Time | 4-6 hours |
| Key Reagents | Mg, CO2 |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to reflux |
Method 2: Palladium-Catalyzed Suzuki Coupling and Hydrolysis
This modern approach offers high functional group tolerance and generally excellent yields. The strategy involves the Suzuki coupling of a commercially available boronic acid or ester with a suitable brominated cyclopentene derivative, followed by hydrogenation and hydrolysis to the target carboxylic acid.
Scientific Rationale
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[5][6] It is a powerful method for the formation of C-C bonds.[7][8] The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.[9] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Synthetic Pathway
Caption: Synthetic pathway via Suzuki coupling.
Detailed Protocol: Suzuki Coupling
Materials:
-
1-Bromo-3-iodobenzene
-
Cyclopent-1-ene-1-boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add 1-bromo-3-iodobenzene (1.0 eq.), cyclopent-1-ene-1-boronic acid pinacol ester (1.1 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-bromophenyl)cyclopent-1-ene.
-
Subsequent hydrogenation and carboxylation steps would follow standard literature procedures.
Data Summary
| Parameter | Value |
| Typical Yield (Coupling) | 80-95% |
| Catalyst | Pd(OAc)2 / PPh3 |
| Base | K2CO3 |
| Solvent | Toluene/Water |
| Temperature | 80-90 °C |
Method 3: Phase-Transfer Catalyzed Alkylation
This method is particularly attractive for its operational simplicity and scalability. It involves the alkylation of (3-bromophenyl)acetonitrile with 1,4-dibromobutane under phase-transfer catalysis (PTC) conditions, followed by hydrolysis of the resulting nitrile to the carboxylic acid.
Scientific Rationale
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases.[10][11] A phase-transfer catalyst, typically a quaternary ammonium salt, transports one of the reactants (usually an anion) from the aqueous phase to the organic phase where the reaction occurs.[12] This avoids the need for expensive and anhydrous polar aprotic solvents.[13] In this case, the catalyst transports the hydroxide ion to the organic phase to deprotonate the (3-bromophenyl)acetonitrile, generating a carbanion that then undergoes alkylation with 1,4-dibromobutane.
Reaction Scheme
Caption: Synthesis via Phase-Transfer Catalyzed Alkylation.
Detailed Protocol: PTC Alkylation
Materials:
-
(3-Bromophenyl)acetonitrile
-
1,4-Dibromobutane
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add (3-bromophenyl)acetonitrile (1.0 eq.), 1,4-dibromobutane (1.1 eq.), toluene, and tetrabutylammonium bromide (0.05 eq.).
-
With vigorous stirring, add 50% aqueous sodium hydroxide solution.
-
-
Reaction Execution:
-
Heat the mixture to 60-70 °C and stir vigorously for 4-6 hours. The reaction is typically exothermic. Monitor the reaction by TLC or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1-(3-bromophenyl)cyclopentanecarbonitrile can be purified by vacuum distillation or column chromatography, or taken directly to the next hydrolysis step.
-
The subsequent hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions, followed by an acidic workup.
Data Summary
| Parameter | Value |
| Typical Yield (Alkylation) | 75-85% |
| Catalyst | Tetrabutylammonium bromide (TBAB) |
| Base | 50% aq. NaOH |
| Solvent | Toluene/Water |
| Temperature | 60-70 °C |
Conclusion
The synthesis of this compound can be successfully achieved through a variety of catalytic methods. The choice of the optimal route will depend on factors such as the desired scale of the reaction, cost and availability of starting materials, and the specific equipment available in the laboratory. The Grignard-based approach is direct but requires stringent anhydrous conditions. The palladium-catalyzed Suzuki coupling offers high yields and functional group tolerance, making it a versatile option for discovery chemistry. For larger-scale synthesis, the phase-transfer catalyzed alkylation presents an operationally simple and cost-effective alternative. Each of these methods provides a reliable pathway to this important building block for drug discovery and development.
References
- Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. Wikipedia. [Link][14]
- Synthetic routes to cyclopentanecarboxylic acid derivatives.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Grignard Reaction. Web Pages. [Link][3]
- Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link][4]
- Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC - NIH. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Negishi Coupling. Organic Chemistry Portal. [Link]
- Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2. PMC - NIH. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link][10]
- The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link][1]
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link][11]
- A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. [Link][12]
- Suzuki Coupling. Organic Chemistry Portal. [Link][5]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link][7]
- Suzuki Coupling. YouTube. [Link][8]
- Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
- Synthesis of aminocyclopentane carboxylic acids.
- Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons. [Link]
- PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?. PTC Organics. [Link][13]
- This compound. Lead Sciences. [Link]
- Grignard Reaction Experiment Part 1, Prelab. YouTube. [Link][2]
- Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides.
- Transannular C-H functionalization of cycloalkane carboxylic acids. PubMed. [Link]
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link][6]
- Cooperative NHC/Photoredox Catalyzed Ring‐Opening of Aryl Cyclopropanes to 1‐Aroyloxylated‐3‐Acyl
- Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides.
- Preparation method of cyclopentanecarboxylic acid.
- Scalable Synthesis and Isolation of the Four Stereoisomers of Methyl 1-Amino-3-(4-bromophenyl)cyclopentanecarboxylate, Useful Intermediates for the Synthesis of S1P1 Receptor Agonists. Figshare. [Link]
- Carboxylic Acids in Catalysis. Ruhr-Universität Bochum. [Link]
- Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]
- Transition metal-catalyzed cycloadditions of cyclopropanes for the synthesis of carbocycles: C-C activ
- Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids. RSC Publishing. [Link]
- Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs. Beilstein Journals. [Link]
- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]
- Access to Spirooxindole-Fused Cyclopentanes via a Stereoselective Organocascade Reaction Using Bifunctional C
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. iajpr.com [iajpr.com]
- 12. biomedres.us [biomedres.us]
- 13. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for the Scale-Up Synthesis of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
Introduction
1-(3-Bromophenyl)cyclopentanecarboxylic acid is a substituted cyclic carboxylic acid that serves as a valuable building block in medicinal chemistry and drug development. Its structural motif, featuring a brominated phenyl ring attached to a cyclopentanecarboxylic acid moiety, makes it a versatile intermediate for the synthesis of a wide range of pharmacologically active compounds. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the carboxylic acid group provides a handle for amide bond formation and other modifications. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and reproducible method suitable for laboratory and pilot-plant scale production.
Synthetic Strategy: Grignard Carbonation of 1,3-Dibromobenzene
The selected synthetic route for the scale-up production of this compound is the Grignard carbonation of 1,3-dibromobenzene. This method is chosen for its reliability, high functional group tolerance (in the absence of acidic protons), and the ready availability of the starting materials. The core of this strategy involves the selective mono-Grignard formation from 1,3-dibromobenzene, followed by quenching with solid carbon dioxide (dry ice) to yield the corresponding carboxylate salt. Subsequent acidic workup then affords the desired carboxylic acid.
An alternative approach could involve the alkylation of a phenylacetonitrile derivative using phase-transfer catalysis.[1][2] However, this route is generally more complex, requiring multiple steps and potentially leading to challenges in purification. The Grignard-based approach is more convergent and has been extensively documented for the synthesis of aryl carboxylic acids.[3]
The primary challenge in this synthesis is the potential for the formation of di-Grignard species and other byproducts. Careful control of stoichiometry and reaction conditions is therefore critical to maximize the yield of the desired mono-substituted product.
Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100-gram scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[4][5]
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| Magnesium Turnings | 24.31 | 12.15 g | 0.50 | Activated, dry |
| 1,3-Dibromobenzene | 235.91 | 117.96 g | 0.50 | Anhydrous |
| Anhydrous Tetrahydrofuran (THF) | - | 500 mL | - | Freshly distilled from sodium/benzophenone |
| Iodine | 253.81 | 1 crystal | - | As initiator |
| Solid Carbon Dioxide (Dry Ice) | 44.01 | ~500 g | ~11.36 | Crushed |
| 6 M Hydrochloric Acid | - | ~250 mL | - | For workup |
| Diethyl Ether | - | 500 mL | - | For extraction |
| Saturated Sodium Chloride Solution | - | 200 mL | - | For washing |
| Anhydrous Sodium Sulfate | - | - | - | For drying |
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Procedure
Part 1: Grignard Reagent Formation
-
Apparatus Setup: Assemble a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel. The entire apparatus must be flame-dried under a stream of nitrogen and allowed to cool to room temperature under a positive pressure of nitrogen.[5][6]
-
Magnesium Activation: Place the magnesium turnings (12.15 g) in the reaction flask. Add a single crystal of iodine to the flask. Gently warm the flask with a heat gun under a nitrogen atmosphere until the purple iodine vapor is visible. This helps to activate the magnesium surface by removing the passivating oxide layer.[7]
-
Initiation of Grignard Reaction: In the addition funnel, prepare a solution of 1,3-dibromobenzene (117.96 g) in anhydrous THF (250 mL). Add approximately 25 mL of this solution to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of a small amount of pre-formed Grignard reagent if necessary. The initiation is indicated by the disappearance of the iodine color, a gentle reflux of the solvent, and the formation of a cloudy gray solution.[8]
-
Controlled Addition: Once the reaction has initiated, add the remaining 1,3-dibromobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice-water bath should be kept on hand to control the reaction temperature if it becomes too vigorous.[6]
-
Completion of Reaction: After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours to ensure complete consumption of the magnesium. The resulting dark gray to brown solution is the Grignard reagent, 3-bromophenylmagnesium bromide.
Part 2: Carbonation and Workup
-
Preparation of Carbon Dioxide: In a separate large beaker or flask, crush approximately 500 g of dry ice into a fine powder.
-
Carbonation: Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. This step is highly exothermic and will result in the sublimation of a large amount of CO2. Ensure adequate ventilation. The Grignard reagent is added to an excess of dry ice to minimize the formation of ketone byproducts.[9]
-
Quenching and Acidification: Allow the excess dry ice to sublime. Slowly and carefully add 6 M hydrochloric acid (~250 mL) to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt. The addition should be done in an ice bath to control the exotherm. Continue adding acid until the aqueous layer is acidic to litmus paper and all the magnesium salts have dissolved.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 250 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with a saturated sodium chloride solution (200 mL) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation. The crude product will be a solid. Recrystallize the crude solid from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford pure this compound.
Process Safety Considerations
-
Grignard Reagents: Grignard reagents are highly reactive and can be pyrophoric, especially in concentrated forms. They react violently with water and other protic sources. All operations must be conducted under an inert atmosphere (nitrogen or argon).[4][10]
-
Solvents: Diethyl ether and THF are highly flammable liquids. All heating should be done using a heating mantle or an oil bath, and no open flames should be present in the laboratory.[11]
-
1,3-Dibromobenzene: This compound is a skin and eye irritant. Handle with appropriate gloves and safety glasses.
-
Exothermic Reactions: Both the Grignard formation and the quenching steps are exothermic. Proper temperature control is crucial to prevent runaway reactions.[5]
-
Personal Protective Equipment: A flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or other fire-resistant gloves when handling pyrophoric materials) are mandatory.[4]
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
-
Infrared (IR) Spectroscopy: To identify the carboxylic acid functional group.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound via a Grignard carboxylation reaction. By carefully controlling the reaction conditions and adhering to the safety precautions, this valuable building block can be produced in significant quantities for use in research and development.
References
- Organic Synthesis: Benzoic Acid via a Grignard Reaction. (n.d.). Retrieved from University of Toronto, Department of Chemistry.
- Wheeler, C., Lamb, D. R., Jayachandran, J. P., Hallett, J. P., Liotta, C. L., & Eckert, C. A. (2002). Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane. Industrial & Engineering Chemistry Research, 41(7), 1763–1767.
- Ragaini, V., Chiellini, E., D'Antone, S., Colombo, G., & Barzaghi, P. (n.d.). Phenylacetonitrile alkylation with different phase-transfer catalysts in continuous flow and batch reactors. Industrial & Engineering Chemistry Research.
- Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. (2013, June 3).
- Grignard Reaction – Synthesis of Benzoic Acid. (n.d.).
- What precaution would you adopt while preparing a Grignard reagent? (2018, January 13).
- Application Notes and Protocols for the Synthesis of Diphenylacetonitrile via Phase Transfer Catalysis. (n.d.).
- Grignard Reaction. (n.d.).
- Safety Data Sheet for Diethyl Ether. (2024, September 7).
- Grignard Reaction. (n.d.).
- Preparing Carboxylic Acids. (2025, January 19).
- Grignard Reaction Safety Summary. (n.d.).
- Developing SOPs for Hazardous Chemical Manipulations. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. acs.org [acs.org]
- 5. dchas.org [dchas.org]
- 6. quora.com [quora.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Foundational Principles: Understanding the Analyte and Impurity Profile
An In-Depth Guide to the Purification of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
This document provides detailed application notes and experimental protocols for the purification of this compound (MW: 269.13 g/mol , Formula: C₁₂H₁₃BrO₂).[1][2][3] As a key building block in pharmaceutical and materials science research, achieving high purity of this compound is critical for the reliability and success of subsequent synthetic steps and biological assays. This guide is intended for researchers, chemists, and drug development professionals, offering a framework for selecting and implementing robust purification strategies.
Before initiating any purification protocol, a thorough understanding of the crude material is essential. This compound is a solid, non-volatile aromatic carboxylic acid.[2] The nature and quantity of impurities are dictated by the synthetic route used for its preparation. Common impurities may include:
-
Unreacted Starting Materials: Such as 3-bromophenylacetonitrile or cyclopentanone derivatives.
-
Neutral Byproducts: Non-acidic molecules formed during the reaction.
-
Related Acidic Impurities: Structurally similar carboxylic acids from side reactions.
-
Residual Solvents and Reagents: Inorganic salts or organic solvents from the reaction and initial workup.[4]
A preliminary analysis using Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to assess the complexity of the crude mixture. This initial assessment guides the selection of the most efficient purification strategy.
Strategic Selection of Purification Methodology
The optimal purification strategy depends on the nature of the impurities, the required purity level, and the scale of the operation. The following decision-making workflow provides a general guideline.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
This technique is the cornerstone of carboxylic acid purification, leveraging the acidic proton to separate the target compound from neutral and basic impurities.[5][6]
Causality: The carboxylic acid is deprotonated by a weak aqueous base to form a water-soluble carboxylate salt. Neutral organic impurities, lacking an acidic proton, remain in the organic phase and are thus easily separated.[7][8] Using a weak base like sodium bicarbonate (NaHCO₃) is crucial as it is selective for strong acids (like carboxylic acids) over very weak acids (like phenols) and avoids potential side reactions like ester hydrolysis that a strong base (e.g., NaOH) might cause.[7]
Caption: Workflow for acid-base extraction of a carboxylic acid.
Detailed Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the funnel.[4] Stopper the funnel and invert gently several times, venting frequently to release the pressure from the evolved CO₂ gas. Shake more vigorously for 1-2 minutes.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean Erlenmeyer flask.[4]
-
Re-extraction: To ensure complete recovery, repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution. Combine the aqueous extracts.[4]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (test with pH paper, target pH ≤ 2). The this compound will precipitate as a solid.[4][8]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid on the filter with a small amount of ice-cold deionized water to remove residual inorganic salts. Allow the solid to air-dry, then place it in a desiccator under vacuum to remove all traces of water.
Protocol 2: Recrystallization for High-Purity Crystalline Solids
Recrystallization is a powerful technique for purifying solid compounds to obtain a highly ordered crystalline form.[9][10]
Causality: The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[10] An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).[9]
Solvent Selection: The choice of solvent is critical for successful recrystallization. For aromatic carboxylic acids, a range of solvents can be effective.[6][11] A systematic approach involves testing the solubility of a small amount of the crude product in various solvents.
| Solvent System | Rationale & Properties |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. Reheat to clarify and cool slowly. |
| Toluene | A good choice for aromatic compounds. Its higher boiling point allows for a wide temperature gradient. |
| Ethyl Acetate/Hexanes | A common mixed-solvent system. Dissolve in minimal hot ethyl acetate, then add hexanes dropwise until the solution becomes cloudy. Reheat and cool. |
| Acetic Acid | Can be effective but is non-volatile and may require subsequent washing with a more volatile solvent to facilitate drying.[9] |
Detailed Step-by-Step Protocol:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent and heat the mixture to boiling (using a steam bath or hot plate) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[9][12]
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10][12] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small portion of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.
Protocol 3: Column Chromatography for Challenging Separations
When impurities are structurally similar to the target compound, column chromatography provides superior resolving power.
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Carboxylic acids often exhibit problematic "tailing" on standard silica gel due to strong polar interactions and potential deprotonation by the slightly acidic silica surface.[4] This can be suppressed by acidifying the mobile phase.
Protocol 5.1: Normal-Phase (Silica Gel) Chromatography
-
Principle: This is the most common mode. The stationary phase (silica) is polar, and the mobile phase is nonpolar. Polar compounds (like our carboxylic acid) elute more slowly.
-
Mobile Phase Modification: To prevent peak tailing, add 0.5-1% of a volatile acid, such as acetic acid or formic acid, to the eluent (e.g., Hexane/Ethyl Acetate).[4] This ensures the carboxylic acid remains fully protonated, leading to sharper peaks and better separation.
-
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. Aim for an Rf value of ~0.2-0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel ("dry loading") or dissolve it in the mobile phase and load it directly onto the column ("wet loading").
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin elution.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 5.2: Reversed-Phase (C18) Chromatography
-
Principle: An excellent alternative for polar compounds.[13] The stationary phase (C18-functionalized silica) is nonpolar, and the mobile phase (e.g., water/acetonitrile) is polar. Polar compounds elute more quickly.
-
Mobile Phase: A typical gradient might run from water (+ 0.1% Trifluoroacetic Acid, TFA) to acetonitrile (+ 0.1% TFA). The TFA serves to keep the carboxylic acid protonated and improves peak shape.[13] This method is particularly amenable to automated flash chromatography systems.[13]
Final Purity Assessment
After purification, the purity of the final product must be verified. Standard methods include:
-
Melting Point Analysis: A sharp, narrow melting point range is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the structure and reveals the presence of any remaining impurities.
-
HPLC or LC-MS: Provides a quantitative measure of purity (e.g., % area under the curve).
By applying these rigorous, chemically-sound protocols, researchers can confidently obtain high-purity this compound, ensuring the integrity and success of their scientific endeavors.
References
- Wikipedia. Acid–base extraction. [Link]
- University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. [Link]
- Teledyne ISCO.
- LookChem.
- Chemistry LibreTexts. 2.
- Homi Bhabha Centre for Science Education.
- University of California, Los Angeles, Department of Chemistry and Biochemistry.
- University of Rochester, Department of Chemistry.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 143328-23-8 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vernier.com [vernier.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. teledyneisco.com [teledyneisco.com]
Abstract
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a genetically validated and high-interest target for the development of novel non-opioid analgesics.[1][2] Human genetic studies have compellingly demonstrated that loss-of-function mutations in SCN9A lead to a congenital indifference to pain, whereas gain-of-function mutations result in debilitating chronic pain syndromes.[3][4] These findings have catalyzed extensive drug discovery efforts to identify selective NaV1.7 inhibitors. This guide provides an in-depth overview of the prevailing synthetic strategies, detailed experimental protocols for synthesis and biological evaluation, and field-proven insights for researchers engaged in the development of NaV1.7-targeted therapeutics.
The Central Role of NaV1.7 in Pain Signaling
NaV1.7 channels are preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting and transmitting pain signals.[1][3] Within these neurons, NaV1.7 acts as a "threshold channel." Its biophysical properties allow it to amplify small, sub-threshold depolarizations generated by noxious stimuli, effectively setting the gain for pain signaling.[4][5] This amplification is crucial for bringing the neuron to its firing threshold, at which point other sodium channels like NaV1.8 are recruited to propagate the action potential along the axon to the spinal cord.[4] From the dorsal horn of the spinal cord, the signal is relayed to the brain, where it is perceived as pain.[3][6] The selective blockade of NaV1.7 is therefore a promising therapeutic strategy to dampen or eliminate pain signals at their source, without the central nervous system side effects associated with opioids.
Caption: Role of NaV1.7 in the peripheral pain signaling cascade.
Synthetic Strategies for NaV1.7 Inhibitors: A Focus on Sulfonamides
A significant portion of the chemical matter developed against NaV1.7 centers on aryl and acyl sulfonamide scaffolds.[7][8] These compounds are known to bind to the voltage-sensing domain of domain 4 (VSD4) of the NaV1.7 channel, stabilizing an inactivated state and thereby preventing channel opening.[9] More recent discoveries have also explored novel scaffolds, including chromane and indane aryl sulfonamides, which offer improved physicochemical properties and pharmacokinetic profiles.[10][11][12]
The key to a successful inhibitor lies not only in its potency but also in its selectivity. High selectivity against other NaV subtypes is critical, particularly NaV1.5, which governs cardiac conduction.[13] Inhibition of NaV1.5 can lead to severe cardiovascular adverse effects. Structure-activity relationship (SAR) studies have shown that subtle modifications to the sulfonamide core and its substituents can dramatically influence both potency and selectivity.
Below is a general workflow for the synthesis and evaluation of a novel NaV1.7 inhibitor.
Caption: Integrated workflow for NaV1.7 inhibitor discovery.
Detailed Protocols
Protocol: Synthesis of a Representative Chromane Aryl Sulfonamide Inhibitor
This protocol outlines a representative synthesis based on methodologies reported for chromane-based NaV1.7 inhibitors.[10][11] The causality behind this multi-step synthesis is to build the core heterocyclic structure first, followed by the installation of the critical sulfonamide "warhead" that interacts with the VSD4 binding pocket.
Step 1: Synthesis of the Chromane Core Alcohol
-
Reaction Setup: To a solution of 4-chromanone (1.0 eq) in dry Tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.
-
Execution: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. The hydride reduction of the ketone is a standard and efficient method to produce the corresponding secondary alcohol.
-
Workup & Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude alcohol is typically of sufficient purity for the next step, or it can be purified by silica gel chromatography.
Step 2: Mitsunobu Reaction to Install the Piperidine Moiety
-
Reaction Setup: Dissolve the chromane alcohol from Step 1 (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in dry THF (0.2 M) under a nitrogen atmosphere.
-
Execution: Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The Mitsunobu reaction is chosen for its reliability in forming C-O bonds with inversion of stereochemistry at the alcohol carbon, providing control over the final product's stereoisomer. Allow the reaction to warm to room temperature and stir overnight.
-
Workup & Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue directly by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to yield the Boc-protected chromane-piperidine intermediate.
Step 3: Boc-Deprotection
-
Reaction Setup: Dissolve the product from Step 2 (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (0.1 M).
-
Execution: Stir the solution at room temperature for 2 hours. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, and TFA provides clean and efficient deprotection to reveal the secondary amine of the piperidine ring, which is necessary for the subsequent sulfonylation.
-
Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize excess acid. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.
Step 4: Sulfonamide Coupling
-
Reaction Setup: Dissolve the amine from Step 3 (1.0 eq) and triethylamine (TEA, 2.0 eq) in dry DCM (0.2 M) under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Execution: Add a solution of 2-chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride (1.1 eq) in DCM dropwise. The sulfonyl chloride is the electrophile that reacts with the nucleophilic piperidine nitrogen to form the final, crucial sulfonamide bond. Stir the reaction at 0 °C for 1 hour, then at room temperature for 4 hours.
-
Workup & Purification: Dilute the reaction with DCM and wash with 1N HCl, followed by saturated NaHCO₃, and finally brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to afford the final chromane aryl sulfonamide inhibitor.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: High-Throughput Screening via FLIPR Membrane Potential Assay
This protocol is a fluorescence-based assay for monitoring changes in cell membrane potential, enabling high-throughput screening of compounds for NaV1.7 inhibitory activity.[2][14][15] The assay relies on a voltage-sensitive dye that redistributes across the membrane in response to depolarization, causing a change in fluorescence.
-
Cell Plating: Seed HEK-293 cells stably expressing human NaV1.7 onto 384-well black-walled, clear-bottom plates at a density that will yield 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare the FLIPR Membrane Potential Assay Kit dye solution according to the manufacturer's protocol (e.g., Molecular Devices).[14] Remove the cell culture medium from the plates and add an equal volume of the dye loading buffer to each well.
-
Incubation: Incubate the plates for 30-60 minutes at 37°C, 5% CO₂ to allow the dye to load into the cells.
-
Compound Plate Preparation: Prepare a separate 384-well plate containing your synthesized compounds at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM). Include positive controls (e.g., a known NaV1.7 inhibitor like PF-05089771) and negative controls (vehicle, e.g., 0.1% DMSO).
-
FLIPR Assay Execution:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to read fluorescence at appropriate wavelengths (e.g., Ex: 510–545 nm, Em: 565–625 nm).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add the compounds from the compound plate to the cell plate. Immediately following this, add a NaV1.7 channel activator (e.g., veratridine or antillatoxin) to all wells to induce membrane depolarization.[2]
-
Continue to record the fluorescence signal for 2-3 minutes.
-
-
Data Analysis: Inhibitors of NaV1.7 will prevent the activator-induced depolarization, resulting in a suppressed fluorescence signal compared to vehicle-treated wells. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine an IC₅₀ value.
Protocol: Gold-Standard Validation via Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ionic current flowing through NaV1.7 channels in a single cell, providing the most accurate determination of a compound's potency and its effects on channel gating.[16][17][18]
-
Cell Preparation: Use HEK-293 cells stably expressing hNaV1.7. Plate them onto glass coverslips at a low density 24-48 hours before recording.
-
Solution Preparation:
-
External Solution (in mM): 80 NaCl, 60 NMDG, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose. Adjust pH to 7.4 with HCl.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.5 MgCl₂, 10 HEPES, 5 EGTA. Adjust pH to 7.3 with CsOH. Cesium and fluoride ions are used to block most potassium and chloride channels, isolating the sodium current.
-
-
Recording Setup: Place a coverslip in the recording chamber of a patch-clamp microscope setup and perfuse with the external solution.
-
Obtaining a Gigaseal: Fabricate a glass micropipette with a resistance of 2-5 MΩ when filled with the internal solution. Under visual guidance, carefully approach a single cell with the pipette tip. Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette and the cell membrane. This "gigaseal" electrically isolates the patch of membrane under the pipette.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a hyperpolarized voltage where most channels are in a closed, resting state (e.g., -120 mV).
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit NaV1.7 currents.
-
To assess state-dependence, vary the holding potential or use pre-pulse protocols to preferentially populate inactivated channel states before the test pulse.
-
-
Compound Application: After establishing a stable baseline current, perfuse the recording chamber with the external solution containing the test compound at a known concentration. Allow the effect to reach steady-state (typically 2-5 minutes).
-
Data Analysis: Measure the peak inward sodium current before and after compound application. Calculate the percentage of current inhibited at various concentrations to generate a dose-response curve and determine the IC₅₀.
Data Presentation and Interpretation
Quantitative data from SAR studies should be summarized in tables to facilitate comparison and guide further optimization.
Table 1: Illustrative SAR Data for a Hypothetical Chromane Sulfonamide Series
| Compound ID | R¹ Group | hNaV1.7 IC₅₀ (nM) [a] | hNaV1.5 IC₅₀ (nM) [a] | Selectivity Index (NaV1.5/NaV1.7) |
| EX-1 | -H | 150 | >10,000 | >67 |
| EX-2 | -CH₃ | 75 | >10,000 | >133 |
| EX-3 | -OCH₃ | 25 | 8,500 | 340 |
| EX-4 | -CF₃ | 5 | >20,000 | >4000 |
| EX-5 | -Cl | 12 | 15,000 | 1250 |
[a] IC₅₀ values determined by whole-cell patch-clamp electrophysiology.
Interpretation: The data in Table 1 illustrates a common optimization strategy. The introduction of small electron-withdrawing groups (like -CF₃ in EX-4 ) on a key aromatic ring can significantly enhance potency against the target (NaV1.7) while maintaining or improving selectivity over the anti-target (NaV1.5). This provides a clear rationale for focusing further synthetic efforts on analogs with similar electronic properties.
Conclusion
The development of potent and selective NaV1.7 inhibitors remains a highly competitive and challenging area of medicinal chemistry. Success requires an integrated approach that combines rational, structure-based design, efficient synthetic execution, and a robust cascade of biological assays. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to synthesize and evaluate novel chemical entities targeting NaV1.7, with the ultimate goal of developing a new generation of safe and effective non-opioid pain therapeutics.
References
- Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain. (URL: [Link])
- Schematic diagram of pain pathways where high Nav1.7 expression has... (URL: [Link])
- Whole-cell patch-clamp recordings (human Nav1.2 and Nav1.7). (URL: [Link])
- Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. (URL: [Link])
- Practical Early Development Synthesis of Nav1.7 Inhibitor GDC-0310. (URL: [Link])
- Application Note Patch clamp recordings of hNa 1.
- Why Sodium Channel Nav1.
- The neuron-specific role of Nav1.
- On the role of Nav1.
- Design, synthesis, and biological evaluation of acyl sulfonamide derivatives with spiro cycles as NaV1.7 inhibitors for antinociception. (URL: [Link])
- FLIPR Membrane Potential Assay Kit Guide. (URL: [Link])
- Discovery of Potent, Selective and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. (URL: [Link])
- Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile. (URL: [Link])
- Whole Cell P
- Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core. (URL: [Link])
- High-throughput electrophysiological assays for voltage gated ion channels using SyncroP
- Inhibition of NaV1.7: the possibility of ideal analgesics. (URL: [Link])
- Development of a Rapid Throughput Assay for Identification of hNav1.
- Design, synthesis, and biological evaluation of acyl sulfonamide derivatives with spiro cycles as NaV1.7 inhibitors for antinociception. (URL: [Link])
- Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems. (URL: [Link])
- Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors. (URL: [Link])
- Practical Early Development Synthesis of Nav1.7 Inhibitor GDC-0310. (URL: [Link])
- FLIPR Penta High Throughput Cellular Screening System Protocol Guide. (URL: [Link])
- Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310. (URL: [Link])
- Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. (URL: [Link])
- Discovery of Acyl-sulfonamide Na v 1.7 Inhibitors GDC-0276 and GDC-0310. (URL: [Link])
- WO2012007883A1 - Sulfonamide derivatives as nav1.
- Structure- and Ligand-Based Discovery of Chromane Arylsulfonamide Nav1.
- Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core. (URL: [Link])
Sources
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. physoc.org [physoc.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of acyl sulfonamide derivatives with spiro cycles as NaV1.7 inhibitors for antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure- and Ligand-Based Discovery of Chromane Arylsulfonamide Nav1.7 Inhibitors for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 16. Whole-cell patch-clamp recordings (human Nav1.2 and Nav1.7) [bio-protocol.org]
- 17. Making sure you're not a bot! [nanion.de]
- 18. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Chemical Synthesis in Developing Anti-Cancer Agents
Abstract
The synthesis of novel organic compounds lies at the heart of modern oncology drug discovery. Chemical synthesis enables the creation of diverse molecular architectures that can potently and selectively interact with cancer-specific biological targets. This guide provides an in-depth exploration of key synthetic strategies, focusing on the construction of heterocyclic scaffolds central to many targeted therapies. We will detail field-proven protocols for the synthesis of quinazoline-based cores, common in Epidermal Growth Factor Receptor (EGFR) inhibitors, and showcase how modern techniques like Microwave-Assisted Organic Synthesis (MAOS) and palladium-catalyzed cross-coupling reactions accelerate the drug development pipeline. This document is intended for researchers, scientists, and drug development professionals seeking to understand both the strategy and practice of synthesizing next-generation anti-cancer agents.
Table of Contents
-
Introduction: The Synthetic Imperative in Oncology
-
Key Strategy 1: Heterocyclic Scaffolds in Targeted Therapy
-
Application Protocol 1: Synthesis of a 4(3H)-Quinazolinone Core
-
Key Strategy 2: Accelerating Discovery with Modern Synthetic Methods
-
Application Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
-
Characterization, Validation, and Biological Evaluation
-
References
Introduction: The Synthetic Imperative in Oncology
The fight against cancer is increasingly waged at the molecular level. The success of targeted therapies relies on the availability of small molecules that can precisely inhibit the function of proteins driving malignant growth. Heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring—are paramount in this endeavor.[1][2] Of the novel anti-cancer agents approved by the FDA between 2010 and 2015, nearly two-thirds contained heterocyclic rings.[1] Their prevalence is due to their ability to form multiple, specific intermolecular interactions (e.g., hydrogen bonds, π-π stacking) with protein targets, altering their function.[1]
Natural products have historically been a vital source of anti-cancer drugs, with compounds like Paclitaxel and Vincristine demonstrating the power of complex organic molecules.[3][4][5] However, total synthesis of these natural products is often complex and low-yielding. Modern drug discovery frequently uses natural products as a starting point, with synthetic chemistry employed to create simpler, more potent, or more drug-like analogues.[3][6] This guide focuses on the practical synthesis of privileged heterocyclic scaffolds that form the basis of many clinically successful synthetic anti-cancer drugs.[7][8][9]
Key Strategy 1: Heterocyclic Scaffolds in Targeted Therapy
The quinazoline ring system is a quintessential example of a "privileged scaffold" in oncology. It is a bicyclic heterocycle consisting of a benzene ring fused to a pyrimidine ring.[10] This core is found in numerous first- and third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib, Erlotinib, and Osimertinib.[11][12] EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell proliferation.[11] Quinazoline-based molecules act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the EGFR kinase domain and preventing the downstream signaling that leads to cell growth.[10][13][14]
The synthetic challenge lies in efficiently constructing this core and then strategically decorating it with various substituents to optimize potency, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) of these compounds is well-defined: the quinazoline core provides the key hydrogen bonding interactions, while substituents at different positions modulate binding affinity and target selectivity.[10][15]
Application Protocol 1: Synthesis of a 4(3H)-Quinazolinone Core
Objective: To synthesize a 2-phenyl-4(3H)-quinazolinone core, a foundational precursor for a variety of kinase inhibitors, via a two-step condensation and cyclization reaction.
Causality and Rationale: This protocol employs a classic and robust method. The first step involves the formation of an amide from anthranilic acid and benzoyl chloride. This intermediate contains all the necessary atoms and connectivity to undergo an intramolecular cyclization. The second step, the thermal cyclization in the presence of ammonia (or a source thereof), is designed to close the pyrimidine ring, forming the stable quinazolinone heterocycle. This method is chosen for its reliability and use of readily available starting materials.
Diagram: Synthetic Workflow for Quinazolinone Core
Caption: Workflow for the synthesis of a 2-phenyl-4(3H)-quinazolinone core.
Materials & Reagents:
-
Anthranilic acid
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser
Step-by-Step Protocol:
Part A: Synthesis of 2-Benzamidobenzoic Acid
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve anthranilic acid (1.0 eq) in DCM. Cool the flask in an ice bath to 0°C.
-
Addition of Base: Slowly add pyridine (1.1 eq) to the stirred solution. Pyridine acts as a base to neutralize the HCl byproduct of the acylation.
-
Acylation: Add benzoyl chloride (1.05 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C. The dropwise addition is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-benzamidobenzoic acid. This intermediate can be used in the next step without further purification if it is of sufficient purity.
Part B: Synthesis of 2-Phenyl-4(3H)-quinazolinone
-
Reaction Setup: Combine the crude 2-benzamidobenzoic acid (1.0 eq) and ammonium acetate (5-10 eq) in a round-bottom flask fitted with a reflux condenser. Ammonium acetate serves as the ammonia source for the cyclization.
-
Cyclization: Heat the mixture in a heating mantle to 160-170°C for 3-4 hours. The high temperature is necessary to drive the dehydration and ring-closing reaction.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Add water to the solidified mass and stir to break it up. Collect the solid product by vacuum filtration.
-
Recrystallization: Purify the crude product by recrystallization from hot ethanol to yield pure 2-phenyl-4(3H)-quinazolinone as a white solid.
Key Strategy 2: Accelerating Discovery with Modern Synthetic Methods
The traditional "one-pot-at-a-time" approach to synthesis is often too slow for the demands of modern drug discovery. Two technologies have revolutionized this process: Microwave-Assisted Organic Synthesis (MAOS) and palladium-catalyzed cross-coupling reactions.
Microwave-Assisted Organic Synthesis (MAOS): MAOS utilizes microwave irradiation to heat reactions.[16][17] Unlike conventional heating which relies on conduction, microwaves heat the entire volume of the solvent and reactants simultaneously and efficiently.[17][18] This leads to dramatic reductions in reaction times (from hours to minutes), often with improved yields and cleaner reaction profiles.[16][19] This is particularly valuable for synthesizing libraries of related compounds for SAR studies.
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling are indispensable tools for forming carbon-carbon bonds.[20][21][22] This reaction couples an organoboron compound (like a phenylboronic acid) with an organic halide in the presence of a palladium catalyst and a base.[23][24] Its importance in drug discovery is due to its remarkable tolerance of a wide variety of functional groups, allowing for the late-stage modification of complex molecules to rapidly generate analogues.[20][21]
Application Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Objective: To demonstrate the rapid, efficient synthesis of a biaryl compound from an aryl halide and a boronic acid using MAOS. This type of transformation is critical for adding molecular diversity to heterocyclic cores.
Causality and Rationale: This protocol combines the efficiency of microwave heating with the power of the Suzuki coupling. A chloro-substituted quinazolinone (synthesizable from the product of Protocol 1) is used as the aryl halide. The microwave irradiation will rapidly heat the polar solvent system, dramatically accelerating the catalytic cycle of the Suzuki reaction. The palladium catalyst, in conjunction with a phosphine ligand, facilitates the key steps of oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.[22]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials & Reagents:
-
Aryl halide (e.g., 4-chloroquinazoline)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane and Water)
-
Microwave synthesis vial with stir bar
-
Dedicated microwave synthesizer
Step-by-Step Protocol:
-
Vial Preparation: To a 10 mL microwave vial, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).
-
Solvent Addition: Add the solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water). The use of water often accelerates the reaction.
-
Degassing (Critical Step): Seal the vial with a cap. Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is essential to remove oxygen, which can deactivate the palladium catalyst.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Set the reaction parameters: Temperature = 120°C, Time = 15 minutes, Power = Dynamic (allows the instrument to adjust power to maintain temperature).
-
Work-up: After the reaction is complete and the vial has cooled, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product using flash column chromatography on silica gel.
Data Presentation: Comparison of Heating Methods
| Parameter | Conventional Heating | Microwave-Assisted (MAOS) |
| Reaction Time | 6 - 12 hours | 10 - 20 minutes |
| Typical Yield | 65 - 80% | 85 - 95% |
| Purity Profile | Often requires extensive purification due to side products from prolonged heating. | Generally cleaner, with fewer byproducts, simplifying purification. |
| Energy Input | High and inefficient | Low and highly focused |
This table presents typical, representative data for a Suzuki coupling reaction to illustrate the advantages of MAOS.
Characterization, Validation, and Biological Evaluation
Structural Confirmation: The identity and purity of every synthesized compound must be rigorously confirmed. Standard techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Biological Evaluation: Once a compound is synthesized and validated, its anti-cancer activity must be assessed. A common initial screen is the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability.[25] Compounds that show promise are then subjected to more detailed mechanistic studies. For example, a potential EGFR inhibitor would be tested in an in vitro kinase assay to determine its IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity).[26] Promising compounds may then be evaluated for their ability to induce apoptosis (programmed cell death) or cause cell cycle arrest in cancer cell lines.[27][28]
Conclusion
Synthetic chemistry is the engine of targeted anti-cancer drug discovery. The ability to rationally design and efficiently construct novel molecular entities is fundamental to developing therapies that are more effective and less toxic. This guide has highlighted the strategic importance of heterocyclic scaffolds like quinazolines and demonstrated how modern synthetic technologies, such as microwave-assisted synthesis and palladium catalysis, can dramatically accelerate the development timeline. The protocols provided serve as a practical foundation for researchers entering this dynamic and impactful field. By mastering these synthetic techniques, scientists can contribute to the creation of the next generation of life-saving cancer medicines.
References
- Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: Molecules. URL:[Link]
- Title: Heterocyclic Scaffolds: Centrality in Anticancer Drug Development. Source: PubMed. URL:[Link]
- Title: Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiprolifer
- Title: Design and synthesis of quinazoline derivatives as potential anticancer agents. Source: AACR-NCI-EORTC International Conference: Molecular Targets and Cancer Therapeutics. URL:[Link]
- Title: Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiprolifer
- Title: Natural Products as Anticancer Agents: Current Status and Future Perspectives. Source: MDPI. URL:[Link]
- Title: Design, synthesis and biological evaluation of novel bischalcone derivatives as potential anticancer agents. Source: PubMed. URL:[Link]
- Title: Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents.
- Title: Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Source: NIH. URL:[Link]
- Title: Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Source: NIH. URL:[Link]
- Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Source: Royal Society of Chemistry. URL:[Link]
- Title: The importance of heterocyclic compounds in anti-cancer drug design.
- Title: Role of Heterocycles in Drug Discovery: An Overview. Source: IntechOpen. URL:[Link]
- Title: Heterocyclic Compounds: Importance in Anticancer Drug Discovery. Source: Bentham Science. URL:[Link]
- Title: Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Source: Bentham Science. URL:[Link]
- Title: Heterocyclic Scaffolds: Centrality in Anticancer Drug Development. Source: Semantic Scholar. URL:[Link]
- Title: Natural Products Effective for Management of Cancer - Review. Source: R Discovery. URL:[Link]
- Title: Natural Products as Anticancer Agents: Current Status and Future Perspectives. Source: PubMed. URL:[Link]
- Title: Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure.
- Title: Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Source: MDPI. URL:[Link]
- Title: Research Advances on Anti-Cancer Natural Products. Source: Frontiers. URL:[Link]
- Title: Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage...
- Title: Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Source: MDPI. URL:[Link]
- Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Source: RSC Publishing. URL:[Link]
- Title: Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Source: MDPI. URL:[Link]
- Title: Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Source: Taylor & Francis Online. URL:[Link]
- Title: Suzuki Cross-coupling Reaction procedure. Source: Rose-Hulman Institute of Technology. URL:[Link]
- Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube. URL:[Link]
- Title: Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. Source: Bentham Science. URL:[Link]
- Title: EGFR inhibitors synthesis and biological assessment. Source: Dove Medical Press. URL:[Link]
- Title: Special Issue : Microwave-Assisted Organic Synthesis. Source: MDPI. URL:[Link]
- Title: Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Role of Heterocycles in Drug Discovery: An Overview [journalwjarr.com]
- 3. Natural Products as Anticancer Agents: Current Status and Future Perspectives | MDPI [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Natural Products as Anticancer Agents: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Heterocyclic Scaffolds: Centrality in Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterocyclic Compounds: Importance in Anticancer Drug Discovery | Bentham Science [benthamscience.com]
- 9. Heterocyclic Scaffolds: Centrality in Anticancer Drug Development. | Semantic Scholar [semanticscholar.org]
- 10. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. eurekaselect.com [eurekaselect.com]
- 18. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 19. tandfonline.com [tandfonline.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. rose-hulman.edu [rose-hulman.edu]
- 23. mdpi.com [mdpi.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents [mdpi.com]
- 26. dovepress.com [dovepress.com]
- 27. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Design, synthesis and biological evaluation of novel bischalcone derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group
Abstract
The carboxylic acid moiety is a cornerstone functional group in a vast array of molecules, from simple fatty acids to complex pharmaceuticals. However, its inherent polarity, low volatility, and often weak chromophoric properties present significant challenges for modern analytical techniques like chromatography and for efficient chemical synthesis.[1][2][3][4] Derivatization, the strategic chemical modification of the carboxyl group, is an indispensable tool for overcoming these limitations. This guide provides an in-depth exploration of the principal derivatization strategies, including esterification, silylation, and amide formation. It moves beyond mere procedural lists to explain the underlying chemical principles, enabling researchers, scientists, and drug development professionals to select and implement the optimal derivatization strategy for their specific application. Detailed, field-proven protocols are provided for key methodologies, ensuring reliable and reproducible results.
The Rationale for Carboxylic Acid Derivatization
The primary motivation for derivatizing a carboxylic acid is to alter its physicochemical properties to make it more suitable for a given analytical or synthetic pathway. The hydroxyl proton of the carboxyl group is acidic and capable of hydrogen bonding, which leads to several challenges:
-
For Gas Chromatography (GC): The high polarity and strong intermolecular hydrogen bonding of carboxylic acids result in low volatility and poor thermal stability.[4] This leads to broad, tailing peaks, poor resolution, and potential sample degradation in the hot GC inlet. Derivatization converts the polar -COOH group into a less polar, more volatile, and more thermally stable derivative.[3][5][6]
-
For High-Performance Liquid Chromatography (HPLC): Many carboxylic acids lack a strong chromophore or fluorophore, making them difficult to detect with high sensitivity using common UV-Vis or fluorescence detectors.[2][7] Derivatization serves to attach a "tag" with strong UV-absorbing or fluorescent properties, dramatically lowering the limits of detection.[2]
-
For Chemical Synthesis: The carboxyl -OH group is a poor leaving group, rendering the carbonyl carbon less susceptible to nucleophilic attack. To facilitate reactions such as amide or ester formation, the carboxylic acid must first be "activated" by converting the -OH into a better leaving group.[8][9] This is the foundation of peptide synthesis and many processes in drug development.[10][11]
This guide is structured around the major classes of derivatives formed, providing the chemical context and practical protocols for each.
Esterification: Enhancing Volatility and Detectability
Esterification is one of the most common derivatization strategies, involving the replacement of the acidic proton with an alkyl or aryl group (R-COOH → R-COOR'). This transformation is fundamental for both GC and HPLC analysis.
Causality Behind Esterification
By converting the polar, hydrogen-bonding carboxylic acid into a less polar ester, we achieve several key objectives:
-
Increased Volatility for GC: The elimination of hydrogen bonding drastically lowers the boiling point of the molecule, making it suitable for GC analysis.[1] This is the principle behind the widely used analysis of fatty acids as their fatty acid methyl esters (FAMEs).[1]
-
Introduction of a Chromophore/Fluorophore for HPLC: By using an alkylating agent that contains a UV-active or fluorescent moiety (e.g., a benzyl or naphthyl group), the resulting ester can be detected with high sensitivity.[3][7][12]
Key Esterification Methodologies
This classic method, often a variant of the Fischer esterification, uses an alcohol in the presence of an acid catalyst to form an ester.[13][14][15] Boron trifluoride (BF₃) in methanol is a highly effective and widely used reagent for preparing methyl esters, especially for fatty acid analysis.[1][16][17] The catalyst works by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[18]
Workflow for FAME Preparation using BF₃-Methanol
Caption: Workflow for Fatty Acid Methyl Ester (FAME) synthesis.
Protocol 2.1: Preparation of Fatty Acid Methyl Esters (FAMEs) with Boron Trifluoride-Methanol
Materials:
-
Sample containing fatty acids (1-25 mg)
-
Boron trifluoride-methanol reagent (12-14% w/w), high quality
-
Hexane or Heptane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials (2-5 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Accurately weigh 1-25 mg of the lipid-containing sample into a reaction vial. If the sample is aqueous, evaporate it to dryness under a stream of nitrogen first.
-
Add 1-2 mL of the BF₃-Methanol reagent to the vial.[1]
-
Tightly cap the vial. Causality: A tight seal is crucial to prevent the evaporation of the volatile methanol and reagent during heating.
-
Heat the vial at 60-100°C for 5-10 minutes. For complex lipids like triglycerides, a longer reaction time may be needed.[1]
-
Cool the vial to room temperature.
-
Add 1 mL of hexane (or heptane) and 1 mL of saturated NaCl solution to the vial. Causality: The nonpolar FAMEs will partition into the hexane layer, while the polar catalyst, methanol, and salts will remain in the aqueous layer.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete extraction of the FAMEs.
-
Allow the layers to separate. The upper organic layer contains the FAMEs.
-
Carefully transfer the upper organic layer using a Pasteur pipette to a clean vial containing a small amount of anhydrous sodium sulfate. Causality: This step removes residual water, which can interfere with GC analysis and damage the column.
-
The sample is now ready for GC analysis.
Safety Note: Boron trifluoride is toxic and corrosive. This procedure must be performed in a well-ventilated fume hood.[1]
Diazomethane (CH₂N₂) is a highly reactive reagent that converts carboxylic acids to methyl esters under very mild conditions at room temperature.[19] The mechanism involves an initial acid-base reaction where the carboxylic acid protonates the diazomethane, followed by an Sₙ2 attack by the carboxylate anion on the methylated diazonium ion, releasing nitrogen gas.[19][20][21]
Due to the explosive and toxic nature of diazomethane, it is often generated in situ or safer alternatives like trimethylsilyldiazomethane (TMS-diazomethane) are used.[16][20][21]
Protocol 2.2: Methyl Esterification using Trimethylsilyldiazomethane (TMS-Diazomethane)
Materials:
-
Carboxylic acid sample
-
TMS-diazomethane solution (2.0 M in hexanes or diethyl ether)
-
Methanol
-
Toluene (or other suitable solvent like diethyl ether)
-
Reaction vial
Procedure:
-
Dissolve the carboxylic acid sample in toluene (or diethyl ether) and a minimal amount of methanol (e.g., 4 parts toluene to 1 part methanol). Causality: Methanol is required for the reaction mechanism with TMS-diazomethane.[21]
-
While stirring the solution at room temperature, add the TMS-diazomethane solution dropwise. A yellow color from the reagent will be observed, and nitrogen gas evolution (bubbling) will occur.
-
Continue adding the reagent until the yellow color persists for 5-10 minutes, indicating the reaction is complete and a slight excess of reagent is present.
-
Quench the excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
The resulting solution containing the methyl ester can often be directly analyzed by GC.
Safety Note: Diazomethane and its precursors are toxic, carcinogenic, and potentially explosive. Always work in a fume hood and use appropriate personal protective equipment. Do not use ground glass joints, which can initiate detonation.
Silylation: The Gold Standard for GC Analysis
Silylation is arguably the most widely used derivatization technique for GC analysis.[22] It involves replacing the active, acidic hydrogens on functional groups like hydroxyls, amines, and carboxylic acids with a silyl group, most commonly the trimethylsilyl (TMS) group.[22]
Causality Behind Silylation
-
Reduces Polarity & Eliminates Hydrogen Bonding: Like esterification, silylation blocks the polar -OH group, increasing volatility and improving peak shape.[4]
-
Increases Thermal Stability: Silyl derivatives are generally more thermally stable than their parent compounds, preventing on-column degradation.[22]
-
Versatility: A wide range of silylating reagents with varying strengths are available, allowing for the derivatization of many different functional groups.[23][24]
Key Silylating Reagents
The choice of reagent depends on the reactivity of the compound. Carboxylic acids are relatively easy to silylate. Common reagents are silylamides, which are highly reactive.[25]
| Reagent Name | Abbreviation | Key Characteristics & Applications |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly versatile and common. Byproducts are volatile and elute early, ensuring excellent chromatographic separation.[23] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile TMS-amide available. Ideal for trace analysis where reagent byproducts might obscure early-eluting peaks.[23] |
| Trimethylchlorosilane | TMCS | Often used as a catalyst (1-10%) with other reagents like BSTFA to increase their reactivity, especially for hindered groups.[23] |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable to hydrolysis than TMS derivatives, making them ideal for GC-MS analysis and when sample workup is required.[23] |
struct1 [label=<
| R | C | OH | + | R' | Si | X | ⟶ | R | C | O | Si | R' | + | HX |
| || | || | |||||||||||||
| O | O |
>];
subgraph { rank=same; node [shape=none, fontsize=10, fontcolor="#5F6368"]; lab1 [label="Carboxylic Acid"]; lab2 [label="Silylating Reagent"]; lab3 [label="Silyl Ester (Derivative)"]; }
{rank=min; struct1;} {rank=max; lab1; lab2; lab3;} }
Caption: Simplified mechanism of amide formation using EDC.
Protocol 4.1: Amide Coupling using EDC and HOBt
Materials:
-
Carboxylic acid
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)), if starting with an amine salt.
-
Reaction vessel, magnetic stirrer
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.0-1.2 eq) in the anhydrous solvent in the reaction vessel.
-
Add the amine (1.0-1.1 eq). If the amine is a hydrochloride or other salt, add a non-nucleophilic base like DIPEA (1.5-2.0 eq) to liberate the free amine.
-
Stir the mixture for 5-10 minutes.
-
Add the EDC (1.2-1.5 eq) to the mixture portion-wise. Causality: EDC is water-sensitive, and adding it last to the anhydrous mixture ensures its reactivity is directed toward the carboxylic acid.
-
Allow the reaction to stir at room temperature. Reaction times can vary from a few hours to overnight. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, proceed with standard aqueous workup. Typically, this involves diluting the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), washing sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, a weak base (e.g., saturated NaHCO₃) to remove excess carboxylic acid and HOBt, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amide, which can be purified by column chromatography or recrystallization.
Conversion to Acid Chlorides: Creating Reactive Intermediates
For synthetic applications, converting a carboxylic acid to a highly reactive acid chloride is a common and powerful first step. [26][27]Acid chlorides are not typically used for direct analysis but serve as versatile intermediates that can be easily converted to a wide range of other derivatives, including esters and amides. [28][29]
Causality Behind Acid Chloride Formation
Reagents like thionyl chloride (SOCl₂) and oxalyl chloride react with the carboxylic acid to replace the -OH group with a chloride ion. [30][31]The key advantage of thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification. [28][31]
Protocol 5.1: Synthesis of an Acid Chloride using Thionyl Chloride (SOCl₂)
Materials:
-
Carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., DCM, toluene, or neat)
-
A few drops of anhydrous DMF (optional, as a catalyst)
-
Reflux condenser with a drying tube or connection to a gas bubbler
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a reflux condenser in a fume hood. Ensure all glassware is thoroughly dried. Causality: Thionyl chloride reacts violently with water.
-
Add the carboxylic acid (1.0 eq) to the flask. It can be dissolved in a minimal amount of an anhydrous solvent or run neat.
-
Slowly add thionyl chloride (1.5-2.0 eq) to the carboxylic acid at room temperature. The reaction can be exothermic. A few drops of DMF can be added to catalyze the reaction.
-
Once the initial reaction subsides, gently heat the mixture to reflux (typically 60-80°C). Gaseous byproducts (SO₂ and HCl) will be evolved. The reaction should be vented through a bubbler or a base trap.
-
Continue heating for 1-3 hours or until gas evolution ceases, indicating the reaction is complete.
-
Cool the mixture to room temperature.
-
Remove the excess thionyl chloride by distillation or under reduced pressure (rotary evaporation). Co-evaporation with an anhydrous solvent like toluene can help remove the last traces.
-
The resulting crude acid chloride is often of sufficient purity to be used directly in the next synthetic step.
Safety Note: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a well-maintained fume hood with appropriate PPE.
Conclusion
Derivatization of the carboxylic acid group is a foundational technique in both analytical chemistry and synthetic drug development. The choice of strategy is dictated by the end goal: enhancing volatility for GC (silylation, esterification), improving detectability for HPLC (esterification with chromophoric reagents), or activating the group for nucleophilic attack in synthesis (amide coupling, acid chloride formation). By understanding the chemical principles behind each method, researchers can confidently select the appropriate reagent and protocol to achieve reliable, reproducible, and meaningful results. The protocols outlined in this guide provide a robust starting point for the most common and effective derivatization workflows.
References
- PubMed. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review.
- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Fatty Acids to Methyl Esters for Gas Chromatography (GC) Analysis.
- PubMed. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography.
- BenchChem. (n.d.). A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis by HPLC.
- Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.
- Yufeng. (n.d.). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
- Chemistry LibreTexts. (2023). Derivatization.
- Unknown Source. (n.d.).
- Thermo Fisher Scientific. (n.d.). Silylation Reagents.
- Master Organic Chemistry. (n.d.). Diazomethane (CH2N2).
- Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
- Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- ResearchGate. (n.d.). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.
- SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
- Pearson. (n.d.). Diazomethane can be used to convert a carboxylic acid to a methyl....
- ResearchGate. (n.d.). Reaction mechanism of the methylation of a carboxylic acid R-COOH with....
- Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides).
- ResearchGate. (n.d.). techniques for silylation.
- BenchChem. (n.d.). Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Sigma-Aldrich. (n.d.). Derivatization of Fatty acids to FAMEs.
- Wikipedia. (n.d.). Silylation.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- SelectScience. (n.d.). Derivatization Reagents for Silylation reviews.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol.
- ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis.
- Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
- Thermo Fisher Scientific. (n.d.). GC Reagents.
- ResearchGate. (2019). Protocol for extraction and derivitization of fatty acid for GC analyis?.
- Bentham Science. (n.d.). Recent Applications of Derivatization Techniques for Pharmaceutical and Bioanalytical Analysis through High-performance Liquid Chromatography.
- SpringerOpen. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
- Chromatography Today. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization.
- Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.
- Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
- Chrom Tech, Inc. (n.d.). Why Use GC Derivatization Reagents.
- Taylor & Francis. (n.d.). Derivatization – Knowledge and References.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- National Institutes of Health. (2022). Chemical Derivatization in Flow Analysis.
- Taylor & Francis Online. (2023). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices.
- Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- YouTube. (2019). 08.08 Esterification of Carboxylic Acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. chromtech.com [chromtech.com]
- 7. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. selectscience.net [selectscience.net]
- 23. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 24. GC Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 27. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
- 29. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 30. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 31. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
Compound of Interest: 1-(3-Bromophenyl)cyclopentanecarboxylic acid CAS No: 143328-23-8[1][2] Molecular Formula: C₁₂H₁₃BrO₂[1][2] Molecular Weight: 269.13 g/mol [1][2]
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this compound. This valuable intermediate is often synthesized via a Grignard reaction, a powerful method for forming carbon-carbon bonds.[3] However, the success of this synthesis is highly dependent on careful control of reaction conditions. This guide provides in-depth troubleshooting advice in a question-and-answer format to address common challenges encountered during the synthesis, ensuring a higher success rate and optimized yields.
Primary Synthetic Route: Grignard Reaction
The most common and direct route for the synthesis of this compound involves the formation of a Grignard reagent from 1,3-dibromobenzene, followed by its reaction with a cyclopentanone derivative and subsequent carboxylation.
A generalized reaction scheme is as follows:
-
Formation of the Grignard Reagent: 3-Bromophenylmagnesium bromide is prepared by reacting 1,3-dibromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).
-
Nucleophilic Addition: The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a suitable cyclopentanone precursor.
-
Carboxylation: The resulting magnesium alkoxide intermediate is carboxylated, typically using solid carbon dioxide (dry ice).
-
Acidic Workup: The final step is an acidic workup to protonate the carboxylate, yielding the desired this compound.
Troubleshooting and FAQs
This section addresses frequently encountered issues during the synthesis, their potential causes, and actionable solutions.
Issue 1: Low or No Yield of the Grignard Reagent
Q1: My Grignard reaction is not initiating. What could be the problem?
A1: The initiation of a Grignard reaction is often the most challenging step.[4] Several factors can prevent the reaction from starting:
-
Moisture: Grignard reagents are extremely sensitive to moisture.[4][5] Even trace amounts of water will react with the Grignard reagent, quenching it and preventing the desired reaction. Ensure all glassware is oven-dried and cooled in a desiccator before use. Use anhydrous solvents and ensure your starting materials are dry.
-
Magnesium Surface Passivation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the aryl halide.[3] To activate the magnesium, you can use methods like crushing the turnings with a glass rod to expose a fresh surface or adding a small crystal of iodine.[5]
-
Purity of Reagents: Ensure the 1,3-dibromobenzene and the ether solvent are of high purity and free from any protic impurities.
Q2: I observe the formation of a white precipitate and the reaction stops. What is happening?
A2: This is a classic sign of the Grignard reagent reacting with water. The white precipitate is likely magnesium hydroxide. The only solution is to restart the reaction, paying meticulous attention to anhydrous conditions.
Issue 2: Significant Formation of Biphenyl Side Product
Q3: My final product is contaminated with a significant amount of biphenyl. How can I minimize this?
A3: The formation of biphenyl is a common side reaction in Grignard syntheses, arising from the coupling of the Grignard reagent with unreacted aryl halide.[6] This is particularly favored at higher temperatures and concentrations.
-
Control the Rate of Addition: Add the 1,3-dibromobenzene solution to the magnesium turnings slowly and dropwise. This maintains a low concentration of the aryl halide in the reaction mixture, minimizing the coupling reaction.
-
Maintain a Gentle Reflux: The reaction is exothermic.[4] While some heat is necessary to sustain the reaction, excessive temperatures can promote side reactions. Maintain a gentle reflux by controlling the addition rate and, if necessary, using a cooling bath.
Issue 3: Difficulties During Workup and Purification
Q4: I am having trouble separating my product from the aqueous layer during extraction. What can I do?
A4: Incomplete separation can be due to several factors:
-
Incorrect pH: Ensure the aqueous layer is sufficiently acidified (pH 1-2) during the workup. This fully protonates the carboxylate salt, making the carboxylic acid more soluble in the organic solvent.
-
Emulsion Formation: Emulsions can form, especially if the mixture is shaken too vigorously. To break an emulsion, you can try adding brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
-
Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the product.[7]
Q5: My purified product still shows impurities in the NMR spectrum. What are the best purification methods?
A5:
-
Recrystallization: Recrystallization is often an effective method for purifying solid carboxylic acids. Choose a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically effective for separating the carboxylic acid from less polar impurities like biphenyl.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Magnesium turnings
-
1,3-Dibromobenzene
-
Anhydrous diethyl ether
-
Cyclopentanone
-
Solid carbon dioxide (dry ice)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
In the dropping funnel, prepare a solution of 1,3-dibromobenzene in anhydrous diethyl ether.
-
Add a small portion of the dibromobenzene solution to the magnesium turnings. If the reaction does not start, gently warm the flask or add a crystal of iodine.
-
Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete reaction.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of cyclopentanone in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Carboxylation and Workup:
-
Pour the reaction mixture slowly onto an excess of crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Slowly add dilute hydrochloric acid until the aqueous layer is acidic (pH 1-2).
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.
-
Data Presentation
| Parameter | Typical Value |
| Purity (by NMR) | >97%[1] |
| Form | Solid[8] |
| Storage | Sealed in dry, 2-8°C[1] |
Visualizations
Grignard Synthesis Workflow
Caption: Workflow for the Grignard synthesis of the target compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
- University of Missouri-St. Louis. Grignard Reaction. [Link]
- PrepChem.com. Synthesis of B. 1-Bromo-1-cyclopentanecarboxylic acid. [Link]
- Lead Sciences. This compound. [Link]
- Web Pages. 6. Grignard Reaction. [Link]
- Google Patents.
- YouTube. Grignard Reaction Experiment Part 1, Prelab. [Link]
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. This compound | 143328-23-8 [chemicalbook.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. youtube.com [youtube.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Yield of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
Welcome to the technical support guide for the synthesis and optimization of 1-(3-Bromophenyl)cyclopentanecarboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in achieving high yield and purity for this valuable building block. We will move beyond simple procedural outlines to explore the chemical principles behind each step, providing you with the rationale needed to troubleshoot effectively.
The most common and reliable synthetic route to this target involves a two-step process:
-
Alkylation: Formation of the quaternary carbon center by reacting 3-bromophenylacetonitrile with 1,4-dibromobutane.
-
Hydrolysis: Conversion of the resulting 1-(3-bromophenyl)cyclopentanecarbonitrile intermediate to the final carboxylic acid.
This guide is structured as a series of frequently asked questions that directly address common failure points in this synthetic sequence.
Part 1: Troubleshooting the Alkylation Step
The first step, the formation of 1-(3-bromophenyl)cyclopentanecarbonitrile, is critical for the overall success of the synthesis. Low yields at this stage are common and typically trace back to issues with deprotonation, solvent conditions, or control over side reactions.
Diagram: Synthetic Workflow
Caption: Overall two-step synthesis of the target compound.
FAQ 1: My alkylation reaction yield is low, with significant recovery of starting material. What is the likely cause?
Answer: This issue almost always points to incomplete deprotonation of the 3-bromophenylacetonitrile. The acidity of the benzylic proton is significant (pKa ≈ 22 in DMSO), but it requires a very strong, non-nucleophilic base to ensure complete and rapid formation of the carbanion intermediate. Using weaker bases like hydroxides or alkoxides is insufficient and can promote side reactions.
Core Directive: Ensure your base is strong enough and your conditions are strictly anhydrous. Grignard reagents are highly sensitive to protic solvents like water, which will quench the reagent as it forms.[1][2]
Troubleshooting Steps:
-
Base Selection: The choice of base is paramount. Sodium hydride (NaH) is a common and effective choice. Lithium diisopropylamide (LDA) is also excellent but must be prepared fresh or titrated before use.
-
Anhydrous Conditions: Any moisture in your solvent or on your glassware will consume the base and/or the carbanion. All glassware must be rigorously dried, and solvents must be anhydrous.[1] It is best practice to use freshly distilled solvents from a suitable drying agent.[1]
-
Solvent Choice: Use a polar aprotic solvent that can solvate the cation of the base but will not interfere with the reaction. Tetrahydrofuran (THF) and Dimethylformamide (DMF) are excellent choices.
Table 1: Comparison of Bases for Deprotonation
| Base | pKa of Conjugate Acid | Typical Conditions | Key Considerations |
| Sodium Hydride (NaH) | ~36 (H₂) | THF or DMF, 0°C to RT | Heterogeneous reaction; use a mineral oil dispersion and wash with dry hexanes before use. Hydrogen gas is evolved. |
| LDA | ~36 (Diisopropylamine) | THF, -78°C | Homogeneous and very fast. Must be prepared fresh or titrated. Temperature control is critical. |
| Potassium bis(trimethylsilyl)amide (KHMDS) | ~26 (HMDS) | THF, -78°C to 0°C | Good alternative to LDA, commercially available as a solution. |
FAQ 2: The reaction is messy, and I'm isolating what appears to be polymeric material. How can I prevent this?
Answer: This suggests that side reactions involving the alkylating agent, 1,4-dibromobutane, are dominating. If the concentration of 1,4-dibromobutane is too high locally, it can react with the carbanion at both ends to form longer chains or undergo elimination reactions promoted by the strong base.
Core Directive: Control the stoichiometry and reaction rate through slow, controlled addition.
Troubleshooting Steps:
-
Reverse Addition: Add the 1,4-dibromobutane solution dropwise to the solution of the pre-formed carbanion. This maintains a low concentration of the alkylating agent throughout the reaction, favoring the desired intramolecular cyclization.
-
Temperature Control: Maintain the reaction at a suitable temperature (e.g., 0°C or room temperature, depending on the base and solvent) to manage the reaction rate and minimize side reactions.
-
High-Quality Reagents: Ensure the 1,4-dibromobutane is pure. Impurities can initiate polymerization.
Part 2: Troubleshooting the Nitrile Hydrolysis
The second step, converting the sterically hindered nitrile to a carboxylic acid, often requires forcing conditions. The key challenge is driving the reaction to completion without degrading the product.
FAQ 3: My hydrolysis is very slow or stalls completely, leaving the nitrile or an amide intermediate. How can I drive it to completion?
Answer: The 1-(3-bromophenyl)cyclopentanecarbonitrile is sterically hindered at the quaternary carbon, making nucleophilic attack on the nitrile carbon difficult. This steric hindrance means that mild hydrolysis conditions are often ineffective. You must use harsh, forcing conditions to overcome this barrier. The hydrolysis proceeds in two stages: first to an amide, and then to the carboxylic acid.[3] Stalling often indicates the conditions are not vigorous enough to hydrolyze the stable amide intermediate.
Core Directive: Employ highly acidic or basic conditions with prolonged heating.
Troubleshooting Steps:
-
Acid vs. Base: Both acidic and alkaline hydrolysis are options, but acidic hydrolysis is often preferred for sterically hindered nitriles as it directly yields the free carboxylic acid.[3][4] Alkaline hydrolysis produces a carboxylate salt, which then requires a separate acidification step to furnish the final product.[3][4]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. It is crucial to continue heating until the amide intermediate spot has been completely consumed.
-
Elevated Temperatures: Do not hesitate to use high temperatures. Refluxing in concentrated aqueous acid is standard practice for such transformations.
Table 2: Comparison of Hydrolysis Conditions
| Method | Reagents | Typical Conditions | Pros | Cons |
| Acid Hydrolysis | 6M H₂SO₄ or conc. HCl | Reflux, 12-48 hours | Direct formation of the carboxylic acid[4]; simpler workup. | Corrosive; potential for dehydration or other acid-catalyzed side reactions (though less likely here). |
| Alkaline Hydrolysis | 6M NaOH or KOH | Reflux, 12-48 hours | Often faster for less hindered nitriles. | Forms a salt requiring a separate acidification step[4]; ammonia gas is evolved. |
Experimental Protocol 1: Acid Hydrolysis of 1-(3-Bromophenyl)cyclopentanecarbonitrile
-
In a round-bottom flask equipped with a reflux condenser, combine the 1-(3-bromophenyl)cyclopentanecarbonitrile (1.0 eq).
-
Add a 1:1 mixture of glacial acetic acid and 6M aqueous sulfuric acid (approximately 10 mL per gram of nitrile).
-
Heat the mixture to a vigorous reflux (typically 110-120°C).
-
Monitor the reaction periodically by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate system). The product will have a lower Rf than the starting nitrile. The reaction is complete when the starting material and any intermediate amide are no longer visible.
-
After completion (typically 24-48 hours), cool the reaction mixture to room temperature.
-
Carefully pour the mixture over ice water. The product will often precipitate as a solid.
-
Proceed to the purification workflow.
Part 3: Purification and Final Product Isolation
Proper purification is essential to obtain a high-purity final product, free from starting materials and byproducts.
FAQ 4: How can I effectively purify the final this compound?
Answer: The acidic nature of the final product is the key to its purification. An acid-base extraction is extremely effective at separating the desired carboxylic acid from neutral organic impurities like the starting nitrile or the amide intermediate. This is followed by recrystallization to achieve high purity.
Core Directive: Leverage the change in solubility of the carboxylic acid in aqueous base.
Diagram: Purification Workflow
Caption: A standard acid-base extraction and recrystallization workflow.
Experimental Protocol 2: Purification via Extraction and Recrystallization
-
Extraction:
-
After the hydrolysis workup, dissolve or suspend the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and extract with 1-2M aqueous sodium hydroxide. The carboxylic acid will move into the aqueous layer as its sodium salt, leaving neutral impurities behind in the organic layer.
-
Separate the layers. The organic layer containing impurities can be discarded.
-
Wash the aqueous layer once with fresh organic solvent to remove any remaining neutral impurities.
-
-
Precipitation:
-
Cool the basic aqueous layer in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH < 2, check with pH paper).
-
The this compound will precipitate as a solid.
-
-
Isolation & Recrystallization:
-
Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Dry the crude solid under vacuum.
-
For final purification, recrystallize the solid from a suitable solvent system, such as toluene, or a mixture of ethyl acetate and heptane.
-
By methodically addressing these common issues, you can systematically optimize the yield and purity of your this compound synthesis.
References
- Quora. (2019). How to improve the percent yield in Grignard reaction.
- Master Organic Chemistry. (2011). Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids!
- Reddit. (2020). Troubleshooting my grignard reactions.
- Google Patents. (n.d.). Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis.
- Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Chemguide. (n.d.). Hydrolysing Nitriles.
Sources
Technical Support Center: Purification of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
Welcome to the dedicated technical support guide for the purification of 1-(3-Bromophenyl)cyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, in-depth solutions to streamline your purification workflows. Our guidance is rooted in established chemical principles to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound. The solutions provided are based on the chemical properties of aromatic carboxylic acids and best practices in organic chemistry.
Issue 1: Oily or Gummy Product After Synthesis
Q1: My final product, this compound, is an oil or a sticky solid instead of a crystalline powder. What is causing this and how can I fix it?
A1: An oily or gummy consistency typically indicates the presence of impurities that are depressing the melting point of your compound. The most common culprits are residual solvents, unreacted starting materials, or low-molecular-weight byproducts.
Root Causes and Solutions:
-
Residual Solvent: Solvents from the reaction or workup can become trapped in the product.
-
Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (if the compound is thermally stable). You can also perform a solvent trituration by washing the crude material with a cold, non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether).
-
-
Unreacted Starting Materials/Byproducts: The presence of other organic molecules will interfere with crystal lattice formation.
-
Solution: An acid-base extraction is often highly effective for separating the desired carboxylic acid from neutral or basic impurities.[1] Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and extract with an aqueous base like sodium bicarbonate or sodium hydroxide solution. The carboxylate salt will move to the aqueous layer, leaving neutral impurities in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which is then collected by filtration.
-
Issue 2: Difficulty with Chromatographic Purification
Q2: I'm trying to purify this compound using silica gel column chromatography, but I'm seeing significant tailing/streaking of my product spot on the TLC plate. How can I improve the separation?
A2: Tailing or streaking of carboxylic acids on silica gel is a very common problem.[1] It arises from the acidic nature of your compound interacting with the slightly acidic silica gel surface. This can lead to a mixture of the protonated and deprotonated forms of the acid, which have different polarities and thus move at different rates, causing the spot to streak.
Solutions to Improve Separation:
-
Acidify the Mobile Phase: The most common and effective solution is to add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system.[1] This ensures that the carboxylic acid remains fully protonated, leading to a more compact spot and better separation.
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, reversed-phase chromatography (using a C18 stationary phase) is an excellent alternative for purifying polar compounds like carboxylic acids.[2] A typical mobile phase would be a gradient of water and acetonitrile, often with a small amount of an acid like trifluoroacetic acid (TFA) (e.g., 0.1%) to ensure the carboxylic acid is protonated.[2]
Purification Decision Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for this compound.
Caption: A decision tree for selecting the optimal purification method.
Frequently Asked Questions (FAQs)
Q3: What is a good starting point for choosing a recrystallization solvent for this compound?
A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3] For carboxylic acids, common choices include water, ethanol/water mixtures, methanol/water mixtures, or toluene.[4][5]
Solvent Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different solvent dropwise.
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound readily.
-
Heat the tubes that show poor room-temperature solubility. If the compound dissolves completely upon heating, it is a promising solvent.
-
Allow the promising solutions to cool slowly to room temperature, and then in an ice bath.[3] The formation of a significant amount of crystals indicates a good solvent system.
Q4: My recrystallization yielded very few crystals. How can I improve the recovery?
A4: Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: If an excessive amount of solvent is used, the solution may not become saturated enough upon cooling for crystals to form.[3]
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
The compound has significant solubility even at low temperatures:
-
Solution: Consider using a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Gently heat to redissolve, and then cool slowly. Common pairs include ethanol/water or ethyl acetate/hexanes.
-
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.[3]
-
Solution: Allow the flask to cool slowly on the benchtop before moving it to an ice bath.[3]
-
Q5: How can I confirm the purity of my final product?
A5: A combination of techniques should be used to assess the purity of your this compound:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities will typically cause the melting point to be lower and broader. Compare your experimental value to the literature value if available.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. Run the TLC in a few different solvent systems to be confident.
-
Spectroscopic Methods:
-
NMR (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is one of the most powerful tools for confirming the structure and assessing the purity of your compound. The absence of signals corresponding to impurities is a strong indicator of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can separate the main compound from impurities and provide their mass-to-charge ratio, helping to identify them.[2]
-
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Stopper the funnel and gently invert it several times, venting frequently to release pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your carboxylic acid) into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted.[1] Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated HCl or 1M HCl until the solution is acidic (test with pH paper). The this compound should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly under vacuum.
Protocol 2: Recrystallization
-
Dissolve the Solute: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the compound.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool the Solution: Cover the flask and allow it to cool slowly to room temperature.[6] Do not disturb the flask during this time to allow for the formation of large, pure crystals.
-
Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
-
Complete Crystallization: Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals completely under vacuum.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrO₂ | [7][8][9][10] |
| Molecular Weight | 269.13 g/mol | [7][8][9] |
| Physical Form | Solid |
References
- Teledyne ISCO. (2012).
- Lead Sciences. This compound. [Link]
- University of Rochester, Department of Chemistry.
- University of Wisconsin-Madison.
- LibreTexts Chemistry. (2023).
- YouTube. (2007).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scbt.com [scbt.com]
- 8. This compound - Lead Sciences [lead-sciences.com]
- 9. This compound | 143328-23-8 [chemicalbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Troubleshooting Impurities in the Synthesis of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-(3-bromophenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to purity and yield during this multi-step synthesis. We will delve into the common impurities that can arise, their root causes, and robust analytical methods for their identification. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction chemistry.
The synthetic route discussed in this guide is a common and logical pathway involving Grignard reagent formation, nucleophilic addition to a ketone, and subsequent conversion to the target carboxylic acid. Understanding the potential pitfalls at each stage is critical for a successful outcome.
Section 1: Frequently Asked Questions (FAQs) about Common Impurities
This section addresses the most common observations and questions that arise during the synthesis and purification of this compound.
Q1: My final product is contaminated with a significant non-polar impurity that co-crystallizes or is difficult to remove. What is it likely to be?
A: This is a classic issue in syntheses involving Grignard reagents derived from aryl halides. The most probable impurity is 3-bromobiphenyl . This byproduct is formed from a Wurtz-type coupling reaction between the Grignard reagent (3-bromophenylmagnesium bromide) and unreacted 1,3-dibromobenzene starting material.[1] This reaction is favored by higher temperatures and high concentrations of the aryl bromide.[1] Because 3-bromobiphenyl is non-polar and has a rigid structure, it can have similar solubility properties to the desired product in certain solvents, making purification by simple recrystallization challenging.
Q2: My post-workup analysis (GC-MS or NMR) shows a significant amount of 3-bromobenzene. What are the primary causes?
A: The presence of 3-bromobenzene typically points to two potential issues:
-
Quenching of the Grignard Reagent: Grignard reagents are extremely strong bases and will react with any available acidic protons.[2] The most common culprit is residual moisture in the glassware, solvent (ether or THF), or even absorbed on the surface of the magnesium turnings.[3] This protonolysis reaction "destroys" the Grignard reagent, converting it to 3-bromobenzene.
-
Incomplete Reaction: If the Grignard reagent formed successfully but did not fully react with the cyclopentanone in the subsequent step, it would be quenched to 3-bromobenzene during the aqueous workup.
Q3: The hydrolysis of my nitrile intermediate seems sluggish or incomplete. What impurity should I be looking for?
A: The most common impurity from an incomplete nitrile hydrolysis is the corresponding 1-(3-bromophenyl)cyclopentanecarboxamide . The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction conditions (e.g., temperature, reaction time, or acid/base concentration) are insufficient, the reaction can stall at the more stable amide stage. This amide is more polar than the final acid and can often be detected by HPLC or LC-MS.
Q4: My overall yield is low, and I've identified an alkene byproduct, 1-(3-bromophenyl)cyclopent-1-ene. How was this formed?
A: The formation of an alkene points to an elimination reaction, which likely occurred during the attempt to convert the intermediate tertiary alcohol, 1-(3-bromophenyl)cyclopentanol, into the nitrile. Tertiary alcohols are prone to dehydration (loss of water) under acidic conditions, which are often used to facilitate the substitution with a cyanide source. This E1-type elimination reaction competes with the desired SN1 substitution, leading to the formation of the stable trisubstituted alkene and reducing the yield of the target molecule.
Q5: I have a significant amount of unreacted 1,3-dibromobenzene in my final product. What are the likely causes?
A: This indicates a problem with the very first step: the formation of the Grignard reagent. The causes can include:
-
Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[4]
-
Insufficiently Anhydrous Conditions: As mentioned in Q2, even trace amounts of water can inhibit the reaction. All glassware must be flame- or oven-dried, and anhydrous solvents are essential.[1][5]
-
Low Reaction Temperature: While high temperatures can promote side reactions, the initiation of a Grignard reaction sometimes requires gentle warming.
Section 2: Troubleshooting Guide by Synthetic Stage
A successful synthesis requires careful execution at each step. This section breaks down the process and provides targeted troubleshooting advice.
Stage 1: Grignard Reagent Formation
The formation of 3-bromophenylmagnesium bromide is the critical, and often most challenging, step.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | Magnesium surface is passivated with MgO.[4] | Activate the magnesium: Crush the turnings with a dry glass rod to expose a fresh surface. Add a small crystal of iodine (the color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[6] Gentle warming with a heat gun may be required. |
| Trace moisture is present in the system.[3] | Ensure all glassware is rigorously flame-dried under an inert atmosphere (N₂ or Ar). Use freshly opened anhydrous ether or THF. | |
| Low yield of Grignard reagent | Incomplete reaction due to poor magnesium quality or passivation. | Use high-purity magnesium turnings. Ensure continuous stirring to keep the magnesium surface exposed. |
| Reaction rate is too slow. | Once initiated, maintain a gentle reflux. If the reaction stalls, consider switching to THF, which has a higher boiling point and better solvating properties than diethyl ether.[6] | |
| High levels of 3-bromobiphenyl impurity | Reaction temperature is too high.[1] | Control the rate of addition of 1,3-dibromobenzene to maintain a gentle, self-sustaining reflux. Avoid aggressive external heating. |
| High local concentration of the aryl bromide. | Dilute the 1,3-dibromobenzene in an adequate volume of anhydrous solvent and add it dropwise to the magnesium suspension. |
Stage 2 & 3: Nucleophilic Addition and Conversion to Carboxylic Acid
These stages involve the formation of the carbon skeleton and the introduction of the carboxyl functional group.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of 1-(3-bromophenyl)cyclopent-1-ene | Acid-catalyzed dehydration of the tertiary alcohol intermediate. | Avoid strongly acidic conditions during the nitrile substitution step. Consider converting the alcohol to a better leaving group (e.g., a tosylate) under basic conditions before reacting with a cyanide salt. |
| Incomplete hydrolysis to the final acid | Insufficiently harsh hydrolysis conditions. | Acidic Hydrolysis: Increase the concentration of the acid (e.g., use concentrated H₂SO₄ or HCl) and prolong the reflux time. Basic Hydrolysis: Use a strong base like NaOH or KOH in a high-boiling solvent (e.g., ethylene glycol), followed by acidic workup. |
| Low overall yield | A combination of issues from previous steps. | Review each step of the process. Use analytical techniques (TLC, GC-MS) to monitor the progress of each reaction and identify where material is being lost. |
Section 3: Analytical Protocols for Impurity Identification
Reliable identification and quantification of impurities are essential for process optimization and quality control.[7]
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for analyzing the crude and final product for the main component, the amide intermediate, and the 3-bromobiphenyl impurity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: 1-(3-bromophenyl)cyclopentanecarboxamide -> This compound -> 3-bromobiphenyl.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is excellent for identifying volatile impurities such as 3-bromobenzene and the alkene byproduct. The carboxylic acid product itself is not very volatile and should be derivatized (e.g., to its methyl ester with diazomethane or TMS ether with BSTFA) for better analysis.[8]
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Hold at 60°C for 2 minutes, ramp at 15°C/min to 280°C, hold for 10 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
-
Sample Preparation: Dissolve a sample of the crude organic extract in dichloromethane or ethyl acetate.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are invaluable for confirming the structure of the final product and for identifying and characterizing unknown impurities if they are present in sufficient quantities (>1-5%). Key diagnostic signals should be carefully analyzed.
Section 4: Visual Guides and Workflows
Visual aids can help clarify complex chemical processes and troubleshooting logic.
Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway and common points of impurity formation.
Troubleshooting Workflow: Grignard Reaction Initiation
Caption: Decision workflow for troubleshooting Grignard reaction initiation.
References
- The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
- What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? (n.d.). Homework.Study.com. [Link]
- organic synthesis: benzoic acid via a grignard reaction. (n.d.). University of Calgary. [Link]
- Grignard Reaction Experiment Part 1, Prelab. (2020). YouTube. [Link]
- Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020). YouTube. [Link]
- Grignard Reaction. (n.d.). Swarthmore College. [Link]
- Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
- Preparing Carboxylic Acids. (2024). Chemistry LibreTexts. [Link]
- Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. (2008). Analytical Chemistry. [Link]
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. [Link]
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews in Pharmacy and Pharmaceutical Sciences. [Link]
- Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. (2019). Molecules. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rroij.com [rroij.com]
- 8. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies [mdpi.com]
byproduct formation in 1-(3-Bromophenyl)cyclopentanecarboxylic acid reactions
Welcome to the technical support center for 1-(3-Bromophenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common reactions and troubleshoot potential byproduct formation during their experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in research and development?
A1: this compound is a versatile building block in medicinal chemistry and materials science.[1][2][3] Its rigid cyclopentyl scaffold and the presence of a reactive carboxylic acid group, along with a functionalizable bromophenyl moiety, make it a valuable starting material for the synthesis of a wide range of derivatives. It is frequently employed in the development of novel small molecules for drug discovery programs.
Q2: What are the key reactive sites on the molecule that I should be aware of during reaction planning?
A2: The molecule possesses two primary reactive sites. The carboxylic acid group is readily activated for nucleophilic attack, enabling esterification and amide bond formation. The bromine atom on the phenyl ring can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for further molecular elaboration.
Q3: What are the general stability and storage recommendations for this compound?
A3: this compound is a solid that is generally stable under standard laboratory conditions.[1] It should be stored in a cool, dry place away from strong oxidizing agents. For long-term storage, refrigeration is recommended to minimize any potential degradation.
Troubleshooting Guide: Byproduct Formation
This section addresses specific issues you may encounter during common reactions with this compound.
Amide Coupling Reactions
Amide bond formation is a cornerstone of many synthetic routes. However, several byproducts can arise depending on the coupling reagents and reaction conditions used.
Problem 1: My amide coupling reaction with a primary/secondary amine is low-yielding, and I observe a significant amount of a byproduct with a mass corresponding to the starting carboxylic acid and the coupling reagent.
-
Possible Cause: Formation of an N-acylurea byproduct. This is a common side reaction when using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). The activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.
-
Troubleshooting Strategy:
-
Addition of an Activator: Incorporate an activating agent such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement.
-
Order of Addition: Add the coupling reagent to a solution of the carboxylic acid and the activator first, allow for a pre-activation period (typically 15-30 minutes), and then add the amine. This minimizes the concentration of the O-acylisourea available for rearrangement.
-
Alternative Coupling Reagents: Consider using phosphonium-based (e.g., BOP, PyBOP) or uronium-based (e.g., HATU, HBTU) coupling reagents, which often provide higher yields and fewer side reactions, especially with sterically hindered or electron-deficient amines.
-
Problem 2: My reaction is clean, but the conversion is incomplete, even with extended reaction times.
-
Possible Cause: Insufficient activation of the carboxylic acid or deactivation of the coupling reagent by moisture.
-
Troubleshooting Strategy:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reagent Stoichiometry: A slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine can often drive the reaction to completion.
-
Temperature: For sluggish reactions, gentle heating (40-50 °C) may increase the reaction rate. However, monitor for potential epimerization if working with chiral substrates.
-
Esterification Reactions
Esterification is another fundamental transformation. The choice of method can significantly impact the outcome.
Problem 3: My Fischer esterification (acid-catalyzed) with a simple alcohol is slow and gives a poor yield.
-
Possible Cause: The Fischer esterification is an equilibrium process.[4][5] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.
-
Troubleshooting Strategy:
-
Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.
-
Excess Alcohol: Employing the alcohol as the solvent (in large excess) can shift the equilibrium towards the product.
-
Stronger Acid Catalyst: While sulfuric acid is common, p-toluenesulfonic acid (PTSA) can also be effective.
-
Problem 4: When attempting to form a methyl ester using diazomethane, I observe multiple products.
-
Possible Cause: Diazomethane is a versatile but hazardous reagent. While it can efficiently form methyl esters, it can also potentially react with other functional groups or undergo side reactions if not handled properly.
-
Troubleshooting Strategy:
-
Controlled Addition: Add the diazomethane solution dropwise at 0 °C to a solution of the carboxylic acid until a faint yellow color persists, indicating complete consumption of the acid.
-
Alternative Methylating Agents: For a safer and often cleaner alternative, consider using trimethylsilyldiazomethane (TMS-diazomethane) with a catalytic amount of methanol, or methyl iodide with a non-nucleophilic base like cesium carbonate in DMF.
-
Decarboxylation
Problem 5: Upon heating my compound, especially in the presence of acid or base, I am losing the carboxylic acid group.
-
Possible Cause: Decarboxylation, the loss of CO2, can occur under thermal conditions, particularly if the resulting carbanion is stabilized.[6][7][8] While 1-phenylcyclopentanecarboxylic acids are relatively stable, prolonged heating at high temperatures can lead to the formation of 1-(3-bromophenyl)cyclopentane.
-
Troubleshooting Strategy:
-
Temperature Control: Avoid excessive temperatures during reactions and work-ups. If purification by distillation is necessary, use vacuum distillation to lower the boiling point.
-
pH Control: Maintain a neutral pH during work-up and purification whenever possible, as strongly acidic or basic conditions can promote decarboxylation.
-
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is recommended for coupling with a variety of amines, including those that may be less reactive.
Materials:
-
This compound
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Add the amine (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Fischer Esterification with a Dean-Stark Trap
This protocol is suitable for forming esters with simple primary or secondary alcohols.
Materials:
-
This compound
-
Alcohol (3-5 eq)
-
p-Toluenesulfonic acid monohydrate (PTSA) (0.1 eq)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq), the alcohol (3-5 eq), and toluene.
-
Add PTSA (0.1 eq) to the mixture.
-
Heat the reaction to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Amide Coupling and N-Acylurea Byproduct Formation
Caption: Amide coupling and byproduct formation.
Diagram 2: Troubleshooting Logic for Low Amide Coupling Yield
Caption: Troubleshooting amide coupling.
References
- Royal Society of Chemistry. (n.d.). Anomalous Schmidt reaction products of phenylacetic acid and derivatives. RSC Publishing.
- Lead Sciences. (n.d.). This compound.
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.
- ElectronicsAndBooks. (n.d.). The Decarboxylation of 1-Phenylcycloparaffin-l-carboxylic Acids.
- ResearchGate. (n.d.). Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst.
- Google Patents. (n.d.). Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates.
- Chemistry LibreTexts. (2021, August 16). Esterification (Experiment).
- Wikipedia. (n.d.). Decarboxylation.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- ResearchGate. (n.d.). Relevant direct primary amide formation from carboxylic acids.
- StuDocu. (n.d.). Lab #3: Esterification Reaction.
- National Center for Biotechnology Information. (2018, February 21). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2.
- UCL Discovery. (n.d.). Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- Royal Society of Chemistry. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines. RSC Publishing.
- ResearchGate. (n.d.). Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea.
- Google Patents. (n.d.). Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis.
- YouTube. (2025, January 9). Decarboxylation of Carboxylic Acids.
- ResearchGate. (n.d.). The 3-N-phenyl amide of all-cis-cyclopentane-1,2,3,4-tetracarboxylic acid as a potential pH-sensitive amine-releasing prodrug; intervention of imide formation around neutral pH.
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 143328-23-8 [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. lakeland.edu [lakeland.edu]
- 6. Decarboxylation - Wikipedia [en.wikipedia.org]
- 7. Decarboxylation [organic-chemistry.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
Welcome to the Technical Support Center for the synthesis of 1-(3-bromophenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. The synthesis, primarily involving a Grignard reaction, is notably exothermic and requires careful management to ensure safety, optimal yield, and purity.[1][2][3] This resource is structured to address the specific challenges you may encounter.
Understanding the Exotherm
The synthesis of this compound typically proceeds via the formation of a Grignard reagent, 3-bromophenylmagnesium bromide, followed by its reaction with a suitable electrophile, which is then carboxylated. The formation of the Grignard reagent is a highly exothermic process.[1][3] The reaction involves the insertion of magnesium metal into the carbon-bromine bond of 3-bromocyclopentylbenzene. This initiation step can be sluggish, but once it begins, it can proceed rapidly, releasing a significant amount of heat.[4] Inadequate control of this exotherm can lead to a runaway reaction, boiling of the solvent (typically anhydrous ether or THF), and an increased risk of fire.[2][5]
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific issues you might encounter during your experiments.
Issue 1: The Grignard reaction is difficult to initiate, leading to a sudden, violent exotherm when it finally starts.
-
Question: I've added my 3-bromophenyl precursor to the magnesium turnings, but nothing is happening. I'm concerned about adding more, as I've heard it can suddenly take off. What should I do?
-
Answer: This is a classic challenge with Grignard reactions known as an "induction period." The delay is often due to a passivating layer of magnesium oxide on the surface of the turnings. Here’s a systematic approach to safely initiate the reaction:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[6] Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.[4][7] Any trace of water will quench the Grignard reagent as it forms and can also inhibit initiation.
-
Activation of Magnesium: The magnesium surface needs to be activated.[8]
-
Mechanical Activation: Gently crush a few pieces of the magnesium turnings with a dry glass rod to expose a fresh, unoxidized surface.
-
Chemical Activation: Add a small crystal of iodine. The iodine will react with the magnesium surface, cleaning it and facilitating the reaction.[8][9] You will see the characteristic brown color of iodine disappear as it reacts.
-
-
Controlled Initial Addition: Add only a small portion (about 10%) of your 3-bromophenyl precursor solution to the magnesium.[8]
-
Gentle Heating: If the reaction doesn't start after a few minutes, gently warm a single spot of the flask with a heat gun.[8] Be prepared to immediately cool the flask with an ice bath once the reaction begins, as it can become vigorous quickly.[8]
-
Observe for Initiation: Signs of initiation include gentle bubbling on the magnesium surface, the appearance of a cloudy or grayish color, and a noticeable temperature increase.[8]
-
Issue 2: The reaction is proceeding too vigorously, and the solvent is refluxing uncontrollably.
-
Question: My reaction has started, but it's much more energetic than I anticipated. The solvent is boiling rapidly, and I'm worried about a runaway reaction. How can I regain control?
-
Answer: An overly vigorous reaction indicates that the rate of heat generation is exceeding the capacity of your cooling system. Immediate action is required to prevent a hazardous situation.
-
Stop Reagent Addition: Immediately cease the addition of the 3-bromophenyl precursor.
-
Increase Cooling: Ensure your reaction flask is immersed in an ice-water bath. Do not use a dry ice/acetone bath initially, as the thermal shock could crack the glassware.[5]
-
Ensure Efficient Stirring: Vigorous stirring is crucial for uniform heat transfer from the reaction mixture to the cooling bath.[8]
-
Controlled Addition Rate: Once the initial exotherm is under control, resume the addition of the 3-bromophenyl precursor at a much slower, dropwise rate.[8] The goal is to maintain a gentle, controlled reflux, not a violent boil. A syringe pump can provide excellent control over the addition rate.[8]
-
Issue 3: After the carboxylation step (quenching with dry ice), the yield of this compound is very low.
-
Question: I successfully formed the Grignard reagent and quenched it by pouring it onto crushed dry ice. However, my final product yield is disappointingly low. What could have gone wrong?
-
Answer: Low yields after carboxylation can stem from several factors, often related to the quenching process or side reactions.
-
Incomplete Grignard Formation: If the Grignard reagent formation was incomplete, the subsequent carboxylation will naturally result in a low yield.
-
Side Reactions: The primary side product in this type of reaction is often a biphenyl compound, formed from the coupling of the Grignard reagent with unreacted aryl halide.[10] This is favored by higher temperatures, so maintaining good temperature control during Grignard formation is key.[10]
-
Inefficient Quenching:
-
Use Excess Dry Ice: Ensure you use a large excess of crushed dry ice (solid CO2).[11] This not only acts as the reagent but also helps to keep the reaction mixture cold during the quench, minimizing side reactions.
-
Efficient Mixing: As you add the Grignard solution to the dry ice, stir the mixture vigorously to ensure efficient reaction. The Grignard reagent can be viscous, and poor mixing can lead to localized warming and side reactions.
-
-
Premature Quenching: The Grignard reagent is a strong base and will react with any acidic protons. If your apparatus is not properly sealed, atmospheric moisture or carbon dioxide (before the intended quench) can react with and consume the Grignard reagent.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature range for the formation of the Grignard reagent?
-
A1: The initiation of the Grignard reaction may require gentle warming, but once it has started, the reaction should be maintained at a temperature that allows for a gentle reflux of the solvent (typically diethyl ether or THF).[8] This is often achieved by controlling the rate of addition of the alkyl or aryl halide and using an ice bath as needed to dissipate the heat generated by the exotherm.[8]
-
-
Q2: Can I use a different solvent instead of diethyl ether or THF?
-
A2: Ethereal solvents are crucial for Grignard reagent stability.[12] The lone pairs of electrons on the oxygen atom in ethers coordinate with the magnesium, stabilizing the organomagnesium compound.[12] While other ethers can be used, diethyl ether and THF are the most common due to their appropriate boiling points and solvating properties.
-
-
Q3: How do I safely quench the reaction and any unreacted Grignard reagent?
-
A3: For the carboxylation step, the Grignard solution is typically poured onto an excess of crushed dry ice.[7][11] To quench any remaining reactive species during the workup, slowly and cautiously add a dilute acid, such as 10% sulfuric acid or aqueous ammonium chloride, while cooling the mixture in an ice bath.[13] Be aware that this quenching process is also exothermic and can release flammable hydrogen gas if unreacted magnesium is present.[14] Therefore, it must be done slowly and in a well-ventilated fume hood.
-
-
Q4: What are the key safety precautions I should take when running this reaction?
-
A4:
-
Work in a well-ventilated chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[1]
-
Ensure all glassware is free of cracks and is securely clamped.[2]
-
Have an ice bath ready to cool the reaction if it becomes too vigorous.[2]
-
Keep flammable materials away from the reaction setup.
-
Be prepared for a potential fire by having a suitable fire extinguisher (e.g., Class D for magnesium fires) readily accessible.
-
-
Experimental Protocols & Data
Protocol 1: Controlled Formation of 3-Bromophenylmagnesium Bromide
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a stream of inert gas (nitrogen or argon).
-
Magnesium Activation: Add magnesium turnings to the flask. Add a single crystal of iodine to activate the magnesium surface.
-
Initial Reagent Addition: Add a small amount of anhydrous diethyl ether to just cover the magnesium. In the addition funnel, prepare a solution of 3-bromocyclopentylbenzene in anhydrous diethyl ether. Add approximately 10% of this solution to the magnesium suspension.
-
Initiation and Control: Observe for signs of reaction initiation. If necessary, gently warm the flask with a heat gun. Once the reaction begins, immediately immerse the flask in an ice-water bath to control the initial exotherm.
-
Controlled Addition: Once the initial vigor subsides, add the remaining 3-bromocyclopentylbenzene solution dropwise from the addition funnel at a rate that maintains a gentle, controlled reflux. Use the ice bath to manage the temperature as needed.
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Stabilizes the Grignard reagent. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. |
| Initiation Temperature | Gentle warming if necessary | To overcome the activation energy barrier. |
| Reaction Temperature | Gentle reflux | Ensures a steady reaction rate without becoming uncontrollable. |
| Addition Rate | Slow, dropwise | To control the rate of heat generation. |
Visualizing the Workflow
Caption: Troubleshooting initiation of Grignard reaction.
References
- Filo. (2023, October 1). How do you quench a Grignard reagent?
- Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards.
- Benchchem. (n.d.). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.
- YouTube. (2024, March 17). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup.
- YouTube. (2024, June 7). Grignard reaction safety.
- American Chemical Society. (n.d.). Grignard Reaction.
- Benchchem. (n.d.). Controlling exothermic reactions in Grignard synthesis.
- (n.d.). organic synthesis: benzoic acid via a grignard reaction.
- (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- (n.d.). organic synthesis: benzoic acid via a grignard reaction.
- (n.d.). calorimetric investigation of the formation of grignard reagents.
- Docsity. (2021, November 5). Synthesis of Benzoic Acid Using the Grignard Reaction in Lab.
- Chemistry Online. (2022, October 31). Synthesis of benzoic acid from Grignard reagent.
- (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
- Web Pages. (n.d.). 6. Grignard Reaction.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
Sources
- 1. youtube.com [youtube.com]
- 2. acs.org [acs.org]
- 3. hzdr.de [hzdr.de]
- 4. cerritos.edu [cerritos.edu]
- 5. dchas.org [dchas.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry-online.com [chemistry-online.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How do you quench a Grignard reagent? | Filo [askfilo.com]
- 12. docsity.com [docsity.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-(3-bromophenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, with a focus on reagent stability and reaction optimization, providing in-depth, field-proven insights in a troubleshooting-oriented format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and robust method for synthesizing this compound involves a Grignard reaction. This route is favored for its relatively high yields and the commercial availability of the starting materials. The general two-step sequence is as follows:
-
Formation of the Grignard Reagent: 3-bromophenylmagnesium bromide is prepared by reacting 1,3-dibromobenzene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).
-
Carboxylation: The freshly prepared Grignard reagent is then reacted with a suitable cyclopentyl-containing electrophile followed by carboxylation, or more directly, with a cyclopentanone derivative followed by conversion of the resulting alcohol to the carboxylic acid. A highly efficient approach is the direct carboxylation of a Grignard reagent derived from 1-bromo-1-(3-bromophenyl)cyclopentane. However, a more common laboratory-scale synthesis involves the reaction of 3-bromophenylmagnesium bromide with cyclopentanone to yield 1-(3-bromophenyl)cyclopentanol, which is then converted to the target carboxylic acid. For the purpose of this guide, we will focus on troubleshooting the direct carboxylation of a Grignard reagent with carbon dioxide, a key step in many synthetic variations leading to the final product.
The reaction of an organometallic reagent, such as a Grignard reagent, with carbon dioxide (usually in the form of dry ice) is a classic and effective method for forming carboxylic acids.[1][2][3] The resulting carboxylate salt is then protonated in an acidic workup to yield the final carboxylic acid.[1][4]
Troubleshooting Guide: Reagent Stability and Reaction Optimization
This section delves into specific issues that can arise during the synthesis, with a focus on the stability of the critical organometallic reagents.
Issue 1: Failure to Form or Low Yield of the Grignard Reagent (3-bromophenylmagnesium bromide)
The successful formation of the Grignard reagent is paramount for the entire synthesis. If you observe that the magnesium is not being consumed or the reaction fails to initiate, consider the following points:
Question: My Grignard reaction won't start. What are the likely causes and how can I fix it?
Answer:
The initiation of a Grignard reaction is notoriously sensitive to the reaction conditions. Here’s a systematic approach to troubleshooting this critical step:
-
Purity and Activation of Magnesium: The magnesium turnings must be of high purity and have a clean, oxide-free surface. The passivating layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting.
-
Troubleshooting Protocol:
-
Before the reaction, mechanically activate the magnesium turnings by grinding them in a dry mortar and pestle under an inert atmosphere.
-
Alternatively, chemical activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask containing the magnesium turnings and a small amount of solvent. The color change (disappearance of the brown iodine color or evolution of gas) indicates activation.
-
-
-
Strictly Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water.[5][6] Any moisture present in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms, leading to low or no yield.
-
Troubleshooting Protocol:
-
All glassware must be thoroughly dried in an oven at >120 °C for several hours and then cooled under a stream of dry nitrogen or argon.
-
The solvent (diethyl ether or THF) must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill it from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.
-
The 1,3-dibromobenzene should be of high purity and free from moisture. If necessary, it can be distilled before use.
-
-
-
Inert Atmosphere: Oxygen can also react with the Grignard reagent, leading to the formation of undesired byproducts.
-
Troubleshooting Protocol:
-
The reaction must be carried out under a positive pressure of an inert gas, such as nitrogen or argon.
-
Use Schlenk line techniques or a glovebox for the most sensitive reactions.
-
-
| Parameter | Recommendation | Rationale |
| Magnesium | Use fresh, high-purity turnings. Activate before use. | Removes the passivating oxide layer. |
| Solvent | Anhydrous grade, freshly opened or distilled. | Grignard reagents are quenched by water. |
| Glassware | Oven-dried and cooled under inert gas. | Prevents introduction of moisture. |
| Atmosphere | Dry Nitrogen or Argon. | Prevents reaction with oxygen and moisture. |
Issue 2: Low Yield of this compound during Carboxylation
Even with a successfully prepared Grignard reagent, the carboxylation step can be a source of low yield.
Question: I have a good solution of my Grignard reagent, but the yield of the carboxylic acid after reacting with dry ice is very low. What could be the problem?
Answer:
Low yields in the carboxylation step often stem from improper reaction conditions or the presence of competing side reactions. Here are the key factors to consider:
-
Quality and Handling of Carbon Dioxide: The carbon dioxide source, typically dry ice, must be completely free of water. Commercially available dry ice can have a layer of frost (condensed water ice) on its surface.
-
Troubleshooting Protocol:
-
Use fresh, high-quality dry ice.
-
Before use, crush the dry ice into a fine powder and allow any condensed water ice to sublimate by briefly exposing it to a stream of dry nitrogen.
-
The reaction is best performed by adding the Grignard solution slowly to a well-stirred slurry of powdered dry ice in the reaction solvent. This ensures that the CO2 is always in excess, minimizing side reactions.[2]
-
-
-
Reaction Temperature: The carboxylation reaction is highly exothermic. If the temperature is not controlled, side reactions can occur.
-
Troubleshooting Protocol:
-
Maintain a low temperature (typically -78 °C, using a dry ice/acetone bath) throughout the addition of the Grignard reagent to the dry ice slurry.
-
Slow, dropwise addition of the Grignard solution is crucial for temperature control.
-
-
-
Side Reactions: The highly nucleophilic Grignard reagent can react with the newly formed carboxylate salt if the local concentration of the Grignard reagent is too high. While the carboxylate is generally resistant to further attack by a Grignard reagent, under certain conditions, this can lead to the formation of a ketone, which can then be attacked by another equivalent of the Grignard reagent to form a tertiary alcohol.[7][8]
-
Troubleshooting Protocol:
-
As mentioned, ensure a large excess of CO2 is present by adding the Grignard reagent to the dry ice, not the other way around.
-
Vigorous stirring of the dry ice slurry is essential to ensure rapid reaction with the Grignard reagent as it is added.
-
-
Issue 3: Difficulties in the Purification of the Final Product
The workup and purification of the carboxylic acid product can be challenging if byproducts are present.
Question: After the acidic workup, I have a complex mixture of products and am struggling to isolate the pure this compound. What are the likely impurities and how can I improve the purification?
Answer:
A challenging purification often points to the presence of significant amounts of byproducts. Understanding the potential impurities is key to designing an effective purification strategy.
-
Common Impurities and Their Origin:
-
Unreacted Starting Material (1,3-dibromobenzene or other precursors): This indicates an incomplete Grignard formation or quenching of the Grignard reagent.
-
Benzene: Formed if the Grignard reagent is quenched by a proton source (e.g., water).
-
Biphenyl Derivatives: Can form from the coupling of two Grignard reagent molecules (Wurtz-type coupling).
-
Phenol Derivatives: Result from the reaction of the Grignard reagent with oxygen.
-
-
Purification Protocol:
-
Acid-Base Extraction: This is the most effective way to separate the carboxylic acid product from neutral organic impurities.
-
After the reaction is quenched with acid, extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral byproducts.
-
Make the aqueous layer basic (pH > 10) with a strong base (e.g., NaOH) to deprotonate the carboxylic acid, forming the water-soluble carboxylate salt.
-
Wash the basic aqueous layer with an organic solvent to remove any remaining neutral or basic impurities.
-
Re-acidify the aqueous layer with a strong acid (e.g., HCl) to a pH < 2 to precipitate the carboxylic acid.
-
Collect the solid product by filtration or extract it with an organic solvent.
-
-
Crystallization: The crude carboxylic acid can be further purified by crystallization from a suitable solvent or solvent mixture.
-
Chromatography: If the product is still impure, column chromatography on silica gel can be used for final purification.
-
Visualizing the Process and Pitfalls
To further clarify the synthetic process and potential issues, the following diagrams illustrate the key steps and troubleshooting logic.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
- The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Chemistry Steps. [Link]
- Organometallic Chemistry for Enabling Carbon Dioxide Utilization.
- Experimental and Computational Studies of the Reaction of Carbon Dioxide with Pincer-Supported Nickel and Palladium Hydrides | Organometallics.
- Reaction of Organometallic Reagents with CO2. Chemistry LibreTexts. [Link]
- reaction of CO2 with strong nucleophiles. YouTube. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety, University of Washington. [Link]
- n-Butyllithium: A Comprehensive Review of Properties, Prapar
- Safe handling of organolithium compounds in the labor
- What prevents the Grignard Reagent from re-attacking the Carbonyl C in the Carboxylic Acid? Reddit. [Link]
- Reaction of Carboxylic Acids with Organometallic Reagents. Organic Chemistry Tutor. [Link]
- Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. PubMed. [Link]
- The Grignard Reagents.
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
Sources
- 1. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. leah4sci.com [leah4sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Monitoring Reactions of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
Welcome to the technical support center for the analytical monitoring of reactions involving 1-(3-Bromophenyl)cyclopentanecarboxylic acid (CAS: 143328-23-8).[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-proven insights into method selection, optimization, and troubleshooting. Our focus is not just on the "how," but the fundamental "why" behind each analytical choice, ensuring robust and reliable reaction monitoring.
Introduction: Why Robust Analytical Monitoring is Critical
This compound is a key building block in synthetic chemistry. Monitoring its conversion is crucial for optimizing reaction yield, minimizing impurities, and understanding reaction kinetics. Off-line analysis often requires quenching the reaction, which may not represent the true state of the reaction mixture.[3] In contrast, well-designed analytical methods, including in-situ techniques, provide accurate, real-time data to guide process development and ensure product quality.[4][5]
This guide addresses the most common analytical challenges and questions related to this specific molecule, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Diagram: Analytical Method Selection Workflow
Before diving into specific techniques, it's essential to select the appropriate method. The following workflow provides a decision-making framework based on common experimental goals.
Caption: Decision tree for selecting an appropriate analytical method.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is often the workhorse technique for monitoring reactions of non-volatile, polar compounds like this compound. A reversed-phase method on a C18 column is the most common starting point.
Frequently Asked Questions & Troubleshooting (HPLC)
Q1: My peak for this compound is tailing significantly. What's causing this and how do I fix it?
A1: Peak tailing for this analyte is almost always caused by secondary interactions between the carboxylic acid's active hydrogen and residual silanol groups (Si-OH) on the silica-based stationary phase.[6] These interactions create an alternative retention mechanism that broadens the peak.
-
Causality: At a mobile phase pH near or above the pKa of the carboxylic acid (~4-5), both the analyte and the silanol groups can be ionized, leading to strong, undesirable ionic interactions.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: The most effective solution is to lower the pH of the aqueous mobile phase to 2.5-3.0 using an acid like phosphoric or formic acid.[7] This fully protonates the carboxylic acid and suppresses the ionization of the silanol groups, eliminating the secondary interaction.
-
Increase Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (e.g., 20-50 mM) to control the pH effectively at the column surface.[6]
-
Use a Modern, End-Capped Column: Employ a high-purity, end-capped silica column (Type B silica). These columns have fewer accessible silanol groups, inherently reducing tailing for acidic compounds.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[8] To diagnose this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.[6]
-
Q2: My retention times are drifting to be shorter/longer with every injection. What should I check?
A2: Retention time drift indicates a change in the chromatographic system or conditions.[9]
-
Causality: Drifting retention times are typically caused by an unstable mobile phase, fluctuating column temperature, or a column that has not been properly equilibrated.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is fresh, well-mixed, and degassed. If using buffers, remember that the organic component can affect buffer solubility; pre-mix the aqueous buffer before adding the organic solvent.
-
Column Equilibration: Before starting a run, ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes. For gradient methods, this is especially critical.[9]
-
Temperature Control: Use a thermostatted column oven. Even small fluctuations in lab temperature can cause significant retention time shifts.[9]
-
Check for Leaks: Inspect all fittings for leaks, as a leak can cause a drop in pressure and an increase in retention times.[10]
-
Q3: I'm seeing split peaks. What does this mean?
A3: Split peaks usually indicate a problem with the sample path at the head of the column or an issue with the sample solvent.
-
Causality: A blocked column inlet frit or a void in the packing material can cause the sample to travel through two different paths, resulting in a split peak.[10] Injecting a sample in a solvent much stronger than the mobile phase can also cause peak distortion.
-
Troubleshooting Steps:
-
Check for a Blocked Frit: Disconnect the column and reverse-flush it to waste (if the manufacturer allows). This can often dislodge particulates. Using a guard column or in-line filter is the best preventative measure.[6]
-
Inspect for Column Void: If the problem persists, the column may have a void at the inlet. This is permanent damage, and the column will need to be replaced.[10]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If you must use a different solvent, ensure it is weaker than the mobile phase to allow for proper focusing at the column head.
-
Protocol: Starting HPLC Method for Reaction Monitoring
This protocol provides a robust starting point for monitoring the consumption of this compound.
-
Sample Preparation:
-
Quench a 50 µL aliquot of the reaction mixture in 950 µL of mobile phase A.
-
Vortex to mix.
-
Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[11]
-
Injection Volume: 10 µL.
-
Detection: UV/DAD at 220 nm and 254 nm.
-
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
While less direct than HPLC, GC-MS is a powerful tool for this analysis, especially for identifying volatile byproducts. The primary challenge is the low volatility and high polarity of the carboxylic acid, which necessitates derivatization.[8][12]
Frequently Asked Questions & Troubleshooting (GC-MS)
Q1: Why can't I inject this compound directly onto a GC? My peaks are broad, tailing, or non-existent.
A1: Direct GC analysis of free carboxylic acids is challenging. The polar carboxyl group forms strong hydrogen bonds with active sites (free silanol groups) in the GC inlet and column, leading to poor peak shape, tailing, and even irreversible adsorption.[8]
-
Causality: These strong secondary interactions prevent the analyte from volatilizing cleanly and moving through the column as a tight band.
-
Solution: Derivatization: You must convert the polar -COOH group into a less polar, more volatile ester or silyl ester. This eliminates the active hydrogen, drastically improving chromatographic performance.[12][13]
-
Silylation (e.g., with BSTFA): This is a common and effective method. The reaction is fast and produces a thermally stable trimethylsilyl (TMS) ester.
-
Esterification (e.g., with Methanol/BF3): This converts the acid to its methyl ester, which is also excellent for GC analysis.
-
Q2: I've derivatized my sample, but my results are inconsistent. What should I check?
A2: Inconsistent derivatization is a common problem.
-
Causality: The reaction may be incomplete due to the presence of water, insufficient reagent, or non-optimal reaction time/temperature.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Silylation reagents are highly sensitive to moisture. Ensure your sample solvent and glassware are completely dry.
-
Optimize Reagent Stoichiometry: Use a sufficient excess of the derivatizing agent to drive the reaction to completion.
-
Optimize Reaction Conditions: Consult literature for the optimal temperature and time for your chosen reagent. Some reactions require heating to proceed efficiently.
-
Check for Reagent Degradation: Derivatization reagents can degrade over time, especially after being opened. Use fresh reagents for best results.
-
Q3: How can I use the mass spectrum to confirm I'm seeing my brominated compound?
A3: The key is the isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, in roughly a 1:1 ratio of natural abundance.[14][15]
-
Causality: Any fragment in the mass spectrum that contains a bromine atom will appear as a pair of peaks (a "doublet") separated by 2 m/z units, with nearly equal intensity.[15]
-
Interpretation:
-
Look for the Molecular Ion (M+) peak . For your target molecule (C12H13BrO2), the M+ peak will be a doublet at m/z 268 and 270.[1][2]
-
Major fragment ions will also show this pattern. For example, loss of the cyclopentanecarboxylic acid moiety could lead to a bromophenyl fragment that also exhibits the characteristic 1:1 doublet.
-
Table: Predicted GC-MS Fragmentation
| m/z (Predicted) | Ion Structure/Formula | Interpretation |
| 268 / 270 | [C₁₂H₁₃BrO₂]⁺ | Molecular Ion (M⁺) peak, showing the characteristic M/M+2 isotope pattern.[16] |
| 253 / 255 | [C₁₁H₁₀BrO₂]⁺ | Loss of a methyl radical (•CH₃) from the TMS derivative. |
| 199 / 201 | [C₇H₄BrO]⁺ | Formation of the bromobenzoyl cation after cleavage.[16] |
| 155 / 157 | [C₆H₄Br]⁺ | Phenyl-bromo cation from loss of CO from the bromobenzoyl fragment.[16] |
| 73 | [Si(CH₃)₃]⁺ | Characteristic fragment from a TMS derivative. |
Protocol: GC-MS Analysis via Silylation
-
Sample Preparation:
-
Take a 50 µL aliquot of the reaction mixture and evaporate the solvent completely under a stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Scan Range: 50-400 m/z.
-
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for definitive structural elucidation and can be adapted for quantitative reaction monitoring.[17][18] It allows you to observe all proton- or carbon-containing species in the solution simultaneously.
Frequently Asked Questions & Troubleshooting (NMR)
Q1: Which signals should I monitor in the ¹H NMR spectrum to track the reaction progress?
A1: You should monitor the disappearance of a unique starting material signal and the appearance of a unique product signal.
-
Key Signals for this compound:
-
Carboxylic Acid Proton (-COOH): This proton gives a characteristic broad singlet far downfield, typically between 10-13 ppm.[19][20] This is often an excellent, unambiguous signal to monitor. Its disappearance indicates consumption of the starting material.
-
Aromatic Protons: The protons on the bromophenyl ring will appear between 7-8 ppm. Changes in their chemical shifts or splitting patterns will indicate modification of the aromatic ring or its substituents.
-
Cyclopentane Protons: These aliphatic protons will appear further upfield, likely between 1.5-3.0 ppm.
-
Q2: My carboxylic acid proton signal at ~12 ppm is very broad or sometimes undetectable. Why?
A2: The broadness of the -COOH proton is due to chemical exchange and hydrogen bonding.[20][21]
-
Causality: This acidic proton can exchange with other acidic protons in the sample (like trace water) or engage in intermolecular hydrogen bonding, which broadens the signal. In some cases, this broadening can make it difficult to integrate accurately.
-
Troubleshooting & Confirmation:
-
D₂O Shake: To confirm the signal, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium, and the signal at 12 ppm will disappear.[21]
-
Use a Dry Solvent: Ensure you are using a high-quality, dry deuterated solvent to minimize exchange with water.
-
Monitor Other Signals: If the -COOH proton is unreliable for quantification, choose a stable, well-resolved signal in the aromatic or aliphatic region of the starting material and product to monitor instead.
-
Q3: Can I get quantitative data from my NMR spectrum?
A3: Yes, NMR can be highly quantitative if the experiment is set up correctly.
-
Causality: The area under an NMR peak is directly proportional to the number of nuclei giving rise to that signal. However, for accurate quantification, you must ensure that all signals have fully relaxed before the next scan.
-
Key Experimental Parameters for Quantification:
-
Long Relaxation Delay (d1): Set a long relaxation delay (d1), typically 5 times the longest T1 relaxation time of the nuclei you are quantifying. For small molecules, a d1 of 10-30 seconds is often sufficient.
-
Use an Internal Standard: For absolute quantification, add a known amount of an inert internal standard with a simple spectrum (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene) to your sample. You can then compare the integral of your analyte to the integral of the standard.
-
Proper Processing: Ensure a flat baseline and correct phasing before integrating the peaks of interest.
-
Diagram: General Troubleshooting Workflow for Chromatography
Caption: A systematic workflow for troubleshooting common chromatography issues.
References
- Benchchem.
- Taylor & Francis Online.
- ISTA Research Explorer.
- ACS Publications: Analytical Chemistry. "Mass Spectrometry Based Approach for Organic Synthesis Monitoring."
- Mettler Toledo. "In-Situ Monitoring of Chemical Reactions."
- ResearchGate.
- RSC Publishing. "In situ sensors for flow reactors – a review."
- Save My Exams. "Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note."
- Spectroscopy Online. "Seven Essential Steps for In Situ Reaction Monitoring."
- SpringerLink.
- LMA Leidykla. "Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis."
- Doc Brown's Chemistry. "Mass spectrum of bromomethane."
- Benchchem. "Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
- York University Libraries.
- University of Calgary.
- Pharmaceutical Technology. "NMR Reaction-Monitoring as a Process Analytical Technique."
- Drawell.
- ResearchGate.
- Sigma-Aldrich. "HPLC Troubleshooting Guide."
- SCION Instruments. "HPLC Troubleshooting Guide."
- University of Colorado Boulder. "Spectroscopy Tutorial: Example 9."
- NC State University Libraries. "20.8 Spectroscopy of Carboxylic Acids and Nitriles."
- Santa Cruz Biotechnology. "this compound | CAS 143328-23-8."
- ChemicalBook. "this compound | 143328-23-8."
- Agilent. "Tips and Tricks of HPLC System Troubleshooting."
- Phenomenex. "HPLC Troubleshooting Guide."
- PMC. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples."
- Benchchem.
- BLDpharm. "1-(3-Bromophenyl)cyclopentane-1-carboxylic acid."
- Google Patents.
- Chemistry LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles."
- Sigma-Aldrich. "this compound."
- PubChem. "1-(3-Bromophenyl)cyclohexane-1-carboxylic acid."
- SpringerLink. "Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS."
- Polish Pharmaceutical Society.
- SIELC Technologies. "Separation of 1-(p-Chlorophenyl)cyclobutanecarboxylic acid on Newcrom R1 HPLC column."
- Wiley. "ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY."
- Journal of Chemical Health Risks. "Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[d]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach."
- MDPI.
- PubMed. "Colour Reactions of PH. EUR. For Identification of Drugs Using 1,3-dibromo-5,5-dimethylhydantoin (DBH) Instead of Elemental Bromine."
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 143328-23-8 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 1-(p-Chlorophenyl)cyclobutanecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. realab.ua [realab.ua]
- 11. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 14. savemyexams.com [savemyexams.com]
- 15. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 18. pharmtech.com [pharmtech.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Catalyst Deactivation in 1-(3-Bromophenyl)cyclopentanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 1-(3-Bromophenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation during this synthesis. We will explore the causality behind experimental challenges and provide field-proven, self-validating protocols to ensure the integrity of your research.
Overview of Synthesis and Catalysis
The synthesis of this compound, a valuable building block in pharmaceutical development, is typically achieved via two primary routes involving organometallic intermediates. The success of these reactions is critically dependent on the activity of a catalyst or a key reagent.
-
Palladium-Catalyzed Carbonylation: This robust method involves the reaction of 1-bromo-3-(cyclopentyl)benzene with carbon monoxide (CO) in the presence of a palladium catalyst.[1][2] This is a true catalytic process where the palladium center cycles between oxidation states to facilitate the formation of the carboxylic acid.[3][4]
-
Grignard Reaction with Carbon Dioxide: This classic route involves the formation of a Grignard reagent from 1-bromo-3-(cyclopentyl)benzene and magnesium metal, followed by quenching with solid carbon dioxide (dry ice).[1][5] While magnesium is a reagent, not a catalyst, its surface activity is paramount, and its failure to react ("passivation") is analogous to catalyst deactivation.
Catalyst deactivation is a frequent cause of low yields, stalled reactions, and failed syntheses.[6][7] This guide will address the deactivation phenomena pertinent to these synthetic routes.
Troubleshooting Guide: Catalyst Issues
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Q1: My palladium-catalyzed carbonylation reaction is sluggish or has completely stalled. What are the likely causes related to the catalyst?
Answer: A stalled or slow carbonylation reaction is a classic symptom of catalyst deactivation. The underlying causes can be grouped into several distinct mechanisms.[7][8]
-
Catalyst Poisoning: This is the most common and rapid form of deactivation.[9][10] Impurities in your reagents, solvents, or even the CO gas stream can irreversibly bind to the active palladium sites, rendering them useless for catalysis.
-
Sulfur Compounds: Traces of sulfur (e.g., from thiols, thioethers, or sulfates) in reagents or solvents are potent poisons for palladium catalysts.[11][12] They form strong metal-sulfur bonds that block the active sites.[13][14]
-
Organic Impurities: Amines, phosphines (if not the intended ligand), and other strongly coordinating functional groups present as impurities can compete for coordination sites on the palladium center.[15]
-
Water: While some water is necessary for the hydrolysis step to form the carboxylic acid, excess water can lead to the formation of inactive palladium hydroxide species or promote catalyst aggregation.[16]
-
-
Thermal Degradation (Sintering): If your reaction temperature is too high, the fine palladium nanoparticles on a heterogeneous support (like Pd/C) can agglomerate into larger, less active particles.[6][17] This drastically reduces the available catalytic surface area. For homogeneous catalysts, high temperatures can cause ligand degradation and subsequent precipitation of palladium metal.
-
Formation of Inactive Palladium Species: The active Pd(0) catalyst can be oxidized to an inactive Pd(II) state if the reductive elimination step of the catalytic cycle is inhibited. Conversely, the Pd(II) intermediate may be reduced to form bulk palladium metal (observed as black precipitate), which has very low catalytic activity.[18][19]
The following diagram illustrates the primary pathways leading to an inactive catalyst state.
Caption: Primary mechanisms of catalyst deactivation.
Q2: I see a black precipitate forming in my palladium-catalyzed reaction. What is it and how do I prevent it?
Answer: The formation of a black precipitate is almost certainly palladium metal (Pd(0)), often referred to as "palladium black." This indicates that your homogeneous catalyst has decomposed and aggregated out of solution.[20] While Pd(0) is the active oxidation state, it must be stabilized by ligands to remain soluble and catalytically active as a mononuclear species.
Causes & Prevention:
| Cause | Mechanistic Explanation | Prevention Strategy |
| Ligand Degradation | Phosphine ligands, commonly used in these reactions, can be sensitive to air, moisture, or high temperatures, leading to their oxidation or decomposition. Without stabilizing ligands, the "naked" Pd(0) atoms rapidly aggregate and precipitate.[21] | Use high-purity, degassed solvents. Maintain a strictly inert (N₂ or Ar) atmosphere throughout the reaction. Consider using more robust, sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands. |
| Incorrect P:Pd Ratio | An insufficient amount of free ligand in the solution can fail to stabilize the Pd(0) species generated during the catalytic cycle. | Add a slight excess of the phosphine ligand to the reaction mixture. This can help prevent catalyst agglomeration.[20] |
| Reducing Impurities | Certain impurities in the reaction mixture can aggressively reduce the Pd(II) intermediate back to bulk Pd(0) metal, crashing it out of the catalytic cycle. | Ensure all reagents are of high purity. Purify starting materials if their quality is questionable. |
Q3: My Grignard reaction for forming the precursor to this compound refuses to initiate. Is the magnesium "deactivated"?
Answer: Yes, this is a very common problem. The "deactivation" of magnesium is due to the passivation of its surface, preventing it from reacting with the aryl bromide.[22] The Grignard reaction is a surface phenomenon, and a clean, active magnesium surface is essential for initiation.
Causes of Magnesium Passivation:
-
Magnesium Oxide (MgO) Layer: Magnesium turnings are invariably coated with a thin, passivating layer of MgO from atmospheric exposure. This layer is impervious to the aryl halide.
-
Moisture: Any trace of water in the glassware or solvent will react with the magnesium surface or instantly quench any Grignard reagent that does form.[23]
To overcome this, you must activate the magnesium surface. See the Protocols section below for a detailed procedure on magnesium activation.
Frequently Asked Questions (FAQs)
What are the main classes of catalyst deactivation?
Catalyst deactivation mechanisms are broadly classified into four categories:
-
Chemical (Poisoning): Strong chemisorption of impurities onto active sites.[17][24]
-
Thermal (Sintering): Loss of active surface area due to high temperatures.[17]
-
Mechanical (Fouling/Coking): Physical deposition of materials like carbon or polymers onto the catalyst surface, blocking pores and active sites.[9][17]
-
Leaching: Dissolution of the active catalytic species from its support into the reaction medium.[9][25]
How can I purify my solvents and reagents to prevent catalyst poisoning?
Rigorous purification is key. Solvents should be dried using appropriate methods (e.g., distillation from sodium/benzophenone for ethers, or passage through activated alumina columns) and thoroughly degassed via sparging with an inert gas (N₂ or Ar) or through freeze-pump-thaw cycles.[20] Liquid reagents can be distilled, and solid reagents can be recrystallized or sublimated. It is crucial to remove sulfur-containing impurities.[17]
What is the best way to handle and store palladium catalysts?
Palladium catalysts, especially those containing phosphine ligands, are often air- and moisture-sensitive. They should be stored in a desiccator or glovebox under an inert atmosphere. Always handle them quickly in the air, minimizing exposure. Use clean, dry spatulas and weighing vessels.
Troubleshooting and Experimental Protocols
The following workflow and protocols are designed to help you diagnose issues and implement corrective actions.
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting catalyst-related synthesis failures.
Protocol 1: Activation of Magnesium for Grignard Reagent Formation
This protocol describes methods to activate the magnesium surface to initiate Grignard reagent formation.[23]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
A small crystal of iodine (I₂) OR a few drops of 1,2-dibromoethane
-
Flame-dried reaction flask with a stir bar and reflux condenser under a nitrogen or argon atmosphere
Procedure:
-
Place the magnesium turnings and a stir bar into the flame-dried flask.
-
Assemble the glassware while hot and allow it to cool under a positive pressure of inert gas.
-
Add a small portion of the total anhydrous solvent (e.g., 5-10 mL) to cover the magnesium.
-
Method A (Iodine Activation): Add one small crystal of iodine. The iodine will react with the magnesium surface, exposing fresh metal. Stir until the brown color of the iodine disappears. This indicates the surface is active.
-
Method B (Mechanical Activation): Vigorously stir the magnesium turnings to mechanically break the oxide layer. Gentle grinding with a flame-dried glass rod can also be effective.
-
Method C (Chemical Initiator): Add a few drops of 1,2-dibromoethane. It reacts with magnesium to form ethylene gas and MgBr₂, an exothermic process that helps clean and activate the surface.
-
Once activation is confirmed (e.g., disappearance of iodine color, gentle bubbling), add a small aliquot of your 1-bromo-3-(cyclopentyl)benzene solution. Look for signs of reaction initiation (cloudiness, spontaneous refluxing) before proceeding with the slow addition of the remaining aryl bromide.[26]
Protocol 2: General Regeneration of Supported Palladium Catalysts (e.g., Pd/C)
This protocol is a general guideline for regenerating a supported palladium catalyst that has been deactivated by fouling (coke/polymer deposition). Regeneration may not be effective for poisoning or severe sintering.[27][28][29]
CAUTION: Perform these steps in a well-ventilated fume hood. Thermal treatments can be hazardous.
Procedure:
-
Solvent Washing (Removal of Organic Residues):
-
Recover the spent catalyst by filtration.
-
Wash the catalyst multiple times with a solvent that dissolves the expected organic residues or products (e.g., chloroform, acetic acid, toluene, or acetone).[29] This helps remove non-covalently bound foulants.
-
Dry the catalyst thoroughly under a vacuum.
-
-
Thermal Treatment (Calcination for Coke Removal):
-
Place the dried, washed catalyst in a ceramic crucible.
-
Heat the catalyst in a furnace under a controlled, inert atmosphere (e.g., flowing nitrogen) to a moderate temperature (e.g., 550-600°C) to volatilize and remove carbon-containing materials without oxidizing the palladium.[28]
-
After the inert gas treatment, a carefully controlled oxidation step can be performed by introducing a stream of air diluted with nitrogen at a similar temperature to burn off stubborn carbon deposits.[28]
-
Cool the catalyst slowly to room temperature under an inert atmosphere.
-
-
Re-reduction (Activation):
-
The final step is often to re-reduce the palladium oxide formed during calcination back to active Pd(0).
-
This can be done by heating the catalyst under a flowing stream of hydrogen gas (diluted with nitrogen) at a moderate temperature (e.g., 200-300°C).
-
After regeneration, the catalyst's activity should be tested on a small scale before being used in a full-scale reaction.
References
- Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. (n.d.). MDPI.
- Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. (2020-01-25). Science Signpost Publishing Inc.
- Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. (n.d.).
- Regeneration of palladium based catalyst for methane abatment. (n.d.). DCL Inc.
- US4152291A - Regeneration of palladium hydrogenation catalyst. (n.d.). Google Patents.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022-12-01). MDPI.
- Carboxylic Acid Synthesis Methods. (n.d.).
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024-09-09).
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015-03-27). PubMed.
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (n.d.).
- Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural. (2023-06-06). ACS Publications.
- Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. (2018-03-16). ACS Publications.
- Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. (n.d.). MDPI.
- Catalyst deactivation mechanisms and how to prevent them. (n.d.).
- Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (2020-12-02). YouTube.
- Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. (n.d.). ResearchGate.
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (n.d.). ResearchGate.
- Impeding Catalyst Sulfur Poisoning in Aqueous Solution by Metal–Organic Framework Composites. (n.d.). ResearchGate.
- Final Analysis: Sulfur as a Catalyst Poison. (n.d.). ResearchGate.
- Preparation of Carboxylic Acids, Part 6: Carbonylation. (2023-07-09). YouTube.
- Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. (n.d.). PubMed Central.
- Carbonylation Reactions in the Synthesis of Pharmaceutically Active Compounds. (2018-03-28). Royal Society of Chemistry.
- Catalytic highly enantioselective alkylation of aldehydes with deactivated grignard reagents and synthesis of bioactive intermediate secondary arylpropanols. (2010-10-15). PubMed.
- Deactivation of metal catalysts in liquid phase organic reactions. (n.d.). ResearchGate.
- Carbonylation: Unlocking Opportunities for Bioactive Molecule and Pharmaceutical Development. (n.d.). ACS Publications.
- Heterogeneous Catalyst Deactivation and Regeneration: A Review. (n.d.). MDPI.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Mechanisms of catalyst deactivation. (n.d.). SciSpace.
- Synthesis of B. 1-Bromo-1-cyclopentanecarboxylic acid. (n.d.). PrepChem.com.
- What Is Catalyst Deactivation?. (2025-05-10). YouTube.
- 13 - Organic Syntheses Procedure. (n.d.).
- Pd-Catalyzed Cross Coupling Reactions. (2023-08-02). Chemistry LibreTexts.
- Preparation method of cyclopentanecarboxylic acid. (n.d.). Patsnap.
- The Grignard Reaction (Experiment). (2024-03-16). Chemistry LibreTexts.
- Grignard Reaction. (n.d.). Web Pages.
- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015-11-11). YouTube.
- Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020-10-28). YouTube.
Sources
- 1. esports.bluefield.edu - Carboxylic Acid Synthesis Methods [esports.bluefield.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. dcl-inc.com [dcl-inc.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 16. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 17. ammoniaknowhow.com [ammoniaknowhow.com]
- 18. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. d.web.umkc.edu [d.web.umkc.edu]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. m.youtube.com [m.youtube.com]
- 27. ss-pub.org [ss-pub.org]
- 28. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 29. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on 1-(3-Bromophenyl)cyclopentanecarboxylic Acid Reactions
Welcome to the technical support center for navigating the nuances of solvent effects in reactions involving 1-(3-bromophenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common experimental challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound, and why is solvent selection so critical?
A1: this compound is a versatile building block in medicinal chemistry and materials science.[1][2] The aryl bromide moiety is primarily used in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The most common transformations include:
-
Suzuki-Miyaura Coupling: To form biaryl structures.
-
Heck Reaction: For the vinylation of the aromatic ring.[3][4]
-
Buchwald-Hartwig Amination: To introduce nitrogen-based functional groups.[5]
-
Nucleophilic Aromatic Substitution (SNAr): Under specific conditions with highly activated nucleophiles.
Solvent selection is paramount because it directly influences reaction rates, yields, and even the reaction mechanism itself. Solvents solvate reactants, intermediates, and transition states, and their polarity, protic or aprotic nature, and coordinating ability can dramatically alter the energy landscape of the reaction.[6] An inappropriate solvent can lead to failed reactions, low yields, or the formation of unwanted side products.
Q2: How do protic and aprotic solvents affect palladium-catalyzed cross-coupling reactions with this substrate?
A2: The choice between protic and aprotic solvents is a critical decision in palladium-catalyzed reactions.
-
Polar Aprotic Solvents (e.g., Dioxane, THF, DMF, Toluene): These are generally the preferred choice for many cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig.[7] They effectively dissolve the organic substrate and the organometallic reagents. Their ability to solvate cations while leaving anions relatively "naked" can enhance the reactivity of nucleophilic species in the catalytic cycle.[8] For instance, in Suzuki coupling, a polar aprotic solvent facilitates the transmetalation step.[7][9]
-
Polar Protic Solvents (e.g., Water, Alcohols): While less common as the primary solvent, they are often used as co-solvents, particularly in Suzuki-Miyaura reactions.[10][11] Water can play a beneficial role in the Suzuki coupling by assisting in the dissolution of the inorganic base (like K₂CO₃ or Cs₂CO₃) and facilitating the formation of the active boronate species.[7][11] However, in other reactions, such as those involving highly reactive organometallic intermediates, protic solvents can be detrimental, leading to protonolysis of the reagents. For SNAr reactions, protic solvents can solvate and stabilize the incoming nucleophile through hydrogen bonding, which can decrease its reactivity and slow down the reaction rate.[12][13][14]
Q3: I'm observing significant formation of a de-brominated byproduct in my Suzuki coupling reaction. Could the solvent be the cause?
A3: Yes, the solvent can be a contributing factor to the formation of hydrodebromination byproducts. This side reaction is often a result of a competing reductive elimination pathway or protonolysis of the organopalladium intermediate.
Potential Solvent-Related Causes and Solutions:
-
Presence of Protic Impurities: Trace amounts of water or alcohol in your aprotic solvent can serve as a proton source.
-
Troubleshooting: Ensure your solvents are rigorously dried before use. Employing freshly distilled solvents or using solvents from a solvent purification system is highly recommended.
-
-
Solvent-Assisted Ligand Dissociation: In some cases, the solvent can coordinate to the palladium center, promoting the dissociation of the desired phosphine ligand. This can lead to the formation of palladium species that are more prone to side reactions.
-
Troubleshooting: Consider using a less coordinating solvent. For example, if you are using THF, switching to toluene or dioxane might be beneficial.
-
Below is a decision-making workflow for troubleshooting byproduct formation:
Caption: Troubleshooting workflow for de-bromination.
Troubleshooting Guides
Scenario 1: Low Yield in a Heck Reaction
Issue: You are attempting a Heck reaction between this compound and an alkene (e.g., n-butyl acrylate) in DMF with Pd(OAc)₂ and a phosphine ligand, but the yield is consistently low.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Solvent Polarity | While DMF is a common solvent for Heck reactions, its high polarity may not be optimal for all substrate combinations.[15] The polarity can influence the stability of the catalytic species and intermediates. | 1. Screen alternative solvents: Test other polar aprotic solvents like NMP (N-methyl-2-pyrrolidone), dioxane, or toluene.[16] 2. Consider solvent mixtures: A mixture of solvents, such as toluene/DMF, can sometimes provide the ideal balance of polarity and solubility. |
| Base Incompatibility with Solvent | The chosen base (e.g., triethylamine) may not be sufficiently soluble or basic in the reaction solvent, leading to incomplete regeneration of the active Pd(0) catalyst. | 1. Switch to an inorganic base: Try using a base like K₂CO₃ or Cs₂CO₃, which often perform well in polar aprotic solvents. 2. Use a phase-transfer catalyst: If using an inorganic base in a less polar solvent like toluene, adding a phase-transfer catalyst (e.g., TBAB - tetrabutylammonium bromide) can improve the reaction rate.[16] |
| Thermal Decomposition of Catalyst | At elevated temperatures required for some Heck reactions, the palladium catalyst can decompose, especially in certain solvents. | 1. Lower the reaction temperature: If possible, try running the reaction at a lower temperature for a longer period. 2. Use a more robust ligand: Certain bulky electron-rich phosphine ligands can stabilize the palladium center and prevent decomposition. |
Experimental Protocol: Solvent Screening for Heck Reaction
-
To four separate reaction vials, add this compound (1 mmol), n-butyl acrylate (1.2 mmol), Pd(OAc)₂ (2 mol%), and your chosen phosphine ligand (4 mol%).
-
To each vial, add a different solvent: Vial 1 (DMF), Vial 2 (NMP), Vial 3 (Dioxane), Vial 4 (Toluene).
-
Add the base (e.g., K₂CO₃, 2 mmol) to each vial.
-
Seal the vials and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reactions by TLC or GC-MS at regular intervals to determine the optimal solvent.
Scenario 2: Failed Buchwald-Hartwig Amination
Issue: An attempted Buchwald-Hartwig amination of this compound with a secondary amine in THF using a palladium catalyst and a strong base (e.g., NaOtBu) results in no product formation.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Solvent Incompatibility with Base | While THF is a common solvent, for some Buchwald-Hartwig reactions, a less coordinating or higher boiling point solvent may be necessary to achieve the required reactivity. | 1. Switch to Toluene or Dioxane: These solvents are often superior for Buchwald-Hartwig aminations, particularly with less reactive aryl bromides. 2. Solvent-Free Conditions: For some substrates, a solvent-free reaction can be highly effective.[17] |
| Acid-Base Reaction | The carboxylic acid moiety of the substrate can react with the strong base, potentially deactivating the base or leading to unwanted side reactions. | 1. Protect the carboxylic acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the amination reaction. The ester can be hydrolyzed back to the carboxylic acid after the C-N bond formation. |
| Catalyst Inhibition | The carboxylate anion formed after deprotonation of the starting material might coordinate to the palladium center and inhibit catalysis. | 1. Protect the carboxylic acid: As mentioned above, protecting the carboxylic acid will prevent the formation of the potentially inhibiting carboxylate. |
Workflow for Buchwald-Hartwig Amination Troubleshooting
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
References
- Vertex AI Search. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?
- Acevedo, O., & Jorgensen, W. L. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. American Chemical Society.
- Park, K., & Lee, H. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate.
- Quora. (2017, November 13). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane.
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- ACS Omega. (n.d.). Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions.
- University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP).
- NCERT. (n.d.). Haloalkanes and Haloarenes.
- PubMed Central. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols.
- MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- PrepChem.com. (n.d.). Synthesis of B. 1-Bromo-1-cyclopentanecarboxylic acid.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- ResearchGate. (n.d.). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.
- Wikipedia. (n.d.). Solvent effects.
- Chemistry LibreTexts. (2022, October 4). 4.7: Solvent Effects.
- YouTube. (2020, March 16). Effect of substrates, leaving group and the solvent polarityon the reactivity.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Lead Sciences. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- MDPI. (n.d.). Heck Reaction—State of the Art.
- ResearchGate. (n.d.). Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Chemistry LibreTexts. (2024, March 24). 10.7: Organometallic Coupling Reactions.
- BLDpharm. (n.d.). 1-(3-Bromophenyl)cyclopentane-1-carboxylic acid.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- The Royal Society of Chemistry. (n.d.). Supplementary Information Pd-catalyzed reductive Heck reaction of olefins with aryl bromides for Csp2-Csp3 bond formation.
- ResearchGate. (n.d.). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Winkler, J. R., & Gray, H. B. (1986). Basic Organometallic Reactions. Journal of the American Chemical Society, 108(9), 2263.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Elias, A. J., & Nagendran, S. (2023). New problems and solutions in Basic Organometallic Chemistry. IIT Delhi.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- CHEM 344 Organometallic Chemistry Practice Problems. (n.d.).
- OpenStax. (2023, September 20). 10.7 Organometallic Coupling Reactions. In Organic Chemistry.
- PubChem. (n.d.). 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. mdpi.com [mdpi.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. homework.study.com [homework.study.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-(3-bromophenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the workup procedures of this synthesis. The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the carboxylation of a Grignard reagent. The success of this synthesis heavily relies on a meticulous workup procedure to isolate and purify the desired product.[1][2][3][4]
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of the this compound synthesis.
Issue 1: Low or No Yield of Carboxylic Acid After Workup
Question: I performed the Grignard reaction with 3-bromophenylmagnesium bromide and carbon dioxide (dry ice), but after the acidic workup and extraction, I have a very low yield of the desired this compound. What could have gone wrong?
Answer:
Several factors can contribute to a low yield in a Grignard reaction followed by carboxylation. Here's a systematic approach to troubleshoot the issue:
-
Grignard Reagent Formation: The most critical step is the successful formation of the Grignard reagent. Grignard reagents are highly sensitive to moisture and acidic protons.[1][5] Any trace of water in your glassware, solvents (ether or THF), or starting materials will quench the Grignard reagent as it forms.
-
Recommendation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. The magnesium turnings should be fresh and activated if necessary (e.g., with a small crystal of iodine).[1]
-
-
Reaction with Carbon Dioxide: The carboxylation step is also crucial.
-
Insufficient Carbon Dioxide: A common mistake is not using a sufficient excess of dry ice. As the Grignard reagent is added, the subliming CO2 can create a gaseous barrier, preventing efficient reaction.
-
Recommendation: Use a large excess of freshly crushed, high-quality dry ice to ensure the Grignard reagent is always in contact with solid CO2.[1][6] Pour the Grignard solution slowly onto the crushed dry ice with gentle stirring.[1]
-
-
Acidic Workup: The purpose of the acidic workup is to protonate the carboxylate salt formed and to dissolve the magnesium salts.[1][5]
-
Premature Addition of Acid: Adding the acid before all the Grignard reagent has reacted with CO2 will destroy the Grignard reagent.[5]
-
Insufficient Acid: If not enough acid is added, the magnesium salts may not fully dissolve, leading to a difficult extraction and potential loss of product in the solid residue. The aqueous layer should be acidic to litmus paper.
-
Recommendation: Perform the acidic workup only after the reaction with CO2 is complete. Slowly add a dilute acid (e.g., 6 M HCl) with stirring until the aqueous layer is acidic and all solids have dissolved.[1]
-
Issue 2: Persistent Emulsion During Liquid-Liquid Extraction
Question: During the workup, after adding the organic solvent and the aqueous acid, I'm getting a persistent emulsion that won't separate in the separatory funnel. How can I break this emulsion?
Answer:
Emulsion formation is a common problem in extractions, especially when dealing with acidic or basic aqueous layers and finely divided solids. Here are several techniques to address this:
-
Add Brine: The most common and effective method is to add a saturated aqueous solution of sodium chloride (brine). Brine increases the ionic strength of the aqueous layer, which helps to break up the emulsion by reducing the solubility of the organic solvent in the aqueous phase.[7]
-
Gentle Swirling: Instead of vigorous shaking, try gently inverting and swirling the separatory funnel. This can minimize the formation of a stable emulsion.
-
Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite or glass wool can help to remove the solids and break the emulsion.
-
Patience and Time: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.
-
Centrifugation: If available, centrifuging the mixture is a highly effective way to force the separation of the layers.
Issue 3: Product is an Oil and Won't Crystallize
Question: After removing the solvent, my crude this compound is a persistent oil and I'm having trouble inducing crystallization. What should I do?
Answer:
Obtaining an oil instead of a solid product can be due to impurities or the inherent properties of the compound. Here are some strategies to induce crystallization:
-
Purity: The most common reason for failure to crystallize is the presence of impurities. These can include unreacted starting materials, byproducts, or residual solvent.
-
Recommendation: First, ensure all the solvent has been removed under high vacuum. If impurities are suspected, consider a preliminary purification step like column chromatography before attempting crystallization.
-
-
Solvent Selection: The choice of crystallization solvent is critical. You are looking for a solvent (or solvent mixture) in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Recommendation: Experiment with a range of solvents of varying polarities. Common choices for carboxylic acids include hexanes, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes.[8]
-
-
Seeding: If you have a small amount of solid product from a previous batch, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
-
Trituration: If the oil is viscous, adding a small amount of a non-solvent (a solvent in which your product is insoluble) and scratching with a spatula can sometimes induce solidification.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the workup and purification of this compound.
Q1: What is the purpose of each step in a typical aqueous workup for this synthesis?
A1: A standard aqueous workup for a Grignard carboxylation reaction serves several key purposes:[7][9]
-
Quenching: The reaction is first "quenched" by the addition of an aqueous acid (e.g., HCl). This has two main functions:
-
Dissolving Salts: The acid dissolves the magnesium salts (e.g., Mg(OH)Br) that are formed during the reaction, resulting in a clear biphasic mixture.[1]
-
Extraction: An organic solvent (e.g., diethyl ether or ethyl acetate) is used to extract the carboxylic acid from the aqueous layer.[1] Carboxylic acids are generally more soluble in organic solvents than in acidic water.
-
Washing: The organic layer is often washed with water to remove any water-soluble impurities and then with brine to help dry the organic layer.[7]
-
Drying: A drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) is added to the organic layer to remove any residual water.[7]
-
Solvent Removal: The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.[9]
Q2: How can I purify the crude this compound?
A2: The primary methods for purifying carboxylic acids are crystallization and chromatography.
-
Crystallization: This is often the most efficient method for obtaining high-purity solid material. The key is to find a suitable solvent or solvent system.[8]
-
Column Chromatography: If crystallization is difficult or if impurities have similar solubility profiles, silica gel column chromatography can be used. A typical eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with a small amount of acetic or formic acid added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.
-
Acid-Base Extraction: A highly effective purification technique for carboxylic acids is to exploit their acidic nature.[8] The crude product can be dissolved in an organic solvent and extracted with a weak aqueous base (e.g., saturated sodium bicarbonate solution).[1] The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent, re-acidified (e.g., with HCl), and the pure carboxylic acid extracted back into an organic solvent.
Q3: What are the common byproducts in this synthesis and how can I identify them?
A3: Common byproducts in the synthesis of this compound via a Grignard reaction include:
-
Bromobenzene: Formed from the reaction of the Grignard reagent with any trace amounts of water or other protic sources.
-
Biphenyl derivatives (e.g., 3,3'-dibromobiphenyl): Formed by the coupling of the Grignard reagent with unreacted 1,3-dibromobenzene (if that was the starting material for the Grignard reagent).
-
Ketone byproduct: If the Grignard reagent reacts with the newly formed carboxylate before the acid workup, it can lead to the formation of a ketone after a second Grignard addition.[10]
These byproducts can be identified using various analytical techniques:
-
Thin Layer Chromatography (TLC): A quick way to assess the purity of the crude product and identify the presence of multiple components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to identify the signals corresponding to the desired product and any major impurities.[11]
-
Mass Spectrometry (MS): Provides the molecular weight of the components in the sample, which can help to identify byproducts.[12]
-
Infrared (IR) Spectroscopy: The presence of a strong, broad absorption around 2500-3300 cm⁻¹ (O-H stretch) and a sharp absorption around 1700 cm⁻¹ (C=O stretch) is characteristic of a carboxylic acid.
Workflow for Workup and Purification
The following diagram illustrates a typical workflow for the workup and purification of this compound.
Caption: General workflow for the workup and purification of this compound.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Grignard Reagent to CO2 Ratio | 1 : 3-5 molar excess of CO2 | Ensures complete carboxylation and minimizes side reactions. |
| Quenching Acid Concentration | 1 M to 6 M HCl | Sufficiently acidic to protonate the carboxylate and dissolve magnesium salts without being overly harsh on the product.[1] |
| Extraction Solvent Volume | 3 x volume of the aqueous layer | Ensures efficient extraction of the product into the organic phase. |
| Drying Agent Amount | ~1-2 g per 100 mL of organic solution | Sufficient to remove residual water without excessive loss of product due to adsorption. |
References
- Benchchem. (n.d.). Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents. Benchchem.
- CHEM 2325 Module 23: Preparation of Carboxylic Acid via Reaction of Grignard Reagent with CO₂. (2024, June 17). YouTube.
- Leah4Sci. (2020, February 20).
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- Organic Chemistry. (2020, July 29). Grignard Reagent To Carboxylic Acid Mechanism. YouTube.
- Reddit. (2013, February 25). Workup up a reaction with amine and carboxylic acid. r/chemistry.
- PrepChem.com. (n.d.). Synthesis of B. 1-Bromo-1-cyclopentanecarboxylic acid. PrepChem.com.
- University of Rochester. (n.d.). How To Run A Reaction: The Workup. Department of Chemistry.
- Google Patents. (n.d.).
- Organic Companion. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses Procedure.
- Chad's Prep. (n.d.). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids.
- Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Chem 360.
- Organic Syntheses. (n.d.). Synthesis of 8,8-Dipropylbicyclo[4.2.
- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
- Lead Sciences. (n.d.). This compound.
- Google Patents. (n.d.). CN108675925A - Preparation method of cyclopentanecarboxylic acid.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Chemicalbook. (2025, July 16). This compound | 143328-23-8.
- Google Patents. (n.d.).
- Chempedia - LookChem. (n.d.).
- American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 143328-23-8.
- BLDpharm. (n.d.). 143328-23-8|1-(3-Bromophenyl)cyclopentane-1-carboxylic acid.
- Semantic Scholar. (2001, February 2).
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.
- Master Organic Chemistry. (2011, May 20). Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids!.
- National Institutes of Health. (2025, October 28).
- jOeCHEM. (2021, August 24). Practicing Rxns of Carboxylic Acid Derivatives (Worksheet Solutions Walkthrough).
- PubMed. (2020). Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides.
- Benchchem. (n.d.). 1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid.
- European Patent Office. (1987, November 11). Process for purification of 1,2-unsaturated carboxylic acids and/or esters thereof.
- ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering.
- MDPI. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. leah4sci.com [leah4sci.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
Technical Support Center: Scale-Up Challenges for 1-(3-Bromophenyl)cyclopentanecarboxylic Acid Production
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document addresses the common challenges and critical questions encountered during the scale-up synthesis of 1-(3-Bromophenyl)cyclopentanecarboxylic acid . The information is structured in a practical question-and-answer format to provide direct, actionable solutions to issues that may arise during your process development and manufacturing campaigns.
Synthesis Overview: The Grignard Carboxylation Pathway
The most direct and widely employed route for synthesizing this compound involves the formation of an aryl Grignard reagent from 1,3-dibromobenzene, followed by its reaction with carbon dioxide (carboxylation).[1][2] While effective at the bench scale, this pathway presents distinct challenges related to reaction initiation, exothermicity, and byproduct formation when scaled.[3] This guide focuses on troubleshooting this specific route.
Caption: Overall reaction pathway for the synthesis.
Troubleshooting Guide: From Initiation to Isolation
This section addresses specific, common problems encountered during the synthesis.
Q1: My Grignard reaction fails to initiate or is extremely sluggish, especially at a larger scale. What's wrong?
Answer: This is the most frequent challenge in Grignard synthesis. The reaction is heterogeneous, occurring on the surface of the magnesium metal, which is often passivated by a layer of magnesium oxide (MgO).[4] Moisture is also a primary inhibitor.[5][6]
Potential Causes & Solutions:
-
Inactive Magnesium Surface: The greyish MgO layer is unreactive and prevents the organohalide from accessing the fresh metal.
-
Mechanical Activation: On a small scale, grinding the turnings can work. For scale-up, stirring the dry magnesium turnings under an inert atmosphere for several hours can abrade the surface.
-
Chemical Activation: This is the most reliable method for scale-up. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in anhydrous solvent.[7] The disappearance of the iodine's purple color or the evolution of ethylene gas indicates the surface is activated and ready.[7]
-
-
Presence of Moisture: Grignard reagents are potent bases that are instantly quenched by protic sources like water.[8]
-
Glassware/Reactor: All equipment must be rigorously dried. For pilot-scale reactors, this involves multiple vacuum/nitrogen purge cycles, sometimes with gentle heating. Lab glassware should be oven-dried (>120°C overnight) or flame-dried under vacuum and cooled under an inert atmosphere.[7]
-
Solvents: Use only high-purity anhydrous solvents (e.g., THF, diethyl ether). For scale-up, it is best practice to use solvent from a freshly opened drum or a dedicated solvent purification system.
-
Starting Materials: Ensure the 1,3-dibromobenzene is anhydrous. If necessary, it can be distilled or passed through a column of activated alumina.[9]
-
Q2: The reaction initiated, but my yield is significantly lower than expected. I'm also seeing a high-boiling point impurity.
Answer: Low yield after a successful initiation typically points to side reactions or reagent degradation. The most common side reaction is Wurtz coupling , where the formed Grignard reagent (R-MgX) reacts with the unreacted aryl halide (R-X) to form a symmetrical biphenyl (R-R).[5][7]
Potential Causes & Solutions:
-
Wurtz Coupling: This is favored by high local concentrations of the aryl halide and elevated temperatures.[5]
-
Slow, Controlled Addition: The 1,3-dibromobenzene solution must be added dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[7] Using a syringe pump or a pressure-equalizing dropping funnel is essential for control. This keeps the instantaneous concentration of the halide low, favoring reaction with magnesium over the already-formed Grignard reagent.
-
Temperature Management: The reaction is exothermic.[3] Use a jacketed reactor with a chiller to maintain a steady, gentle reflux. Avoid excessive heating, as this accelerates the rate of Wurtz coupling.[5]
-
-
Grignard Reagent Degradation: While the target Grignard is relatively stable in THF, prolonged reaction times at high temperatures can lead to decomposition pathways.
-
Monitor Completion: Once the aryl halide addition is complete, continue stirring until most of the magnesium is consumed (typically 1-3 hours).[5] Over-extending the reaction time is not beneficial.
-
Q3: My final product is difficult to purify. How can I effectively remove the neutral biphenyl byproduct?
Answer: The primary byproduct, 3,3'-dibromobiphenyl, is non-acidic. This chemical difference is the key to a successful large-scale purification. Standard column chromatography is often impractical and costly at scale.
Recommended Solution: Acid-Base Extraction
This is a robust and scalable purification method for carboxylic acids.[10]
-
Quench & Dissolve: After the carboxylation step, quench the reaction mixture with aqueous acid (e.g., 1M HCl) until the solution is acidic and all magnesium salts have dissolved.[11] Extract the entire mixture into an organic solvent like diethyl ether or methyl tert-butyl ether (MTBE).
-
Base Extraction: Wash the combined organic layers with an aqueous base solution, such as 10% sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃).[11] The acidic desired product will be deprotonated to its sodium salt (R-COONa) and move into the aqueous layer. The neutral biphenyl byproduct will remain in the organic layer.
-
Separate & Isolate: Separate the aqueous layer containing the product salt. The organic layer containing the impurity can be discarded.
-
Acidify & Precipitate: Cool the aqueous layer in an ice bath and slowly re-acidify it with concentrated HCl until the product precipitates out as a solid.[11]
-
Collect: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly.[11]
Q4: How do I safely manage the reaction exotherm during scale-up?
Answer: This is a critical safety consideration. Grignard reactions are notoriously exothermic, and a loss of control can lead to a runaway reaction where the solvent boils violently.[3]
Key Safety & Engineering Controls:
-
Reactor Choice: Use a jacketed glass or glass-lined steel reactor with an efficient overhead stirring mechanism and a reflux condenser. The jacket allows for precise temperature control via a circulating chiller/heater.
-
Reverse Addition: For very exothermic systems, consider adding the magnesium slurry to a portion of the aryl halide solution. However, the standard practice of adding the halide to the magnesium is generally preferred for controlling Wurtz coupling.
-
Controlled Addition Rate: The rate of addition of the aryl halide is your primary tool for controlling the reaction rate and heat output. Monitor the internal temperature and reflux rate closely.
-
Emergency Cooling: Have an emergency cooling plan. This could be a supply of dry ice/acetone for the chiller bath or ensuring the cooling system has excess capacity.[3]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the process to prevent moisture ingress and the risk of fire, as both ether solvents and magnesium are flammable.[12][13]
-
Never Work Alone: Large-scale hazardous reactions should never be performed alone.[12][14]
Detailed Protocol: Scaled Synthesis
This protocol is a general guideline for a laboratory-scale pilot run (e.g., 5-10 L scale). All steps must be performed under a strict inert atmosphere.
Caption: Step-by-step experimental workflow diagram.
1. Reactor Preparation:
-
Ensure the reactor and all transfer lines are scrupulously dry and purged with nitrogen.
2. Grignard Reagent Formation:
-
Charge the reactor with magnesium turnings (1.2 equivalents).
-
Add approximately one-third of the total anhydrous THF.
-
Add a catalytic amount of iodine (a few crystals).
-
In a separate vessel, dissolve 1,3-dibromobenzene (1.0 equivalent) in the remaining anhydrous THF.
-
Add ~5-10% of the halide solution to the magnesium suspension to initiate the reaction. Look for a color change and a gentle temperature rise.
-
Once initiated, add the rest of the halide solution via a dropping funnel at a rate that maintains a controlled, gentle reflux. Use the reactor's cooling jacket to manage the temperature.
-
After the addition is complete, stir the mixture for an additional 1-3 hours at a moderate temperature (e.g., 40-50°C) until the magnesium is mostly consumed.
3. Carboxylation and Work-up:
-
In a separate, larger vessel, prepare a slurry of crushed dry ice in anhydrous ether or THF.
-
Cool the freshly prepared Grignard solution to room temperature and transfer it slowly via cannula or dip tube onto the dry ice slurry with vigorous stirring.
-
Allow the excess CO₂ to sublime.
-
Slowly and carefully quench the reaction mixture by adding 1M HCl solution until all solids dissolve and the aqueous layer is acidic.
-
Transfer the mixture to a large separatory funnel. Extract the aqueous layer with an organic solvent (e.g., MTBE).
-
Combine the organic layers and perform the acid-base extraction as described in Q3 .
-
Collect the final solid product by filtration, wash with cold water, and dry under vacuum.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the critical safety parameters to monitor during scale-up? | Temperature, Pressure, and Addition Rate. The internal reaction temperature must be kept within the defined limits to prevent runaway reactions.[3] The reactor should be vented through a bubbler to prevent pressure buildup.[3] The reagent addition rate is the primary control variable for managing heat generation.[12] |
| Which analytical techniques are best for monitoring this reaction? | In-Process Control (IPC): A small, quenched sample can be analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the 1,3-dibromobenzene starting material. Final Product: The purity and identity of the final this compound should be confirmed by HPLC, LC-MS, and NMR spectroscopy. Melting point is also a good indicator of purity.[11] |
| Are there alternative synthetic routes that avoid Grignard reagents? | Yes, though they may have different challenges. One alternative is the alkylation of (3-bromophenyl)acetonitrile with 1,4-dibromobutane under phase-transfer catalysis (PTC) conditions, followed by hydrolysis of the resulting nitrile.[15][16] This route avoids highly reactive organometallics but may require optimization to prevent dialkylation and manage the hydrolysis of a sterically hindered nitrile. |
| What is the typical yield I should expect? | At the laboratory scale, yields of 60-80% are commonly reported for Grignard carboxylations. During scale-up, a yield of 50-70% would be considered successful, accounting for transfer losses and the potential for increased side reactions. |
Data Summary Table
| Parameter | Recommendation | Rationale & Notes |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Higher boiling point than diethyl ether, which is safer for managing exotherms. Good at solvating the Grignard reagent.[12] |
| Mg Equiv. | 1.1 - 1.3 | A slight excess ensures complete consumption of the more valuable aryl halide. |
| Aryl Halide Equiv. | 1.0 | Limiting reagent. |
| Initiator | Iodine (I₂) or 1,2-Dibromoethane | Catalytic amounts are sufficient to activate the Mg surface.[5][7] |
| Formation Temp. | 40 - 65°C (Refluxing THF) | Controlled reflux allows for visual monitoring of reaction rate and efficient heat dissipation. |
| Carboxylation Temp. | < 0°C (Dry Ice Slurry) | Low temperature minimizes side reactions of the Grignard reagent with the carboxylate product. |
| Work-up pH | Acidic (pH 1-2) | Ensures complete protonation of the carboxylate and dissolves magnesium salts.[11] |
| Purification | Acid-Base Extraction | Highly effective and scalable method for separating acidic products from neutral impurities.[10] |
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme.
- BenchChem. (n.d.). Troubleshooting low yield in Grignard reactions with 2-Iodopentane.
- University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- BenchChem. (n.d.). Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents.
- Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for Large-Scale Synthesis of 1,3-Dibromo-5-nitrobenzene Derivatives.
- American Chemical Society. (n.d.). Grignard Reaction.
- Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids.
- Royal Society of Chemistry. (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering.
- University of California, Irvine. (n.d.). Synthesis of Carboxylic Acids.
- ResearchGate. (n.d.). Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow. Request PDF.
- Quora. (2022). What are Grignard reagent preparation precautions during preparation?.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- YouTube. (2024). Grignard reaction safety.
- ResearchGate. (n.d.). CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases.
- University of California, Riverside. (n.d.). Grignard Reaction.
- University of Nebraska-Lincoln. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
- Quora. (2019). How to improve the percent yield in Grignard reaction.
- KPU Pressbooks. (n.d.). 7.2 Preparation of Carboxylic Acid. Organic Chemistry II.
- YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7.2 Preparation of Carboxylic Acid – Organic Chemistry II [kpu.pressbooks.pub]
- 3. acs.org [acs.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dchas.org [dchas.org]
- 13. m.youtube.com [m.youtube.com]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to 1-(3-Bromophenyl)cyclopentanecarboxylic Acid and 1-(4-Bromophenyl)cyclopentanecarboxylic Acid
In the landscape of medicinal chemistry and materials science, the subtle shift of a single atom can dramatically alter a molecule's function, transforming an inert scaffold into a potent modulator of biological activity or a precursor for advanced materials. This guide delves into the nuanced yet critical differences between two such positional isomers: 1-(3-Bromophenyl)cyclopentanecarboxylic acid and 1-(4-Bromophenyl)cyclopentanecarboxylic acid. As indispensable building blocks in organic synthesis, a comprehensive understanding of their distinct physicochemical properties, synthetic pathways, and biological relevance is paramount for researchers, scientists, and drug development professionals.
This guide moves beyond a simple cataloging of data, offering in-depth analysis of the causal relationships between molecular structure and observable properties. We will explore how the placement of the bromine atom at the meta (3-position) versus the para (4-position) of the phenyl ring dictates everything from crystal packing and solubility to potential pharmacological activity.
At a Glance: Physicochemical Properties
The initial characterization of any chemical entity begins with its fundamental physicochemical properties. The position of the bromine substituent directly influences the molecule's symmetry, polarity, and intermolecular interactions, which in turn govern properties like melting point and solubility.
| Property | This compound | 1-(4-Bromophenyl)cyclopentanecarboxylic acid | Rationale for Difference |
| CAS Number | 143328-23-8[1][2] | 143328-24-9[3] | N/A |
| Molecular Formula | C₁₂H₁₃BrO₂[2][4] | C₁₂H₁₃BrO₂[3] | Isomers share the same formula. |
| Molecular Weight | 269.13 g/mol [2][4] | 269.13 g/mol [3] | Isomers share the same weight. |
| Appearance | White to off-white solid | White to off-white solid | General appearance for this class of compounds. |
| Predicted pKa | ~4.2 | ~4.2 | The electronic effect of a bromine atom at either the meta or para position on the acidity of the distant carboxylic acid is expected to be similar. The para-isomer might be slightly more acidic due to direct resonance effects, but the difference is often minimal. |
| Predicted Solubility | Likely higher in polar solvents | Likely higher in non-polar solvents | The meta-isomer (3-bromo) has a less symmetrical structure, leading to a larger dipole moment and potentially better interactions with polar solvents. The more symmetrical para-isomer (4-bromo) may pack more efficiently in a crystal lattice, leading to a higher melting point and better solubility in non-polar solvents.[3] |
Synthesis and Mechanistic Considerations
Both isomers can be synthesized from their corresponding bromophenylacetonitriles. A common and effective strategy involves the alkylation of the nitrile followed by hydrolysis. This two-step process offers a reliable route to the desired carboxylic acids.
A plausible synthetic approach for both isomers begins with the appropriate bromophenylacetonitrile precursor. For the 4-bromo isomer, the synthesis often starts with 1-(4-Bromophenyl)cyclopentanecarbonitrile, which is then hydrolyzed.[3] A similar pathway can be employed for the 3-bromo isomer, starting from 1-(3-bromophenyl)cyclopentanecarbonitrile.
Experimental Protocol: Synthesis via Nitrile Hydrolysis
This protocol outlines a general procedure applicable to both isomers, starting from the corresponding bromophenyl)cyclopentanecarbonitrile.
Step 1: Alkylation of Bromophenylacetonitrile with 1,4-Dibromobutane
-
To a solution of sodium hydride (1.1 eq) in anhydrous DMF, add the respective bromophenylacetonitrile (1.0 eq) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,4-dibromobutane (1.1 eq) dropwise and allow the reaction to proceed at room temperature for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(bromophenyl)cyclopentanecarbonitrile.
Step 2: Hydrolysis of 1-(Bromophenyl)cyclopentanecarbonitrile
-
To the crude nitrile from Step 1, add a mixture of concentrated sulfuric acid and water (e.g., a 2:1 v/v mixture).
-
Heat the mixture to reflux (typically 100-120 °C) for several hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
The carboxylic acid product will precipitate. Collect the solid by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 1-(bromophenyl)cyclopentanecarboxylic acid.
The mechanism for the hydrolysis of the nitrile involves the protonation of the nitrile group by the strong acid, which increases its electrophilicity.[3] A subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes and undergoes further hydrolysis to yield the carboxylic acid.[3]
Caption: General Synthetic Workflow for Isomers.
Comparative Biological Activity and Applications
While both this compound and its 4-bromo counterpart serve as valuable intermediates, their potential biological activities are of significant interest in drug discovery. The positioning of the bromo substituent can profoundly impact ligand-receptor interactions.
GPR40 (FFAR1) Agonism: A Potential Therapeutic Avenue
The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling target for the treatment of type 2 diabetes.[5][6] GPR40 is activated by medium to long-chain fatty acids and, upon activation in pancreatic β-cells, potentiates glucose-stimulated insulin secretion (GSIS).[7] This glucose-dependent mechanism of action makes GPR40 agonists attractive as they may pose a lower risk of hypoglycemia compared to other insulin secretagogues.[7]
Numerous synthetic GPR40 agonists feature a carboxylic acid moiety, which is crucial for interacting with key residues in the receptor binding pocket, and a substituted aromatic ring.[5][6] The bromophenyl group, in particular, has been explored in the development of potent GPR40 agonists.[5]
-
The Role of the Para Position: In many series of GPR40 agonists, substitution at the para position of a phenyl ring is well-tolerated and often contributes to potent activity. The 4-bromo substituent could engage in favorable halogen bonding or occupy a hydrophobic pocket within the receptor.
-
The Influence of the Meta Position: Substitution at the meta position can alter the orientation of the phenyl ring within the binding site. Depending on the specific topology of the GPR40 binding pocket, a meta-bromo substituent might lead to either enhanced or diminished activity compared to the para-isomer. It could introduce steric hindrance or enable alternative, favorable interactions.
Given that both isomers possess the key carboxylic acid pharmacophore and a lipophilic bromophenyl group, it is highly probable that both exhibit some level of GPR40 agonism. However, the potency (EC₅₀) and efficacy of each isomer would likely differ due to the distinct spatial arrangement of the bromine atom.
Caption: GPR40 Agonist Signaling Pathway.
Conclusion and Future Directions
The comparison of this compound and 1-(4-Bromophenyl)cyclopentanecarboxylic acid highlights the profound impact of positional isomerism. While sharing the same molecular formula and weight, the placement of the bromine atom alters their physicochemical properties and, most likely, their biological activity.
The para-isomer's symmetry may favor crystallization and solubility in non-polar media, whereas the meta-isomer's increased polarity could enhance its solubility in polar environments. Both are valuable synthetic intermediates, accessible through robust and scalable chemical routes.
The most compelling area for future investigation lies in the direct comparative biological evaluation of these isomers. A head-to-head study of their potency and efficacy as GPR40 agonists would provide invaluable data for the rational design of next-generation diabetes therapeutics. Such studies would not only elucidate the optimal substitution pattern for this particular scaffold but also contribute to a deeper understanding of the GPR40 binding pocket topology. Researchers are encouraged to synthesize both isomers and perform comparative in vitro assays, such as calcium mobilization or insulin secretion assays in pancreatic beta-cell lines, to definitively quantify their relative pharmacological performance.
References
- Sun, H., et al. (2018). Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs. ACS Medicinal Chemistry Letters, 9(7), 671-676.
- Christiansen, E., et al. (2011). Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469. Journal of Medicinal Chemistry, 54(19), 6691-6705.
- Hara, T., et al. (2016). Ligands at Free Fatty Acid Receptor 1 (GPR40). Handb Exp Pharmacol, 236, 285-303.
- Milligan, G., et al. (2015). Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. British Journal of Pharmacology, 172(14), 3254-3267.
- Lin, D., et al. (2012). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters, 3(10), 843-847.
- Zhang, L., et al. (2018). Design, synthesis and structure-activity relationship studies of GPR40 agonists containing amide linker. European Journal of Medicinal Chemistry, 157, 139-152.
- Singh, R., et al. (2024). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry, 265, 116084.
- Poitout, V., et al. (2015). GPR40/FFAR1 Agonists for the Treatment of Type 2 Diabetes. Diabetes Care, 38(6), 1169-1177.
Sources
- 1. This compound | 143328-23-8 [chemicalbook.com]
- 2. 1-(4-Bromophenyl)cyclopropanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(Bromophenyl)cyclopentanecarboxylic Acid Isomers for Researchers
A Senior Application Scientist's In-Depth Technical Guide to the Synthesis, Physicochemical Properties, and Biological Potential of 2-, 3-, and 4-Bromophenyl Cyclopentanecarboxylic Acids
In the landscape of medicinal chemistry and drug development, the positional isomerism of a substituent on an aromatic ring can dramatically alter the pharmacological profile of a molecule. This guide offers a comprehensive comparison of three isomers of 1-(Bromophenyl)cyclopentanecarboxylic acid: the ortho (2-), meta (3-), and para (4-) substituted compounds. As a researcher, understanding the nuanced differences in their synthesis, physicochemical properties, and biological activities is paramount for making informed decisions in lead optimization and drug discovery programs.
This guide delves into the rationale behind synthetic strategies, provides a comparative analysis of key chemical properties, and explores the potential biological implications of altering the bromine atom's position on the phenyl ring.
Chemical Properties: A Comparative Overview
The seemingly subtle shift of the bromine atom from the ortho to meta to para position on the phenyl ring of 1-(Bromophenyl)cyclopentanecarboxylic acid instigates significant changes in the molecule's electronic and steric characteristics. These modifications, in turn, influence its acidity, lipophilicity, and solubility, all of which are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.
| Property | 1-(2-Bromophenyl)cyclopentanecarboxylic acid | 1-(3-Bromophenyl)cyclopentanecarboxylic acid | 1-(4-Bromophenyl)cyclopentanecarboxylic acid |
| CAS Number | 143328-22-7 | 143328-23-8[1] | 143328-24-9 |
| Molecular Formula | C₁₂H₁₃BrO₂ | C₁₂H₁₃BrO₂ | C₁₂H₁₃BrO₂ |
| Molecular Weight | 269.13 g/mol | 269.13 g/mol [1] | 269.13 g/mol |
| Predicted pKa | ≈ 2.84 | ≈ 3.86 | ≈ 3.97 |
| Predicted Solubility | Low in water; soluble in organic solvents | Low in water; soluble in organic solvents | Low in water; soluble in organic solvents |
| Predicted Lipophilicity (logP) | Higher | Moderate | Lower |
Note on Predicted Values : The pKa values are extrapolated from the experimentally determined pKa values of the corresponding 2-, 3-, and 4-bromobenzoic acids, which are 2.84, 3.86, and 3.97, respectively[2][3]. The cyclopentyl group is expected to have a minor electronic effect on the acidity of the carboxylic acid compared to the significant influence of the bromine atom's position. The trend in lipophilicity is also predicted based on the general understanding that intramolecular interactions in the ortho isomer can increase its lipophilicity compared to the more exposed polar groups in the meta and para isomers.
The ortho isomer is predicted to be the most acidic due to the "ortho effect," where the bromine atom's proximity to the carboxylic acid group provides a combination of through-space electronic stabilization of the carboxylate anion and steric hindrance that can influence the solvation of the anion.[3] The meta isomer's acidity is primarily influenced by the electron-withdrawing inductive effect of the bromine. In the para position, this inductive effect is weaker, and it is partially offset by the electron-donating resonance effect of the bromine, rendering it the least acidic of the three isomers.[2] These differences in acidity can have profound implications for a drug's absorption, distribution, and interaction with biological targets.
Synthesis of 1-(Bromophenyl)cyclopentanecarboxylic Acid Isomers
The synthesis of these isomeric compounds typically follows a two-step pathway involving the formation of a nitrile intermediate followed by hydrolysis. The choice of starting material, specifically the isomeric bromophenylacetonitrile, is the critical determinant of the final product.
General Synthetic Workflow
Caption: General synthetic workflow for the preparation of 1-(Bromophenyl)cyclopentanecarboxylic acid isomers.
Experimental Protocol: Synthesis of 1-(Bromophenyl)cyclopentanecarbonitrile (General Procedure)
This protocol describes a general method for the synthesis of the nitrile intermediates, which are precursors to the final carboxylic acid products.
Materials:
-
Isomeric Bromophenylacetonitrile (2-, 3-, or 4-)
-
1,4-Dibromobutane
-
Sodium hydride (NaH) or other suitable strong base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the appropriate bromophenylacetonitrile isomer in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add 1,4-dibromobutane dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(bromophenyl)cyclopentanecarbonitrile isomer.[4]
Experimental Protocol: Hydrolysis to 1-(Bromophenyl)cyclopentanecarboxylic acid (General Procedure)
Materials:
-
Isomeric 1-(Bromophenyl)cyclopentanecarbonitrile (2-, 3-, or 4-)
-
Concentrated sulfuric acid or Sodium hydroxide
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the respective 1-(bromophenyl)cyclopentanecarbonitrile isomer, add concentrated sulfuric acid and water.
-
Heat the mixture to reflux (approximately 100-110 °C) for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Alternatively, for basic hydrolysis, reflux the nitrile with an aqueous solution of sodium hydroxide. After cooling, wash the reaction mixture with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid.
-
The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices: The choice of a strong base like sodium hydride in the alkylation step is crucial for deprotonating the benzylic position of the bromophenylacetonitrile, making it nucleophilic enough to react with 1,4-dibromobutane in a cyclization reaction. The use of a polar aprotic solvent like DMF helps to solvate the sodium cation and enhance the reactivity of the resulting carbanion. The subsequent hydrolysis of the nitrile to a carboxylic acid is a standard transformation that can be achieved under either acidic or basic conditions, with the choice often depending on the stability of the rest of the molecule to the reaction conditions.
Potential Biological Activities and Mechanisms of Action
It is hypothesized that these compounds may exert anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB and MAPK Signaling Pathways in Inflammation
Caption: Simplified overview of the NF-κB and MAPK signaling pathways in inflammation, highlighting potential points of inhibition.
Mechanism of Action Hypothesis: It is plausible that the 1-(Bromophenyl)cyclopentanecarboxylic acid isomers could interfere with these pathways. For instance, they might inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This would keep NF-κB sequestered in the cytoplasm, thereby downregulating the expression of pro-inflammatory genes. Alternatively, they could modulate the activity of kinases within the MAPK cascade, leading to a reduction in the activation of transcription factors like AP-1, which also play a crucial role in the inflammatory response.
The position of the bromine atom would likely influence the potency and selectivity of these inhibitory actions. For example, the steric bulk and electronic properties of the ortho-bromo substituent might favor binding to a specific pocket in a target kinase, leading to greater efficacy compared to the meta or para isomers. Further experimental validation is required to confirm these hypotheses.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the key differences between 1-(2-Bromophenyl)cyclopentanecarboxylic acid, this compound, and 1-(4-Bromophenyl)cyclopentanecarboxylic acid. While their synthesis follows a common pathway, the positional isomerism of the bromine atom significantly impacts their physicochemical properties, most notably their acidity.
The biological activities of these compounds remain an area ripe for investigation. Based on the activities of related molecules, it is reasonable to hypothesize that these isomers possess anti-inflammatory properties, potentially mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Future research should focus on:
-
Direct Comparative Biological Screening: Performing head-to-head in vitro and in vivo assays to quantify and compare the anti-inflammatory and other biological activities of the three isomers.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by each isomer to understand the structure-activity relationships.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of each isomer to assess their drug-like potential.
By systematically exploring these areas, the scientific community can unlock the full therapeutic potential of these intriguing molecules and pave the way for the development of novel and effective therapeutic agents.
References
- A Study Utilising High Temperature UPLC with Mass Spectrometric Detection to Quantify the Metabolites of 2-, 3-, and 4- Bromobenzoic Acids both In Vitro and In Vivo. (n.d.). Chromatography Today.
- 1-(2-Bromophenyl)cyclopentanecarbonitrile. (n.d.). PubChem.
- 1-(2-Bromophenyl)Cyclopropanecarbonitrile. (n.d.). MySkinRecipes.
- 4-Bromobenzoic acid. (n.d.). PubChem.
Sources
Comparative Structure-Activity Relationship (SAR) of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid Derivatives as Novel Enzyme Inhibitors
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a series of 1-(3-Bromophenyl)cyclopentanecarboxylic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key structural modifications and their impact on inhibitory potency against a hypothetical enzyme target, supported by representative experimental data. The insights presented herein are intended to guide the rational design of more potent and selective therapeutic agents.
Introduction: The 1-Phenylcycloalkanecarboxylic Acid Scaffold
The 1-phenylcycloalkanecarboxylic acid scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional arrangement of a hydrophobic phenyl ring, a rigid cycloalkane linker, and a polar carboxylic acid group. This combination of features allows for diverse interactions with biological targets. The parent compound, this compound, serves as our lead structure for this investigation. The presence of the bromine atom at the meta-position of the phenyl ring provides a vector for further chemical modification and can significantly influence the compound's electronic properties and binding interactions. Understanding the SAR of this scaffold is paramount for optimizing its therapeutic potential.
Core Directive: A Data-Driven Exploration of SAR
This guide will dissect the SAR of this compound derivatives by systematically examining three key structural regions:
-
The Phenyl Ring: Investigating the influence of the nature and position of substituents.
-
The Cycloalkane Moiety: Evaluating the effect of ring size on biological activity.
-
The Carboxylic Acid Group: Exploring bioisosteric replacements to modulate physicochemical properties.
Our analysis is centered around a representative dataset of hypothetical analogs and their corresponding inhibitory concentrations (IC50) against a model enzyme. This approach allows for a clear and objective comparison of the performance of each derivative.
Experimental Foundation: Synthesis and Biological Evaluation
To establish a credible basis for our SAR analysis, we will outline the general synthetic and biological evaluation protocols that would be employed to generate the comparative data.
General Synthetic Protocol
The synthesis of 1-phenylcycloalkanecarboxylic acid derivatives can be achieved through a variety of methods. A common approach involves the α-arylation of a cycloalkanecarboxylic acid ester, followed by hydrolysis.
Caption: A representative synthetic workflow for this compound.
In Vitro Enzyme Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds would be determined using a standardized in vitro enzyme assay.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: A solution of the target enzyme and its corresponding substrate are prepared in an appropriate assay buffer.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations.
-
Assay Reaction: The enzyme, substrate, and test compound are combined in a 96-well plate.
-
Incubation: The reaction mixture is incubated at a controlled temperature for a specific period.
-
Detection: The enzymatic reaction is quantified by measuring the absorbance or fluorescence of the product.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Comparative SAR Analysis: A Hypothetical Case Study
For the purpose of this guide, we will analyze a set of hypothetical this compound analogs and their corresponding IC50 values against a model enzyme. This allows for a detailed exploration of SAR principles.
Part 1: The Influence of Phenyl Ring Substitution
The electronic and steric properties of substituents on the phenyl ring can dramatically alter a compound's binding affinity.
Table 1: SAR of Phenyl Ring Analogs
| Compound ID | R1 | R2 | R3 | IC50 (µM) |
| 1a (Lead) | H | Br | H | 15.2 |
| 1b | H | H | H | 85.6 |
| 1c | H | Cl | H | 20.5 |
| 1d | H | F | H | 35.1 |
| 1e | H | I | H | 12.8 |
| 1f | H | CH3 | H | 45.3 |
| 1g | H | OCH3 | H | 68.9 |
| 1h | Br | H | H | 50.1 |
| 1i | H | H | Br | 30.7 |
Analysis and Interpretation:
-
Halogen Substitution: The presence of a halogen at the meta-position (R2) is crucial for activity. The unsubstituted analog (1b ) is significantly less potent. Among the halogens, the inhibitory potency follows the trend I > Br > Cl > F, suggesting that a larger, more polarizable atom is favored in this position. This may indicate a halogen bonding interaction with the enzyme's active site.
-
Positional Isomers: Moving the bromine atom to the ortho- (1h ) or para-position (1i ) leads to a decrease in activity compared to the meta-substituted lead compound (1a ). This highlights the importance of the substituent's position for optimal interaction with the target.
-
Other Substituents: The introduction of a methyl group (1f ) or a methoxy group (1g ) at the meta-position reduces potency, indicating that electron-withdrawing and sterically appropriate groups are preferred.
Caption: SAR summary for phenyl ring modifications.
Part 2: The Role of the Cycloalkane Ring Size
The size of the cycloalkane ring dictates the geometry and conformational flexibility of the molecule, which in turn affects how the phenyl ring is presented to the binding pocket.
Table 2: SAR of Cycloalkane Ring Analogs
| Compound ID | Cycloalkane Ring | IC50 (µM) |
| 2a | Cyclopropane | 48.9 |
| 2b | Cyclobutane | 25.3 |
| 1a (Lead) | Cyclopentane | 15.2 |
| 2c | Cyclohexane | 32.7 |
Analysis and Interpretation:
The cyclopentyl ring in the lead compound (1a ) appears to be optimal for inhibitory activity. Both smaller (cyclopropyl, 2a , and cyclobutyl, 2b ) and larger (cyclohexyl, 2c ) rings result in a loss of potency. This suggests that the specific bond angles and the resulting orientation of the 3-bromophenyl group afforded by the cyclopentane ring are ideal for fitting into the enzyme's active site. The reduced activity of the cyclopropane analog may also be due to increased ring strain.
Part 3: Bioisosteric Replacement of the Carboxylic Acid
The carboxylic acid group is often a key pharmacophore, but it can also contribute to poor pharmacokinetic properties.[1] Replacing it with a bioisostere can improve drug-like characteristics while maintaining or even enhancing biological activity.[1]
Table 3: SAR of Carboxylic Acid Bioisosteres
| Compound ID | Carboxylic Acid Bioisostere | IC50 (µM) |
| 1a (Lead) | Carboxylic Acid | 15.2 |
| 3a | Tetrazole | 18.9 |
| 3b | Acylsulfonamide | 22.4 |
| 3c | Hydroxamic Acid | 38.1 |
Analysis and Interpretation:
-
Tetrazole: The tetrazole moiety (3a ) is a well-known carboxylic acid bioisostere and, in this case, it largely retains the inhibitory activity of the parent compound.[2] This suggests that an acidic proton is important for the interaction with the target.
-
Acylsulfonamide and Hydroxamic Acid: The acylsulfonamide (3b ) and hydroxamic acid (3c ) analogs show a more significant drop in potency. While these groups can also act as carboxylic acid mimics, their different acidity and hydrogen bonding patterns are likely less favorable for binding to this particular enzyme.
Caption: SAR of carboxylic acid bioisosteric replacements.
Conclusion and Future Directions
This comparative guide has systematically explored the structure-activity relationships of this compound derivatives. Our analysis of a representative dataset reveals several key insights for the design of more potent inhibitors:
-
Phenyl Ring: A large, polarizable halogen, such as iodine or bromine, at the meta-position of the phenyl ring is critical for high potency.
-
Cycloalkane Ring: The cyclopentane ring provides the optimal geometry for presenting the phenyl substituent to the enzyme's active site.
-
Carboxylic Acid Group: While the carboxylic acid is important for activity, a tetrazole can serve as a suitable bioisostere, potentially offering improved pharmacokinetic properties.
Future work should focus on synthesizing and evaluating derivatives that combine these optimal features. For instance, a 1-(3-iodophenyl)cyclopentanecarboxylic acid or its tetrazole bioisostere would be promising candidates for further investigation. Additionally, exploring a wider range of substituents on the phenyl ring could lead to the discovery of even more potent and selective inhibitors.
References
- Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395.
- Al-Ghorbani, M., et al. (2022). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Pharmaceutical Chemistry Journal, 56, 1-9.
Sources
spectroscopic analysis and validation of 1-(3-Bromophenyl)cyclopentanecarboxylic acid
An In-Depth Technical Guide to the Spectroscopic Analysis and Validation of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the analytical methodologies required for the characterization and validation of this compound, a key intermediate in pharmaceutical synthesis. We will delve into the core spectroscopic techniques—NMR, IR, and Mass Spectrometry—offering both foundational principles and practical, field-proven protocols. Furthermore, this guide will benchmark the compound's analytical profile against a relevant structural isomer, 1-(4-Bromophenyl)cyclopentanecarboxylic acid, and establish a robust validation framework compliant with international regulatory standards.
Introduction: The Analytical Imperative for Synthetic Intermediates
In the landscape of drug development, the purity, identity, and quality of starting materials and intermediates are paramount. This compound (CAS: 143328-23-8, Molecular Formula: C₁₂H₁₃BrO₂, Molecular Weight: 269.13 g/mol ) serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular architecture, featuring a stereocenter, a brominated aromatic ring, and a carboxylic acid moiety, necessitates a multi-faceted analytical approach to ensure unambiguous structural confirmation and purity assessment.
This guide is designed for researchers, analytical chemists, and quality control professionals. It moves beyond mere data presentation to explain the causality behind experimental choices, ensuring that the described protocols are not just procedures to be followed, but self-validating systems of inquiry.
Spectroscopic Profile of this compound
A molecule's spectroscopic profile is its unique fingerprint. For this compound, the combination of its functional groups gives rise to a highly characteristic set of signals across different spectroscopic platforms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule.[3]
-
¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification and quantification of hydrogen atoms in different chemical environments.
-
Aromatic Region (δ 7.2-7.8 ppm): The 3-substituted (meta) pattern of the bromophenyl group will produce a complex multiplet system for the four aromatic protons. The proton between the two substituents (if any) would be the most deshielded.
-
Cyclopentyl Protons (δ 1.6-2.8 ppm): The eight protons on the cyclopentyl ring are diastereotopic and will appear as a series of overlapping multiplets. Protons on carbons adjacent to the quaternary carbon will be further downfield.
-
Carboxylic Acid Proton (δ 10-12 ppm): The acidic proton of the carboxyl group will appear as a broad singlet, often far downfield. Its position is highly dependent on solvent and concentration.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and type of carbon atoms.
-
Carboxylic Carbonyl (δ ~175-185 ppm): The C=O carbon of the acid is typically found in this downfield region.
-
Aromatic Carbons (δ ~120-145 ppm): Six distinct signals are expected. The carbon atom bonded to the bromine (C-Br) will be shifted upfield compared to the others due to the "heavy atom effect," typically appearing around δ 122 ppm. The carbon attached to the cyclopentyl ring (ipso-carbon) will also be distinct.
-
Quaternary Carbon (δ ~50-60 ppm): The sp³ carbon of the cyclopentyl ring bonded to both the phenyl ring and the carboxyl group.
-
Cyclopentyl Carbons (δ ~25-40 ppm): The remaining four sp³ carbons of the cyclopentane ring will appear in the aliphatic region.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.[3] For a carboxylic acid, the spectrum is dominated by the hydroxyl and carbonyl groups.[4][5]
-
O-H Stretch (2500-3300 cm⁻¹): A very broad, strong absorption band characteristic of the hydrogen-bonded carboxylic acid dimer.[5][6] This broadness is a hallmark feature and is caused by the strong intermolecular hydrogen bonding.[6]
-
C-H Stretches (2850-3100 cm⁻¹): Sharp peaks corresponding to aromatic (›3000 cm⁻¹) and aliphatic (‹3000 cm⁻¹) C-H bonds will be superimposed on the broad O-H band.
-
C=O Stretch (1680-1710 cm⁻¹): A very strong, sharp absorption. The conjugation of the phenyl ring with the cyclopentyl group slightly lowers the frequency compared to a purely aliphatic carboxylic acid.[4][6]
-
C-O Stretch & O-H Bend (1210-1440 cm⁻¹): A medium to strong C-O stretching band and O-H bending vibrations appear in this region.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.[7] It is a highly sensitive technique crucial for impurity profiling.[8]
-
Molecular Ion Peak (M⁺): The key feature for this compound is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9][10][11]
-
Isotopic Signature: This results in two peaks of almost equal intensity in the molecular ion region: one for the molecule containing ⁷⁹Br (m/z = 268) and one for the molecule containing ⁸¹Br (m/z = 270). This M⁺ and M+2 pattern is a definitive indicator of the presence of a single bromine atom.[9][11]
-
Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the cyclopentyl ring.
Summary of Spectroscopic Data
| Technique | Feature | Expected Observation | Causality |
| ¹H NMR | Aromatic Protons | Multiplets, δ 7.2-7.8 ppm | Protons on the substituted benzene ring. |
| Cyclopentyl Protons | Multiplets, δ 1.6-2.8 ppm | Aliphatic protons on the five-membered ring. | |
| Carboxylic Proton | Broad Singlet, δ 10-12 ppm | Acidic proton, exchange broadening. | |
| ¹³C NMR | Carboxyl Carbon | δ ~175-185 ppm | Deshielded carbonyl carbon. |
| Aromatic Carbons | δ ~120-145 ppm | sp² carbons of the benzene ring. | |
| C-Br Carbon | δ ~122 ppm | Shielding "heavy atom effect" of bromine. | |
| IR | O-H Stretch | 2500-3300 cm⁻¹ (very broad) | Strong intermolecular hydrogen bonding in the carboxylic acid dimer.[5] |
| C=O Stretch | 1680-1710 cm⁻¹ (strong, sharp) | Carbonyl group of an aromatic carboxylic acid.[4] | |
| MS | Molecular Ion | m/z 268 and 270 (approx. 1:1 ratio) | Isotopic distribution of ⁷⁹Br and ⁸¹Br.[9][10] |
Comparative Analysis: The Importance of Isomeric Specificity
To underscore the power of these spectroscopic techniques, we compare this compound with its structural isomer, 1-(4-Bromophenyl)cyclopentanecarboxylic acid . While chemically similar, their spectroscopic fingerprints are distinct, which is critical for confirming the correct isomer is being used in a synthesis.
| Spectroscopic Feature | 1-(3-Bromophenyl) Isomer (meta) | 1-(4-Bromophenyl) Isomer (para) | Reason for Difference |
| ¹H NMR (Aromatic) | Complex multiplet system | Two distinct doublets (AA'BB' system) | The higher symmetry of the para-isomer simplifies the splitting pattern. |
| ¹³C NMR (Aromatic) | Six distinct signals expected | Four distinct signals expected | Due to symmetry, two pairs of carbons are chemically equivalent in the para-isomer. |
| IR Spectroscopy | Minimal difference expected | Minimal difference expected | IR is less sensitive to positional isomerism for these functional groups. |
This comparison demonstrates that while IR and MS can confirm the presence of the correct functional groups and elemental composition, only NMR can definitively and non-destructively distinguish between positional isomers.
Validation of Analytical Methods: A Framework for Trust
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[12] The internationally recognized ICH Q2(R1) guideline provides the framework for this process.[13] For quantifying this compound (e.g., for assay or impurity analysis), a technique like High-Performance Liquid Chromatography (HPLC) with UV detection is typically employed and must be rigorously validated.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for validating a quantitative HPLC method according to ICH Q2(R1) principles.
Sources
- 1. This compound | 143328-23-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. azooptics.com [azooptics.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. echemi.com [echemi.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
biological efficacy of 1-(3-Bromophenyl)cyclopentanecarboxylic acid compared to standards
An In-Depth Comparative Guide to the Biological Efficacy of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
Introduction: Contextualizing the Efficacy of a Novel Small Molecule
In the landscape of drug discovery, the initial characterization of a novel small molecule is a critical step that dictates its future trajectory. This guide provides a comprehensive framework for evaluating the biological efficacy of this compound (hereafter designated as BPCPA), a compound with structural motifs suggestive of potential interaction with inflammatory pathways.
Given the absence of extensive prior research on BPCPA, this document outlines a rigorous, multi-step experimental plan to determine its inhibitory potential and selectivity against the cyclooxygenase (COX) enzymes. The COX family of enzymes, particularly COX-1 and COX-2, are well-established and highly relevant targets in the development of anti-inflammatory therapeutics. By comparing BPCPA's performance against industry-standard reference compounds—the non-selective inhibitor Indomethacin and the COX-2 selective inhibitor Celecoxib—we can generate a robust, data-driven profile of its biological activity.
This guide is structured to not only present a direct comparison but also to elucidate the scientific reasoning behind the chosen experimental workflow, ensuring that the generated data is both reliable and contextually meaningful for researchers and drug development professionals.
Experimental Design: A Multi-Faceted Approach to Efficacy Profiling
To comprehensively assess the biological efficacy of BPCPA, a tiered experimental approach is essential. This workflow is designed to move from a broad, biochemical screening to a more physiologically relevant cell-based model, while concurrently evaluating for potential off-target cytotoxic effects.
Figure 2: The COX signaling pathway and points of inhibition by the test compounds.
Comparative Efficacy Data (Illustrative)
The following table summarizes representative data that could be generated from the described experimental workflow. The values for the standard compounds are based on typical literature-reported potencies, while the data for BPCPA is hypothetical for illustrative purposes.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1/COX-2) | Cellular PGE2 IC50 (nM) | CC50 (µM) |
| BPCPA (Test) | 150 | 25 | 6 | 80 | >100 |
| Indomethacin (Standard) | 10 | 20 | 0.5 | 50 | >100 |
| Celecoxib (Standard) | 5000 | 50 | 100 | 150 | >100 |
Data Interpretation:
-
Potency: In this illustrative dataset, BPCPA demonstrates potent inhibition of the COX-2 enzyme (IC50 = 25 nM), stronger than the selective standard Celecoxib (50 nM).
-
Selectivity: The selectivity index for BPCPA (6) suggests it is moderately selective for COX-2 over COX-1. It is more selective than the non-selective standard Indomethacin (0.5) but significantly less selective than Celecoxib (100).
-
Cellular Activity: The compound effectively inhibits prostaglandin production in a cellular context (IC50 = 80 nM), confirming its cell permeability and activity at its target in a more complex biological system.
-
Cytotoxicity: A CC50 value greater than 100 µM indicates that the observed inhibitory effects are not a result of general cytotoxicity, as the effective concentrations are much lower.
Methodologies and Protocols
COX (Ovine) Inhibitor Screening Assay
This biochemical assay directly measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.
-
Principle: The assay detects the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) by the peroxidase component of the COX enzyme, which produces a colored product measured at 590 nm.
-
Protocol:
-
Purified ovine COX-1 or COX-2 enzyme is pre-incubated in a 96-well plate with a range of concentrations of the test compound (BPCPA) or standards (Indomethacin, Celecoxib) in Tris-HCl buffer for 10 minutes at 25°C.
-
The reaction is initiated by adding a solution containing both arachidonic acid (the substrate) and TMPD (the colorimetric probe).
-
The plate is incubated for 5 minutes at 25°C.
-
The absorbance is read at 590 nm using a plate reader.
-
Data is normalized to vehicle (DMSO) controls, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Cellular PGE2 Production Assay
This assay quantifies the downstream product of COX-2 activity in a relevant cell model, providing a measure of efficacy in a physiological context.
-
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2. The amount of PGE2 released into the cell culture medium is then measured by a competitive ELISA.
-
Protocol:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of BPCPA or standards for 1 hour.
-
COX-2 expression is induced by adding LPS (1 µg/mL) and incubating for 18-24 hours.
-
The cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is determined using a commercially available PGE2 ELISA kit according to the manufacturer's instructions.
-
IC50 values are calculated based on the reduction in PGE2 levels compared to the LPS-stimulated vehicle control.
-
MTT Cytotoxicity Assay
This assay is crucial to ensure that the observed reduction in enzyme activity or PGE2 production is not due to the compound killing the cells.
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Cells (e.g., RAW 264.7) are seeded in a 96-well plate and treated with the same range of compound concentrations used in the cellular efficacy assay.
-
Incubate for the same duration as the PGE2 assay (e.g., 24 hours).
-
Add MTT reagent to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
The CC50 (50% cytotoxic concentration) is calculated by plotting cell viability against compound concentration.
-
Conclusion
This guide outlines a robust and scientifically validated framework for the initial biological characterization of this compound. By employing a combination of biochemical and cell-based assays and comparing the results to well-characterized standards like Indomethacin and Celecoxib, a clear and reliable profile of the compound's potency, selectivity, and cellular efficacy can be established. The illustrative data suggest that BPCPA could be a potent, moderately selective COX-2 inhibitor. This structured approach ensures that the subsequent steps in the drug discovery and development process are built upon a solid foundation of high-quality, reproducible data.
References
- Vane, J. R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs.
- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
- Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry. [Link]
- Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. [Link]
A-Senior-Application-Scientist's-Guide-to-the-Comparative-Reactivity-of-Bromophenyl-Isomers-in-Synthesis
Introduction
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted aryl halides is paramount for efficient synthetic planning. Bromophenyl isomers—ortho (o-), meta (m-), and para (p-)—are fundamental building blocks in the synthesis of a vast array of complex organic molecules, including pharmaceuticals and advanced materials. The seemingly subtle variation in the position of the bromine atom on the phenyl ring profoundly influences the substrate's reactivity in pivotal synthetic transformations. This guide provides an in-depth, objective comparison of the reactivity of these isomers, supported by experimental data and mechanistic insights, to empower strategic decision-making in synthetic route design and optimization.
The differential reactivity of bromophenyl isomers is primarily governed by a delicate interplay of electronic and steric effects. These factors dictate the ease of key mechanistic steps, such as oxidative addition in cross-coupling reactions, and influence reaction rates and overall yields. This guide will explore these principles within the context of some of the most crucial reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the formation of Grignard reagents.
The Decisive Factors: Electronic and Steric Effects
The reactivity of bromophenyl isomers is not uniform; it is a direct consequence of the electronic and steric environment surrounding the carbon-bromine (C-Br) bond. Understanding these foundational principles is crucial for predicting and explaining the observed reactivity trends.
Electronic Effects: These effects relate to how the substituent (in this case, other groups on the phenyl ring in conjunction with the bromine's position) influences the electron density of the aromatic ring and the C-Br bond.
-
Inductive Effects: These are transmitted through sigma (σ) bonds and are dependent on the electronegativity of the atoms.
-
Resonance (Mesomeric) Effects: These occur through the delocalization of pi (π) electrons across the aromatic system.
Steric Effects: This refers to the spatial arrangement of atoms and the physical hindrance they impose on an approaching reagent or catalyst. A bulky group near the reaction site can impede the approach of reactants, slowing down or even preventing a reaction.
Generally, in reactions like palladium-catalyzed cross-couplings, the first and often rate-determining step is the oxidative addition of the aryl halide to the metal center.[1][2] This step is favored by electron-withdrawing groups on the aryl halide, which make the carbon of the C-Br bond more electrophilic.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds with broad functional group tolerance.[1][3] The reactivity of bromophenyl isomers in this reaction generally follows the trend: para > meta > ortho .[4]
This trend is a direct result of the interplay between electronic activation and steric hindrance.[4] The para-isomer benefits from favorable electronic activation without significant steric impediment. In contrast, the ortho-isomer's reactivity is often diminished due to the steric bulk of the ortho-substituent hindering the approach of the bulky palladium catalyst.[4] The meta-isomer typically exhibits intermediate reactivity.
Experimental Data Summary: Suzuki-Miyaura Coupling
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of bromophenyl derivatives, highlighting the performance of each isomer.
| Isomer | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Bromophenol | Phenylboronic acid | Pd/C (1 mol%), K₂CO₃ | Water, Microwave, 150°C, 10 min | High to Quantitative | [5] |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.1 mol%), P1 ligand | Toluene/Water, 80°C | ~95% (after 1h) | [6] |
| 2-Bromophenol | Phenylboronic acid | Various Pd catalysts | Optimized conditions | Good to Excellent | [5] |
| 3-Bromobenzophenone | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/Water, 80°C | Moderate | [4] |
Note: Direct comparative studies under identical conditions for all isomers are not always available in a single source. The data presented is a compilation from various studies to provide a useful, albeit indirect, comparison.
Mechanistic Workflow: Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling illustrates the key steps where isomer differences manifest.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromophenol
This protocol utilizes a heterogeneous palladium on carbon (Pd/C) catalyst under microwave irradiation, demonstrating an efficient and green chemistry approach.[5]
Materials:
-
4-Bromophenol (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium on carbon (Pd/C, 10 wt. %, 1 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Deionized water (5 mL)
-
Microwave reaction vessel
Procedure:
-
In a microwave reaction vessel, combine 4-bromophenol, phenylboronic acid, Pd/C, and K₂CO₃.
-
Add 5 mL of deionized water to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 10 minutes.
-
After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Rationale for Choices: The use of microwave irradiation significantly accelerates the reaction, leading to high yields in a short time.[5] Water as a solvent is environmentally benign, and the heterogeneous Pd/C catalyst can be easily recovered and potentially reused.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals. Similar to the Suzuki coupling, the reactivity of bromophenyl isomers is highly dependent on steric and electronic factors.
The general mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] Steric hindrance around the C-Br bond, particularly in ortho-substituted isomers, can significantly slow down the oxidative addition and subsequent steps.
Experimental Data Insights
While a comprehensive table with directly comparable data is challenging to compile due to the vast array of ligands and conditions used, general trends can be observed. Early work by Migita in 1983, a precursor to the modern Buchwald-Hartwig amination, showed that unsubstituted bromobenzene gave a high yield, hinting at the sensitivity of the reaction to steric and electronic perturbations.[7] The development of increasingly bulky and electron-rich phosphine ligands has been crucial in overcoming the lower reactivity of some isomers and expanding the reaction's scope.[9][10]
Mechanistic Workflow: Buchwald-Hartwig Amination
The catalytic cycle highlights the critical stages influenced by the isomer's structure.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Comparative Reactivity in Grignard Reagent Formation
The formation of a Grignard reagent (RMgX) is a fundamental transformation in organic synthesis, creating a potent carbon nucleophile from an alkyl or aryl halide.[11][12] The reaction involves the insertion of magnesium metal into the C-Br bond.
The reactivity order for Grignard formation from bromophenyl isomers is influenced by the stability of the resulting organomagnesium compound and the accessibility of the C-Br bond to the magnesium surface. While electronic effects play a role, the process is highly sensitive to reaction initiation and the condition of the magnesium surface.
Mechanistic Considerations
The formation of a Grignard reagent is believed to occur on the surface of the magnesium metal.[13] The reaction is notoriously sensitive to moisture, as the highly basic Grignard reagent will readily react with water.[12]
Experimental Protocol: Synthesis of Phenylmagnesium Bromide
This protocol outlines the formation of a Grignard reagent from bromobenzene, which serves as a model for the behavior of bromophenyl isomers.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask, condenser, and dropping funnel (all flame-dried)
Procedure:
-
Set up the flame-dried glassware under an inert atmosphere (nitrogen or argon).
-
Place the magnesium turnings in the flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of the bromobenzene solution in anhydrous ether to the flask.
-
Initiate the reaction by gentle warming if necessary. The start of the reaction is indicated by the disappearance of the iodine color and the formation of a cloudy, grayish solution.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[14]
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
Rationale for Choices: Anhydrous conditions are critical to prevent the quenching of the Grignard reagent.[14] The use of an inert atmosphere prevents reaction with oxygen. Iodine is used to etch the passivating oxide layer on the magnesium surface, exposing fresh, reactive metal.[11]
Conclusion
The positional isomerism of the bromine atom on a phenyl ring is a critical determinant of chemical reactivity in a range of essential synthetic transformations. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, a general reactivity trend of para > meta > ortho is frequently observed. This trend is a direct consequence of the interplay between favorable electronic activation and minimal steric hindrance for the para-isomer, contrasted with the significant steric impediment presented by the ortho-isomer. The meta-isomer typically exhibits intermediate behavior. In Grignard reagent formation, while reactivity is highly dependent on reaction conditions, similar steric and electronic principles apply.
A thorough understanding of these structure-reactivity relationships is indispensable for the modern synthetic chemist. It allows for the rational design of synthetic routes, the selection of appropriate reaction conditions and catalyst systems, and the anticipation of potential challenges, ultimately leading to more efficient and successful synthesis of target molecules in research, drug discovery, and materials science.
References
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- 4-Bromophenylacetic acid. (n.d.). Wikipedia.
- Hartwig, J. F. (2010). Oxidative Addition of Aryl Electrophiles to a Prototypical Nickel(0) Complex: Mechanism and Structure/Reactivity Relationships. Organometallics, 29(21), 4755–4773.
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2018). National Institutes of Health.
- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (n.d.). The University of Melbourne.
- 4-Bromophenylacetic acid. (n.d.). LookChem.
- Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (2023). International Journal of Advanced Chemistry Research, 5(2), 1-6.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2019). National Institutes of Health.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics, 37(11), 1729–1737.
- Cross coupling reactions in organic synthesis themed issue. (2011). Chemical Society Reviews, 40(10), 4949-4960.
- Stereoelectronic Effects. (n.d.). In Stereochemical and Conformational Isomerism.
- From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). The Journal of Organic Chemistry.
- Buchwald-Hartwig Amination Reaction. (2021, July 27). YouTube.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. (2022). ACS Omega, 7(10), 8335–8344.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2019). Molecules, 24(23), 4256.
- Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). (2020). ResearchGate.
- Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. (2022). ResearchGate.
- Figure S2: 4-Bromophenylacetic acid conversion and isolated mass. (n.d.). ResearchGate.
- Grignard Reaction. (n.d.).
- Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. (2021). ChemRxiv.
- Oxidative Addition of Polar Reagents. (2022). Chemistry LibreTexts.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2017). Beilstein Journal of Organic Chemistry, 13, 1004–1031.
- Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). (2024).
- Kinetic profiles of the Suzuki cross-coupling reactions of 4-bromotoluene with phenylboronic acid. (n.d.). ResearchGate.
- Stereoelectronic effects on stability and reactivity of organic molecules: from control of molecular conformations to faster cycloadditions and cyclizations. (2014).
- Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). Molecules, 20(4), 6882–6909.
- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (1990). Accounts of Chemical Research, 23(9), 286–293.
- Grignard Reaction Experiment Part 1, Prelab. (2020, October 26). YouTube.
Sources
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. youtube.com [youtube.com]
- 13. web.alfredstate.edu [web.alfredstate.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist’s Guide to the Validation of Analytical Methods for 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
Introduction: Beyond the Molecule
1-(3-Bromophenyl)cyclopentanecarboxylic acid is more than just a chemical structure; in the context of pharmaceutical development, it is a potential intermediate or active pharmaceutical ingredient (API) whose purity, stability, and consistency are paramount. The validation of analytical methods used to assess these critical quality attributes is not a mere box-ticking exercise for regulatory compliance. Instead, it is the very foundation upon which the safety and efficacy of a potential therapeutic product are built.
This guide provides an in-depth comparison of principal analytical techniques for the validation of methods for this compound. We will move beyond rote procedural descriptions to explore the scientific rationale behind methodological choices, ensuring that each protocol is a self-validating system. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4]
Chapter 1: Choosing the Right Tool - A Comparative Overview
The selection of an analytical technique is the first critical decision point. For a molecule like this compound—a non-volatile, polar compound with a UV-active phenyl group—several methods are viable, each with distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its high resolution, sensitivity, and versatility.[5] For this specific analyte, a Reverse-Phase HPLC (RP-HPLC) method coupled with a UV detector is the most logical starting point.
-
Expertise & Experience: The carboxylic acid moiety imparts sufficient polarity for good retention on a non-polar stationary phase (like a C18 column), while the bromophenyl group provides a strong chromophore for UV detection. The primary objective is to develop a stability-indicating method , one that can resolve the parent drug from any potential degradation products or process-related impurities.[6][7] This is non-negotiable for stability testing and is a key focus of forced degradation studies.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility-Challenged Analytes
Gas Chromatography (GC) offers exceptional separation efficiency, but it is limited to thermally stable and volatile compounds.[10] Carboxylic acids, due to their high polarity and hydrogen-bonding capabilities, are not directly amenable to GC analysis.
-
Expertise & Experience: To employ GC, a crucial derivatization step is required to convert the polar carboxylic acid into a more volatile, less polar ester or silyl derivative.[10][11] Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or methylating agents.[12][13] While this adds a step to sample preparation, the coupling with a Mass Spectrometry (MS) detector provides unparalleled specificity and structural information about the separated components, making it a powerful tool for identifying unknown impurities.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy (¹H and ¹³C) is primarily a tool for structural elucidation rather than routine quantitative analysis.[15][16][17]
-
Expertise & Experience: Its role in validation is indispensable for confirming the chemical structure of the primary analyte and for identifying the structure of impurities and degradation products isolated during specificity studies. While quantitative NMR (qNMR) is a valid technique, its application in a high-throughput QC environment is less common than HPLC. It serves as an orthogonal technique to confirm the specificity of chromatographic methods.
Comparative Summary
| Parameter | Reverse-Phase HPLC-UV | Gas Chromatography-MS (with Derivatization) | NMR Spectroscopy |
| Primary Application | Quantitative Analysis (Assay, Impurities), Stability Testing | Impurity Identification, Specialized Quantitative Analysis | Structural Elucidation, Identity Confirmation |
| Sample Preparation | Simple (dissolution in mobile phase) | Complex (requires extraction and chemical derivatization) | Simple (dissolution in deuterated solvent) |
| Selectivity | Good to Excellent (method dependent) | Excellent (chromatographic) to Superior (MS) | Superior (for structural isomers) |
| Sensitivity | High (ng range) | Very High (pg-fg range with MS) | Low (µg-mg range) |
| Speed | Moderate | Slow (due to sample prep) | Slow (for full characterization) |
| Cost (Instrument) | Moderate | High | Very High |
| Key Advantage | Robustness, widespread use, ideal for stability studies. | High specificity and sensitivity from MS detection. | Unambiguous structure determination. |
| Key Limitation | Co-elution can mask impurities without MS. | Derivatization can be complex and introduce variability. | Not suitable for routine high-throughput quantification. |
Chapter 2: The Validation Workflow - A Practical Guide
The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] We will now detail the validation protocols for the two primary quantitative methods: HPLC and GC-MS, in accordance with ICH Q2(R1) guidelines.[1][2]
Visualizing the Validation Process
The following diagram outlines the logical flow of a comprehensive analytical method validation.
Caption: General workflow for analytical method validation.
Protocol 1: Validation of a Stability-Indicating RP-HPLC Method
This protocol assumes a method has been developed, for instance, using a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) and UV detection at a suitable wavelength (e.g., 220 nm).
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]
-
Causality: Forced degradation studies are the cornerstone of demonstrating specificity for a stability-indicating method.[7][8] By intentionally degrading the sample, we prove that the resulting degradation products do not interfere with the quantification of the active ingredient and that the method can track the loss of the parent compound over time.[6] A degradation of 5-20% is typically targeted to ensure significant degradants are formed without generating secondary, irrelevant products.[9]
Experimental Protocol:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for a specified time. Withdraw samples, neutralize with 0.1 M NaOH, dilute with mobile phase, and analyze.[9]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C. Withdraw samples, neutralize with 0.1 M HCl, dilute, and analyze.[9]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature. Withdraw samples, dilute, and analyze.[9]
-
Thermal Degradation: Store the solid drug substance in an oven at an elevated temperature (e.g., 80°C). Withdraw samples at time points, dissolve, and analyze.[9]
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] Analyze against a control sample protected from light.
-
Analysis: Analyze all stressed samples by HPLC, preferably with a photodiode array (PDA) detector. Assess peak purity of the main peak to ensure it is spectrally homogeneous and that there are no co-eluting impurities.
Caption: Workflow for forced degradation studies.
-
Protocol: Prepare at least five concentrations of the analyte across a range (e.g., 80% to 120% of the target concentration for assay; LOQ to 120% for impurities). Perform triplicate injections for each concentration. Plot a graph of mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: r² ≥ 0.999.
-
Protocol: Perform recovery studies by spiking a placebo mixture with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate. Calculate the percentage recovery for each sample.
-
Acceptance Criteria: Recovery should be within 98.0% to 102.0%.
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of target) on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the response. Typically, S/N of 3:1 for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Causality: The LOQ is critical as it defines the lowest concentration of an impurity that can be reliably quantified, which is directly linked to safety thresholds for impurities.[18]
-
Protocol: Deliberately introduce small variations to the method parameters and evaluate the impact on the results. Examples include changing the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: System suitability parameters must still pass, and the results should not be significantly affected by the minor changes.
Protocol 2: Validation of a GC-MS Method (with Derivatization)
This protocol assumes a method involving silylation with BSTFA followed by GC-MS analysis.
-
Protocol: Analyze the derivatized analyte, a placebo, and a spiked placebo. The chromatogram of the placebo should show no interfering peaks at the retention time of the analyte's derivative. The mass spectrum of the peak provides an additional layer of specificity.
-
Protocol: The procedure is analogous to the HPLC protocol. However, the entire process, including the derivatization step, must be performed for each sample. The variability of the derivatization reaction is a key factor being tested here.
-
Causality: It is critical to validate the entire workflow. Inconsistent derivatization yields will directly impact accuracy and precision. Therefore, reaction time, temperature, and reagent ratios must be tightly controlled and evaluated during robustness studies.
-
Protocol: Similar to HPLC, but often demonstrates significantly lower values due to the sensitivity of the MS detector.
-
Protocol: In addition to typical GC parameters (oven temperature ramp, flow rate), robustness testing must include variations in the derivatization step (e.g., reaction time ±10%, reagent volume ±5%).
Chapter 3: Interpreting the Data - A Final Comparison
| Validation Parameter | Typical Results & Considerations for HPLC | Typical Results & Considerations for GC-MS |
| Specificity | Excellent with PDA peak purity analysis. Forced degradation is essential to prove stability-indicating nature. | Superior due to mass fragmentation patterns. Confirms identity of analyte and impurities. |
| Linearity (r²) | Routinely > 0.999 | Routinely > 0.999, but can be affected by derivatization efficiency at concentration extremes. |
| Accuracy (% Recovery) | 98-102% | 95-105%. Can be slightly wider due to the multi-step sample preparation. |
| Precision (% RSD) | < 2.0% | < 5.0%. Higher variability is common due to the derivatization step. |
| LOQ | Typically in the low µg/mL to high ng/mL range. | Typically in the low ng/mL to pg/mL range. Far more sensitive. |
| Robustness | Generally high. Sensitive to mobile phase pH for acidic analytes. | More complex to establish due to the added derivatization variables. |
Conclusion and Recommendation
For the routine quality control, assay, and stability testing of This compound , a validated RP-HPLC-UV/PDA method is the superior choice. It offers the best balance of performance, robustness, cost, and simplicity, and is the industry standard for demonstrating stability.[5][19]
A GC-MS method serves as an excellent orthogonal technique, particularly for the definitive identification of impurities or for trace-level analysis where the sensitivity of HPLC is insufficient. Its validation is more complex but provides a level of specificity that is invaluable during drug development and troubleshooting.
Finally, NMR spectroscopy should be used as a complementary tool to provide absolute structural proof for the main compound and any significant unknowns that arise during the validation of the chromatographic methods.
By judiciously selecting and rigorously validating the appropriate analytical methods, researchers and drug developers can ensure the quality and consistency of their materials, building a solid foundation for successful product development.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Forced Degradation as an Integral Part of HPLC Stability-Indic
- Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatis
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- A practical guide to forced degradation and stability studies for drug substances. [Link]
- The role of forced degradation studies in stability indic
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
- Quality Guidelines - ICH. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
- A Review on HPLC Method Development and Validation in Forced Degrad
- Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed. [Link]
- THE USE OF COMBINED GAS CHROMATOGRAPHY - MASS SPECTROMETRY FOR THE IDENTIFICATION OF ALIPHATIC CARBOXYLIC ACID IN SMOKE PRODUCED - Biblioteka Nauki. [Link]
- Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation | Request PDF - ResearchG
- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London. [Link]
- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. [Link]
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. [Link]
- Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed. [Link]
- Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - LMA leidykla. [Link]
- The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. [Link]
- Analytical Method Validation Using QbD and QRM - Pharmaceutical Technology. [Link]
- A Review on Analytical method Development and Valid
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. onyxipca.com [onyxipca.com]
- 7. researchgate.net [researchgate.net]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 11. researchgate.net [researchgate.net]
- 12. Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. pharmtech.com [pharmtech.com]
- 19. jddtonline.info [jddtonline.info]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
For professionals in pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and regulatory compliance. The compound 1-(3-Bromophenyl)cyclopentanecarboxylic acid is a valuable building block in medicinal chemistry, and its purity directly impacts the downstream success of complex syntheses. This guide provides an in-depth comparison of analytical methodologies for robustly assessing the purity of this compound, moving beyond simple protocols to explain the scientific rationale behind each technique. Our focus is on creating a self-validating system of analysis, ensuring that the data generated is both accurate and defensible.
Chapter 1: The Foundational Screen - Melting Point Analysis
Before deploying resource-intensive chromatographic or spectroscopic methods, a simple, classical technique can provide a rapid and valuable first impression of purity. The melting point of a pure crystalline solid is a distinct physical constant. The presence of even small amounts of impurities will disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the temperature range over which the substance melts.[1][2][3]
The Causality Behind the Choice
Melting point determination is chosen as the initial screen due to its speed, low cost, and the minimal amount of sample required.[3] A sharp melting range (typically 0.5-1.0°C for a pure compound) provides immediate, albeit qualitative, confidence in the sample's integrity. Conversely, a broad melting range is a strong indicator of impurities, signaling the need for more rigorous purification and analysis.[2]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.[3] This ensures uniform heat transfer.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to create a packed column of 1-2 mm in height.[4]
-
Initial Rapid Determination: Place the capillary in a melting point apparatus and heat rapidly to establish an approximate melting point. This saves time in subsequent, more precise measurements.[1]
-
Precise Determination: Prepare two more samples. As the temperature approaches the approximate melting point, reduce the heating rate to 1-2°C per minute.[2]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.
Data Interpretation: A pure sample will exhibit a sharp, narrow melting range. An impure sample will melt at a lower temperature and over a wider range.[1]
Chapter 2: High-Resolution Separation & Quantification - Chromatographic Techniques
Chromatography is the cornerstone of purity determination, offering the ability to separate the target compound from impurities and quantify their relative amounts. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful, complementary options.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC is arguably the most widely used technique for purity analysis in the pharmaceutical industry. Its applicability to a vast range of compounds without the need for derivatization makes it a versatile and reliable choice.
Principle of Separation & Detection: We employ reverse-phase HPLC, where the stationary phase (e.g., C18) is nonpolar, and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile. This compound, being moderately polar, will partition between these two phases. Impurities with different polarities will travel through the column at different rates, leading to separation. The Diode Array Detector (DAD) provides an additional layer of validation by acquiring the UV-Vis spectrum for each peak, which can help confirm peak identity and purity.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start at 60% A / 40% B, ramping to 10% A / 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD, monitoring at a wavelength where the bromophenyl group absorbs strongly (e.g., 220 nm and 254 nm).
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary.
Sources
A Comparative Guide to the Synthetic Routes of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
Abstract
1-(3-Bromophenyl)cyclopentanecarboxylic acid is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. The efficiency and scalability of its synthesis are therefore of paramount importance to the drug development pipeline. This guide provides an in-depth, objective comparison of the three primary synthetic routes to this valuable building block: the Grignard reaction, Phase-Transfer Catalysis, and Palladium-Catalyzed Carbonylation. Each route is critically evaluated based on experimental protocols, mechanistic principles, and key performance indicators to empower researchers and process chemists in making informed decisions for their specific synthetic needs.
Introduction
The this compound moiety serves as a crucial scaffold in a variety of biologically active molecules. Its synthesis, therefore, is a frequent undertaking in medicinal and process chemistry laboratories. The selection of an optimal synthetic route is a multifaceted decision, balancing factors such as yield, purity, cost, scalability, and safety. This guide aims to provide a comprehensive analysis of the most prevalent methods for the preparation of this key intermediate, offering practical insights and data-driven comparisons.
Route 1: The Classic Approach - Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis, offering a robust method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this route involves the formation of a Grignard reagent from an appropriate aryl halide, followed by nucleophilic attack on a cyclopentanone derivative and subsequent carboxylation.
Experimental Protocol
Step 1: Formation of 3-Bromophenylmagnesium Bromide
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq.) are placed. A small crystal of iodine is added to activate the magnesium surface. A solution of 1,3-dibromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. The reaction is complete when most of the magnesium has been consumed.
Step 2: Reaction with Cyclopentanone
The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of cyclopentanone (1.1 eq.) in anhydrous THF is added dropwise, ensuring the temperature does not exceed 10 °C. The reaction mixture is then stirred at room temperature for 2-4 hours.
Step 3: Carboxylation with Dry Ice
The reaction mixture is poured slowly over an excess of crushed dry ice (solid CO2) with vigorous stirring. The mixture is allowed to warm to room temperature as the excess CO2 sublimes.
Step 4: Work-up and Purification
The reaction is quenched by the slow addition of 1 M aqueous HCl. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound.
Mechanistic Rationale
The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of cyclopentanone. The resulting magnesium alkoxide is then carboxylated by the electrophilic carbon of CO2.[1][2][3] Subsequent acidification protonates the carboxylate to yield the final carboxylic acid. A common side product is biphenyl, which can be formed from the coupling of the Grignard reagent with unreacted bromobenzene.[4]
Performance Data
| Parameter | Typical Value |
| Overall Yield | 55-70% |
| Purity | >98% after recrystallization |
| Scalability | Good for lab-scale; challenges with heat transfer on larger scales |
| Key Considerations | Requires strictly anhydrous conditions; potential for Wurtz coupling side products |
Route 2: The Industrial Workhorse - Phase-Transfer Catalysis
Phase-Transfer Catalysis (PTC) offers a practical and often more scalable alternative to organometallic routes, particularly for industrial applications.[5] This method avoids the need for strictly anhydrous conditions and expensive organometallic reagents. The synthesis of this compound via PTC typically involves the alkylation of a phenylacetonitrile derivative.
Experimental Protocol
Step 1: Alkylation of 3-Bromophenylacetonitrile
To a vigorously stirred mixture of 3-bromophenylacetonitrile (1.0 eq.), 1,4-dibromobutane (1.2 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq.) in toluene, is added a 50% aqueous solution of sodium hydroxide. The reaction is heated to 60-70 °C and stirred for 4-6 hours until the starting material is consumed (monitored by TLC or GC).
Step 2: Hydrolysis of the Nitrile Intermediate
The organic layer is separated, and the solvent is removed under reduced pressure. The crude 1-(3-bromophenyl)cyclopentanecarbonitrile is then subjected to hydrolysis by refluxing with a mixture of concentrated sulfuric acid and water (1:1 v/v) for 6-8 hours.
Step 3: Work-up and Purification
The reaction mixture is cooled and poured onto ice. The precipitated solid is collected by filtration, washed with cold water, and then recrystallized from ethanol/water to afford pure this compound.
Mechanistic Rationale
The phase-transfer catalyst facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the acidic α-proton of the 3-bromophenylacetonitrile.[6][7] The resulting carbanion then undergoes a nucleophilic substitution reaction with 1,4-dibromobutane to form the cyclopentane ring. The final step is the acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.[2]
Performance Data
| Parameter | Typical Value |
| Overall Yield | 70-85% |
| Purity | >99% after recrystallization |
| Scalability | Excellent; well-suited for large-scale production |
| Key Considerations | Use of corrosive concentrated acid for hydrolysis; vigorous stirring is crucial for efficient phase transfer |
Route 3: The Modern Approach - Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the synthesis of carboxylic acids from aryl halides, offering high efficiency and functional group tolerance. This route provides a more direct method for the introduction of the carboxylic acid functionality.
Experimental Protocol
Step 1: Synthesis of the Precursor - 1-Bromo-3-(1-hydroxycyclopentyl)benzene
This precursor is synthesized via the Grignard reaction of 1,3-dibromobenzene with cyclopentanone, as described in Route 1, Steps 1 and 2.
Step 2: Palladium-Catalyzed Carbonylation
In a high-pressure autoclave, 1-bromo-3-(1-hydroxycyclopentyl)benzene (1.0 eq.), palladium(II) acetate (0.02 eq.), a suitable phosphine ligand such as 1,3-bis(diphenylphosphino)propane (dppp, 0.04 eq.), and a base such as triethylamine (2.0 eq.) are dissolved in a suitable solvent like methanol. The autoclave is purged with carbon monoxide (CO) gas and then pressurized to 10-15 atm. The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours.
Step 3: Work-up and Purification
After cooling and venting the CO, the reaction mixture is filtered to remove the catalyst. The solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic solution is washed with 1 M HCl and then brine. The product is extracted into a 1 M NaOH solution. The aqueous layer is then acidified with concentrated HCl to precipitate the carboxylic acid, which is collected by filtration, washed with water, and dried.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. This is followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex. Subsequent nucleophilic attack by water (if present) or an alcohol (in this case, methanol, which would initially form the methyl ester) followed by hydrolysis leads to the formation of the carboxylic acid and regenerates the Pd(0) catalyst.
Performance Data
| Parameter | Typical Value |
| Overall Yield | 75-90% (from the hydroxy precursor) |
| Purity | High, often requiring minimal purification after work-up |
| Scalability | Feasible for scale-up, but requires specialized high-pressure equipment |
| Key Considerations | High cost of palladium catalyst and ligand; handling of toxic carbon monoxide gas under pressure |
Comparative Analysis and Workflow Visualization
The selection of the most appropriate synthetic route is contingent upon the specific needs of the laboratory or production facility.
-
The Grignard route is a classic and versatile method suitable for small to medium scale synthesis where the cost of anhydrous solvents is not a major concern.
-
The Phase-Transfer Catalysis route is highly advantageous for large-scale industrial production due to its high yields, cost-effectiveness, and operational simplicity.
-
The Palladium-Catalyzed Carbonylation route offers the highest efficiency and is an excellent choice for producing high-purity material, especially when functional group tolerance is a key consideration, though it comes with higher initial investment in catalysts and equipment.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. iajpr.com [iajpr.com]
- 4. science24.com [science24.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. Palladium-Catalyzed Carbonylative Fluoroalkylation of 1,3-Enynes to Access Allenyl Primary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid Derivatives in Drug Discovery
This guide provides a comprehensive analysis of the therapeutic potential of derivatives based on the 1-(3-bromophenyl)cyclopentanecarboxylic acid scaffold. While direct biological studies on the parent compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. This guide will objectively compare the performance of these derivatives and structurally related compounds, offering supporting experimental data and methodologies for researchers, scientists, and drug development professionals. We will delve into their in vitro efficacy against various cellular and enzymatic targets and their in vivo behavior in preclinical models, providing a framework for future drug discovery efforts.
Part 1: The 1-(Aryl)cycloalkanecarboxylic Acid Scaffold: A Versatile Core in Medicinal Chemistry
The 1-(aryl)cycloalkanecarboxylic acid framework represents a privileged scaffold in medicinal chemistry. The carboxylic acid group, often acidic in nature, can serve as a key pharmacophore, interacting with biological targets through hydrogen bonding or ionic interactions. The cycloalkane ring provides a three-dimensional structure that can be optimized for specific binding pockets, while the substituted phenyl ring allows for fine-tuning of properties such as potency, selectivity, and pharmacokinetics. The presence of a bromine atom on the phenyl ring, as in the titular compound, offers a site for further chemical modification and can influence the compound's metabolic stability and binding affinity.
Derivatives of similar structures, such as 1-phenylcyclopropane carboxamides and other cyclopentane carboxylic acids, have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neurological effects.[1][2] This guide will explore these activities by comparing different derivatives, elucidating the structure-activity relationships that govern their therapeutic potential.
Part 2: In Vitro Evaluation: Uncovering Mechanisms and Potency
The initial assessment of any new chemical entity involves a battery of in vitro assays to determine its biological activity and mechanism of action. For derivatives related to this compound, these studies have spanned multiple therapeutic areas.
Anticancer Activity
Several studies have highlighted the potential of bromophenyl-containing scaffolds in oncology. For instance, derivatives of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine have been evaluated for their anticancer properties against a panel of 58 human cancer cell lines.[3] Similarly, 1-phenylcyclopropane carboxamide derivatives have shown effective inhibition of the proliferation of the U937 human myeloid leukemia cell line.[1]
Comparative Anticancer Activity of Selected Derivatives
| Compound Class | Cell Line | Activity Metric | Result | Reference |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (Compound 4e) | SNB-75 (CNS Cancer) | % Growth Inhibition | 41.25% at 10 µM | [3] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (Compound 4i) | SNB-75 (CNS Cancer) | % Growth Inhibition | 38.94% at 10 µM | [3] |
| 1-Phenylcyclopropane Carboxamides | U937 (Myeloid Leukemia) | Proliferation Inhibition | Effective Inhibition | [1] |
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.
-
Cell Seeding: Plate cancer cells (e.g., U937, SNB-75) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Logical Relationship of Anticancer Drug Evaluation
Caption: Workflow for anticancer drug evaluation.
Enzyme and Ion Channel Inhibition
Derivatives of the core scaffold have also been investigated as inhibitors of specific enzymes and ion channels, suggesting their potential in treating a range of diseases from neurological disorders to inflammatory conditions.
-
Carbonic Anhydrase and Acetylcholinesterase Inhibition: Bromophenol derivatives containing a cyclopropyl moiety have been identified as effective inhibitors of human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE).[4] This dual inhibition profile is of interest for diseases like Alzheimer's, where both cholinergic and metabolic dysfunctions are implicated.
-
NaV1.7 Inhibition for Pain: A recent study detailed the discovery of cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for the treatment of pain.[2]
Comparative Enzyme and Ion Channel Inhibition Data
| Compound Class | Target | Activity Metric | Result | Reference |
| Bromophenol derivatives with cyclopropyl moiety | hCA I | Kᵢ | 7.8 ± 0.9 to 58.3 ± 10.3 nM | [4] |
| hCA II | Kᵢ | 43.1 ± 16.7 to 150.2 ± 24.1 nM | [4] | |
| AChE | Kᵢ | 159.6 ± 21.9 to 924.2 ± 104.8 nM | [4] | |
| Cyclopentane carboxylic acid derivative (Compound 31) | NaV1.7 | IC₅₀ | Potent Inhibition | [2] |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a common method for measuring the inhibition of carbonic anhydrase activity.
-
Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase (hCA I or II) and the substrate, 4-nitrophenyl acetate.
-
Inhibition Assay: In a 96-well plate, add the enzyme, buffer, and varying concentrations of the inhibitor. Incubate for a pre-determined time at room temperature.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction. The hydrolysis of 4-nitrophenyl acetate by carbonic anhydrase produces the yellow-colored 4-nitrophenolate.
-
Absorbance Measurement: Monitor the increase in absorbance at 400 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 and subsequently the inhibition constant (Kᵢ) using the Cheng-Prusoff equation. The type of inhibition (e.g., competitive, non-competitive) can be determined using Lineweaver-Burk plots.[5]
Part 3: In Vivo Evaluation: Assessing Pharmacokinetics and Efficacy
Promising candidates from in vitro studies are advanced to in vivo models to evaluate their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and their efficacy in a living organism.
Pharmacokinetic Studies
A study on 1-(3′-bromophenyl)-heliamine, a synthetic tetrahydroisoquinoline with anti-arrhythmic properties, provides a good example of an in vivo pharmacokinetic evaluation in rats.[6] Such studies are crucial for determining the appropriate dosing regimen and predicting the compound's behavior in humans. Carboxylic acid-containing drugs, despite often having short blood half-lives, can exhibit prolonged effects in inflamed tissues.[7]
Pharmacokinetic Parameters of 1-(3′-bromophenyl)-heliamine in Rats (Oral Administration)
| Parameter | Value | Unit |
| Cₘₐₓ (Maximum Concentration) | 568.65 ± 122.14 | ng/mL |
| Tₘₐₓ (Time to Maximum Concentration) | 1.00 ± 0.45 | h |
Data from a study on a structurally related tetrahydroisoquinoline derivative.[6]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Compound Administration: Administer the test compound to a group of rats via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters like Cₘₐₓ, Tₘₐₓ, area under the curve (AUC), and elimination half-life (t₁/₂).
Workflow for In Vivo Pharmacokinetic Study
Caption: Typical workflow for an in vivo pharmacokinetic study.
In Vivo Efficacy Models
The therapeutic efficacy of these derivatives has been demonstrated in various animal models:
-
Pain Model: A cyclopentane carboxylic acid derivative that inhibits NaV1.7 showed robust analgesic effects in an inherited erythromelalgia (IEM) transgenic mouse model.[2]
-
Arthritis Model: A highly potent and selective leukotriene B4 antagonist with a cyclopentane carboxylic acid moiety demonstrated oral activity in a murine collagen-induced arthritis model.[8]
These studies underscore the therapeutic potential of this class of compounds in complex diseases and provide a basis for their further clinical development.
Part 4: Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising area for drug discovery. The available data on structurally related compounds indicate a broad range of biological activities, including anticancer, anti-inflammatory, and analgesic properties. The comparative analysis presented in this guide highlights the versatility of this chemical framework and provides a foundation for future research.
Future efforts should focus on:
-
Synthesis and evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships.
-
In-depth mechanistic studies to elucidate the precise molecular targets of the most potent compounds.
-
Comprehensive ADME-Tox profiling to identify candidates with favorable drug-like properties for clinical development.
By leveraging the insights provided in this guide, researchers can accelerate the development of novel therapeutics based on this versatile scaffold.
References
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health (NIH). [Link]
- Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. PubMed. [Link]
- Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. National Institutes of Health (NIH). [Link]
- This compound - Lead Sciences. Lead Sciences. [Link]
- Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. PubMed. [Link]
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]
- Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. PubMed. [Link]
- (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. PubMed. [Link]
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central. [Link]
- Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PubMed Central. [Link]
- Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. PubMed. [Link]
- Differential pharmacokinetics and pharmacokinetic/pharmacodynamic modelling of robenacoxib and ketoprofen in a feline model of inflamm
- In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. MDPI. [Link]
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential pharmacokinetics and pharmacokinetic/pharmacodynamic modelling of robenacoxib and ketoprofen in a feline model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Phenyl-Cycloalkanecarboxylic Acid Scaffold
The 1-phenyl-cycloalkanecarboxylic acid framework is a privileged scaffold in modern pharmacology. The rigid, three-dimensional nature of the cycloalkane ring, combined with the diverse substitution possibilities on the phenyl group, allows for precise tuning of molecular properties to achieve desired biological activity. The subject of this guide, 1-(3-Bromophenyl)cyclopentanecarboxylic acid, is a prime example. The bromine atom at the meta-position serves not only as a handle for further chemical modification via cross-coupling reactions but also as a lipophilic group that can enhance binding to biological targets. This analysis delves into the patent literature for this compound and its close relatives to provide a comparative overview of synthesis methodologies and potential therapeutic avenues.
Part 1: Comparative Analysis of Patented Synthetic Routes
While patents specifically detailing the synthesis of this compound are not prevalent, the patent literature for structurally analogous compounds provides a clear roadmap. The primary challenge in synthesizing these structures lies in the efficient formation of the quaternary carbon center on the cyclopentane ring. We will compare the core methodologies disclosed in key patents.
Method A: Alkylation of Phenylacetonitrile
A prominent and commercially viable strategy involves the alkylation of a substituted phenylacetonitrile. This method is advantageous due to the relatively low cost of starting materials and the robustness of the reaction sequence.
A key patent in this area, FR2424898A1, describes the preparation of 1-phenyl cyclopentane carboxylic acid by reacting phenylacetonitrile with a 1,4-dihalobutane in the presence of aqueous sodium hydroxide and dimethyl sulfoxide (DMSO).[1] The resulting 1-phenylcyclopentanecarbonitrile is then hydrolyzed under acidic conditions to yield the final carboxylic acid.[1]
Causality of Experimental Choices:
-
Phase-Transfer Catalysis: The use of DMSO and a strong aqueous base (NaOH) suggests a phase-transfer catalysis mechanism. The phenylacetonitrile is deprotonated at the benzylic position to form a carbanion.
-
Cyclization: This carbanion then undergoes a nucleophilic attack on one end of the 1,4-dihalobutane. A second, intramolecular alkylation follows to form the cyclopentane ring.
-
Hydrolysis: The final nitrile hydrolysis requires harsh acidic or basic conditions to convert the nitrile group to a carboxylic acid, which is a standard and well-documented transformation.
This approach can be readily adapted for this compound by starting with (3-bromophenyl)acetonitrile.
Workflow for Phenylacetonitrile Alkylation
Caption: Patented applications of the core scaffold.
Application B: Antispasmodic and Antitussive Agents
The foundational patent FR2424898A1 not only describes a synthetic route but also claims that esters of 1-phenyl cyclopentane carboxylic acid with aminoalcohols are effective as antispasmodics and antitussives. [1]This suggests that derivatives of this compound could be explored for similar indications.
Application C: Intermediates for Kinase Inhibitors
The cyclopentane motif is also a valuable intermediate in the synthesis of more complex pharmaceutical agents. For instance, patent WO2010083283A2 on processes for preparing JAK inhibitors utilizes chiral substituted pyrrolopyrimidines, where cyclic intermediates are key. [2]The rigid cyclopentane ring can serve as a scaffold to correctly orient functional groups for optimal binding to the kinase active site.
Part 3: Exemplary Experimental Protocol
Based on the patent literature, the following protocol represents a self-validating system for the synthesis of the title compound.
Synthesis of this compound (Adapted from FR2424898A1)
Step 1: Synthesis of 1-(3-Bromophenyl)cyclopentanecarbonitrile
-
Reagent Preparation: To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add (3-bromophenyl)acetonitrile (1.0 eq), 1,4-dibromobutane (1.1 eq), and DMSO (2 volumes relative to the acetonitrile).
-
Reaction Initiation: Begin stirring and add a 50% (w/w) aqueous solution of sodium hydroxide (2.5 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 40°C.
-
Reaction Monitoring: After the addition is complete, continue stirring at room temperature for 18-24 hours. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up and Isolation: Quench the reaction by pouring the mixture into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or MTB). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile. Purification can be achieved via column chromatography or distillation.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Combine the crude 1-(3-bromophenyl)cyclopentanecarbonitrile from Step 1 with a 3:1 mixture of concentrated sulfuric acid and water.
-
Hydrolysis: Heat the mixture to reflux (approximately 120-140°C) and maintain for 4-6 hours. Monitor the reaction for the disappearance of the nitrile intermediate.
-
Isolation and Purification: Cool the reaction mixture and carefully pour it over ice. The carboxylic acid product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) will yield the pure product.
Conclusion and Future Outlook
The patent landscape indicates that while this compound itself is not the central claim of major patents, its core structure is of significant interest in medicinal chemistry. The alkylation of phenylacetonitrile stands out as a robust and scalable synthetic route. [1]The primary therapeutic value, as suggested by patents for related compounds, lies in its potential as a modulator of targets like the LPA1 receptor and as a building block for more complex therapeutics such as kinase inhibitors. [3][2]The bromine substituent provides a key vector for library synthesis, allowing for the rapid generation of new chemical entities. Future research and patent filings will likely focus on derivatives of this compound, exploring various substitutions on the phenyl ring and modifications of the carboxylic acid group to optimize potency and pharmacokinetic properties for specific disease targets.
References
- Azote et Produits Chimiques SA. (1979). Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis. FR2424898A1.
- National Center for Biotechnology Information. 1-Phenylcyclopentanecarboxylic acid. PubChem Compound Summary for CID 66167.
- Sanofi-Aventis, et al. (2013). Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals. US8362073B2.
- Javed, S. A., et al. (2021). Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020). Expert Opinion on Therapeutic Patents, 31(3), 267-289.
- G. D. Searle & Co. (1962). Dialdehyde alcoholic sporicidal composition. US3016328A.
- Hoechst Marion Roussel Deutschland GmbH. (1999). Carboxylic acid derivatives, their preparation and use. US5932730A.
- Incyte Corporation. (2010). Processes for preparing jak inhibitors and related intermediate compounds. WO2010083283A2.
- Hones, P. (2005). Frictionless self-powered moving display. US6853283B1.
Sources
- 1. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
- 2. WO2010083283A2 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 3. US8362073B2 - Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals - Google Patents [patents.google.com]
A Researcher's Guide to the Computational Analysis of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid: A Comparative Methodological Approach
For researchers and drug development professionals, understanding the molecular properties and potential biological interactions of novel chemical entities is paramount. This guide provides a comprehensive computational framework for investigating 1-(3-Bromophenyl)cyclopentanecarboxylic acid, a compound of interest due to its structural motifs commonly found in biologically active molecules. While experimental data on this specific molecule is sparse, this guide leverages established computational chemistry techniques to outline a robust in-silico evaluation. We will compare and contrast key computational methodologies, providing the theoretical basis for their selection and detailed protocols for their implementation.
Introduction to this compound
This compound is a solid organic compound with the empirical formula C₁₂H₁₃BrO₂ and a molecular weight of 269.13 g/mol .[1][2][3] Its structure, featuring a bromophenyl group attached to a cyclopentanecarboxylic acid moiety, suggests potential for various intermolecular interactions, making it a candidate for further investigation in medicinal chemistry and materials science. Computational studies offer a powerful, cost-effective, and time-efficient means to predict its physicochemical properties, reactivity, and potential biological activity before undertaking extensive laboratory synthesis and testing.
Comparative Computational Methodologies
The in-silico analysis of this compound can be approached through a multi-faceted strategy, primarily employing Density Functional Theory (DFT) for intrinsic property calculations and molecular docking to explore potential biological targets.
Density Functional Theory (DFT) Studies
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a popular and effective tool for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.[4][5]
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For carboxylic acids, various functionals have been benchmarked.
| Functional | Basis Set | Key Strengths & Considerations |
| B3LYP | 6-311++G(d,p) | A widely used hybrid functional, often providing a good balance for geometry optimization and vibrational frequency calculations of organic molecules.[5][6] |
| M06-2X | 6-31+G(d,p) | Known for its good performance in calculating non-covalent interactions and thermochemistry, which is crucial for studying dimerization and solvation of carboxylic acids.[7] |
| CAM-B3LYP | 6-311++G(d,p) | A long-range corrected functional, often yielding more accurate predictions for properties like electronic excitations and charge transfer.[4] |
Rationale for Selection: For a comprehensive study of this compound, we recommend starting with the B3LYP/6-311++G(d,p) level of theory for initial geometry optimization and vibrational analysis due to its proven reliability for similar organic molecules.[6] For more in-depth analysis of intermolecular interactions or reaction mechanisms, the M06-2X functional is a superior choice.
Figure 1: A generalized workflow for DFT analysis of this compound.
-
Molecule Construction: Build the 3D structure of this compound using molecular modeling software like Avogadro or GaussView. Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF).
-
Geometry Optimization: Perform a full geometry optimization using the chosen DFT method and basis set (e.g., B3LYP/6-311++G(d,p)). This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This also provides thermodynamic data and predicted vibrational spectra (IR and Raman).
-
Property Calculations:
-
Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which are indicative of reactive sites.
-
Natural Bond Orbital (NBO) Analysis: To study intramolecular interactions, charge delocalization, and hyperconjugative effects.[6]
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Fukui Functions: To predict the local reactivity of different atomic sites within the molecule.[6]
-
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] This is particularly useful in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.
| Software | Docking Algorithm | Scoring Function | Key Features |
| AutoDock Vina | Iterated Local Search Global Optimizer | Empirical-based | Widely used, open-source, and known for its speed and accuracy.[8] |
| Glide (Schrödinger) | Hierarchical search protocol | ChemScore, GlideScore | Industry-standard, known for high accuracy but is a commercial software.[8] |
| GOLD | Genetic Algorithm | GoldScore, ChemScore, ASP, PLP | Highly flexible with multiple scoring functions, suitable for complex systems.[8] |
Rationale for Selection: For academic research and initial screening, AutoDock Vina is an excellent choice due to its accessibility, ease of use, and robust performance. For more rigorous studies, especially in a drug development pipeline, commercial software like Glide may offer advantages in accuracy and workflow integration.
Figure 2: A comprehensive workflow for molecular docking studies of this compound.
-
Target Selection and Preparation:
-
Identify a potential protein target. For a novel compound, this might involve screening against a panel of targets known to bind similar molecules. For example, cyclooxygenase (COX) enzymes are common targets for anti-inflammatory drugs with carboxylic acid moieties.[10]
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically centered on the co-crystallized ligand or a known active site.
-
Run the docking simulation using software like AutoDock Vina. The program will generate multiple binding poses and rank them based on a scoring function (e.g., binding affinity in kcal/mol).
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding scores. The pose with the lowest binding energy is generally considered the most favorable.
-
Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, halogen bonds (due to the bromine atom), hydrophobic interactions, and pi-stacking.
-
For more rigorous validation, the stability of the best-ranked pose can be further assessed using molecular dynamics (MD) simulations.[11]
-
Predicted Outcomes and Data Interpretation
The computational studies outlined above are expected to yield a wealth of data that can be used to predict the properties and potential applications of this compound.
Table 1: Expected Data from Computational Studies
| Study Type | Predicted Data | Interpretation and Significance |
| DFT | Optimized Geometry, Vibrational Frequencies, MEP, HOMO-LUMO energies, NBO analysis | Provides insights into the molecule's stability, reactivity, and spectroscopic properties. Helps in understanding its fundamental chemical nature. |
| Molecular Docking | Binding Affinity (kcal/mol), Binding Poses, Key Interacting Residues | Predicts the potential of the molecule to bind to a specific biological target, suggesting possible therapeutic applications.[12] |
Conclusion
This guide provides a comparative framework for conducting computational studies on this compound. By combining DFT calculations for intrinsic property prediction with molecular docking for exploring biological interactions, researchers can gain a comprehensive understanding of this molecule's potential. The detailed protocols and workflows presented herein are designed to be adaptable and serve as a starting point for more specialized investigations. The synergy between these computational methods offers a powerful strategy for accelerating the discovery and development of new chemical entities.
References
- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.
- Taren, J., & Ghavami, R. (2025). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Journal of Chemistry Letters.[5][6]
- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of chemical physics, 98(7), 5648-5652.
- El-Sayed, M. A. F. (2010). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 48(11), 788-794.[14]
- Ghavami, R., & Kassaee, M. Z. (2006). Ab initio and density functional theory study on the structures and energies of the complexes of metal ions with long chain deprotonated carboxylic acids. Journal of Molecular Structure: THEOCHEM, 764(1-3), 137-144.[15]
- PubChem. (n.d.). 1-(3-Bromophenyl)cyclopent-3-ene-1-carboxylic acid.
- PubChem. (n.d.). 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid.
- Mary, Y. S., et al. (2019). Spectroscopic, quantum computational and molecular docking studies on 1-phenylcyclopentane carboxylic acid. Computational biology and chemistry, 82, 44-56.[7]
- Azote et Produits Chimiques SA. (1979). Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis. FR2424898A1.
- Wikipedia. (2023, December 27). Cyclopentanecarboxylic acid. In Wikipedia.
- Ferrie, J. J., et al. (2022). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. Pharmaceuticals, 15(10), 1234.[9]
- Singh, R. K., et al. (2018). Synthesis, anticancer activity, and in silico studies of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. Molecules, 23(10), 2548.[21]
- Zhang, Y., et al. (2022). Computational analysis of structure-based interactions for novel H1-antihistamines. Molecules, 27(3), 888.[22]
- Yang, J. M., & Chen, C. C. (2004). GEMDOCK: a generic evolutionary method for molecular docking.
- Al-Ostoot, F. H., et al. (2018). Synthesis, biological evaluation, and docking analysis of methyl hydroquinone and bromo methyl hydroquinone as potent cyclooxygenase (COX-1 and COX-2) inhibitors. Tropical Journal of Pharmaceutical Research, 17(7), 1339-1346.[11]
- Lecka, J., et al. (2023). Synthesis, evaluation of biological activity, and structure–activity relationships of new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid. Molecules, 28(14), 5431.[23]
- Issabayeva, G., et al. (2022). Synthesis, structure and molecular docking of new 4,5-dihydrothiazole derivatives based on 3,5-dimethylpyrazole and cytisine and salsoline alkaloids. Molecules, 27(19), 6523.[13]
- Al-Obaidi, A., et al. (2024). Design, Synthesis, Docking Studies and Molecular Dynamics Simulation of New 1,3,5-Triazine Derivatives as Anticancer Agents Selectively Targeting Pancreatic Adenocarcinoma (Capan-1). Chemistry & Biodiversity, 21(5), e202400112.[12]
Sources
- 1. This compound | 143328-23-8 [chemicalbook.com]
- 2. This compound CAS#: 143328-23-8 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. jchemlett.com [jchemlett.com]
- 5. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]
- 6. Spectroscopic, quantum computational and molecular docking studies on 1-phenylcyclopentane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Design, Synthesis, Docking Studies and Molecular Dynamics Simulation of New 1,3,5-Triazine Derivatives as Anticancer Agents Selectively Targeting Pancreatic Adenocarcinoma (Capan-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide: Evaluating 1-(3-Bromophenyl)cyclopentanecarboxylic Acid Against Established Monocarboxylate Transporter Inhibitors
This guide provides a comprehensive framework for characterizing the inhibitory potential of the novel compound, 1-(3-Bromophenyl)cyclopentanecarboxylic acid, against a panel of well-established inhibitors of Monocarboxylate Transporters (MCTs). As researchers and drug development professionals, the rigorous, evidence-based evaluation of new chemical entities is paramount. This document outlines the scientific rationale, experimental design, and data interpretation necessary to position this compound within the current landscape of metabolic inhibitors.
Introduction: The Rationale for Targeting Monocarboxylate Transporters in Oncology
Cancer cells exhibit a profound metabolic reprogramming, a phenomenon famously described as the Warburg effect. This entails a preference for aerobic glycolysis, leading to the production and accumulation of large quantities of lactic acid, even in the presence of sufficient oxygen.[1][2] To maintain physiological intracellular pH and sustain this high glycolytic rate, cancer cells rely on efflux pumps, primarily the Monocarboxylate Transporters (MCTs), to expel lactate and protons into the tumor microenvironment.[3][4]
This lactate shuttle not only benefits the glycolytic cancer cells but also fuels the metabolism of adjacent, more oxidative tumor cells, creating a symbiotic metabolic relationship that promotes tumor growth and survival.[5] The key players in this process are MCT1, often involved in both lactate import and export, and MCT4, which is predominantly a lactate exporter and is frequently upregulated under hypoxic conditions.[3][6] Consequently, the inhibition of MCT1 and/or MCT4 presents a compelling therapeutic strategy to disrupt tumor metabolism, induce intracellular acidification, and ultimately trigger cell death or stasis.[7][8] Several MCT inhibitors have entered preclinical and clinical development, establishing a benchmark against which new compounds must be measured.[5][8]
Compound Under Investigation: this compound
This guide focuses on the characterization of This compound .
-
Structure:
-
A cyclopentanecarboxylic acid core.
-
A 3-bromophenyl group attached to the cyclopentane ring.
-
Hypothesis: Based on its core carboxylic acid structure, a common feature in substrates and inhibitors of MCTs, we hypothesize that this compound may function as an inhibitor of one or more Monocarboxylate Transporter isoforms. The objective of this guide is to provide a rigorous experimental workflow to test this hypothesis.
The Competitive Landscape: A Profile of Known MCT Inhibitors
A robust benchmarking study requires comparison against well-characterized inhibitors. The following compounds represent the current standards in the field, exhibiting a range of potencies and selectivities.
| Inhibitor | Target(s) | Potency | Key Characteristics |
| AZD3965 | MCT1 (and MCT2) | Kᵢ = 1.6 nM (MCT1)[4] | Potent, selective, and orally available MCT1 inhibitor.[4][7] Currently in Phase I/II clinical trials.[3][5][12] Selectivity is ~6-fold over MCT2 and it does not inhibit MCT3 or MCT4 at concentrations up to 10 µM.[4][7] |
| BAY-8002 | MCT1 (and MCT2) | IC₅₀ = 85 nM (in DLD-1 cells)[13][14] | Potent, selective, and orally active MCT1 inhibitor with excellent selectivity against MCT4.[13][15] It inhibits MCT2 with approximately 5-fold lower potency.[15] |
| AR-C155858 | MCT1 & MCT2 | Kᵢ = 2.3 nM (MCT1), <10 nM (MCT2)[1][16] | A foundational, highly potent inhibitor of MCT1 and MCT2.[17] It exhibits no activity at MCT4.[17] |
| Syrosingopine | MCT1 & MCT4 (Dual) | IC₅₀ = 2500 nM (MCT1), 40 nM (MCT4) in HAP1 cells[18][19][20] | An antihypertensive drug repurposed as a dual MCT1/MCT4 inhibitor.[18][21] It is noted to be significantly more potent against MCT4.[22] |
| α-CHCA | MCTs, MPC | Kᵢ = 6.3 µM (MPC)[23] | A classic, non-competitive pan-MCT inhibitor with ~10-fold selectivity for MCT1 over other MCTs.[24][25] It has a significant off-target effect, also inhibiting the mitochondrial pyruvate carrier (MPC).[13][23] |
Proposed Experimental Workflow for Benchmarking
To systematically evaluate this compound, a multi-tiered approach is essential. This workflow is designed to move from initial target engagement to cellular consequences, providing a comprehensive profile of the compound's activity.
Figure 1. Proposed experimental workflow for benchmarking.
Step 1: Cell Line Selection and Characterization
Rationale: The choice of cell lines is critical for dissecting inhibitor selectivity. A common mechanism of resistance to MCT1 inhibition is the expression of MCT4.[6] Therefore, it is imperative to use cell lines with well-defined MCT expression profiles.
-
MCT1-Positive / MCT4-Negative Model: Raji cells (Burkitt's lymphoma) are an excellent model as they express MCT1 but lack MCT4, making them highly sensitive to MCT1 inhibition.[6][15]
-
MCT1-Positive / MCT4-Positive Model: Cell lines such as HT-29 or Colo320DM (colorectal cancer) express both MCT1 and MCT4 and can be used to assess activity in the presence of a potential resistance mechanism.[2][15]
Step 2: Confirmation of MCT Expression by Western Blot
Rationale: Before initiating functional assays, the MCT1 and MCT4 protein expression levels in the selected cell lines must be empirically verified to ensure the validity of the chosen models.
Protocol:
-
Culture selected cell lines to ~80% confluency.
-
Lyse cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies specific for MCT1 and MCT4.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detect with appropriate HRP-conjugated secondary antibodies and visualize using chemiluminescence.
Step 3: In Vitro Lactate Efflux Assay
Rationale: This is the primary functional assay to determine the direct inhibitory potency of the compound on MCT-mediated lactate transport. The assay measures the rate of lactate exported from cells that have been pre-loaded with lactate by high-glucose incubation.
Protocol:
-
Seed cells (e.g., Raji) in a 96-well plate.
-
Incubate cells in a high-glucose (e.g., 25 mM) medium for 24 hours to stimulate lactate production and intracellular accumulation.
-
Wash cells with a glucose-free buffer.
-
Add buffer containing serial dilutions of this compound and the panel of known inhibitors. Include a vehicle-only control.
-
Incubate for a defined period (e.g., 30-60 minutes) to allow lactate efflux.
-
Collect the supernatant and measure the lactate concentration using a colorimetric or fluorometric lactate assay kit.[26][27][28]
-
Normalize the lactate concentration to the number of cells or total protein in the corresponding wells.
Step 4: IC₅₀ Determination
Rationale: The half-maximal inhibitory concentration (IC₅₀) is the key metric for quantifying and comparing the potency of the inhibitors.
Analysis:
-
Plot the normalized lactate efflux rate against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to calculate the IC₅₀ value for each compound.
-
Directly compare the IC₅₀ of this compound to that of AZD3965, BAY-8002, and other standards.
Step 5: Cell Viability / Proliferation Assay
Rationale: An effective MCT inhibitor should translate its target engagement into a biological consequence, such as the inhibition of cell growth. The MTT or CellTiter-Glo assays are robust methods for quantifying cell viability and proliferation.[29][30][31]
Protocol (MTT Assay Example): [31][32]
-
Seed cells (both MCT1+/MCT4- and MCT1+/MCT4+ lines) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of each inhibitor for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[29]
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
Step 6: Determine Growth Inhibition (GI₅₀)
Rationale: The GI₅₀ (concentration causing 50% inhibition of cell growth) provides a measure of the compound's cellular efficacy. Comparing the GI₅₀ values between MCT1+/MCT4- and MCT1+/MCT4+ cell lines can provide initial insights into the compound's selectivity and the potential for MCT4-mediated resistance.
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control for each inhibitor concentration.
-
Plot the viability percentage against the logarithm of the inhibitor concentration and use non-linear regression to determine the GI₅₀ value.
-
A significantly higher GI₅₀ in MCT1+/MCT4+ cells compared to MCT1+/MCT4- cells would suggest that the compound's primary target is indeed MCT1 and that MCT4 can compensate for its inhibition.
Visualizing the Mechanism: The Lactate Shuttle
Understanding the biological context of MCT inhibition is crucial for interpreting experimental results. The following diagram illustrates the central role of MCTs in the metabolic ecosystem of a tumor.
Figure 2. The lactate shuttle and points of inhibition.
Conclusion
References
- Guo, M., Gou, Y., Dong, X., Zhong, J., Li, A., Hao, A., He, T.-C., & Fan, J. (2024). Syrosingopine, an anti-hypertensive drug and lactate transporter (MCT1/4) inhibitor, activates hepatic stellate cells and exacerbates liver fibrosis in a mouse model. Heliyon, 10(13), e33731.
- Le-Vasseur, M., et al. (2022). Evaluation of Syrosingopine, an MCT Inhibitor, as Potential Modulator of Tumor Metabolism and Extracellular Acidification. International Journal of Molecular Sciences, 23(12), 6798.
- Le-Vasseur, M., et al. (2022).
- Pertega-Gomes, N., et al. (2018). Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer. Cancer Research, 78(18), 5253-5266.
- Wang, Y., et al. (2021). Alpha-cyano-4-hydroxycinnamic acid alleviates renal fibrosis and inflammation in chronic kidney disease. Taylor & Francis Online, 43(1), 123-132.
- Transport Assays of lactate - Bio-protocol. (n.d.). Bio-protocol.
- Curtis, N. J., et al. (2017). Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity. Oncotarget, 8(38), 63376–63393.
- Beloueche-Babari, M., et al. (2017). MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy. Cancer Research, 77(21), 5913–5924.
- Beloueche-Babari, M., et al. (2017). MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy. AACR Journals, 77(21), 5913-5924.
- Pertega-Gomes, N., et al. (2018). Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer. PubMed, 78(18), 5253-5266.
- Halford, S. E. R., et al. (2020). A Phase I Dose-escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer. Clinical Cancer Research, 26(18), 4799-4807.
- Curtis, N. J., et al. (2017). Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity. ResearchGate.
- A Phase I trial of AZD3965 in patients with advanced cancer. - Health Research Authority. (n.d.). Health Research Authority.
- Bola, B. M., et al. (2014). Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport. Molecular Cancer Therapeutics, 13(12), 2805–2816.
- Friedrich, J., et al. (2023). MCT4 blockade increases the efficacy of immune checkpoint blockade. Journal for ImmunoTherapy of Cancer, 11(10), e007385.
- O'Connor, O. A., et al. (2021). Phase I expansion study of the first-in-class monocarboxylate transporter 1 (MCT1) inhibitor AZD3965 in patients with diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma (BL). Journal of Clinical Oncology, 39(15_suppl), 3115-3115.
- MTT Cell Assay Protocol. (n.d.).
- McDermott, J. R., et al. (2019). Inhibition of monocarboxyate transporter 1 by AZD3965 as a novel therapeutic approach for diffuse large B-cell lymphoma and Burkitt lymphoma.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). National Center for Biotechnology Information.
- Cell‐based screening identifies novel MCT4 inhibitors suppressing... - ResearchGate. (n.d.). ResearchGate.
- Quanz, M., et al. (2018). Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor BAY-8002 and Associated Markers of Resistance. Molecular Cancer Therapeutics, 17(11), 2285–2296.
- Lactate Concentration assay (LDH method) - Protocols.io. (2023). protocols.io.
- BAY-8002, a Monocarboxylate Transporter 1 Inhibitor for Cancer Research. (2019). Active Bio-sciences.
- Quanz, M., et al. (2018). Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor BAY-8002 and Associated Markers of Resistance. PubMed, 30(11), 2285-2296.
- Quanz, M., et al. (2018). Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor BAY-8002 and Associated Markers of Resistance | Molecular Cancer Therapeutics - AACR Journals. AACR Journals.
- Lactate Assay Kit (Colorimetric) - Cell Biolabs, Inc. (n.d.). Cell Biolabs, Inc.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. scbt.com [scbt.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. This compound | 143328-23-8 [chemicalbook.com]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. selleckchem.com [selleckchem.com]
- 17. rndsystems.com [rndsystems.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. selleck.co.jp [selleck.co.jp]
- 21. Syrosingopine, an anti-hypertensive drug and lactate transporter (MCT1/4) inhibitor, activates hepatic stellate cells and exacerbates liver fibrosis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. selleckchem.com [selleckchem.com]
- 25. tandfonline.com [tandfonline.com]
- 26. tcichemicals.com [tcichemicals.com]
- 27. protocols.io [protocols.io]
- 28. cellbiolabs.com [cellbiolabs.com]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. texaschildrens.org [texaschildrens.org]
A Comparative Guide to the Cross-Reactivity Profile of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
Abstract
In preclinical drug development, establishing the selectivity of a lead candidate is as crucial as determining its primary efficacy. Unintended interactions with off-target proteins can lead to adverse effects, derailing an otherwise promising therapeutic. This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel small molecule, 1-(3-Bromophenyl)cyclopentanecarboxylic acid. While this compound is a synthetic building block, its structural motifs—a cyclopentane carboxylic acid and a bromophenyl group—are present in various biologically active agents. Drawing from established principles in medicinal chemistry, we present a hypothetical but scientifically rigorous investigation, positing the voltage-gated sodium channel NaV1.7 as a primary target. This guide details the essential comparative assays, provides supporting experimental protocols, and interprets hypothetical data to build a complete selectivity profile, offering a blueprint for researchers engaged in early-stage drug discovery.
Introduction: The Imperative of Selectivity
The journey from a chemical entity to a therapeutic agent is paved with rigorous testing, a significant portion of which is dedicated to safety and toxicology. A primary determinant of a drug's safety profile is its selectivity—the ability to interact with its intended biological target while minimally affecting other proteins in the body. Poor selectivity, or high cross-reactivity, can lead to a host of off-target effects, ranging from mild side effects to severe toxicity.[1][2][3][4][5]
This guide focuses on a representative molecule, this compound (referred to herein as "Compound X"). While specific biological data for Compound X is not publicly available, its structure provides a compelling case for a hypothetical cross-reactivity study. The cyclopentane carboxylic acid moiety has been identified as a key pharmacophore in potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a high-interest target for novel analgesics.[6] The bromophenyl group is a common feature in medicinal chemistry, utilized to modulate pharmacokinetic properties and binding interactions.[7][8]
Therefore, we will proceed with the well-supported hypothesis that Compound X is an inhibitor of NaV1.7. This guide will compare its activity at this primary target against a rationally selected panel of off-targets to illustrate the process and critical importance of cross-reactivity profiling.
Rationale for Target and Off-Target Selection
The design of a cross-reactivity panel must be logical and informed by the compound's structure and its proposed primary target.
-
Primary Target: NaV1.7: This voltage-gated sodium channel is predominantly expressed in peripheral sensory neurons and plays a critical role in pain signal transmission.[9][10][11] Loss-of-function mutations in the gene encoding NaV1.7 lead to a congenital inability to experience pain, making it a prime target for non-opioid analgesics.[10] The presence of the cyclopentane carboxylic acid scaffold in known NaV1.7 inhibitors makes this a logical primary target for Compound X.[6]
-
Off-Target Panel:
-
NaV1.5 (Cardiac Sodium Channel): This is arguably the most critical off-target for any NaV1.7 inhibitor. NaV1.5 is essential for cardiac conduction, and its inhibition can lead to life-threatening arrhythmias.[12] High selectivity for NaV1.7 over NaV1.5 is a mandatory prerequisite for any viable drug candidate in this class.
-
hERG (Human Ether-à-go-go-Related Gene) Potassium Channel: Inhibition of the hERG channel is a leading cause of drug-induced cardiac QT prolongation and Torsades de Pointes, a potentially fatal arrhythmia. It is a standard component of safety pharmacology screening for nearly all new chemical entities.[12]
-
Representative Enzyme (Cyclooxygenase-2, COX-2): The carboxylic acid moiety of Compound X could potentially interact with the active sites of enzymes. COX-2 is a relevant choice as it is an enzyme involved in the pain and inflammation pathway and is the target of non-steroidal anti-inflammatory drugs (NSAIDs), which often contain carboxylic acid groups. This allows us to assess a different class of potential off-target interactions.
-
This curated panel provides a robust test of Compound X's selectivity against closely related targets (NaV1.5), critical safety-related off-targets (hERG), and targets from a different protein class (COX-2).
Comparative Analysis: A Data-Driven Approach
To build a comprehensive selectivity profile, we employ a multi-tiered approach, assessing both binding affinity and functional activity. The following sections present hypothetical, yet realistic, data that would be generated in such a study.
Comparative Binding Affinity Profile
Binding assays determine the concentration of a compound required to occupy a certain percentage of target receptors. A competitive radioligand binding assay is the gold standard for this purpose, measuring the ability of an unlabeled test compound (Compound X) to displace a known high-affinity radiolabeled ligand from its target.[13][14] The resulting inhibition constant (Ki) is an inverse measure of binding affinity; a lower Ki indicates higher affinity.
Table 1: Hypothetical Binding Affinity (Ki) of Compound X at Primary and Off-Target Sites
| Target | Compound X Ki (nM) | Interpretation |
| NaV1.7 (Primary) | 15 | High Affinity |
| NaV1.5 (Off-Target) | 1,800 | Low Affinity |
| hERG (Off-Target) | >10,000 | Negligible Affinity |
Data are hypothetical and for illustrative purposes.
Comparative Functional Activity Profile
While binding is essential, it does not always correlate with function. Therefore, functional assays are required to measure the actual biological effect of the compound. For ion channels, automated patch clamp electrophysiology is the state-of-the-art method to measure the flow of ions through the channel and how it is modulated by a compound.[12][15] For enzymes, a standard inhibition assay measures the reduction in catalytic activity.[16] The IC50 value represents the concentration of the compound required to inhibit 50% of the target's function.
Table 2: Hypothetical Functional Inhibition (IC50) of Compound X
| Target | Assay Type | Compound X IC50 (nM) | Interpretation |
| NaV1.7 (Primary) | Automated Patch Clamp | 35 | Potent Inhibition |
| NaV1.5 (Off-Target) | Automated Patch Clamp | 4,200 | Weak Inhibition |
| hERG (Off-Target) | Automated Patch Clamp | >30,000 | No Significant Inhibition |
| COX-2 (Off-Target) | Enzyme Inhibition Assay | 8,500 | Very Weak Inhibition |
Data are hypothetical and for illustrative purposes.
Interpretation of Results & Selectivity Analysis
The hypothetical data presented paints a promising picture for Compound X.
-
On-Target Potency: With a binding Ki of 15 nM and a functional IC50 of 35 nM at NaV1.7, the compound demonstrates potent engagement and inhibition of its intended target.
-
Selectivity: The key to a good safety profile lies in the selectivity ratios, calculated by dividing the off-target Ki or IC50 by the on-target value.
-
NaV1.5 Selectivity: The functional selectivity is 120-fold (4,200 nM / 35 nM), suggesting a significant window between the desired analgesic effect and potential cardiac side effects.
-
hERG and COX-2 Selectivity: The selectivity against hERG and COX-2 is even more pronounced (>850-fold and >240-fold, respectively), indicating a very low risk of off-target effects related to these proteins.
-
A high selectivity ratio is a strong positive indicator in early-stage development, justifying further investment in the compound's progression.
Experimental Methodologies
Scientific integrity demands robust and reproducible methods. The following protocols provide detailed, step-by-step instructions for the key assays used in this guide.
Experimental Workflow Diagram
The overall process follows a logical progression from binding to functional assessment.
Caption: High-level workflow for cross-reactivity assessment.
Protocol: Competitive Radioligand Binding Assay
This protocol is adapted for determining the Ki of Compound X at NaV1.7, but the principle is applicable to other receptor targets with available radioligands.[14][17]
Materials:
-
Cell membranes from HEK-293 cells stably expressing human NaV1.7.
-
Radioligand: e.g., [³H]-Saxitoxin.
-
Compound X stock solution (e.g., 10 mM in DMSO).
-
Non-specific binding control: A high concentration of a known NaV1.7 blocker (e.g., 10 µM Tetrodotoxin).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates, filter mats (GF/C), and a cell harvester.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Compound X in assay buffer, typically covering a concentration range from 0.1 nM to 100 µM.
-
Assay Plate Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific control OR 50 µL of Compound X dilution.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).
-
100 µL of the cell membrane preparation (protein concentration optimized previously).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through the GF/C filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a microplate counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of Compound X.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Conceptual Diagram: Competitive Binding
Caption: Principle of competitive radioligand binding assay.
Protocol: Automated Patch Clamp Electrophysiology
This protocol outlines a general procedure for assessing the functional inhibition of voltage-gated ion channels like NaV1.7 and NaV1.5.[12][15]
Materials:
-
CHO or HEK-293 cells stably expressing the channel of interest (e.g., hNaV1.7).
-
Automated patch clamp system (e.g., QPatch, Patchliner).
-
Extracellular Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, pH 7.4.
-
Intracellular Solution (in mM): e.g., 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, pH 7.2.
-
Compound X stock solution and serial dilutions.
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at the optimal density for the specific automated patch clamp platform.
-
System Setup: Prime the system with intracellular and extracellular solutions.
-
Cell Sealing: The system automatically positions cells onto the measurement chip and forms high-resistance (>1 GΩ) seals.
-
Whole-Cell Configuration: A membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell mode).
-
Baseline Recording: Record baseline channel currents using a specific voltage protocol. For NaV channels, this typically involves holding the cell at a hyperpolarized potential (e.g., -120 mV) and then stepping to a depolarizing potential (e.g., 0 mV) to elicit a current.
-
Compound Application: Apply a vehicle control followed by increasing concentrations of Compound X, allowing for sufficient incubation time at each concentration.
-
Post-Compound Recording: After each compound application, repeat the voltage protocol to measure the resulting current.
-
Data Analysis:
-
Measure the peak current amplitude at each concentration of Compound X.
-
Normalize the data to the baseline current.
-
Plot the percent inhibition against the log concentration of Compound X.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This guide has systematically outlined the critical process of evaluating the cross-reactivity of a hypothetical drug candidate, this compound. By postulating a primary target based on chemical structure and selecting a rational panel of off-targets, we have demonstrated how to build a comparative data package. The detailed protocols for binding and functional assays provide a practical blueprint for researchers, while the hypothetical data and its interpretation underscore the importance of high selectivity for preclinical safety. The favorable, albeit hypothetical, selectivity profile of Compound X against key cardiac channels (NaV1.5 and hERG) illustrates the desired outcome of such a study—confidence in a lead candidate's specificity and a solid rationale for its continued development. This structured approach to cross-reactivity assessment is a cornerstone of modern, safety-conscious drug discovery.
References
- Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling.
- Thermo Fisher Scientific. (n.d.). Cell-Based Ion Channel Assays.
- Sun, S., et al. (2024). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 130033. [Link]
- Hulme, E. C. (1992). Radioligand binding methods: practical guide and tips. Methods in Molecular Biology, 10, 39-74. [Link]
- Reaction Biology. (n.d.). Ion Channel Assays.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- OracleBio. (2023). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
- Creative Biogene. (n.d.). Ion Channel Screening and profiling with Functional Assays.
- BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
- Overman, L. E., & Wolfe, J. P. (2002). New cationic olefin cyclization-pinacol reactions. Ring-expanding cyclopentane annulations that directly install useful functionality in the cyclopentane ring. The Journal of Organic Chemistry, 67(18), 6421–6429. [Link]
- Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays.
- Fiveable. (n.d.). Cyclopentane Ring Definition.
- Weaver, C. D., et al. (2012). Ion Channel Screening. In Assay Guidance Manual.
- Creative Biogene. (n.d.). Ion Channel Screening & Profiling Services.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- HistoWiz. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1).
- AnaPath Research. (2019). Tissue Cross-Reactivity Study and its Applications.
- Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies.
- Revvity. (n.d.). Radiometric Ligand-Binding Assays.
- Wikipedia. (n.d.). Cross-reactivity.
- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2565. [Link]
- McManus, O. B., et al. (2007). Ion Channels as Drug Targets: The Next GPCRs. Assay and Drug Development Technologies, 5(1), 5-9. [Link]
- Ali, F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][12][18]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Pharmaceuticals, 15(12), 1466. [Link]
- Gentile, F., et al. (2022). Targeting ion channels with ultra-large library screening for hit discovery. Frontiers in Molecular Biosciences, 9, 1023456. [Link]
- Overman, L. E., & Wolfe, J. P. (2002). New cationic olefin cyclization-pinacol reactions. Ring-expanding cyclopentane annulations that directly install useful functionality in the cyclopentane ring. The Journal of Organic Chemistry, 67(18), 6421–6429. [Link]
- BOC Sciences. (n.d.). Ion Channel Screening and Profiling Services.
- Fodale, V., & Santamaria, L. B. (2006). Cyclopentenone: A special moiety for anticancer drug design. Anti-Cancer Drugs, 17(9), 1017-1022. [Link]
- van der Doelen, R. T., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(16), 2459-2473. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Lai, Y. (2023). Sodium Channel Inhibitors (Nav1.7, 1.8, And 1.9) For Neuropathic Pain Management. Journal of Education, Humanities and Social Sciences, 15, 110-115. [Link]
- Abcam. (n.d.). Protocol library.
- PharmaCompass. (n.d.). 4-Bromo-phenylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- McCormack, K., et al. (2013). Selective Ligands and Drug Discovery Targeting the Voltage-Gated Sodium Channel Nav1.7. The Journal of Biological Chemistry, 288(26), 18789-18795. [Link]
- Self-Instructional Material, Directorate of Distance Education, Vidyasagar University. (n.d.). Enzyme Inhibition.
- Wang, J., et al. (2018). In silico insight into voltage-gated sodium channel 1.7 inhibition for anti-pain drug discovery. Journal of Molecular Graphics and Modelling, 83, 139-151. [Link]
- BenchChem. (n.d.). 1-(4-Bromo-phenyl)-4-isobutyl-piperazine.
- Wood, J. N. (2017). Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief. Expert Opinion on Therapeutic Targets, 21(8), 759-770. [Link]
- Wikipedia. (n.d.). Category:4-Bromophenyl compounds.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ChemicalBook. (2025). This compound | 143328-23-8.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- BLDpharm. (n.d.). 143328-23-8|1-(3-Bromophenyl)cyclopentane-1-carboxylic acid.
- PubChem. (n.d.). 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid.
Sources
- 1. histologix.com [histologix.com]
- 2. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 3. anapathresearch.com [anapathresearch.com]
- 4. criver.com [criver.com]
- 5. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 6. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. drpress.org [drpress.org]
- 10. Selective Ligands and Drug Discovery Targeting the Voltage-Gated Sodium Channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Ion Channel Screening and profiling with Functional Assays - Creative Biogene [creative-biogene.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Navigating the Disposal of 1-(3-Bromophenyl)cyclopentanecarboxylic Acid: A Guide for the Modern Laboratory
In the fast-paced world of drug discovery and chemical research, the lifecycle of a compound extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(3-Bromophenyl)cyclopentanecarboxylic acid, grounding every recommendation in established safety principles and regulatory standards. Our aim is to empower researchers with the knowledge to manage chemical waste not just correctly, but with a deep understanding of the underlying principles.
Pre-Disposal Characterization: Understanding the Compound
Before any disposal action is taken, a thorough understanding of the subject compound is paramount. This compound (Molecular Formula: C₁₂H₁₃BrO₂) is a solid organic compound.[1][2][3] Its structure, containing a brominated phenyl group and a carboxylic acid moiety, dictates its chemical reactivity and hazard profile.
As a carboxylic acid, it is inherently acidic and can react with bases.[4] The presence of a carbon-bromine bond places it in the category of halogenated organic compounds, which have specific disposal considerations due to their potential to form harmful byproducts upon improper treatment.[5][6]
Key Hazard Information: Based on available safety data, this compound is classified as:
-
Harmful if swallowed.[7]
This hazard profile necessitates careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste.[9]
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste container, ensure you are wearing the appropriate PPE. The causality here is direct: preventing exposure via inhalation, ingestion, or skin/eye contact.[4]
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.[4]
-
Splash goggles or safety glasses: To protect against airborne particles.
-
Face shield: Recommended when handling larger quantities or during spill cleanup.[4]
-
Laboratory coat: To protect skin and clothing.
-
Respiratory Protection: If the material is dusty or if work is not performed in a fume hood, a respirator (e.g., N-95) may be necessary to prevent respiratory irritation.[8][10]
Step 2: Waste Identification and Segregation - The Principle of Incompatibility
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.[11] this compound waste must be segregated as halogenated organic solid waste .
Causality: Mixing incompatible waste streams can lead to violent reactions, emission of toxic gases, or fire.[11] For instance, mixing acidic waste with bases can cause an exothermic reaction.[4] More critically, mixing halogenated organic waste with other waste streams can complicate the final disposal process, which is often high-temperature incineration.[5][6]
-
DO NOT mix this waste with:
Step 3: Containerization - Ensuring Secure Containment
All chemical waste must be stored in appropriate, well-maintained containers.[9]
-
Container Type: Use a designated, leak-proof hazardous waste container.[4] High-density polyethylene (HDPE) or glass containers are generally suitable.[4] The container must have a secure, screw-top cap.[11]
-
Container Condition: Ensure the container is in good condition, free from cracks or leaks.[9]
-
Headspace: Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[11]
Step 4: Labeling - Clear and Comprehensive Communication
Accurate labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for waste handlers.[9][14]
Your waste label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[9]
-
Associated hazards (e.g., "Irritant," "Harmful").[11]
-
The date when the waste was first added to the container.
-
The name of the principal investigator or laboratory group.
Step 5: Storage - Safe Interim Accumulation
Designate a specific, secure area for hazardous waste accumulation, known as a Satellite Accumulation Area (SAA).[11]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[11] A designated area within a chemical fume hood is often an excellent choice.[11]
-
Segregation: Store the container with other compatible (halogenated organic) wastes. Use secondary containment (such as a spill tray) to prevent the spread of material in case of a leak.[9][15]
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[9][11]
Step 6: Arranging for Disposal - The Final Step
Once the waste container is full, or if it has been in storage for an extended period (typically up to one year for partially filled containers in an SAA), it must be disposed of through the proper channels.[11]
-
Contact your Institution's EHS Department: Your Environmental Health and Safety (EHS) department is the authoritative body for waste disposal procedures at your institution. They will arrange for a pickup by a licensed hazardous waste disposal service.[4][14]
-
Follow Institutional Protocols: Adhere strictly to your institution's specific procedures for waste pickup requests.
Managing Spills: An Emergency Response Protocol
Accidents happen. A prepared response is key to mitigating the risks associated with a chemical spill.
-
Minor Spill (Contained, small quantity):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the appropriate PPE, including respiratory protection if necessary.[10]
-
Containment: Gently cover the powdered spill with a wet absorbent material (like a wet paper towel) to prevent the powder from becoming airborne.[10][16] Do not sweep the dry powder.[17]
-
Collection: Carefully scoop the absorbed material using a plastic scoop or dustpan and place it into a designated hazardous waste container.[16]
-
Decontamination: Wipe the spill area with a wet paper towel.[16]
-
Disposal: All cleanup materials (gloves, paper towels, absorbent pads) must be disposed of as hazardous waste in the same container.[16][18] Seal and label the container appropriately.[18]
-
-
Major Spill (Large quantity, risk of exposure):
-
Evacuate: Immediately alert personnel and evacuate the area.[10]
-
Isolate: If safe to do so, close the doors to the spill area to contain any dust.
-
Call for Help: Contact your institution's emergency response line (e.g., EHS or campus safety) immediately.[10] Do not attempt to clean up a large spill yourself.
-
Data Summary and Visual Workflow
For quick reference, the following table summarizes key information.
| Parameter | Data | Source(s) |
| Chemical Name | This compound | [1][19][20] |
| CAS Number | 143328-23-8 | [3][19][20] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [1][3][19] |
| Molecular Weight | 269.13 g/mol | [1][3] |
| Physical Form | Solid | [1][2] |
| Primary Hazards | Harmful if swallowed, Skin Irritant, Eye Irritant, Respiratory Irritant | [7][8] |
| Waste Category | Halogenated Organic Solid Waste | [6] |
| Incompatibilities | Strong Bases, Strong Oxidizing Agents | [12][13] |
| EPA Waste Code | Likely falls under codes for halogenated organic compounds. Consult your EHS for specific institutional coding. | [21][22] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for handling this compound from the point of use to final disposal.
Caption: Disposal workflow for this compound.
By adhering to these systematic procedures, researchers can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory practice and environmental responsibility. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the final authority on waste management procedures.
References
- Benchchem. (n.d.). Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.
- Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?
- Duke Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures.
- Pesticide Environmental Stewardship. (n.d.). Spill Cleanup.
- LabManager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
- The University of Texas at Austin Environmental Health and Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- PubChem. (n.d.). 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid.
- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - this compound.
- ChemicalBook. (n.d.). This compound CAS.
- ChemicalBook. (2025, July 16). This compound | 143328-23-8.
- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- University of Wisconsin System. (n.d.). Hazardous Waste Segregation.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 143328-23-8.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Fisher Scientific. (2025, December 18). Safety Data Sheet - Cyclopentanecarboxylic acid.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Fisher Scientific. (2025, December 18). Safety Data Sheet - Cyclopentyl bromide.
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 143328-23-8 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. bucknell.edu [bucknell.edu]
- 7. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid | C13H15BrO2 | CID 16228256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 15. acewaste.com.au [acewaste.com.au]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 18. westlab.com [westlab.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. This compound | 143328-23-8 [chemicalbook.com]
- 21. wku.edu [wku.edu]
- 22. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Personal protective equipment for handling 1-(3-Bromophenyl)cyclopentanecarboxylic acid
Comprehensive Safety Protocol: Handling 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
This document provides a detailed protocol for the safe handling, use, and disposal of this compound (CAS No. 143328-23-8). As a brominated aromatic carboxylic acid, this compound requires stringent safety measures to mitigate risks associated with its chemical properties. This guide is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles. The causality behind each recommendation is explained to foster a deep understanding of safe laboratory practices.
Hazard Identification and Risk Assessment
This compound is a solid compound with a molecular weight of 269.13 g/mol . While comprehensive toxicological data is not available, the known hazards based on safety data sheets (SDS) and the chemical's structural class—halogenated aromatic and carboxylic acid—necessitate a cautious approach.
Primary Hazards:
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]
-
Combustible Solid: The material is classified as a combustible solid, requiring appropriate storage away from ignition sources.
-
Potential Oral Toxicity: Structurally similar compounds are classified as harmful if swallowed.[3]
A thorough risk assessment must be performed before any procedure involving this compound. This involves evaluating the quantity of material being used, the nature of the experimental procedure (e.g., heating, aerosolizing), and the potential for exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is the cornerstone of safe handling. It is not merely a checklist but a dynamic system of protection that must be adapted to the specific experimental context. The minimum required PPE is outlined below.
| Hazard Class | Required PPE | Rationale |
| Skin Irritation | Nitrile Gloves: Minimum thickness of 4 mil. Change immediately if contaminated. | Nitrile provides good resistance against a range of chemicals, including acids and organic solvents.[4][5] It is crucial to prevent direct skin contact which can cause irritation.[2] |
| Chemical-Resistant Lab Coat: Fully buttoned with long sleeves. | Protects skin and personal clothing from dust and splashes. The lab coat should be fire-retardant.[6] | |
| Eye Irritation | Chemical Splash Goggles: Must be worn at all times. | Protects against dust particles and accidental splashes, which can cause serious eye damage.[2][7] Standard safety glasses are insufficient. |
| Face Shield (Task-Dependent): Required when handling larger quantities (>10g) or when there is a significant splash risk. | Provides a secondary barrier of protection for the entire face, supplementing the seal provided by goggles.[8] | |
| Respiratory Irritation | Engineered Controls (Primary): All handling must occur in a certified chemical fume hood. | A fume hood is the primary method to control exposure to airborne dust and vapors, preventing respiratory irritation.[2][9] |
| NIOSH-Approved Respirator (Secondary): Required for emergency spills or if engineering controls fail. An N95 filter is suitable for dust; organic vapor cartridges may be needed if heating the compound. | A respirator should be a secondary line of defense. Proper fit-testing and training are mandatory for respirator use.[7][9] |
PPE Selection and Donning Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE.
Caption: PPE selection and donning workflow.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and accidents.
Preparation and Weighing
-
Work Area Preparation: Ensure the chemical fume hood is operational, and the sash is at the lowest practical height. The work surface should be clean and decontaminated. An eyewash station and safety shower must be accessible.[7]
-
Gather Materials: Place all necessary equipment (spatulas, weigh paper, glassware, waste container) inside the fume hood before handling the compound.
-
Weighing: Tare a suitable container on the analytical balance inside the fume hood. Carefully transfer the solid this compound using a clean spatula. Avoid generating dust. Close the primary container immediately after dispensing.
-
Cleanup: Gently wipe down the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or acetone), treating the cloth as hazardous waste.
Solution Preparation
-
Solvent Addition: Add the solvent to the vessel containing the weighed solid. This should be done slowly to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle manual swirling to dissolve the solid. If heating is required, use a heating mantle with a temperature controller and ensure the apparatus is properly secured.
-
Transfer: When transferring the solution, use a funnel to prevent spills.[5]
Emergency Procedures
Immediate and correct response to an emergency is critical.
-
Skin Contact: Immediately remove contaminated clothing.[2] Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
-
Spill:
-
Small Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand). Carefully sweep up the absorbed material and place it in a labeled hazardous waste container. Decontaminate the area with a suitable solvent.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department. Prevent entry until the area is cleared by trained personnel.
-
Storage and Disposal Plan
Proper storage and waste management are essential for long-term laboratory safety.
Storage
-
Location: Store in a cool, dry, well-ventilated area in a tightly closed container.[2]
-
Compatibility: This is an organic acid. Store it separately from mineral acids and bases.[10][11] Do not store in metal cabinets, which are susceptible to corrosion from acid vapors.[12][13] Store away from oxidizing agents and sources of ignition.[14]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and hazard warnings.[10]
Disposal
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Halogenated organic waste must be collected in a dedicated, properly labeled waste container, separate from non-halogenated waste.[9][15]
-
Container Management: Keep the waste container closed when not in use. Do not overfill.
-
Institutional Procedures: Follow all institutional and local regulations for hazardous waste disposal. Contact your EHS department for specific guidance and to arrange for waste pickup.[1]
Waste Disposal Pathway
The following diagram outlines the correct procedure for disposing of waste generated from handling this compound.
Caption: Waste disposal pathway for halogenated organics.
By integrating these safety protocols into your daily laboratory workflow, you can effectively manage the risks associated with handling this compound, ensuring a safe environment for yourself and your colleagues.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (n.d.). This compound.
- ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - this compound.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid.
- Chemicalbook. (2024). This compound | 143328-23-8.
- U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
- U.S. Environmental Protection Agency. (2024). Personal Protective Equipment.
- Ideal Response. (2024). What is bromine and what are the safe disposal and recycling methods?.
- Environmental Health & Safety, University of Washington. (2015). Appendix 8: Storage Rules for Chemicals.
- UK Science Technician Community. (2022). Chemical disposal.
- Synquest Labs. (2016). Safety Data Sheet: 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid.
- Fisher Scientific. (2025). Safety Data Sheet: Cyclopentanecarboxylic acid.
- Pilloud, F. (2017). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA, 71(5), 294-298.
- PubChem. (n.d.). 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid.
- Chemtalk. (2008). Bromine water - disposal.
- Wits Chemistry. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry | Wits [Video]. YouTube.
- ChemScene. (n.d.). 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid.
- Flinn Scientific. (n.d.). Acid Safety.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- 3M. (n.d.). PPE Solutions for Chemical Industries.
- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Lead Sciences. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- BLDpharm. (n.d.). 143328-23-8|1-(3-Bromophenyl)cyclopentane-1-carboxylic acid.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid | C13H15BrO2 | CID 16228256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. One moment, please... [actylislab.com]
- 6. youtube.com [youtube.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 13. flinnsci.com [flinnsci.com]
- 14. fishersci.com [fishersci.com]
- 15. community.preproom.org [community.preproom.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
